molecular formula C16H19N3O4S B15576930 LP8

LP8

Numéro de catalogue: B15576930
Poids moléculaire: 349.4 g/mol
Clé InChI: ITYCDQJBLCTIID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

LP8 is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C16H19N3O4S

Poids moléculaire

349.4 g/mol

Nom IUPAC

3-[(4-methylphenyl)sulfonylamino]propyl N-pyridin-4-ylcarbamate

InChI

InChI=1S/C16H19N3O4S/c1-13-3-5-15(6-4-13)24(21,22)18-9-2-12-23-16(20)19-14-7-10-17-11-8-14/h3-8,10-11,18H,2,9,12H2,1H3,(H,17,19,20)

Clé InChI

ITYCDQJBLCTIID-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

LRP8 Gene Expression in Neuronal Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a critical cell surface receptor in the brain that plays a pivotal role in neuronal development. As a member of the low-density lipoprotein receptor family, LRP8 is integral to both signal transduction and the endocytosis of specific ligands.[1][2] Its function is particularly crucial in mediating the Reelin signaling pathway, which is essential for the proper migration and layering of neurons in the developing cerebral cortex, hippocampus, and cerebellum.[3] Dysregulation of the LRP8-mediated signaling cascade has been implicated in neurodevelopmental disorders and neurodegenerative diseases, making it a significant target for research and therapeutic development.[2][4] This guide provides a comprehensive technical overview of LRP8 gene expression during neuronal development, including quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Data Presentation: LRP8 Expression in the Developing Brain

The expression of LRP8 is tightly regulated both spatially and temporally throughout neuronal development. It is highly expressed in the fetal brain, with levels decreasing as development progresses.[1] The following tables summarize the available quantitative and spatial expression data for LRP8.

Table 1: Temporal Expression of LRP8 in Human Brain Regions
Developmental StageDorsolateral Prefrontal Cortex (DLPFC) Expression LevelOther Brain Regions (Amygdala, Hippocampus, Neocortex, etc.)
Early FetalHighHigh
Mid-FetalDecreasingDecreasing
Late FetalModerateModerate
NeonatalLowLow
AdultLowLow

Data summarized from graphical representations of temporal expression profiles.[1]

Table 2: Spatial Expression of LRP8 in the Developing and Adult Brain
Brain RegionExpression LevelDevelopmental Notes
Cerebral Cortex High in developing brain, lower in adultEssential for proper neuronal layering during corticogenesis.[3]
Hippocampus HighPlays a role in synaptic plasticity and memory formation.[2]
Cerebellum HighInvolved in the correct positioning of Purkinje cells.[3]
Olfactory Bulb HighImportant for the migration of neuronal precursors.
Ganglionic Eminence HighA key region for the generation of cortical interneurons.[2]
Ventricular Zone HighA primary site of neurogenesis.[2]

Expression levels are relative and based on data from various sources, including the Allen Brain Atlas.[5][6][7][8][9]

Signaling Pathways Involving LRP8

LRP8 is a central component of the Reelin signaling pathway, which is critical for neuronal migration and synaptic function. The binding of the extracellular ligand Reelin to LRP8 and the very-low-density lipoprotein receptor (VLDLR) initiates a cascade of intracellular events.

Canonical Reelin-Dab1 Signaling Pathway

Upon Reelin binding, LRP8 undergoes a conformational change, leading to the phosphorylation of the intracellular adaptor protein Dab1 by Src family kinases (Src and Fyn).[2] Phosphorylated Dab1 then activates downstream signaling molecules, including phosphatidylinositol 3-kinase (PI3K), which in turn modulates the activity of kinases such as Akt and glycogen synthase kinase 3 beta (GSK3β), ultimately influencing cytoskeletal dynamics required for neuronal migration.[2]

G Canonical Reelin-Dab1 Signaling Pathway cluster_receptors Receptor Complex Reelin Reelin LRP8 LRP8 Reelin->LRP8 VLDLR VLDLR Reelin->VLDLR Dab1 Dab1 LRP8->Dab1 Recruitment VLDLR->Dab1 Recruitment Src_Fyn Src/Fyn Dab1->Src_Fyn Activation PI3K PI3K Dab1->PI3K Activation Src_Fyn->Dab1 Phosphorylation Akt Akt PI3K->Akt Activation GSK3b GSK3b Akt->GSK3b Inhibition Cytoskeleton Cytoskeletal Rearrangement GSK3b->Cytoskeleton Regulation Neuronal_Migration Neuronal Migration Cytoskeleton->Neuronal_Migration

Canonical Reelin-Dab1 Signaling Pathway
LRP8 Synapse-to-Nucleus Signaling

In addition to the canonical pathway, LRP8 can also mediate a "synapse-to-nucleus" signaling cascade. Following Reelin binding, LRP8 can be sequentially cleaved by secretases, including γ-secretase. This releases the LRP8 intracellular domain (ICD), which can then translocate to the nucleus. In the nucleus, the LRP8-ICD can interact with transcription factors to regulate the expression of genes involved in synaptic plasticity and learning and memory.

G LRP8 Synapse-to-Nucleus Signaling cluster_nucleus Nucleus Reelin Reelin LRP8 LRP8 Reelin->LRP8 gamma_secretase γ-secretase LRP8->gamma_secretase Cleavage LRP8_ICD LRP8-ICD gamma_secretase->LRP8_ICD Release Nucleus Nucleus LRP8_ICD->Nucleus Translocation Transcription_Factors Transcription Factors LRP8_ICD->Transcription_Factors Interaction Gene_Expression Target Gene Expression (Synaptic Plasticity) Transcription_Factors->Gene_Expression Regulation

LRP8 Synapse-to-Nucleus Signaling

Experimental Protocols

Studying LRP8 gene expression during neuronal development requires a combination of molecular and cellular techniques. Below are detailed methodologies for key experiments.

In Situ Hybridization (ISH) for LRP8 mRNA Localization

This protocol is for the detection of LRP8 mRNA in embryonic mouse brain sections.

1. Probe Preparation:

  • Linearize a plasmid containing the LRP8 cDNA with an appropriate restriction enzyme.
  • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe using an in vitro transcription kit.
  • Purify the probe and verify its integrity and concentration.

2. Tissue Preparation:

  • Fix embryonic mouse heads in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
  • Cryoprotect the tissue by immersion in 30% sucrose in PBS until it sinks.
  • Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
  • Cut 14-20 µm cryosections and mount them on charged slides.

3. Hybridization:

  • Post-fix the sections in 4% PFA and treat with proteinase K.
  • Prehybridize the sections in hybridization buffer for 2-4 hours at 65°C.
  • Hybridize with the DIG-labeled LRP8 probe overnight at 65°C.

4. Washing and Detection:

  • Perform stringent washes in SSC buffers to remove the unbound probe.
  • Block non-specific binding with blocking solution.
  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
  • Detect the signal using a colorimetric substrate such as NBT/BCIP.

5. Imaging:

  • Mount the slides and image using a bright-field microscope.

Immunohistochemistry (IHC) for LRP8 Protein Localization

This protocol describes the detection of LRP8 protein in postnatal mouse brain sections.

1. Tissue Preparation:

  • Perfuse postnatal mice with 4% PFA in PBS.
  • Post-fix the brain in 4% PFA overnight at 4°C.
  • Cryoprotect the brain in 30% sucrose in PBS.
  • Cut 40 µm free-floating sections on a vibratome or cryostat.

2. Staining:

  • Permeabilize the sections with Triton X-100 in PBS.
  • Block non-specific antibody binding with normal serum from the same species as the secondary antibody.
  • Incubate with a primary antibody against LRP8 overnight at 4°C.
  • Wash the sections and incubate with a fluorescently labeled secondary antibody.
  • Counterstain with a nuclear marker like DAPI.

3. Imaging:

  • Mount the sections on slides and image using a confocal or fluorescence microscope.

RT-qPCR for Quantification of LRP8 mRNA Expression

This protocol is for quantifying LRP8 mRNA levels from cultured neurons or dissected brain tissue.

1. RNA Extraction:

  • Homogenize the tissue or lyse the cells in a suitable lysis buffer.
  • Extract total RNA using a column-based kit or phenol-chloroform extraction.
  • Assess RNA quality and quantity using a spectrophotometer.

2. cDNA Synthesis:

  • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. qPCR:

  • Prepare a reaction mix containing cDNA, LRP8-specific primers, and a SYBR Green master mix.
  • Run the qPCR reaction on a real-time PCR instrument.
  • Include a no-template control and a reference gene (e.g., GAPDH, Actin) for normalization.

4. Data Analysis:

  • Calculate the relative expression of LRP8 using the ΔΔCt method.

Experimental Workflow

A typical workflow for investigating the role of LRP8 in neuronal development involves a multi-faceted approach, starting from expression analysis to functional validation.

G Experimental Workflow for LRP8 Investigation start Hypothesis: LRP8 regulates neuronal migration expression_analysis Expression Analysis start->expression_analysis ish In Situ Hybridization (ISH) (mRNA localization) expression_analysis->ish ihc Immunohistochemistry (IHC) (Protein localization) expression_analysis->ihc qpcr RT-qPCR (mRNA quantification) expression_analysis->qpcr functional_studies Functional Studies expression_analysis->functional_studies knockdown In vitro Knockdown (siRNA) in cultured neurons functional_studies->knockdown knockout In vivo Analysis (LRP8 knockout mouse) functional_studies->knockout migration_assay Neuronal Migration Assay knockdown->migration_assay phenotype_analysis Phenotypic Analysis (Brain morphology) knockout->phenotype_analysis conclusion Conclusion: Role of LRP8 in neuronal migration confirmed/refuted migration_assay->conclusion phenotype_analysis->conclusion

References

The Role of LRP8 in Synaptic Plasticity: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Low-Density Lipoprotein Receptor-Related Protein 8 and its Pivotal Function in Synaptic Function and Neurological Disease

Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a transmembrane protein that plays a critical role in neuronal development and synaptic plasticity. As a member of the low-density lipoprotein (LDL) receptor family, LRP8 functions as a receptor for various extracellular ligands, most notably Reelin and Apolipoprotein E (ApoE). Its involvement in signaling pathways that modulate synaptic strength, including long-term potentiation (LTP) and long-term depression (LTD), positions it as a key player in learning and memory. Dysregulation of LRP8 function has been implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease. This technical guide provides a comprehensive overview of the function of LRP8 in synaptic plasticity, detailing its signaling cascades, interactions with key synaptic proteins, and the experimental methodologies used to elucidate its role.

Core Functions of LRP8 in Synaptic Plasticity

LRP8 is a multifaceted receptor that influences synaptic plasticity through several key mechanisms:

  • Reelin Signaling: LRP8 is a primary receptor for the extracellular matrix protein Reelin. The binding of Reelin to LRP8 initiates a signaling cascade that is fundamental for proper neuronal migration during development and for synaptic plasticity in the adult brain.[1] This pathway is crucial for the modulation of N-methyl-D-aspartate (NMDA) receptor function, a key component of synaptic plasticity.[1]

  • Interaction with Synaptic Scaffolding Proteins: The cytoplasmic tail of LRP8, particularly a proline-rich insert encoded by the alternatively spliced exon 19, interacts with the postsynaptic density protein 95 (PSD-95).[1] This interaction is critical for linking LRP8 to the NMDA receptor complex, thereby integrating the Reelin signal with the machinery of synaptic plasticity.[1]

  • Modulation of Long-Term Potentiation (LTP): LRP8 is essential for the induction of LTP, a long-lasting enhancement in signal transmission between two neurons that is a cellular correlate of learning and memory.[1][2] Studies in LRP8 knockout mice have demonstrated a significant impairment in hippocampal LTP.[2]

  • Apolipoprotein E (ApoE) Interaction: LRP8 is also a receptor for ApoE, a lipid-transport protein in the brain. The binding of different ApoE isoforms (ApoE2, ApoE3, and ApoE4) to LRP8 can have differential effects on synaptic function and is a key area of research in Alzheimer's disease, as the ApoE4 allele is a major genetic risk factor for the disease.[3][4] ApoE4 has been shown to impair the trafficking of LRP8, reducing its surface expression and thereby dampening Reelin signaling.[4]

  • Synapse-to-Nucleus Signaling: A novel function of LRP8 involves a synapse-to-nucleus signaling pathway. Upon Reelin binding, LRP8 undergoes sequential cleavage by metalloproteases and the γ-secretase complex. This releases the LRP8 intracellular domain (ICD), which can then translocate to the nucleus and regulate the transcription of genes involved in synaptic plasticity.[5][6]

Quantitative Data on LRP8 Function in Synaptic Plasticity

The following tables summarize key quantitative data from studies investigating the role of LRP8 in synaptic plasticity.

ParameterModel SystemRegionChange in LRP8 Knockout/Deficient vs. WildtypeReference
Long-Term Potentiation (LTP) Prolyl endopeptidase-deficient miceHippocampal CA1Impaired LTP[2]
Dendritic Spine Density α7 nicotinic acetylcholine receptor knockout miceHippocampal CA1 (basilar tree)64% increase in thin (L-type) spines[1]
α7 nicotinic acetylcholine receptor knockout miceHippocampal CA1 (apical tree)12% increase in total spines[1]
Stressed miceHippocampal CA1 and CA31.8 to 3.2-fold decrease[3]
Tg2576 (APP transgenic) miceHippocampal CA1 (basal dendrites, proximal)34% reduction[7]
APP/Lo (APP transgenic) miceHippocampal CA1 (basal dendrites, proximal)42% reduction[7]
APP/Lo (APP transgenic) miceHippocampal CA1 (basal dendrites, distal)28% reduction[7]
ParameterLigand/ConditionFold Change/EffectModel SystemReference
Dab1 Phosphorylation Reelin stimulation2.19-fold increaseWildtype Neural Precursor Cells[1]
LRP8 Intracellular Domain (ICD) Release Reelin stimulationEnhanced releaseCortical neurons[5]

Signaling Pathways Involving LRP8

Reelin-LRP8-Dab1 Signaling Pathway

The canonical Reelin signaling pathway initiated at the postsynaptic terminal is central to LRP8's role in synaptic plasticity.

Reelin_LRP8_Dab1_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Reelin Reelin LRP8 LRP8 Reelin->LRP8 binds PSD95 PSD-95 LRP8->PSD95 interacts with Dab1 Dab1 LRP8->Dab1 recruits SFK Src Family Kinases (SFK) LRP8->SFK NMDA_R NMDA Receptor LTP LTP NMDA_R->LTP PSD95->NMDA_R scaffolds pDab1 p-Dab1 Dab1->pDab1 phosphorylation pDab1->NMDA_R PI3K PI3K pDab1->PI3K activates SFK->Dab1 phosphorylates Akt Akt PI3K->Akt activates Akt->LTP

Reelin-LRP8-Dab1 signaling cascade at the synapse.
LRP8 Synapse-to-Nucleus Signaling

A more recently discovered pathway involves the proteolytic processing of LRP8 and the translocation of its intracellular domain (ICD) to the nucleus to regulate gene expression.

LRP8_Synapse_to_Nucleus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Reelin Reelin LRP8_full LRP8 (full-length) Reelin->LRP8_full binds LRP8_cleaved LRP8 C-terminal fragment LRP8_full->LRP8_cleaved Shedding LRP8_ICD_cyto LRP8-ICD LRP8_cleaved->LRP8_ICD_cyto Cleavage by gamma_secretase γ-secretase gamma_secretase->LRP8_cleaved LRP8_ICD_nuc LRP8-ICD LRP8_ICD_cyto->LRP8_ICD_nuc Translocation DNA DNA LRP8_ICD_nuc->DNA Regulates transcription of Gene_expression Synaptic Plasticity Gene Expression DNA->Gene_expression

LRP8 synapse-to-nucleus signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the function of LRP8 in synaptic plasticity.

Co-Immunoprecipitation of LRP8 and Associated Proteins

This protocol is used to determine if LRP8 physically interacts with other proteins, such as PSD-95 or the NMDA receptor, within a cell lysate.

1. Cell/Tissue Lysate Preparation:

  • Harvest cells or dissect brain tissue (e.g., hippocampus) and wash with ice-cold PBS.

  • Lyse the cells/tissue in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS, or a buffer containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA or Bradford assay.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

  • Centrifuge and collect the pre-cleared supernatant.

  • Incubate the pre-cleared lysate with a primary antibody specific to LRP8 (the "bait" protein) overnight at 4°C with gentle rotation.

  • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Probe the membrane with a primary antibody against the suspected interacting protein (the "prey," e.g., PSD-95 or an NMDA receptor subunit).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The presence of a band for the prey protein in the LRP8 immunoprecipitate indicates an interaction.[2][8][9]

Dab1 Phosphorylation Assay

This assay is used to measure the increase in Dab1 phosphorylation upon Reelin stimulation, a key step in the LRP8 signaling pathway.

1. Cell Culture and Stimulation:

  • Culture primary neurons (e.g., cortical or hippocampal neurons) to an appropriate density.

  • Starve the neurons in serum-free media for several hours to reduce basal phosphorylation levels.

  • Treat the neurons with recombinant Reelin or a control medium for a specified time (e.g., 20 minutes).[1][10][11][12]

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.

  • Collect the lysate and determine the protein concentration.

3. Immunoprecipitation of Dab1 (Optional but Recommended for Specificity):

  • Incubate the lysate with an anti-Dab1 antibody overnight at 4°C.

  • Capture the antibody-Dab1 complexes with Protein A/G beads.

  • Wash the beads and elute the proteins as described in the co-immunoprecipitation protocol.

4. Western Blot Analysis:

  • Separate the total cell lysate or the immunoprecipitated proteins by SDS-PAGE.

  • Transfer to a membrane and block.

  • Probe one membrane with an antibody specific for phosphorylated Dab1 (anti-p-Dab1) and another membrane with an antibody for total Dab1.

  • Incubate with HRP-conjugated secondary antibodies and detect with ECL.

  • Quantify the band intensities using densitometry software. The ratio of phosphorylated Dab1 to total Dab1 is calculated to determine the fold change in phosphorylation upon Reelin stimulation.[1][10][11][12]

Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is used to measure the strength of synaptic transmission and its potentiation in the hippocampus, a process in which LRP8 plays a crucial role.

1. Hippocampal Slice Preparation:

  • Anesthetize and decapitate a mouse (e.g., LRP8 knockout or wildtype).

  • Rapidly dissect the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

  • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Allow the slices to recover in an interface or submerged chamber with oxygenated ACSF at room temperature for at least 1 hour.[13][14][15][16][17]

2. Electrophysiological Recording:

  • Transfer a slice to a recording chamber perfused with oxygenated ACSF at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[13][14][15][16][17]

  • Establish a stable baseline recording of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

3. LTP Induction:

  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated every 200 ms) or a tetanus (e.g., one or more 1-second trains of 100 Hz).[13][14][15][16][17]

4. Post-Induction Recording and Analysis:

  • Continue recording fEPSPs for at least 60 minutes after the HFS.

  • Measure the slope of the fEPSPs. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the baseline.

  • Compare the magnitude of LTP between slices from LRP8 knockout and wildtype mice to determine the effect of LRP8 on synaptic plasticity.[13][14][15][16][17]

Quantification of Dendritic Spine Density

This method is used to assess the structural plasticity of neurons by quantifying the number and morphology of dendritic spines.

1. Tissue Preparation and Staining:

  • Perfuse the mouse with a fixative (e.g., 4% paraformaldehyde).

  • Dissect the brain and process it for Golgi-Cox staining, a method that sparsely labels individual neurons, allowing for clear visualization of their morphology.[6][11][12]

2. Imaging:

  • Acquire high-resolution images of the stained neurons in the brain region of interest (e.g., CA1 hippocampus) using a bright-field microscope with a high-magnification objective (e.g., 100x oil immersion).

  • Obtain z-stack images to capture the full three-dimensional structure of the dendrites and spines.[6][11][12]

3. Spine Quantification:

  • Use image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin, or Imaris) to trace the dendrites and identify and count the dendritic spines.

  • Measure the length of the dendritic segments analyzed.

  • Calculate the spine density as the number of spines per unit length of the dendrite (e.g., spines per 10 µm).

  • Spines can also be categorized based on their morphology (e.g., thin, stubby, mushroom-shaped).[6][11][12]

γ-Secretase Cleavage Assay for LRP8

This assay is designed to measure the intramembrane cleavage of LRP8 by γ-secretase, which releases the LRP8-ICD.

1. Substrate and Enzyme Preparation:

  • Prepare cell lysates or membrane fractions from cells overexpressing LRP8 or from brain tissue.

  • Alternatively, a purified, recombinant C-terminal fragment of LRP8 can be used as a substrate.

  • Prepare a source of active γ-secretase, typically from cell membrane preparations.[8][17]

2. In Vitro Cleavage Reaction:

  • Incubate the LRP8 substrate with the γ-secretase preparation in a reaction buffer at 37°C for a specified time.

  • Include control reactions with a known γ-secretase inhibitor (e.g., DAPT, Compound E) to confirm the specificity of the cleavage.[8][17]

3. Detection of Cleavage Products:

  • Stop the reaction and analyze the products by Western blotting using an antibody that recognizes the LRP8-ICD.

  • The appearance of a band corresponding to the size of the LRP8-ICD (approximately 14 kDa) indicates γ-secretase activity.[5]

  • Quantify the intensity of the ICD band to measure the extent of cleavage.[5]

Conclusion

LRP8 is a central and indispensable component of the molecular machinery that governs synaptic plasticity. Its intricate interactions with Reelin, ApoE, and key postsynaptic proteins, as well as its involvement in a novel synapse-to-nucleus signaling pathway, underscore its importance in learning, memory, and overall brain health. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of LRP8 in both physiological and pathological contexts. A deeper understanding of LRP8 function holds significant promise for the development of novel therapeutic strategies for neurological disorders characterized by synaptic dysfunction.

References

The Role of Apolipoprotein E Receptor 2 (ApoER2) in Alzheimer's Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apolipoprotein E Receptor 2 (ApoER2), a member of the low-density lipoprotein receptor family, has emerged as a critical player in the complex pathogenesis of Alzheimer's disease (AD). Beyond its established roles in neuronal development and synaptic plasticity, ApoER2 is intricately involved in the metabolism of amyloid-beta (Aβ) and the phosphorylation of Tau, the two central pathological hallmarks of AD. This technical guide provides an in-depth examination of the multifaceted role of ApoER2 in AD, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support ongoing research and drug development efforts in this field.

ApoER2 and Amyloid-Beta (Aβ) Metabolism

ApoER2 plays a dual and complex role in the regulation of Aβ homeostasis. Its interaction with Apolipoprotein E (ApoE), particularly the AD-risk-associated ApoE4 isoform, significantly influences Aβ production and clearance.

ApoER2-Mediated Endocytosis and Aβ Production

ApoER2 can mediate the endocytosis of the amyloid precursor protein (APP) and β-secretase (BACE1), leading to increased Aβ generation. This process is influenced by the binding of lipid-carrying ApoE. Notably, the ApoE4 isoform has been shown to trigger more Aβ production than ApoE2 or ApoE3 in an ApoER2-mediated manner, potentially due to a stronger association with the receptor[1]. This mechanism provides a direct link between the genetic risk factor of ApoE4 and the acceleration of amyloid pathology[1]. Studies have shown that ApoER2 physically interacts and co-localizes with APP[2]. This interaction can increase cell surface APP levels by decreasing its internalization rate, which paradoxically correlates with a significant increase in Aβ production[3]. This is thought to occur by shifting APP to lipid raft membrane domains, promoting its amyloidogenic processing[3].

ApoER2 in Aβ Clearance

Conversely, ApoER2, in concert with other ApoE receptors like LRP1, is also involved in the cellular uptake and clearance of Aβ. The efficiency of this process is isoform-dependent, with ApoE2 and ApoE3 being more effective at promoting Aβ clearance than ApoE4. The competition between ApoE and Aβ for binding to ApoER2 can influence the rate of Aβ clearance[4].

The Reelin-ApoER2 Signaling Pathway and Tau Phosphorylation

The Reelin-ApoER2 signaling cascade is crucial for synaptic plasticity and neuronal survival, and its dysregulation is strongly implicated in AD-related Tau pathology.

Canonical Reelin Signaling

Reelin, an extracellular matrix glycoprotein, binds to ApoER2 and the very-low-density lipoprotein receptor (VLDLR), inducing receptor clustering. This leads to the phosphorylation of the intracellular adaptor protein Dab1 by Src family kinases (SFKs)[5]. Phosphorylated Dab1 initiates a downstream signaling cascade that includes the activation of phosphatidylinositol 3-kinase (PI3K) and Akt[6].

Regulation of GSK3β and Tau Phosphorylation

A key consequence of Reelin-ApoER2 signaling is the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a primary kinase responsible for the hyperphosphorylation of Tau[6][7]. Activated Akt, downstream of ApoER2, phosphorylates GSK3β at its inhibitory serine-9 residue, thereby suppressing its kinase activity. Disruption of this pathway, as seen in AD, leads to increased GSK3β activity and subsequent Tau hyperphosphorylation, contributing to the formation of neurofibrillary tangles (NFTs)[7][8]. Overexpression of Reelin in a mouse model of tauopathy has been shown to reduce Tau phosphorylation[9][10].

ApoER2 and Synaptic Plasticity in Alzheimer's Disease

ApoER2 is a critical modulator of synaptic function, and its impairment contributes to the cognitive deficits observed in AD.

Role in Long-Term Potentiation (LTP)

The Reelin-ApoER2 signaling pathway is essential for the induction and maintenance of LTP, a cellular correlate of learning and memory[11]. ApoER2, through its interaction with postsynaptic density protein 95 (PSD-95), forms a complex with NMDA receptors, modulating their function and promoting synaptic plasticity[11]. Alternative splicing of ApoER2, particularly the inclusion of an exon encoding a proline-rich insert in its cytoplasmic tail, is crucial for this function[11].

Synaptic Density and Structure

Studies have shown that ApoER2 regulates the formation and density of dendritic spines, the primary sites of excitatory synapses. Overexpression of ApoER2 increases dendritic spine density, while ApoER2 knockout mice exhibit a decrease in spine density[12]. Furthermore, expression of AD-specific ApoER2 isoforms in neurons has been shown to decrease the total number of synapses[13].

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding the role of ApoER2 in Alzheimer's disease.

ParameterApoE2ApoE3ApoE4Reference
Binding Affinity to ApoER2 (Kd, µg/mL) 31 ± 5.312 ± 3 to 19 ± 412 ± 3 to 19 ± 4[14]
Effect on ApoER2-mediated Aβ Production LowerIntermediateHigher[1][15]
Aβ Uptake in iAstrocytes (relative) HighestIntermediateLowest[1]
ConditionApoER2 Protein Levels (relative to control)ApoER2 mRNA Levels (relative to control)Reference
Alzheimer's Disease Frontal Cortex No significant differenceNo significant difference[16]
APOE4 vs APOE3 Mice (Baseline) Lower-[17]
APOE2 vs APOE3 Mice (Baseline) Higher-[17]
ConditionChange in Synaptic DensityReference
ApoER2 Knockout Mice (Cortical Layers II/III) Decreased[12]
Overexpression of AD-specific ApoER2 Isoform Decreased total synapse number[13]
iDkk1 Mice (CA1 region) Reduced from 500 to 300 puncta/1,000 µm³[16]
MoleculeFold Change after Reelin StimulationCell TypeReference
Phospho-Akt (Ser473) ~1.46Primary cortical neurons[18]
Phospho-S6 (Ser235/236) ~1.40Primary cortical neurons[18]
Phospho-Tau (T205 and AT8) Reduced in TgRln/VLW miceHippocampal protein extracts[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Co-Immunoprecipitation of ApoER2 and APP

This protocol is designed to demonstrate the physical interaction between ApoER2 and APP in a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Antibody for immunoprecipitation (e.g., anti-Myc for Myc-tagged APP).

  • Control antibody (e.g., unrelated anti-V5 antibody or normal IgG).

  • Protein A/G magnetic beads or agarose beads.

  • Wash buffer (e.g., cell lysis buffer with lower detergent concentration).

  • SDS-PAGE sample buffer.

  • Primary antibodies for Western blotting (e.g., anti-HA for HA-tagged ApoER2, anti-Myc for APP).

  • Secondary antibodies conjugated to HRP or a fluorescent dye.

Procedure:

  • Cell Culture and Lysis: Culture cells (e.g., N2a cells) transiently co-transfected with tagged ApoER2 (e.g., HA-ApoER2) and APP (e.g., APP695-Myc). Harvest and lyse the cells in ice-cold lysis buffer.

  • Pre-clearing the Lysate: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-Myc) or control antibody overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against ApoER2 (anti-HA) and APP (anti-Myc) to detect the co-immunoprecipitated proteins[2][19].

Immunohistochemistry for ApoER2 in Mouse Brain

This protocol details the detection and localization of ApoER2 in paraffin-embedded mouse brain sections.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS.

  • Paraffin embedding reagents.

  • Microtome.

  • Xylene and graded ethanol series.

  • Antigen retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0).

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).

  • Primary antibody: Anti-ApoER2 antibody (e.g., ab86548, Abcam; use at a concentration of 5 µg/ml)[20].

  • Biotinylated secondary antibody.

  • Avidin-biotin-peroxidase complex (ABC) reagent.

  • 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Hematoxylin for counterstaining.

Procedure:

  • Tissue Preparation: Perfuse the mouse with PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight, then process for paraffin embedding[9][21].

  • Sectioning: Cut 5-10 µm thick coronal or sagittal sections using a microtome.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced antigen retrieval by incubating the slides in citrate buffer.

  • Blocking: Block non-specific binding sites with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the anti-ApoER2 primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with the biotinylated secondary antibody, followed by the ABC reagent. Visualize the signal using the DAB substrate.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a coverslip[15].

In Situ Hybridization for ApoER2 mRNA in Human Brain

This protocol describes the localization of ApoER2 mRNA in human postmortem brain tissue.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS.

  • Cryoprotectant (e.g., 30% sucrose in PBS).

  • Cryostat.

  • SuperFrost Plus slides.

  • Proteinase K.

  • Hybridization buffer.

  • Digoxigenin (DIG)-labeled antisense RNA probe for human ApoER2. (A specific probe sequence should be designed based on the target mRNA sequence, for example, targeting a unique region of the ApoER2 transcript).

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP).

  • NBT/BCIP substrate for colorimetric detection.

Procedure:

  • Tissue Preparation: Fix human brain tissue in 4% PFA and cryoprotect in sucrose. Cut 20-30 µm thick sections on a cryostat and mount on slides[22].

  • Pre-hybridization: Treat sections with Proteinase K to improve probe penetration. Acetylate the sections to reduce non-specific binding.

  • Hybridization: Apply the DIG-labeled ApoER2 antisense probe in hybridization buffer and incubate overnight at 65°C in a humidified chamber[23].

  • Post-hybridization Washes: Perform stringent washes to remove unbound probe.

  • Immunodetection: Block the sections and incubate with an anti-DIG-AP antibody.

  • Signal Development: Develop the colorimetric signal using NBT/BCIP substrate.

  • Mounting: Dehydrate the sections and mount with a coverslip[23][24].

GSK3β Kinase Activity Assay following Reelin Stimulation

This protocol outlines a method to measure the activity of GSK3β in primary neurons after stimulation with Reelin.

Materials:

  • Primary neuronal culture.

  • Recombinant Reelin protein.

  • Cell lysis buffer for kinase assays.

  • GSK3β immunoprecipitation antibody.

  • Protein A/G beads.

  • Kinase assay buffer.

  • GSK3β substrate (e.g., a synthetic peptide like GSKtide).

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay, Promega)[18][25].

  • Phosphocellulose paper or other method for separating phosphorylated substrate.

  • Scintillation counter or luminometer.

Procedure:

  • Neuronal Stimulation: Treat primary neurons with Reelin or a control medium for a specified time (e.g., 20 minutes)[18].

  • Cell Lysis: Lyse the cells in a kinase-compatible lysis buffer.

  • Immunoprecipitation of GSK3β: Immunoprecipitate GSK3β from the cell lysates using a specific antibody and Protein A/G beads.

  • Kinase Reaction: Resuspend the immunoprecipitated GSK3β in kinase assay buffer containing the GSK3β substrate and ATP ([γ-³²P]ATP or cold ATP for non-radioactive assays). Incubate at 30°C for 20-30 minutes.

  • Detection of Substrate Phosphorylation:

    • Radioactive method: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Follow the manufacturer's instructions for the ADP-Glo™ assay, which measures the amount of ADP produced, and read the luminescence on a luminometer[14][18][25].

  • Data Analysis: Compare the kinase activity in Reelin-stimulated samples to control samples to determine the effect of Reelin on GSK3β activity.

Mandatory Visualizations (Graphviz - DOT language)

Signaling Pathways

ApoER2_Abeta_Production ApoE ApoE ApoER2 ApoER2 ApoE->ApoER2 Binds APP APP Endosome Endosome BACE1 BACE1 ApoER2->Endosome Endocytosis of ApoER2-APP-BACE1 complex Abeta Endosome->Abeta Cleavage by BACE1 and gamma_secretase γ-secretase gamma_secretase->Abeta

Caption: ApoER2-mediated endocytosis leading to increased Aβ production.

Reelin_ApoER2_Tau Reelin Reelin ApoER2 ApoER2 Reelin->ApoER2 Binds Dab1 Dab1 ApoER2->Dab1 Recruits pDab1 p-Dab1 Dab1->pDab1 Phosphorylation PI3K PI3K pDab1->PI3K Activates SFK Src Family Kinases (SFK) SFK->Dab1 Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation GSK3b GSK3β pAkt->GSK3b Inhibits by Phosphorylation pGSK3b p-GSK3β (Inactive) GSK3b->pGSK3b Phosphorylation Tau Tau GSK3b->Tau Phosphorylates pTau p-Tau (Hyperphosphorylated) Tau->pTau

Caption: Reelin-ApoER2 signaling cascade leading to inhibition of Tau phosphorylation.

Experimental Workflows

CoIP_Workflow start Start: Co-transfected cells (ApoER2-HA & APP-Myc) lysis Cell Lysis start->lysis preclear Pre-clear lysate with Protein A/G beads lysis->preclear ip Immunoprecipitation with anti-Myc antibody preclear->ip capture Capture immune complexes with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute proteins wash->elute analysis Western Blot Analysis (Probe for HA-ApoER2) elute->analysis end End: Detect ApoER2 analysis->end

Caption: Workflow for Co-Immunoprecipitation of ApoER2 and APP.

IHC_Workflow start Start: Paraffin-embedded mouse brain section deparaffinize Deparaffinize and Rehydrate start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval block Blocking antigen_retrieval->block primary_ab Primary Antibody Incubation (anti-ApoER2) block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (DAB) secondary_ab->detection counterstain Counterstain and Mount detection->counterstain end End: Visualize ApoER2 counterstain->end

Caption: Workflow for Immunohistochemical staining of ApoER2 in mouse brain.

Conclusion and Future Directions

ApoER2 is a pivotal receptor in the pathogenesis of Alzheimer's disease, influencing both amyloid and Tau pathologies while also playing a crucial role in synaptic function. Its complex and sometimes opposing roles highlight the intricate nature of AD and the challenges in developing effective therapies. The ApoE isoform-dependent effects on ApoER2 function underscore the importance of personalized medicine approaches in AD treatment.

Future research should focus on further elucidating the precise molecular mechanisms by which different ApoER2 splice variants contribute to AD pathogenesis. Developing strategies to selectively modulate ApoER2 signaling, such as promoting its neuroprotective functions while inhibiting its role in Aβ production, holds significant therapeutic promise. The use of antisense oligonucleotides to correct aberrant ApoER2 splicing is a promising avenue that warrants further investigation. A deeper understanding of the intricate interplay between ApoER2, ApoE isoforms, Aβ, and Tau will be instrumental in the development of novel and effective therapeutic interventions for Alzheimer's disease.

References

An In-depth Technical Guide to the LRP8 Signaling Pathway in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a critical cell surface receptor in the central nervous system (CNS) that belongs to the low-density lipoprotein (LDL) receptor family.[1][2][3] It is a key mediator of Reelin signaling, a pathway essential for embryonic neuronal migration, synaptic plasticity, and memory formation.[1][3] Dysregulation of the LRP8 pathway is implicated in the pathophysiology of several neurological disorders, including Alzheimer's disease.[1][4][5] This technical guide provides a comprehensive overview of the core LRP8 signaling pathway, presents available quantitative data, details key experimental protocols for its investigation, and visualizes the molecular cascades using standardized diagrams.

The Core Receptor: LRP8 (ApoER2)

LRP8 is a type I transmembrane protein characterized by several functional domains: an extracellular ligand-binding domain, an epidermal growth factor (EGF)-like domain, an O-linked glycosylation domain, a single transmembrane segment, and a cytoplasmic tail containing a conserved NPxY motif.[2][3][4] This NPxY motif is crucial for binding to intracellular adaptor proteins, most notably Disabled-1 (Dab1), thereby initiating intracellular signal transduction.[2][4] A unique feature of LRP8 is a 59-amino acid insert in its cytoplasmic tail, encoded by an alternatively spliced exon, which is vital for specific protein interactions, including with the postsynaptic density protein PSD-95, linking LRP8 to NMDA receptor function and long-term potentiation (LTP).[1]

The Canonical Reelin-LRP8 Signaling Pathway

The most extensively studied LRP8 pathway in the CNS is initiated by the binding of the large extracellular matrix protein, Reelin. LRP8 exhibits a higher affinity for Reelin compared to its co-receptor, the Very-Low-Density Lipoprotein Receptor (VLDLR), although both are often required for a robust signal.[2][6][7]

The canonical signaling cascade proceeds as follows:

  • Ligand Binding and Receptor Clustering: Reelin, secreted by neurons such as Cajal-Retzius cells during development, binds to the ligand-binding domains of LRP8 and VLDLR.[1][3] This binding event is believed to induce receptor clustering or dimerization, a critical step for signal initiation.[8][9]

  • Dab1 Recruitment and Phosphorylation: The clustered receptor cytoplasmic tails, via their NPxY motifs, recruit the intracellular adaptor protein Dab1.[2][4][6] This recruitment brings Dab1 into proximity with Src family kinases (SFKs), such as Fyn and Src, which are constitutively associated with the receptor complex.[1][4][8] The SFKs then phosphorylate Dab1 on multiple tyrosine residues.[3][4][8]

  • Downstream Effector Activation: Phosphorylated Dab1 (p-Dab1) acts as a scaffold to activate several downstream signaling branches:

    • PI3K/Akt Pathway: p-Dab1 activates Phosphoinositide 3-kinase (PI3K).[3][4] PI3K activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B). A key substrate of Akt is Glycogen Synthase Kinase 3β (GSK3β). Akt phosphorylates and inhibits GSK3β, which is a crucial step in suppressing tau protein hyperphosphorylation, a hallmark of Alzheimer's disease.[4][10][11]

    • Crk/CrkL-C3G-Rap1 Pathway: This pathway is involved in regulating the neuronal cytoskeleton during migration.

    • CDC42 Activation: Reelin signaling via LRP8 can also activate the Rho GTPase CDC42, a key regulator of filopodia formation and cell motility.[12]

This cascade ultimately influences neuronal positioning, cytoskeletal dynamics, and synaptic function.

Visualization of the Canonical LRP8 Pathway

LRP8_Canonical_Pathway Canonical Reelin-LRP8 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8/ApoER2 Reelin->LRP8 binds VLDLR VLDLR Reelin->VLDLR Dab1 Dab1 LRP8->Dab1 recruits SFK Src Family Kinases (Fyn, Src) Dab1->SFK phosphorylates pDab1 p-Dab1 SFK->pDab1 PI3K PI3K pDab1->PI3K activates Cytoskeleton Cytoskeletal Regulation pDab1->Cytoskeleton Synaptic_Plasticity Synaptic Plasticity (LTP) pDab1->Synaptic_Plasticity Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits pGSK3b p-GSK3β (Inactive) LRP8_ICD_Pathway LRP8 Synapse-to-Nucleus Signaling cluster_membrane Synaptic Membrane cluster_nucleus Nucleus Reelin Reelin LRP8 LRP8 Reelin->LRP8 NMDAR NMDA Receptor Gamma_Secretase γ-secretase NMDAR->Gamma_Secretase activity permits LRP8_ICD_mem LRP8-ICD (membrane-tethered) Gamma_Secretase->LRP8 cleaves LRP8_ICD_cyto LRP8-ICD (released) LRP8_ICD_mem->LRP8_ICD_cyto released LRP8_ICD_nuc LRP8-ICD LRP8_ICD_cyto->LRP8_ICD_nuc translocates LRN_Enhancers LRN Enhancers LRP8_ICD_nuc->LRN_Enhancers acts on Gene_Expression Synaptic Plasticity Gene Expression LRN_Enhancers->Gene_Expression regulates CoIP_Workflow Co-Immunoprecipitation Workflow A 1. Cell Stimulation (e.g., with Reelin) B 2. Cell Lysis (Non-denaturing buffer) A->B C 3. Pre-clearing (with Protein A/G beads) B->C D 4. Immunoprecipitation (Add anti-LRP8 Ab, incubate) C->D E 5. Complex Capture (Add Protein A/G beads) D->E F 6. Washing (Remove non-specific proteins) E->F G 7. Elution (Using SDS sample buffer) F->G H 8. Western Blot Analysis (Probe for p-Dab1, Dab1, LRP8) G->H

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Discovery of Low-density Lipoprotein Receptor-related Protein 8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also widely known as Apolipoprotein E Receptor 2 (ApoER2), stands as a critical cell surface receptor in the landscape of neuroscience. Its discovery in the mid-1990s marked a pivotal moment in understanding the molecular mechanisms governing neuronal migration, synaptic plasticity, and the intricate signaling pathways that ensure the proper development and function of the central nervous system. This technical guide delves into the seminal research that led to the identification and initial characterization of LRP8, providing a detailed overview of the experimental methodologies, key quantitative data, and the foundational signaling pathways that were unveiled.

The Independent Discovery of a Novel Lipoprotein Receptor

The year 1996 witnessed the independent discovery of LRP8 by two research groups, who identified the receptor in different species and tissues, underscoring its conserved importance.

A team led by Kim and Yamamoto first cloned and characterized the receptor from a human placenta cDNA library, naming it Apolipoprotein E Receptor 2 (ApoER2)[1][2]. Their work revealed a novel member of the low-density lipoprotein (LDL) receptor family with a distinct expression pattern, predominantly in the brain and placenta[1][2].

Concurrently, Novak and colleagues reported the discovery of a new LDL receptor homologue in the brain of chickens and mice, which they termed LR8B[3]. This receptor, with its eight ligand-binding repeats, was found to be highly expressed in the brain, suggesting a crucial and evolutionarily conserved role in the central nervous system[3].

Experimental Protocols: Unraveling the Identity of LRP8/ApoER2

The initial identification and cloning of LRP8/ApoER2 were achieved through a combination of molecular biology techniques that were state-of-the-art for the time.

Experimental Protocol 1: Homology Cloning of LRP8/ApoER2

Objective: To isolate the cDNA sequence of a novel LDL receptor family member.

Methodology:

  • Degenerate PCR Primer Design: Based on the highly conserved amino acid sequences within the cysteine-rich ligand-binding domains of the known LDL receptor family members, degenerate oligonucleotide primers were designed. This approach allows for the amplification of related, yet unknown, gene sequences.

  • cDNA Library Screening: A human placenta cDNA library was screened using the designed degenerate oligonucleotides as probes[2]. This technique involves hybridizing the labeled probes to the DNA in the library. Clones that bind the probe are then isolated and sequenced.

  • Full-Length cDNA Isolation: Positive clones identified from the initial screening were used as probes to re-screen the cDNA library to isolate the full-length cDNA sequence of the novel receptor.

  • Sequence Analysis: The nucleotide sequence of the full-length cDNA was determined and translated to deduce the amino acid sequence of the protein. This analysis revealed the characteristic domains of an LDL receptor family member, including ligand-binding repeats, an EGF precursor homology domain, an O-linked sugar domain, a transmembrane domain, and a cytoplasmic tail[1][3].

Experimental Protocol 2: Northern Blot Analysis for Tissue Expression

Objective: To determine the tissue-specific expression pattern of the newly identified receptor mRNA.

Methodology:

  • RNA Isolation: Total RNA was extracted from various human and rabbit tissues.

  • mRNA Purification: Poly(A)+ RNA (mRNA) was purified from the total RNA using oligo(dT)-cellulose chromatography.

  • Gel Electrophoresis and Blotting: The purified mRNA was separated by size using agarose gel electrophoresis and then transferred to a nylon membrane (a process known as Northern blotting).

  • Probe Hybridization: The membrane was incubated with a radiolabeled cDNA probe corresponding to the newly identified receptor.

  • Autoradiography: The membrane was exposed to X-ray film. The presence of bands on the film indicated the presence and size of the receptor's mRNA in the different tissues. This analysis revealed high expression levels in the brain and placenta[1][2].

The Identification of Key Ligands: Reelin and Apolipoprotein E

Following its discovery, a crucial next step was to identify the ligands that bind to LRP8/ApoER2 and initiate its biological functions. In 1999, groundbreaking research identified the extracellular matrix protein Reelin as a primary ligand for both LRP8/ApoER2 and the very-low-density lipoprotein receptor (VLDLR)[4][5][6]. This discovery was pivotal as it linked LRP8 to the well-documented 'reeler' mouse phenotype, which exhibits severe defects in neuronal migration.

Subsequent studies confirmed that Apolipoprotein E (ApoE) is also a significant ligand for LRP8/ApoER2, with a notable interplay between Reelin and ApoE in binding to the receptor[4][7].

Quantitative Data: Binding Affinities of LRP8/ApoER2

Early studies employing surface plasmon resonance (SPR) provided quantitative insights into the binding kinetics of LRP8/ApoER2 with its ligands. These data were instrumental in understanding the receptor's function and its preference for certain ligands.

ReceptorLigandDissociation Constant (KD)Reference
ApoER2Reelin0.2 nM[8]
VLDLRReelin1.2 nM[8]
ApoER2RAP5 nM[8]

Table 1: Summary of Quantitative Binding Data for LRP8/ApoER2 and its Ligands.

The Reelin Signaling Pathway: A Core Function of LRP8/ApoER2

The discovery of Reelin as a ligand for LRP8/ApoER2 led to the elucidation of a fundamental signaling pathway crucial for neuronal development. This pathway is initiated by the binding of Reelin to LRP8 and VLDLR on the surface of migrating neurons[4][6].

Reelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin LRP8_VLDLR LRP8/VLDLR Extracellular Domain Transmembrane Domain Cytoplasmic Domain Reelin->LRP8_VLDLR:f0 Dab1 Dab1 LRP8_VLDLR:f2->Dab1 recruits Dab1_p p-Dab1 SFKs Src Family Kinases (Src, Fyn) SFKs->Dab1 phosphorylates Downstream Downstream Signaling (Neuronal Migration, Synaptic Plasticity) Dab1_p->Downstream

Figure 1: The canonical Reelin signaling pathway initiated by LRP8/VLDLR.

The binding of the dimeric Reelin protein to LRP8 and VLDLR induces receptor clustering, which in turn leads to the recruitment of the intracellular adaptor protein, Disabled-1 (Dab1)[4][9]. Dab1 binds to the NPxY motif in the cytoplasmic tail of LRP8[10]. This recruitment facilitates the phosphorylation of Dab1 by Src family kinases, such as Src and Fyn[9]. Phosphorylated Dab1 then activates a cascade of downstream signaling events that are essential for the proper migration of neurons and the regulation of synaptic plasticity[4].

Experimental Workflow: From Gene to Function

The discovery and initial characterization of LRP8 followed a logical and systematic experimental workflow, which is a foundational approach in molecular biology and neuroscience research.

Experimental_Workflow A Hypothesis: Existence of novel LDL receptor family members B Homology Cloning: - Degenerate PCR - cDNA Library Screening A->B C Sequence Analysis: Identification of LRP8/ApoER2 cDNA B->C D Tissue Expression Analysis: Northern Blotting C->D E Ligand Identification: - Protein-protein interaction assays - Binding studies C->E F Functional Characterization: - Signaling pathway analysis - In vitro and in vivo models D->F E->F G Elucidation of Biological Role: Neuronal migration and synaptic plasticity F->G

Figure 2: A generalized experimental workflow for the discovery of LRP8.

Conclusion

The discovery of Low-density lipoprotein receptor-related protein 8 (LRP8/ApoER2) was a landmark achievement that significantly advanced our understanding of brain development and function. Through meticulous experimental work, researchers unveiled a key receptor in the Reelin signaling pathway, a pathway that is now known to be implicated in a range of neurological and psychiatric disorders. The foundational studies detailed in this guide not only provided the initial characterization of LRP8 but also laid the groundwork for decades of subsequent research into its multifaceted roles in health and disease, making it a continued focus for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide to ApoER2 Ligands and Their Binding Affinities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apolipoprotein E Receptor 2 (ApoER2), also known as LRP8, is a crucial cell surface receptor belonging to the low-density lipoprotein receptor (LDLR) family. It plays a pivotal role in neurodevelopment, synaptic plasticity, and has been implicated in pathologies such as Alzheimer's disease.[1][2] ApoER2 functions as both an endocytic receptor for macromolecule uptake and a signal transduction receptor, primarily through the well-characterized Reelin signaling pathway.[1][3] This guide provides a detailed overview of the primary ligands of ApoER2, their binding affinities, the experimental methods used for these measurements, and the key signaling pathways involved.

ApoER2 Ligands and Binding Affinities

ApoER2 interacts with a variety of ligands, each with distinct binding properties and functional consequences. The strength of this interaction is typically quantified by the equilibrium dissociation constant (Kd), where a smaller Kd value indicates a higher binding affinity.[4] The primary ligands for ApoER2 include Reelin, Apolipoprotein E (ApoE), Clusterin (Apolipoprotein J), and F-spondin.[1][5][6]

The table below summarizes the quantitative binding data for key ApoER2 ligands.

LigandApoER2 Construct/VariantMethodBinding Affinity (Kd)Reference
Reelin Full-length ectodomain (ECD)Surface Plasmon Resonance (SPR)0.2 nM[7][8]
Reelin fragment (R56)Surface Plasmon Resonance (SPR)12 nM[9]
LA1 moduleSurface Plasmon Resonance (SPR)73 nM[9]
Clusterin (ApoJ) Ligand-binding domainsSolid-phase binding assay9 nM[10]
Apolipoprotein E (ApoE) POPC-ApoE3 particlesReceptor binding assay12 ± 3 µg/mL[11]
POPC-ApoE4 particlesReceptor binding assay19 ± 4 µg/mL[11]
POPC-ApoE2 particlesReceptor binding assay31 ± 5.3 µg/mL[11]
RAP (Receptor-Associated Protein) Full-length ectodomain (ECD)Surface Plasmon Resonance (SPR)5 nM[7][8]
F-spondin Ligand binding domainCo-immunoprecipitationInteraction Confirmed[5][12]

Signaling Pathways

The most extensively studied signaling cascade involving ApoER2 is the Reelin pathway, which is essential for neuronal migration and synaptic function.[1][13][14] Upon binding of Reelin, a large secreted glycoprotein, ApoER2 and the closely related VLDL receptor (VLDLR) cluster, leading to the recruitment and subsequent tyrosine phosphorylation of the intracellular adaptor protein, Disabled-1 (Dab1).[15][16] This phosphorylation event is mediated by Src family kinases (SFKs) and triggers a downstream cascade involving phosphatidylinositol 3-kinase (PI3K) and Akt, which ultimately modulates neuronal cytoskeletal dynamics and gene expression.[3][15][17]

Other ligands, such as Clusterin, have also been shown to signal through this same pathway, inducing Dab1 phosphorylation and activating PI3K/Akt.[10]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Reelin Reelin ApoER2_VLDLR ApoER2 / VLDLR Receptors Reelin->ApoER2_VLDLR Binds & Clusters Dab1 Dab1 (Adaptor) ApoER2_VLDLR->Dab1 Recruits Dab1_P p-Dab1 PI3K PI3K Dab1_P->PI3K Activates Downstream Cytoskeletal Regulation Synaptic Plasticity Dab1_P->Downstream SFK Src Family Kinases (SFKs) SFK->Dab1 Phosphorylates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits GSK3b->Downstream

Canonical Reelin-ApoER2 signaling pathway.

Experimental Protocols

A variety of biophysical and biochemical techniques are employed to measure the binding affinity between ApoER2 and its ligands.[4][18] The most common quantitative, label-free methods include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[4][19] Co-immunoprecipitation is a widely used qualitative method to confirm interactions within a cellular context.[19]

Surface Plasmon Resonance is an optical technique that allows for the real-time, label-free detection of biomolecular interactions.[20][21] The method involves immobilizing one molecule (the ligand, e.g., ApoER2) onto a sensor chip and flowing its binding partner (the analyte, e.g., Reelin) over the surface.[22] Binding is detected as a change in the refractive index at the sensor surface, measured in Resonance Units (RU).[22][23]

1. Preparation:

  • Express and purify the recombinant ApoER2 ectodomain (ligand) and the specific ligand (analyte). Ensure high purity and stability.[21]
  • Prepare running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, pH 7.4).
  • Prepare immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0).[24]

2. Ligand Immobilization:

  • Select a suitable sensor chip (e.g., CM5 chip for amine coupling).
  • Activate the sensor surface by injecting a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[24]
  • Inject the purified ApoER2 (typically 5-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 400-5000 RU depending on the experiment type).[21][24]
  • Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.[24]

3. Analyte Binding Analysis:

  • Prepare a series of analyte dilutions in running buffer, spanning a concentration range from at least 10-fold below to 10-fold above the estimated Kd.[22]
  • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate (e.g., 30 µL/min).[21] The process includes an association phase (during injection) and a dissociation phase (flowing running buffer).
  • A reference flow cell (without ligand or with an irrelevant protein) is used to subtract background signal and refractive index changes.[23]

4. Data Analysis:

  • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using analysis software.
  • This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

node [ shape=rect, style="filled,rounded", fontname="Arial", fontsize=10, margin="0.15,0.1", fillcolor="#F1F3F4", fontcolor="#202124" ];

edge [ arrowhead=normal, penwidth=1.5, color="#4285F4" ];

// Nodes prep [label="Prepare Ligand\n(ApoER2) & Analyte"]; immob [label="Immobilize Ligand\non Sensor Chip", shape=box3d, fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject Analyte\n(Serial Dilutions)"]; measure [label="Measure Association\n& Dissociation", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; regen [label="Regenerate\nChip Surface"]; analyze [label="Fit Data to\nBinding Model", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; kd [label="Determine\nka, kd, KD", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges prep -> immob; immob -> inject; inject -> measure; measure -> regen; regen -> inject [style=dashed, color="#5F6368", label="Next Concentration"]; measure -> analyze; analyze -> kd; }

Generalized workflow for Surface Plasmon Resonance (SPR).

References

The Evolutionary Conservation of LRP8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to LRP8

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a type I transmembrane protein and a member of the low-density lipoprotein (LDL) receptor family.[1][2][3] This family of receptors is characterized by its crucial roles in both signal transduction and the endocytosis of various ligands.[3] LRP8 is highly expressed in the brain, particularly in the cerebral cortex, hippocampus, and cerebellum, as well as in the placenta, testes, and ovaries.[1] It plays a pivotal role in neuronal migration during embryonic development, synaptic plasticity, and memory formation, primarily through its interaction with the extracellular matrix protein Reelin.[2][4] Dysregulation of LRP8 has been implicated in several neurological and systemic diseases, including Alzheimer's disease, schizophrenia, and certain cancers.[4][5][6]

Evolutionary Conservation of the LRP8 Gene

The LRP8 gene exhibits a high degree of evolutionary conservation across vertebrates, underscoring its fundamental biological importance. Orthologs of LRP8 have been identified in a wide range of species, including mammals, birds, and fish.[7][8] This conservation is evident at both the gene and protein structure levels, with key functional domains remaining remarkably similar throughout evolution.

Conservation of Protein Structure

The LRP8 protein is composed of several distinct functional domains that are conserved across species: a ligand-binding domain with seven LA repeats, an epidermal growth factor (EGF) precursor homology domain, an O-linked sugar domain, a single transmembrane segment, and a cytoplasmic domain containing a conserved NPxY motif.[9] This NPxY motif is critical for initiating intracellular signaling cascades by serving as a docking site for adaptor proteins like Dab1.[2]

A notable evolutionary divergence is the presence of a 59-amino acid insert in the cytoplasmic tail of LRP8 in placental mammals, which is encoded by a distinct exon (exon 19 in humans). This insert is absent in the LRP8 orthologs of marsupials, birds, and reptiles. Studies using knockout mice have demonstrated that this specific insert is essential for normal memory and spatial learning, suggesting that its acquisition during evolution may have contributed to the enhancement of cognitive functions in placental mammals.[10]

Quantitative Analysis of LRP8 Protein Conservation

The amino acid sequence of LRP8 is highly conserved among vertebrates, particularly within its functional domains. A comparative analysis of protein sequences reveals a high degree of identity relative to the human LRP8 protein.

SpeciesCommon NameUniProt AccessionLength (Amino Acids)Percent Identity to Human LRP8
Homo sapiensHumanQ14114963100%
Mus musculusMouseQ9Z2J399695.8%
Gallus gallusChickenQ9893191779.2%
Danio rerioZebrafishG9MDF398469.5%

Note: Percent identity was calculated based on pairwise alignment of the canonical protein sequences from UniProt.

Signaling Pathways Involving LRP8

LRP8 functions as a critical receptor in several key signaling pathways that regulate neuronal development, synaptic function, and cell proliferation.

The Reelin Signaling Pathway

The most well-characterized pathway involving LRP8 is the Reelin signaling cascade, which is essential for the proper layering of neurons in the developing cerebral cortex and for synaptic plasticity in the adult brain.[4][5]

Mechanism:

  • Reelin Binding: The extracellular protein Reelin is secreted by Cajal-Retzius neurons and binds to the ligand-binding domains of LRP8 and the very-low-density lipoprotein receptor (VLDLR).[1][2]

  • Receptor Clustering: Reelin binding induces the clustering of LRP8 and VLDLR on the neuronal cell surface.

  • Dab1 Phosphorylation: This clustering triggers the activation of Src family kinases (SFKs), such as Fyn and Src, which then phosphorylate the intracellular adaptor protein Disabled-1 (Dab1) on specific tyrosine residues.[2] Dab1 binds to the conserved NPxY motif in the cytoplasmic tail of LRP8.[1]

  • Downstream Signaling: Phosphorylated Dab1 acts as a scaffold to recruit and activate downstream signaling molecules, including phosphatidylinositol 3-kinase (PI3K).[4] The activation of the PI3K-Akt pathway ultimately leads to the inhibition of glycogen synthase kinase 3β (GSK3β), which in turn regulates the cytoskeleton and neuronal migration.

Reelin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Reelin Reelin LRP8_VLDLR LRP8 / VLDLR Reelin->LRP8_VLDLR Binds SFK Src Family Kinases (Fyn, Src) LRP8_VLDLR->SFK Activates Dab1 Dab1 LRP8_VLDLR->Dab1 Recruits SFK->Dab1 Phosphorylates pDab1 p-Dab1 Dab1->pDab1 PI3K PI3K pDab1->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Cytoskeleton Cytoskeletal Regulation GSK3b->Cytoskeleton Inhibits (when active) Neuronal_Migration Neuronal Migration & Plasticity Cytoskeleton->Neuronal_Migration

Figure 1. The Reelin-LRP8 signaling pathway.
LRP8 in Cancer-Related Signaling

Recent evidence has implicated LRP8 in the progression of several types of cancer, including breast, gastric, and ovarian cancer.[6] It appears to act as a positive regulator of pro-tumorigenic pathways, such as Wnt/β-catenin and STAT3 signaling.

Mechanisms:

  • Wnt/β-catenin Pathway: LRP8 can promote the accumulation and nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt pathway, leading to the expression of genes involved in cell proliferation and stemness.[5]

  • STAT3 Pathway: In osteosarcoma, LRP8 has been shown to activate STAT3, which in turn upregulates the expression of Programmed Death-Ligand 1 (PD-L1), contributing to immune evasion.[6]

  • ApoE-mediated Signaling: Binding of Apolipoprotein E (ApoE) to LRP8 can trigger the phosphorylation of ERK1/2, activating downstream pathways that promote cell cycle progression.

LRP8_Cancer_Signaling cluster_membrane Cell Membrane LRP8 LRP8 ERK ERK1/2 LRP8->ERK Activates Beta_Catenin β-catenin LRP8->Beta_Catenin Promotes Nuclear Translocation STAT3 STAT3 LRP8->STAT3 Activates ApoE ApoE ApoE->LRP8 Wnt Wnt Wnt->LRP8 Positively Regulates Proliferation Cell Proliferation ERK->Proliferation Beta_Catenin->Proliferation Stemness Cancer Stemness Beta_Catenin->Stemness Immune_Evasion Immune Evasion (via PD-L1) STAT3->Immune_Evasion LRP8_KO_Workflow Start Generation of LRP8 KO Mice Targeting Design Targeting Strategy (e.g., CRISPR/Cas9 or Homologous Recombination in ES Cells) Start->Targeting Microinjection Microinjection into Pronuclei/Blastocysts Targeting->Microinjection Surrogates Transfer to Surrogate Mothers Microinjection->Surrogates Founders Screen Founder (F0) Mice (PCR, Sequencing) Surrogates->Founders Breeding Establish Germline Transmission (Breed F0 with Wild-Type) Founders->Breeding Genotyping Genotype F1 Generation (Lrp8+/+, Lrp8+/-, Lrp8-/-) Breeding->Genotyping Phenotyping Phenotypic Analysis Genotyping->Phenotyping Behavior Behavioral Testing (Morris Water Maze, Fear Conditioning) Phenotyping->Behavior Histo Histology & IHC (Brain Lamination, Protein Localization) Phenotyping->Histo Electro Electrophysiology (Long-Term Potentiation in Hippocampal Slices) Phenotyping->Electro Molecular Molecular Analysis (Western Blot, qPCR on target tissues) Phenotyping->Molecular

References

LRP8 Expression in the Brain: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a critical cell surface receptor in the brain. As a member of the low-density lipoprotein receptor family, LRP8 is integral to signal transduction and the endocytosis of specific ligands.[1] It is a key component of the Reelin signaling pathway, which is essential for proper neuronal migration during embryonic brain development and for synaptic plasticity in the adult brain.[2][3][4] Dysregulation of LRP8 expression and the Reelin pathway has been implicated in various neurological and psychiatric disorders, including schizophrenia, bipolar disorder, and Alzheimer's disease.[1][5] This guide provides a comprehensive overview of LRP8 expression across different brain regions, details the associated signaling pathways, and outlines the experimental protocols used for its study.

Quantitative Expression of LRP8 in Brain Regions

LRP8 is widely expressed throughout the brain, with notable enrichment in specific regions critical for learning and memory. The following tables summarize the relative expression levels of LRP8 mRNA and protein in various brain regions based on data from human and mouse studies.

Table 1: LRP8 mRNA Expression in Human Brain Regions

Brain Region Relative Expression Level Data Source
Hippocampus High GTEx, Gene Enrichment Profiler[5]
Amygdala High GTEx, Gene Enrichment Profiler[5]
Neocortex Moderate to High Human Brain Transcriptome[5]
Cerebellar Cortex Moderate Human Brain Transcriptome[5]
Striatum Moderate Human Brain Transcriptome[5]
Mediodorsal Thalamus Moderate Human Brain Transcriptome[5]

| Dorsolateral Prefrontal Cortex | High (decreases with age) | BrainCloud[5] |

Table 2: LRP8 Protein Expression in Mouse Brain Regions

Brain Region Relative Expression Level Cellular Localization
Hippocampus High Multipolar cell accumulation zone[2]
Neocortex High Neurons[6]
Cerebellum High Internal granule layer[2][6]
Olfactory Bulb High Neurons[6]
Pons Moderate Neurons[7]

| Medulla | Moderate | Neurons[7] |

Signaling Pathways Involving LRP8

LRP8 is a central component of the Reelin signaling pathway, which modulates synaptic plasticity and neuronal development. The binding of the extracellular glycoprotein Reelin to LRP8 and the very-low-density lipoprotein receptor (VLDLR) initiates a cascade of intracellular events.

Canonical Reelin Signaling Pathway

The binding of Reelin to LRP8 and VLDLR induces receptor clustering and the subsequent recruitment and tyrosine phosphorylation of the intracellular adapter protein Dab1 by Src family kinases (SFKs).[2][3] Phosphorylated Dab1 then activates downstream signaling cascades, including the PI3K/Akt pathway, which plays a role in cell survival and growth.

Reelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8/ApoER2 Reelin->LRP8 binds VLDLR VLDLR Reelin->VLDLR binds Dab1 Dab1 LRP8->Dab1 recruits VLDLR->Dab1 recruits pDab1 p-Dab1 SFK Src Family Kinases (SFK) SFK->Dab1 phosphorylates PI3K PI3K pDab1->PI3K activates Downstream Downstream Effects (Neuronal Migration, Synaptic Plasticity) pDab1->Downstream Akt Akt PI3K->Akt activates GSK3b GSK3β (inactive) Akt->GSK3b inhibits

Caption: Canonical Reelin signaling pathway initiated by LRP8.

LRP8 and NMDA Receptor Signaling

In the adult brain, LRP8 is also a functional component of a multiprotein complex that includes the NMDA receptor (NMDA-R), playing a role in synaptic plasticity and memory formation.[8] Reelin signaling can modulate NMDA-R function, leading to an increase in calcium influx.[9] This process involves a synapse-to-nucleus signaling pathway where the intracellular domain of LRP8 is cleaved and translocates to the nucleus to regulate gene expression.[8]

LRP8_NMDAR_Signaling Reelin Reelin LRP8 LRP8 Reelin->LRP8 binds gamma_secretase γ-secretase LRP8->gamma_secretase enables cleavage of NMDAR NMDA Receptor NMDAR->gamma_secretase regulates LRP8_ICD LRP8-ICD gamma_secretase->LRP8_ICD releases Nucleus Nucleus LRP8_ICD->Nucleus translocates to Gene_Expression Gene Expression (Synaptic Plasticity) Nucleus->Gene_Expression regulates

Caption: LRP8 synapse-to-nucleus signaling pathway.

Experimental Protocols

The analysis of LRP8 expression in the brain utilizes standard molecular and cellular biology techniques. Below are detailed protocols for the key experimental methods.

Immunohistochemistry (IHC) for LRP8 Protein Localization

This protocol is for the detection of LRP8 protein in paraffin-embedded brain tissue sections.

Materials:

  • Paraffin-embedded brain sections (5-10 µm)

  • Xylene and graded ethanol series (100%, 95%, 70%)

  • Antigen retrieval solution (e.g., 0.01 M Citrate buffer, pH 6.0)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody against LRP8

  • Biotinylated secondary antibody

  • Avidin-Biotin Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Phosphate-Buffered Saline (PBS)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x for 5 min each).

    • Rehydrate through a graded series of ethanol (2x 100%, 2x 95%, 1x 70%) for 3 min each.

    • Rinse with distilled water.[10]

  • Antigen Retrieval:

    • Submerge slides in pre-heated antigen retrieval solution.

    • Heat in a pressure cooker or water bath at 95-100°C for 20 min.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash sections with PBS (3x for 5 min each).

    • Incubate with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[11]

  • Primary Antibody Incubation:

    • Incubate sections with the primary anti-LRP8 antibody (diluted in blocking solution) overnight at 4°C.[10]

  • Secondary Antibody Incubation:

    • Wash sections with PBS (3x for 5 min each).

    • Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification and Detection:

    • Wash sections with PBS (3x for 5 min each).

    • Incubate with ABC reagent for 30 min.

    • Wash sections with PBS (3x for 5 min each).

    • Apply DAB substrate solution until the desired brown color develops.

  • Counterstaining and Mounting:

    • Rinse with distilled water.

    • Counterstain with hematoxylin (optional).

    • Dehydrate through graded ethanol and clear with xylene.

    • Coverslip with mounting medium.

IHC_Workflow start Start: Paraffin-Embedded Section deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval deparaffinize->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-LRP8) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Signal Detection (DAB) secondary_ab->detection mount Dehydration & Mounting detection->mount end End: Microscopy mount->end

Caption: Immunohistochemistry (IHC) experimental workflow.

In Situ Hybridization (ISH) for LRP8 mRNA Localization

This protocol describes the use of digoxigenin (DIG)-labeled riboprobes to detect LRP8 mRNA in brain sections.[12]

Materials:

  • Fresh-frozen or fixed brain sections

  • Proteinase K

  • Hybridization buffer

  • DIG-labeled LRP8 riboprobe

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

  • DEPC-treated water and solutions

Procedure:

  • Tissue Preparation:

    • Prepare RNase-free cryosections (10-20 µm).

    • Fix sections with 4% paraformaldehyde.

  • Pre-hybridization:

    • Treat sections with Proteinase K to increase probe accessibility.[13]

    • Wash with PBS.

    • Incubate in hybridization buffer for 2 hours at 55-65°C.

  • Hybridization:

    • Add the DIG-labeled LRP8 riboprobe to the hybridization buffer.

    • Incubate overnight at 55-65°C in a humidified chamber.

  • Post-hybridization Washes:

    • Perform stringent washes with SSC buffers at high temperature to remove non-specifically bound probe.

  • Immunodetection:

    • Block with a blocking solution (e.g., 2% sheep serum).

    • Incubate with an anti-DIG-AP antibody overnight at 4°C.

  • Colorimetric Detection:

    • Wash with detection buffer.

    • Incubate with NBT/BCIP substrate solution in the dark until a purple precipitate forms.

  • Mounting:

    • Stop the reaction by washing with PBS.

    • Mount with an aqueous mounting medium.

Western Blotting for LRP8 Protein Quantification

This protocol details the quantification of LRP8 protein from brain tissue lysates.

Materials:

  • Brain tissue sample

  • RIPA lysis buffer with protease and phosphatase inhibitors[14]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against LRP8

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Lysate Preparation:

    • Homogenize brain tissue in ice-cold RIPA buffer.[15][16]

    • Centrifuge at 14,000 x g for 15 min at 4°C to pellet debris.

    • Collect the supernatant (lysate).

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LRP8 antibody overnight at 4°C.

    • Wash with TBST (3x for 10 min each).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash with TBST (3x for 10 min each).

    • Incubate the membrane with ECL substrate.

    • Image the resulting chemiluminescence using a digital imager or X-ray film.

Western_Blot_Workflow start Start: Brain Tissue homogenize Tissue Lysis & Homogenization start->homogenize quantify Protein Quantification (BCA Assay) homogenize->quantify sds_page SDS-PAGE quantify->sds_page transfer Protein Transfer (to PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-LRP8) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end End: Imaging & Analysis detection->end

Caption: Western Blotting experimental workflow.

Quantitative PCR (qPCR) for LRP8 mRNA Quantification

This protocol is for measuring the relative expression levels of LRP8 mRNA from total RNA extracted from brain regions.

Materials:

  • Brain tissue sample

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • DNase I

  • cDNA synthesis kit

  • qPCR primers for LRP8 and a reference gene (e.g., GAPDH, Actin)

  • SYBR Green qPCR master mix

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize brain tissue and extract total RNA according to the kit manufacturer's protocol.

    • Treat with DNase I to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from an equal amount of total RNA for each sample using a reverse transcriptase kit.

  • qPCR Reaction:

    • Set up qPCR reactions containing cDNA, LRP8 or reference gene primers, and SYBR Green master mix.

    • Use a standard qPCR program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.[17]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for LRP8 and the reference gene.

    • Calculate the relative expression of LRP8 mRNA using the ΔΔCt method, normalizing to the reference gene.

References

The Role of LRP8 in Brain Cholesterol Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a multi-functional cell surface receptor with pivotal roles in neuronal development and function. While its involvement in Reelin-mediated neuronal migration is well-documented, emerging evidence highlights its significant contribution to cholesterol homeostasis within the central nervous system (CNS). In the brain, where cholesterol is primarily synthesized de novo and does not cross the blood-brain barrier, a sophisticated system of transport and regulation is essential for neuronal health. LRP8, by binding to apolipoprotein E (ApoE), the primary cholesterol carrier in the brain, participates in the uptake of cholesterol-laden lipoproteins by neurons. This process is critical for synapse formation, synaptic plasticity, and myelin maintenance. Dysregulation of LRP8 function has been implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease, where cholesterol metabolism is known to be perturbed. This technical guide provides an in-depth overview of the current understanding of LRP8's role in brain cholesterol homeostasis, detailing the key signaling pathways, experimental methodologies to study its function, and a summary of the quantitative data available to date.

Introduction to LRP8 and Brain Cholesterol Metabolism

The brain is the most cholesterol-rich organ in the body, containing approximately 25% of the body's total cholesterol.[1] This lipid is a crucial component of neuronal and glial cell membranes, essential for the formation and function of synapses, and a key constituent of the myelin sheath that insulates axons.[1] Due to the blood-brain barrier, the brain's cholesterol pool is largely independent of peripheral circulation and is maintained through a delicate balance of local synthesis, transport, and catabolism.

LRP8 is a type I transmembrane protein belonging to the low-density lipoprotein (LDL) receptor family.[2] It is highly expressed in the brain, particularly in the hippocampus, neocortex, and cerebellum.[3] LRP8 functions as a receptor for several ligands, most notably Reelin and ApoE.[2][3] While the Reelin-LRP8 signaling pathway is extensively studied for its role in neuronal migration during development, the interaction of LRP8 with ApoE is central to its function in cholesterol homeostasis.[2] Astrocytes are the primary producers of cholesterol in the adult brain, which they package into lipoprotein particles containing ApoE for transport to neurons.[4] Neurons then internalize these lipoproteins via receptors like LRP8 to meet their cholesterol requirements for maintaining synaptic integrity and plasticity.

LRP8-Mediated Signaling Pathways in Cholesterol Homeostasis

LRP8 participates in intricate signaling cascades that influence neuronal cholesterol metabolism. The two primary pathways are the ApoE-mediated endocytosis pathway for cholesterol uptake and the Reelin signaling pathway, which indirectly impacts cholesterol-related processes.

ApoE-LRP8 Mediated Cholesterol Uptake

The binding of ApoE-containing lipoprotein particles to the extracellular ligand-binding domain of LRP8 initiates clathrin-mediated endocytosis. This process internalizes the lipoprotein-receptor complex into endosomes. Inside the acidic environment of the endosome, the lipoprotein dissociates from the receptor. The lipoprotein is then trafficked to lysosomes, where cholesterol esters are hydrolyzed to free cholesterol, which can then be utilized by the neuron. LRP8, on the other hand, is recycled back to the cell surface.

ApoE ApoE-Lipoprotein LRP8_surface LRP8 (Cell Surface) ApoE->LRP8_surface Binding Clathrin_pit Clathrin-Coated Pit LRP8_surface->Clathrin_pit Clustering Endosome Endosome Clathrin_pit->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Lipoprotein Trafficking Recycling_vesicle Recycling Vesicle Endosome->Recycling_vesicle LRP8 Recycling Cholesterol Free Cholesterol Lysosome->Cholesterol Hydrolysis Recycling_vesicle->LRP8_surface

ApoE-LRP8 mediated cholesterol uptake pathway.
Reelin-LRP8 Signaling and its Influence on Cholesterol-Related Pathways

Reelin binding to LRP8 triggers the phosphorylation of the intracellular adapter protein Dab1.[3] Phosphorylated Dab1 initiates a downstream signaling cascade involving the activation of Src family kinases and PI3K/Akt pathways. While primarily associated with synaptic plasticity, this pathway can indirectly influence cholesterol homeostasis. For instance, the PI3K/Akt pathway has been shown to regulate the expression of genes involved in lipid metabolism. Activation of this pathway through LRP8 could potentially modulate the expression of proteins involved in cholesterol synthesis or efflux. Furthermore, Reelin signaling has been linked to the regulation of ABCA1 expression, a key transporter involved in cholesterol efflux.[1][5]

Reelin Reelin LRP8 LRP8 Reelin->LRP8 Binding Dab1 Dab1 LRP8->Dab1 Recruitment pDab1 p-Dab1 Dab1->pDab1 Phosphorylation SFK Src Family Kinases pDab1->SFK Activation PI3K_Akt PI3K/Akt Pathway pDab1->PI3K_Akt Activation Lipid_Metabolism_Genes Lipid Metabolism Gene Expression (e.g., ABCA1) PI3K_Akt->Lipid_Metabolism_Genes Modulation

Reelin-LRP8 signaling pathway and its potential influence on lipid metabolism.

Quantitative Data on LRP8 and Brain Cholesterol Homeostasis

Direct quantitative data on brain cholesterol levels in LRP8 knockout mice is limited in the currently available literature. However, several studies provide indirect evidence and quantitative measurements of related molecules that underscore the importance of LRP8 in brain lipid metabolism.

Study TypeModel SystemKey FindingsQuantitative ChangeReference
Gene Expression AnalysisBovine Granulosa CellsLRP8 expression is upregulated during follicular growth, a period of increased cholesterol demand for steroidogenesis.Significant increase in LRP8 mRNA levels in dominant follicles compared to subordinate follicles.[6]
Knockout Mouse StudyLrp8 knockout miceInactivation of LRP8 does not impact plasma triglyceride or cholesterol levels, suggesting a more localized role in specific tissues like the brain.No significant change in plasma lipid profiles.[3]
In vitro Cell CultureHuman Astrocytoma and Neuronal CellsPCSK9, a negative regulator of LDL receptors, reduces ApoER2 (LRP8) expression and apoE-HDL-derived cholesterol uptake in both astrocytes and neurons.ApoER2 expression reduced by ~31% in astrocytes and significantly in neurons; cholesterol uptake reduced by ~36% in astrocytes and ~41% in neurons.[5]
Knock-in Mouse StudyApoE isoform knock-in miceApoE4, a high-risk factor for Alzheimer's disease, is less efficient at promoting cholesterol efflux from astrocytes compared to ApoE2 and ApoE3.ApoE4-mediated cholesterol efflux is significantly lower than ApoE3- and ApoE2-mediated efflux.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of LRP8 in brain cholesterol homeostasis.

Quantification of Brain Cholesterol by HPLC-UV

This protocol describes the extraction and quantification of free cholesterol from mouse brain tissue using High-Performance Liquid Chromatography with UV detection.

Materials:

  • Mouse brain tissue

  • Ice-cold HBSS without Ca2+/Mg2+

  • Acid saline solution (0.9% NaCl in 15 mM HCl)

  • Methanol (analytical grade)

  • Chloroform (analytical grade)

  • Isopropanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Cholesterol standard (Sigma)

  • Dionex UltiMate 3000 System with UV detector or equivalent

Procedure:

  • Sample Preparation:

    • Excise mouse brains and place them in ice-cold HBSS.

    • Dissociate the whole tissue in 800 μL of acid saline solution using a pipette tip.

  • Lipid Extraction (Bligh and Dyer Method):

    • To the brain homogenate, add methanol and chloroform in a ratio that results in a single phase (typically chloroform:methanol:water of 1:2:0.8).

    • Vortex thoroughly and incubate at room temperature for 20 minutes.

    • Add chloroform and water to separate the phases.

    • Centrifuge to separate the lower organic phase (containing lipids) from the upper aqueous phase.

    • Carefully collect the lower organic phase.

  • HPLC Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipids in the mobile phase (isopropanol/acetonitrile/water, 60/30/10, v/v/v).

    • Inject the sample into the HPLC system.

    • Separate cholesterol on a C18 reverse-phase column.

    • Detect cholesterol using a UV detector at a wavelength of 210 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of a cholesterol standard.

    • Calculate the cholesterol concentration in the brain samples based on the peak area and the standard curve. Express the results as μg of cholesterol per mg of wet tissue.

Start Start: Mouse Brain Tissue Homogenize Homogenize in Acid Saline Start->Homogenize Extract Lipid Extraction (Bligh & Dyer) Homogenize->Extract Dry Dry Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute HPLC HPLC-UV Analysis Reconstitute->HPLC Quantify Quantify Cholesterol HPLC->Quantify End End: Cholesterol Concentration Quantify->End

Workflow for brain cholesterol quantification by HPLC-UV.
Co-Immunoprecipitation of LRP8 and ApoE from Brain Lysates

This protocol details the co-immunoprecipitation of LRP8 and its ligand ApoE from brain tissue to demonstrate their interaction.

Materials:

  • Mouse brain tissue (hippocampus or cortex)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-LRP8 antibody for immunoprecipitation

  • Anti-ApoE antibody for western blotting

  • Protein A/G magnetic beads

  • SDS-PAGE gels and western blotting apparatus

  • ECL detection reagents

Procedure:

  • Lysate Preparation:

    • Homogenize brain tissue in ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at high speed to pellet cell debris and collect the supernatant (lysate).

    • Determine protein concentration of the lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-LRP8 antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the anti-ApoE antibody.

    • Detect the protein bands using an ECL detection system. A band corresponding to the molecular weight of ApoE will indicate an interaction with LRP8.

Start Start: Brain Tissue Lysate Preclear Pre-clear with Beads Start->Preclear IP Immunoprecipitate with anti-LRP8 Antibody Preclear->IP Capture Capture with Protein A/G Beads IP->Capture Wash Wash Beads Capture->Wash Elute Elute Proteins Wash->Elute WB Western Blot for ApoE Elute->WB End End: Detect LRP8-ApoE Interaction WB->End

Workflow for co-immunoprecipitation of LRP8 and ApoE.

Conclusion and Future Directions

LRP8 is emerging as a key player in the intricate regulation of cholesterol homeostasis in the brain. Its role as a receptor for ApoE-containing lipoproteins positions it at a critical juncture for neuronal cholesterol uptake, a process vital for synaptic function and overall brain health. While direct quantitative evidence linking LRP8 deficiency to altered brain cholesterol levels is still forthcoming, the existing data strongly supports its involvement in neuronal lipid metabolism.

Future research should focus on obtaining comprehensive lipidomic profiles of brain tissue from LRP8 knockout and conditional knockout mouse models to precisely delineate its contribution to the maintenance of the brain's lipid landscape. Furthermore, elucidating the downstream signaling events following LRP8 activation by its various ligands and how these pathways cross-talk with cholesterol-sensing and regulatory machinery, such as SREBPs, will be crucial. A deeper understanding of LRP8's role in brain cholesterol homeostasis will not only advance our knowledge of fundamental neurobiology but may also pave the way for novel therapeutic strategies targeting LRP8 to combat neurodegenerative diseases associated with dysregulated lipid metabolism.

References

ApoER2 Isoforms: A Technical Guide to Functional Diversity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the alternative splicing of the Apolipoprotein E Receptor 2 (ApoER2), a critical player in neuronal development and synaptic plasticity. New research highlights how distinct ApoER2 isoforms, generated by the inclusion or exclusion of specific exons, exhibit significant functional differences, impacting ligand binding, signal transduction, and cellular responses. Understanding this molecular diversity is paramount for researchers, scientists, and drug development professionals exploring novel therapeutic strategies for neurodegenerative diseases like Alzheimer's.

ApoER2, encoded by the LRP8 gene, is a member of the low-density lipoprotein receptor (LDLR) family.[1][2] Its function is intricately regulated by alternative splicing, a process that generates a remarkable diversity of protein isoforms from a single gene.[1][2][3] This is particularly prominent in the brain, where ApoER2 plays a crucial role in processes such as neuronal migration and learning and memory.[1][2] The various splice variants of ApoER2 can alter its interaction with key ligands like Reelin and Apolipoprotein E (ApoE), the latter being a major genetic risk factor for Alzheimer's disease.[1][3]

Functional Consequences of ApoER2 Alternative Splicing

The functional modularity of ApoER2's structure, where individual exons often correspond to distinct protein domains, means that alternative splicing can have profound effects on its function.[1][2] Key functional differences arise from splicing events in three main regions: the ligand-binding domain, the O-linked sugar domain, and the cytoplasmic tail.

Modulation of Ligand Binding

Alternative splicing of exons within the N-terminal ligand-binding domain can significantly alter the receptor's affinity for its ligands. For instance, the exclusion of the eighth LDL receptor type A (LDLa) repeat, encoded by exon 7 in mice, enhances the affinity of ApoER2 for certain fragments of Reelin.[1] This eighth LDLa repeat is naturally absent in human APOER2.[1] Furthermore, variants lacking both exons 5 and 7 in mice show a reduced affinity for β-VLDL compared to those lacking only exon 5.[1][2] In human platelets, three splice variants have been identified, all of which bind to dimeric β2-GPI via the first LDL-binding domain.[4]

Regulation of Receptor Processing and Stability

The presence or absence of the O-linked sugar (OLS) domain, encoded by exon 16 in mice (exon 15 in humans), is a critical determinant of ApoER2's proteolytic processing and abundance.[1][5][6] The OLS domain is heavily glycosylated and appears to protect the receptor from extracellular cleavage by metalloproteases like ADAM10.[1][5] Exclusion of this domain leads to reduced extracellular cleavage, thereby preventing the subsequent γ-secretase-dependent release of the ApoER2 intracellular domain (ICD).[5][6] This, in turn, increases the overall abundance of the receptor in the brain.[5][6] In Alzheimer's disease, a lower inclusion of the exon encoding the glycosylation domain has been observed.[3][7]

Tuning of Intracellular Signaling

The cytoplasmic tail of ApoER2 contains a 59-amino acid insert, encoded by exon 19 in mice (exon 18 in humans), which is crucial for downstream signaling events that mediate synaptic plasticity.[5][8] The inclusion of this insert is necessary for Reelin-induced enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory.[5][6][7] This isoform interacts with postsynaptic density proteins like PSD-95.[8][9] Mice lacking this exon exhibit impairments in learning and memory.[8][9] Conversely, the absence of this exon can lead to enhanced smooth muscle cell growth.[8] The interaction of ApoER2 with the adaptor protein Dab1 is a key initial step in Reelin signaling, and this can be influenced by the specific isoform of the receptor present.[10]

Quantitative Data on ApoER2 Isoform Function

The following table summarizes the quantitative effects of various ApoER2 isoforms on different functional parameters as reported in the literature.

Isoform DescriptionFunctional ParameterQuantitative ChangeOrganism/System
Murine ApoER2 lacking exon 7 (8th LDLa repeat) Reelin fragment bindingIncreased affinityIn vitro
Murine ApoER2 lacking exons 5 and 7 β-VLDL bindingLower affinity compared to lacking exon 5 aloneIn vitro
Murine ApoER2 lacking exon 16 (OLS domain) Receptor abundance in brainIncreasedMouse
Murine ApoER2 lacking exon 16 (OLS domain) Hippocampal spine densityIncreasedMouse
Murine ApoER2 lacking exon 16 (OLS domain) Synaptic efficacyDecreasedMouse
Murine ApoER2 with exon 19 (cytoplasmic insert) Reelin-induced LTPEnhancedMouse
Human APOER2 Δex5-8 C-terminal fragment (CTF) generationHighest in response to APOE peptideIn vitro
Human APOER2 Δex4-6 C-terminal fragment (CTF) generationLowest in response to APOE peptideIn vitro
Human APOER2 Δex5-8 Transcriptional activationIncreased compared to full-lengthIn vitro
Human APOER2 Δex4-6 Transcriptional activationDecreased compared to full-lengthIn vitro
Human APOER2 Δex4-6 in Apoer2 knockout neurons Miniature excitatory postsynaptic current frequencyRestored to wild-type levelsMouse primary neurons
Human APOER2 Δex5-8 in Apoer2 knockout neurons Miniature excitatory postsynaptic current frequencyNot restoredMouse primary neurons

Signaling Pathways Modulated by ApoER2 Isoforms

The functional differences between ApoER2 isoforms have a direct impact on intracellular signaling cascades. The canonical Reelin signaling pathway is a primary example.

The Reelin Signaling Pathway

Upon Reelin binding, ApoER2 and another receptor, VLDLR, cluster and induce the tyrosine phosphorylation of the intracellular adaptor protein Dab1.[10][11] This initiates a cascade of downstream signaling events. The presence of the cytoplasmic insert (encoded by exon 19 in mice) is critical for coupling this initial signal to the enhancement of NMDA receptor function and LTP.[5][11]

Reelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin ApoER2_full ApoER2 (+ Exon 19) Reelin->ApoER2_full binds ApoER2_splice ApoER2 (- Exon 19) Reelin->ApoER2_splice binds VLDLR VLDLR Reelin->VLDLR binds Dab1 Dab1 ApoER2_full->Dab1 recruits & phosphorylates NMDAR NMDA Receptor Phosphorylation ApoER2_full->NMDAR modulates ApoER2_splice->Dab1 VLDLR->Dab1 SFK Src Family Kinases Dab1->SFK activates SFK->Dab1 PI3K_Akt PI3K/Akt Pathway SFK->PI3K_Akt SFK->NMDAR Neuronal_Migration Neuronal Migration PI3K_Akt->Neuronal_Migration LTP LTP Enhancement NMDAR->LTP

Caption: Reelin signaling pathways mediated by different ApoER2 isoforms.

ApoER2 Proteolytic Processing and Nuclear Signaling

Ligand binding can also trigger the sequential proteolytic cleavage of ApoER2 by α- and γ-secretases, releasing the intracellular domain (ICD).[12] The ICD can then translocate to the nucleus and regulate gene transcription, a process that is influenced by the splicing of the O-linked sugar domain.[1][12]

ApoER2_Processing cluster_membrane Plasma Membrane cluster_processing Proteolytic Cleavage cluster_nuclear Nucleus ApoER2_OLS ApoER2 (+ OLS) alpha_secretase α-secretase (e.g., ADAM10) ApoER2_OLS->alpha_secretase is cleaved by ApoER2_noOLS ApoER2 (- OLS) ApoER2_noOLS->alpha_secretase cleavage reduced CTF C-terminal Fragment (CTF) alpha_secretase->CTF generates gamma_secretase γ-secretase ICD Intracellular Domain (ICD) gamma_secretase->ICD releases CTF->gamma_secretase is cleaved by Gene_Transcription Gene Transcription (e.g., learning & memory genes) ICD->Gene_Transcription regulates

Caption: Proteolytic processing of ApoER2 and subsequent nuclear signaling.

Experimental Protocols for Studying ApoER2 Isoforms

A variety of experimental techniques are employed to investigate the expression and function of ApoER2 isoforms.

Identification and Expression Analysis of ApoER2 Isoforms
  • Reverse Transcription Polymerase Chain Reaction (RT-PCR): This is a fundamental technique to identify different splice variants.

    • Protocol:

      • Isolate total RNA from cells or tissues of interest (e.g., human brain tissue, cultured neurons).[4][13]

      • Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

      • Amplify the ApoER2 coding sequence using primers flanking the regions of alternative splicing.

      • Separate the PCR products by agarose gel electrophoresis to visualize different sized amplicons corresponding to different splice variants.

      • Excise individual bands and purify the DNA for subsequent Sanger sequencing to confirm the exact exon composition of each isoform.[4]

      • For more comprehensive analysis, long-read sequencing technologies can be applied to sequence full-length ApoER2 transcripts.[3][14]

  • Western Blotting: This technique is used to detect the expression of different ApoER2 protein isoforms.

    • Protocol:

      • Prepare protein lysates from cells or tissues.

      • Separate proteins by size using SDS-PAGE.

      • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

      • Block the membrane to prevent non-specific antibody binding.

      • Incubate the membrane with a primary antibody specific to an epitope present in all ApoER2 isoforms or an isoform-specific antibody.

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The presence of bands of different molecular weights can indicate different isoforms.[15]

Functional Characterization of ApoER2 Isoforms
  • Ligand Binding Assays:

    • Co-immunoprecipitation (Co-IP): To assess the interaction between ApoER2 isoforms and their ligands.

      • Express different ApoER2 isoforms in a suitable cell line (e.g., HEK293T).

      • Lyse the cells and incubate the lysate with an antibody against the ligand (e.g., Reelin) or a tag on the ligand.

      • Use protein A/G beads to pull down the antibody-ligand complex.

      • Wash the beads to remove non-specific binders.

      • Elute the bound proteins and analyze by Western blotting using an antibody against ApoER2 to detect co-precipitated receptor isoforms.

  • Cellular Signaling Assays:

    • Phosphorylation Assays: To measure the activation of downstream signaling molecules like Dab1.

      • Culture primary neurons or cell lines expressing specific ApoER2 isoforms.

      • Stimulate the cells with the ligand (e.g., Reelin) for various time points.

      • Lyse the cells and perform Western blotting on the lysates using a phospho-specific antibody against the target protein (e.g., phospho-Dab1).

      • Normalize the phospho-protein signal to the total protein signal to determine the extent of activation.

  • Gene Reporter Assays: To assess the transcriptional activity of the ApoER2 ICD.

    • Protocol:

      • Co-transfect cells with a plasmid encoding a specific ApoER2 isoform fused to a transcriptional activator domain (e.g., Gal4-VP16), a reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 binding sites, and a control plasmid (e.g., expressing β-galactosidase for normalization).[16]

      • Treat the cells with or without a γ-secretase inhibitor (e.g., DAPT) to confirm that the signal is dependent on ICD release.[17]

      • Measure luciferase activity and normalize to the control. An increase in luciferase activity indicates nuclear translocation and transcriptional activity of the ICD.[17]

  • Electrophysiology: To measure synaptic function, such as long-term potentiation (LTP).

    • Protocol:

      • Prepare acute hippocampal slices from mice expressing different ApoER2 isoforms.

      • Perform field excitatory postsynaptic potential (fEPSP) recordings in the CA1 region.

      • Establish a stable baseline of synaptic transmission.

      • Induce LTP using a high-frequency stimulation protocol.

      • Monitor the fEPSP slope for at least 60 minutes post-stimulation to measure the potentiation of synaptic strength.[5]

Experimental_Workflow cluster_identification Isoform Identification cluster_functional Functional Analysis RNA_Isolation RNA Isolation RT_PCR RT-PCR RNA_Isolation->RT_PCR Sequencing Sequencing RT_PCR->Sequencing Co_IP Co-immunoprecipitation (Ligand Binding) Sequencing->Co_IP Phospho_Assay Phosphorylation Assay (Signaling) Sequencing->Phospho_Assay Reporter_Assay Reporter Assay (Nuclear Signaling) Sequencing->Reporter_Assay Electrophysiology Electrophysiology (Synaptic Plasticity) Sequencing->Electrophysiology Protein_Extraction Protein Extraction Western_Blot Western Blot Protein_Extraction->Western_Blot

Caption: General experimental workflow for ApoER2 isoform analysis.

Conclusion and Future Directions

The alternative splicing of ApoER2 is a key mechanism for fine-tuning its function in the central nervous system. The resulting isoforms exhibit distinct properties in ligand binding, receptor processing, and signal transduction, ultimately impacting synaptic plasticity and neuronal migration. The dysregulation of ApoER2 splicing in Alzheimer's disease suggests that targeting specific isoforms or the splicing process itself could be a viable therapeutic strategy.

Future research should focus on elucidating the specific RNA-binding proteins and regulatory networks that control ApoER2 splicing in different neuronal populations and in the context of disease.[1][2] A deeper understanding of the functional consequences of the vast number of identified ApoER2 isoforms, particularly in the human brain, will be crucial for the development of targeted therapies for a range of neurological disorders.[3][7]

References

LRP8 Interaction with Reelin Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core interaction between the Low-density Lipoprotein Receptor-related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2), and the Reelin signaling pathway. This critical pathway is integral to neuronal migration during embryonic development and synaptic plasticity in the adult brain. Dysregulation of this pathway has been implicated in various neurological and psychiatric disorders, making it a key area of investigation for therapeutic intervention.

Core Signaling Pathway

The canonical Reelin signaling cascade is initiated by the binding of the large extracellular glycoprotein Reelin to its cell surface receptors, primarily LRP8 and the Very-Low-Density Lipoprotein Receptor (VLDLR).[1][2] LRP8 is considered a key component of this pathway, exhibiting a higher affinity for Reelin than VLDLR.[3] Upon Reelin binding, the receptors cluster, leading to the recruitment and subsequent tyrosine phosphorylation of the intracellular adaptor protein, Disabled-1 (Dab1).[4] This phosphorylation event is a critical activation step, mediated by Src family kinases (SFKs) such as Fyn and Src.[2]

Phosphorylated Dab1 (pDab1) then acts as a scaffold, recruiting and activating downstream signaling molecules. A major downstream effector is the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which plays a crucial role in regulating neuronal migration and survival.[1] The activation of this pathway leads to the inhibition of Glycogen Synthase Kinase 3β (GSK3β), a kinase involved in the phosphorylation of microtubule-associated proteins like Tau.[1] Reelin signaling, through Dab1, can also influence the cytoskeleton and cell adhesion dynamics.

A non-canonical pathway involves the proteolytic cleavage of LRP8 by γ-secretase following Reelin binding.[5][6] The released intracellular domain (LRP8-ICD) can then translocate to the nucleus and participate in the regulation of gene expression related to synaptic plasticity.[6][7]

Quantitative Data Summary

The following table summarizes key quantitative data related to the LRP8-Reelin signaling pathway, providing a comparative overview for researchers.

ParameterValueReceptor/ProteinExperimental Context
Binding Affinity (Kd) ~0.7 nMReelin-VLDLRBinding assays with VLDLR-transfected 293T cells.[8]
Higher than VLDLRReelin-LRP8Consistently reported qualitative comparison.[3][9]
Dab1 Phosphorylation 4 to 7-fold increaseDab1Following Reelin stimulation in primary neuronal cultures.

Key Experimental Protocols

This section provides detailed methodologies for cornerstone experiments used to investigate the LRP8-Reelin interaction.

Co-Immunoprecipitation (Co-IP) of LRP8 and Dab1

This protocol is designed to isolate and detect the interaction between LRP8 and Dab1 from cell lysates.

1. Cell Lysis:

  • Culture appropriate cells (e.g., primary cortical neurons or HEK293T cells overexpressing LRP8 and Dab1) to ~80-90% confluency.

  • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail) on ice for 30 minutes with gentle agitation.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate (Optional but Recommended):

  • Add 20-30 µL of Protein A/G agarose or magnetic beads to the cell lysate.

  • Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.

3. Immunoprecipitation:

  • Add a primary antibody specific for the "bait" protein (e.g., anti-LRP8 antibody) to the pre-cleared lysate. The optimal antibody concentration should be determined empirically but is typically in the range of 1-5 µg per 1 mg of total protein.

  • Incubate overnight at 4°C with gentle rotation.

  • Add 30-50 µL of Protein A/G beads and incubate for an additional 2-4 hours at 4°C.

4. Washing:

  • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Discard the supernatant.

  • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a wash buffer with lower detergent concentration). After each wash, pellet the beads and discard the supernatant.

5. Elution and Analysis:

  • After the final wash, remove all supernatant.

  • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Pellet the beads by centrifugation and collect the supernatant.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-Dab1 antibody).

In Vitro Kinase Assay for Dab1 Phosphorylation

This assay measures the Reelin-induced tyrosine phosphorylation of Dab1.

1. Cell Stimulation:

  • Plate primary neurons or a suitable cell line and grow to the desired density.

  • Starve the cells in serum-free media for 2-4 hours before stimulation.

  • Treat the cells with recombinant Reelin at a concentration of 1-10 nM for various time points (e.g., 0, 5, 15, 30 minutes). A mock-treated control should be included.

2. Cell Lysis and Protein Quantification:

  • Following stimulation, immediately wash the cells with ice-cold PBS and lyse them as described in the Co-IP protocol.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

3. Immunoprecipitation of Dab1:

  • Immunoprecipitate Dab1 from equal amounts of total protein from each time point using an anti-Dab1 antibody, following the Co-IP protocol steps 3 and 4.

4. Western Blot Analysis:

  • Elute the immunoprecipitated Dab1.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with a pan-anti-phosphotyrosine antibody (e.g., 4G10) to detect phosphorylated Dab1.

  • To normalize for the amount of immunoprecipitated Dab1, strip the membrane and re-probe with an anti-Dab1 antibody.

  • Quantify the band intensities using densitometry to determine the fold-increase in Dab1 phosphorylation.

Visualizations

Reelin Signaling Pathway

Reelin_Signaling_Pathway cluster_membrane Plasma Membrane Reelin Reelin LRP8 LRP8/ApoER2 Reelin->LRP8 binds VLDLR VLDLR Reelin->VLDLR binds Dab1 Dab1 LRP8->Dab1 recruit gSecretase γ-secretase LRP8->gSecretase cleaved by VLDLR->Dab1 recruit pDab1 p-Dab1 PI3K PI3K pDab1->PI3K activates Cytoskeleton Cytoskeletal Regulation (Neuronal Migration) pDab1->Cytoskeleton SynapticPlasticity Synaptic Plasticity pDab1->SynapticPlasticity SFK Src Family Kinases (Fyn, Src) SFK->Dab1 phosphorylates Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits LRP8_ICD LRP8-ICD gSecretase->LRP8_ICD releases Nucleus Nucleus LRP8_ICD->Nucleus translocates to GeneExpression Gene Expression Nucleus->GeneExpression regulates

Caption: The LRP8-Reelin signaling cascade.

Co-Immunoprecipitation Workflow

Co_IP_Workflow start Start: Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with anti-LRP8 Ab preclear->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads (3-5 times) capture->wash elute Elute Proteins wash->elute analysis Analyze by Western Blot (anti-Dab1 Ab) elute->analysis end Result: Detection of LRP8-Dab1 Interaction analysis->end

Caption: Workflow for LRP8-Dab1 Co-Immunoprecipitation.

This guide provides a foundational understanding of the LRP8-Reelin signaling axis, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a clear representation of the pathway and experimental procedures. This information is intended to empower researchers in their investigation of this critical signaling pathway and its implications for health and disease.

References

The Cellular Landscape of LRP8 in Neurons: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the cellular localization of the Low-density Lipoprotein Receptor-related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2), within neurons. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on LRP8's distribution, its critical role in neuronal signaling, and detailed experimental protocols for its study.

Introduction: LRP8, a Key Player in Neuronal Function

LRP8 is a type I transmembrane protein belonging to the low-density lipoprotein (LDL) receptor family.[1] In the central nervous system, LRP8 is a critical receptor for Reelin, an extracellular matrix protein essential for neuronal migration during development and for synaptic plasticity in the adult brain.[1][2] LRP8 and its signaling pathways are implicated in learning, memory, and various neurological and psychiatric disorders.[2][3] Understanding the precise cellular and subcellular localization of LRP8 is paramount for elucidating its function in both health and disease, and for the development of targeted therapeutics.

Cellular and Subcellular Localization of LRP8 in Neurons

LRP8 exhibits a complex and dynamic distribution within neurons, positioning it to participate in a variety of cellular processes. While precise quantitative data on the proportional distribution of LRP8 across different neuronal compartments is not extensively available in the current literature, qualitative and semi-quantitative studies have established its presence and enrichment in several key locations.

Data Presentation: Subcellular Distribution of LRP8 in Neurons

Neuronal CompartmentPresence/Enrichment of LRP8Key FunctionsReferences
Soma (Cell Body) PresentProtein synthesis and trafficking[4]
Dendrites EnrichedPostsynaptic signaling, synaptic plasticity[3]
Dendritic Spines EnrichedModulation of synaptic strength, interaction with PSD proteins[3]
Postsynaptic Density (PSD) EnrichedAnchoring to the postsynaptic machinery, interaction with NMDA receptors and PSD-95[1]
Axons PresentPotential roles in axon guidance and presynaptic function[4]
Growth Cones PresentNeuronal migration and process outgrowth during development[5]
Nucleus Intracellular domain (LRP8-ICD) present upon cleavageRegulation of gene transcription[6]

LRP8 Signaling Pathways in Neurons

LRP8 is a central component of several signaling cascades, most notably the Reelin signaling pathway. Its localization at the synapse is critical for its function in modulating synaptic activity and plasticity.

The Canonical Reelin Signaling Pathway

The binding of Reelin to LRP8 on the neuronal surface initiates a signaling cascade crucial for neuronal migration and synaptic function.

Reelin_Signaling Reelin Reelin LRP8 LRP8 Reelin->LRP8 Binds Dab1 Dab1 LRP8->Dab1 Recruits & Phosphorylates PSD95 PSD-95 LRP8->PSD95 Interacts with SFK Src Family Kinases (SFK) Dab1->SFK Activates PI3K PI3K Dab1->PI3K Activates Cytoskeleton Cytoskeletal Rearrangement Dab1->Cytoskeleton SFK->Dab1 Phosphorylates NMDAR NMDA Receptor SFK->NMDAR Phosphorylates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits GSK3b->Cytoskeleton LTP Synaptic Plasticity (LTP) NMDAR->LTP PSD95->NMDAR Scaffolds

Canonical Reelin signaling pathway initiated by LRP8.

Upon Reelin binding, LRP8 recruits and facilitates the phosphorylation of the intracellular adaptor protein Dab1 by Src family kinases (SFKs).[1] Phosphorylated Dab1 then activates downstream signaling cascades, including the PI3K/Akt pathway, which leads to the inhibition of GSK3β and subsequent effects on cytoskeletal dynamics.[5] LRP8, through its interaction with the scaffolding protein PSD-95, also forms a complex with NMDA receptors, influencing their phosphorylation and function, which is a key mechanism in long-term potentiation (LTP) and synaptic plasticity.[1]

LRP8 Cleavage and Nuclear Signaling

LRP8 can undergo regulated intramembrane proteolysis by γ-secretase, particularly following Reelin binding and NMDA receptor activation.[2][6] This cleavage releases the LRP8 intracellular domain (LRP8-ICD), which can then translocate to the nucleus.

LRP8_Cleavage_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Reelin Reelin LRP8 LRP8 Reelin->LRP8 Binds gamma_secretase γ-secretase LRP8->gamma_secretase Cleavage NMDAR NMDA Receptor NMDAR->gamma_secretase Activates LRP8_ICD_cyto LRP8-ICD gamma_secretase->LRP8_ICD_cyto Releases LRP8_ICD_nuc LRP8-ICD LRP8_ICD_cyto->LRP8_ICD_nuc Translocates Gene_Expression Regulation of Gene Expression LRP8_ICD_nuc->Gene_Expression Modulates

LRP8 cleavage and subsequent nuclear signaling of the ICD.

In the nucleus, the LRP8-ICD is thought to participate in the regulation of gene expression, representing a direct synapse-to-nucleus signaling pathway that can influence long-term changes in neuronal function.[6]

Experimental Protocols for Studying LRP8 Localization

Accurate determination of LRP8's subcellular localization is crucial for understanding its function. Below are detailed protocols for key experimental techniques.

Immunocytochemistry for LRP8 in Primary Neurons

This protocol outlines the steps for visualizing LRP8 in cultured neurons.

ICC_Workflow Start Primary Neuron Culture on Coverslips Fixation Fixation (4% PFA in PBS) Start->Fixation Permeabilization Permeabilization (0.25% Triton X-100 in PBS) Fixation->Permeabilization Blocking Blocking (5% Normal Goat Serum in PBS) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (anti-LRP8) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorescently-labeled) PrimaryAb->SecondaryAb Mounting Mounting and Imaging SecondaryAb->Mounting End Image Analysis Mounting->End

Workflow for immunocytochemical analysis of LRP8.

Materials:

  • Primary neuronal culture on glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer: 5% normal goat serum (or other appropriate serum) in PBS

  • Primary antibody: Rabbit anti-LRP8 polyclonal antibody

  • Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

Procedure:

  • Fixation:

    • Rinse cultured neurons twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-LRP8 antibody in blocking buffer to the recommended concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash three times with PBS for 5 minutes each.

    • Dilute the fluorescently-labeled secondary antibody in blocking buffer.

    • Incubate with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS for 5 minutes each.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging:

    • Visualize the staining using a fluorescence or confocal microscope.

Subcellular Fractionation for Synaptosome and Postsynaptic Density Isolation

This protocol describes the isolation of synaptosomes and the subsequent enrichment of the postsynaptic density (PSD) from brain tissue to analyze LRP8 distribution.[7][8][9][10]

Fractionation_Workflow Start Brain Tissue Homogenization (in buffered sucrose) Centrifugation1 Low-speed Centrifugation (to remove nuclei and debris) Start->Centrifugation1 Supernatant1 Supernatant (S1) Centrifugation1->Supernatant1 Pellet1 Pellet (P1) (Nuclei, Debris) Centrifugation1->Pellet1 Centrifugation2 High-speed Centrifugation Supernatant1->Centrifugation2 Supernatant2 Supernatant (S2) (Cytosol) Centrifugation2->Supernatant2 Pellet2 Pellet (P2) (Crude Synaptosomes) Centrifugation2->Pellet2 SucroseGradient Sucrose Density Gradient Ultracentrifugation Pellet2->SucroseGradient Synaptosomes Synaptosome Fraction SucroseGradient->Synaptosomes Lysis Hypotonic Lysis & Detergent Treatment (Triton X-100) Synaptosomes->Lysis Centrifugation3 Ultracentrifugation Lysis->Centrifugation3 PSD_Pellet Pellet (PSD Fraction) Centrifugation3->PSD_Pellet Synaptic_Cytosol Supernatant (Synaptic Cytosol) Centrifugation3->Synaptic_Cytosol

Workflow for synaptosome and PSD fractionation.

Materials:

  • Fresh or frozen brain tissue (e.g., mouse cortex or hippocampus)

  • Homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4, with protease and phosphatase inhibitors)

  • Sucrose solutions of varying molarities (e.g., 0.8 M, 1.0 M, 1.2 M) for density gradient

  • Triton X-100 lysis buffer (e.g., 0.5% Triton X-100 in 50 mM HEPES, pH 7.4)

  • Dounce homogenizer

  • Refrigerated centrifuges and ultracentrifuge with appropriate rotors

Procedure:

  • Homogenization:

    • Homogenize brain tissue in ice-cold homogenization buffer using a Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cell debris (P1).

    • Collect the supernatant (S1) and centrifuge at a higher speed (e.g., 12,000 x g for 20 minutes) to pellet the crude synaptosome fraction (P2). The resulting supernatant is the cytosolic fraction (S2).

  • Synaptosome Purification:

    • Resuspend the P2 pellet in homogenization buffer and layer it onto a discontinuous sucrose gradient.

    • Perform ultracentrifugation (e.g., 50,000 x g for 2 hours). Synaptosomes will collect at the interface of the sucrose layers (e.g., 1.0 M/1.2 M interface).

    • Carefully collect the synaptosome fraction.

  • PSD Fractionation:

    • Lyse the purified synaptosomes by hypotonic shock and incubation with a non-ionic detergent like Triton X-100 to solubilize synaptic membranes.

    • Centrifuge at high speed (e.g., 32,000 x g for 20 minutes). The resulting pellet is the PSD-enriched fraction.

  • Analysis:

    • Analyze the protein content of each fraction by Western blotting using an anti-LRP8 antibody and markers for different subcellular compartments to assess the purity of the fractions.

Co-Immunoprecipitation of LRP8 and Associated Proteins

This protocol is designed to investigate the interaction of LRP8 with other proteins, such as PSD-95, in the neuronal synapse.[11][12][13]

Materials:

  • Synaptosome or brain tissue lysate

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-LRP8)

  • Control IgG from the same species as the primary antibody

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (similar to lysis buffer but with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Procedure:

  • Lysate Preparation:

    • Lyse synaptosomes or brain tissue in ice-cold Co-IP lysis buffer.

    • Centrifuge to pellet insoluble material and collect the supernatant.

  • Pre-clearing (Optional):

    • Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the pre-cleared supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-LRP8 antibody or control IgG overnight at 4°C with gentle rotation.

  • Complex Capture:

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using elution buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against LRP8 and the suspected interacting protein (e.g., PSD-95).

Conclusion and Future Directions

The subcellular localization of LRP8 in neurons is tightly regulated and fundamental to its diverse roles in neuronal development, synaptic plasticity, and signaling. Its enrichment in postsynaptic compartments, particularly the PSD, highlights its importance in modulating synaptic function. The experimental protocols provided in this guide offer a robust framework for investigating the intricate cellular landscape of LRP8.

Future research employing advanced imaging techniques such as super-resolution microscopy will be invaluable for dissecting the nano-scale organization of LRP8 within dendritic spines and its dynamic interactions with other synaptic proteins. Furthermore, quantitative proteomic approaches will be essential to move beyond qualitative descriptions and establish a precise quantitative map of LRP8 distribution in different neuronal populations and under various physiological and pathological conditions. A deeper understanding of the spatiotemporal dynamics of LRP8 will undoubtedly pave the way for novel therapeutic strategies targeting neurological and psychiatric disorders associated with aberrant LRP8 signaling.

References

Genetic Variants of LRP8 and Disease Risk: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a transmembrane protein that plays a crucial role in neuronal development, synaptic plasticity, and lipid metabolism. As a member of the low-density lipoprotein (LDL) receptor family, LRP8 functions as a receptor for various ligands, most notably Reelin and Apolipoprotein E (ApoE). Its involvement in critical signaling pathways has made the LRP8 gene a subject of intense research to understand its association with a range of complex diseases. This technical guide provides a comprehensive overview of the known genetic variants of LRP8 and their association with disease risk, detailed experimental protocols for their study, and a visualization of the key signaling pathways involved.

Data Presentation: LRP8 Genetic Variants and Disease Association

The following tables summarize the quantitative data from key studies investigating the association between LRP8 genetic variants and various diseases.

Variant (SNP ID)DiseasePopulationSample Size (Cases/Controls)Odds Ratio (OR) / Effect Sizep-valueReference(s)
R952Q (rs5174) Familial and Premature Coronary Artery Disease (CAD) and Myocardial Infarction (MI)Multiple independent populations (Caucasian)GeneQuest families: 381/560; Italian cohort: 248/308QQ/E4 combined genotype vs. RR/non-E4 carriers: OR 3.88 (95% CI 1.08-13.9)For trend = 0.010[1][2][3]
R952Q (rs5174) Increased Plasma Triglyceride Levels in early-onset CAD/MIGeneQuest Caucasian probands; independent replication cohort358; 134Associated with increased triglyceride levelsAdjusted p = 0.0016 (GeneQuest); Adjusted p = 0.0098 (replication)[4]
rs2297660 Fetal Growth Restriction (FGR)Black womenInitial sample: 204; Replication sample: 1,094Each additional 'A' allele reduced FGR risk by 33%< .05[5][6]
2622T > C (synonymous) Alzheimer's Disease (AD)Elderly individuals204 AD patients / 184 controlsFound in 2.0% of AD patients vs. 6.0% of controls (suggesting a protective effect)0.042[7]
E46D Alzheimer's Disease (AD)Elderly individuals204 AD patients / 184 controlsNo significant association found in this studyNot significant[7]
IVS9 + 7G > A (intronic) Alzheimer's Disease (AD)Elderly individuals204 AD patients / 184 controlsNo significant association found in this studyNot significant[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of LRP8 genetic variants.

SNP Genotyping using TaqMan Assay

This protocol is suitable for genotyping specific single nucleotide polymorphisms (SNPs) like rs5174 (R952Q).

a. DNA Extraction and Quantification:

  • Extract genomic DNA from whole blood or tissue samples using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).

  • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure a concentration of at least 0.2 ng/μL. Assess DNA purity by checking the A260/A280 ratio, which should be ~1.8.

b. Assay Preparation:

  • Obtain a pre-designed or custom TaqMan SNP Genotyping Assay for the target SNP from a commercial vendor (e.g., Thermo Fisher Scientific). The assay mix contains two allele-specific TaqMan MGB probes and a pair of PCR primers.

  • Prepare a 20X working stock solution of the TaqMan assay.

c. PCR Reaction Setup (for a 5 µL reaction in a 384-well plate):

  • Prepare a reaction mix with the following components per well (including a 10% overage for pipetting):

    • 2X TaqMan Genotyping Master Mix: 2.5 µL

    • 20X TaqMan SNP Genotyping Assay: 0.25 µL

    • Nuclease-free water: to make a final volume of 2.75 µL after adding DNA.

  • Vortex the reaction mix and centrifuge briefly.

  • Dispense 2.75 µL of the reaction mix into each well of a 384-well PCR plate.

  • Add 2.25 µL of the genomic DNA sample (at a concentration of ~1 ng/µL) to each well.

  • Include positive controls for each genotype (if available) and no-template controls (NTCs) containing only nuclease-free water.

  • Seal the plate with an adhesive film and centrifuge briefly to bring the contents to the bottom of the wells.

d. Real-Time PCR and Data Analysis:

  • Perform the PCR reaction on a real-time PCR instrument (e.g., Applied Biosystems 7900HT).

  • Use the standard thermal cycling conditions for TaqMan SNP genotyping assays:

    • Enzyme Activation: 95°C for 10 minutes

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 1 minute

    • Repeat the denaturation and annealing/extension steps for 40 cycles.

  • After the PCR run, perform a post-PCR plate read.

  • Use the instrument's software to analyze the allelic discrimination plot and automatically call the genotypes for each sample based on the fluorescence signals of the two reporter dyes.

Whole Exome Sequencing (WES) for Variant Discovery

WES is employed to identify novel or rare genetic variants across the entire exome of the LRP8 gene.

a. DNA Library Preparation:

  • Start with high-quality genomic DNA (1-3 µg).

  • Fragment the DNA to a size of 150-200 bp using enzymatic or physical methods.

  • Perform end-repair, A-tailing, and ligation of sequencing adapters to the DNA fragments.

  • Amplify the adapter-ligated DNA fragments via PCR.

b. Exome Enrichment:

  • Hybridize the prepared DNA library with biotinylated capture probes specific for the human exome (e.g., Agilent SureSelect Human All Exon).

  • Capture the exon-containing fragments using streptavidin-coated magnetic beads.

  • Wash the beads to remove non-specific, non-exonic DNA fragments.

  • Elute the captured exonic DNA and amplify it using PCR.

c. Sequencing:

  • Quantify the enriched exome library and sequence it on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Paired-end sequencing is recommended to improve alignment accuracy.

d. Bioinformatic Data Analysis:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the sequencing reads to the human reference genome (e.g., GRCh38) using an aligner such as BWA-MEM.

  • Post-Alignment Processing: Mark and remove PCR duplicates using tools like Picard. Perform base quality score recalibration using GATK.

  • Variant Calling: Identify single nucleotide variants (SNVs) and small insertions/deletions (indels) within the LRP8 gene using a variant caller like GATK's HaplotypeCaller.

  • Variant Annotation: Annotate the identified variants with information such as gene name, functional consequence (e.g., missense, synonymous), allele frequency in population databases (e.g., gnomAD), and predicted pathogenicity using tools like ANNOVAR or SnpEff.

  • Variant Filtering and Prioritization: Filter the variants based on quality scores, allele frequency (to identify rare variants), and predicted functional impact to prioritize candidate disease-causing variants for further investigation.

Functional Analysis of LRP8 Variants

a. Luciferase Reporter Assay for Signaling Pathway Activation:

  • This assay can be used to determine if a variant affects the downstream signaling of LRP8.

  • Construct Preparation: Clone the promoter of a downstream target gene of the LRP8 signaling pathway (e.g., a gene regulated by β-catenin in the Wnt pathway) into a luciferase reporter vector (e.g., pGL3).

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in 96-well plates. Co-transfect the cells with:

    • The luciferase reporter construct.

    • An expression vector for wild-type or variant LRP8.

    • A control vector expressing Renilla luciferase (for normalization of transfection efficiency).

  • Stimulation and Lysis: After 24-48 hours, stimulate the cells with a specific ligand for LRP8 (e.g., Reelin or Wnt3a). Then, lyse the cells using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity between cells expressing wild-type LRP8 and the variant LRP8 to determine the effect of the variant on signaling pathway activation.[8][9][10][11]

b. Western Blotting for Protein Phosphorylation:

  • This method can assess the impact of a variant on the phosphorylation of downstream signaling molecules, such as Dab1.

  • Cell Culture and Treatment: Culture cells expressing either wild-type or variant LRP8. Stimulate the cells with Reelin for various time points.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Dab1) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the intensity of the total protein (from a separate blot or after stripping and re-probing the same membrane) to determine the relative phosphorylation level.[12][13][14][15]

Generation and Analysis of LRP8 Knockout/Knock-in Mouse Models

Mouse models are invaluable for studying the in vivo effects of LRP8 variants.

a. Generation of Genetically Modified Mice using CRISPR/Cas9:

  • Design: Design guide RNAs (gRNAs) to target the desired region of the mouse Lrp8 gene. For a knockout, target an early exon to introduce a frameshift mutation. For a knock-in, design a donor DNA template containing the specific variant sequence flanked by homology arms.

  • Microinjection: Microinject the Cas9 protein, gRNAs, and donor DNA (for knock-in) into the cytoplasm or pronucleus of fertilized mouse embryos.

  • Embryo Transfer and Screening: Transfer the microinjected embryos into pseudopregnant female mice. Screen the resulting pups for the desired genetic modification by PCR and Sanger sequencing of the target locus.

  • Breeding: Establish a colony of heterozygous mice and intercross them to generate homozygous knockout or knock-in mice.[16][17]

b. Phenotypic Analysis:

  • Cardiovascular Phenotyping: In the context of CAD and MI, feed the mice a high-fat diet to induce atherosclerosis. Analyze the extent of atherosclerotic lesions in the aorta. Assess platelet function and in vivo thrombosis.[18][19]

  • Neurological Phenotyping: For neurodegenerative disease models, perform behavioral tests to assess learning and memory (e.g., Morris water maze, fear conditioning). Analyze brain tissue for neuronal migration defects, synaptic density, and protein aggregation (e.g., amyloid-beta plaques, phosphorylated tau).[16][20]

Mandatory Visualization: Signaling Pathways and Experimental Workflows

LRP8-Reelin Signaling Pathway

LRP8_Reelin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_outcome Cellular Outcomes Reelin Reelin LRP8 LRP8/ApoER2 Reelin->LRP8 Binds VLDLR VLDLR Reelin->VLDLR Binds Dab1 Dab1 LRP8->Dab1 Recruits VLDLR->Dab1 SFK Src Family Kinases (Fyn, Src) Dab1->SFK Activates PI3K PI3K Dab1->PI3K Activates Neuronal_Migration Neuronal Migration & Positioning Dab1->Neuronal_Migration Synaptic_Plasticity Synaptic Plasticity (LTP) Dab1->Synaptic_Plasticity SFK->Dab1 Phosphorylates (p-Dab1) Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Tau Tau GSK3b->Tau Phosphorylates pTau Phospho-Tau

Caption: LRP8 in the Reelin signaling pathway, crucial for neuronal development and function.

LRP8 and Wnt/β-catenin Signaling Pathway

LRP8_Wnt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled LRP8 LRP8 Wnt->LRP8 Binds LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Recruits & Activates LRP8->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates TCF_LEF TCF/LEF beta_catenin->TCF_LEF Binds & Activates beta_catenin_p Phosphorylated β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Degradation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Promotes

Caption: LRP8 as a co-receptor in the canonical Wnt/β-catenin signaling pathway.

Experimental Workflow: Whole Exome Sequencing for LRP8 Variant Identification

WES_Workflow start Genomic DNA Extraction lib_prep Library Preparation (Fragmentation, End-Repair, A-tailing, Adapter Ligation) start->lib_prep exome_enrich Exome Enrichment (Hybridization with Biotinylated Probes) lib_prep->exome_enrich capture Capture with Streptavidin Beads exome_enrich->capture sequencing High-Throughput Sequencing (e.g., Illumina) capture->sequencing qc Data Quality Control (FastQC) sequencing->qc align Read Alignment to Reference Genome (BWA-MEM) qc->align post_align Post-Alignment Processing (Duplicate Removal, BQSR with GATK) align->post_align variant_call Variant Calling (GATK HaplotypeCaller) post_align->variant_call annotate Variant Annotation (ANNOVAR/SnpEff) variant_call->annotate filter Variant Filtering & Prioritization annotate->filter end Candidate LRP8 Variants filter->end

Caption: A streamlined workflow for identifying LRP8 genetic variants using WES.

Conclusion

The study of LRP8 genetic variants is critical for understanding the etiology of several complex diseases, including cardiovascular and neurodegenerative disorders. The R952Q variant has emerged as a significant risk factor for familial and premature coronary artery disease and myocardial infarction. Other variants have been implicated in conditions such as Alzheimer's disease and fetal growth restriction, although further research is needed to fully elucidate their roles. The experimental protocols detailed in this guide provide a robust framework for identifying and functionally characterizing LRP8 variants. The visualization of the Reelin and Wnt/β-catenin signaling pathways highlights the molecular mechanisms through which these variants may exert their pathogenic effects. For drug development professionals, understanding the specific consequences of these genetic variations on LRP8 function and its associated signaling cascades can pave the way for the development of targeted therapeutics. Future research should focus on identifying additional LRP8 variants, understanding their functional impact in diverse populations, and exploring the potential of LRP8 as a therapeutic target.

References

An In-depth Technical Guide to the Post-Translational Modifications of ApoER2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apolipoprotein E receptor 2 (ApoER2), also known as low-density lipoprotein receptor-related protein 8 (LRP8), is a crucial transmembrane protein in the central nervous system. It plays a significant role in neuronal development, synaptic plasticity, and learning and memory.[1][2] As a member of the low-density lipoprotein receptor (LDLR) family, ApoER2's function is intricately regulated by a variety of post-translational modifications (PTMs).[3] These modifications, including phosphorylation, glycosylation, ubiquitination, and proteolytic cleavage, dynamically modulate its signaling capabilities, stability, and interaction with other proteins. This guide provides a comprehensive overview of the key PTMs of ApoER2, summarizing quantitative data, detailing experimental protocols, and visualizing associated pathways.

Phosphorylation

Phosphorylation is a key reversible PTM that regulates the signaling activity of ApoER2, particularly in the context of the Reelin signaling pathway. The binding of the extracellular ligand Reelin to ApoER2 and the very-low-density lipoprotein receptor (VLDLR) induces receptor clustering.[4][5] This clustering leads to the phosphorylation of the intracellular adaptor protein Disabled-1 (Dab1), which binds to the NPxY motifs in the cytoplasmic tail of ApoER2.[3][4][5]

The phosphorylation of Dab1 is a critical event that initiates a downstream signaling cascade involving Src family kinases (SFKs), such as Fyn and Src.[3][4] This cascade ultimately influences synaptic plasticity and neuronal migration.[3][5] Reelin-induced signaling through ApoER2 can also lead to the tyrosine phosphorylation of NMDA receptor (NR2) subunits, modulating synaptic activity.[5]

ProteinPhosphorylation EventKinase FamilyDownstream EffectReferences
Dab1 Tyrosine phosphorylation (e.g., Tyr198, Tyr220)Src Family Kinases (SFKs)Activation of PI3K-Akt pathway, modulation of synaptic plasticity.[3][4][6]
NMDA Receptor (NR2 subunits) Tyrosine phosphorylationSrc Family Kinases (SFKs)Potentiation of NMDAR-mediated Ca2+ influx, enhancement of LTP.[5][7]
ApoER2 Not explicitly detailed in search results, but implied through Dab1 interaction.--

A common method to identify and quantify protein phosphorylation is through mass spectrometry-based proteomics.

  • Protein Extraction and Digestion:

    • Isolate proteins from cell lysates or tissue homogenates.

    • Perform in-solution or in-gel digestion of the protein sample, typically using trypsin, to generate a mixture of peptides.

  • Phosphopeptide Enrichment:

    • Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides is often necessary.

    • Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography, which selectively bind to the negatively charged phosphate groups.[8]

  • Mass Spectrometry Analysis:

    • Analyze the enriched peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[8][9]

    • The mass spectrometer sequences the peptides (MS/MS scans). A mass shift of +80 Da on serine, threonine, or tyrosine residues is indicative of phosphorylation.[10]

  • Data Analysis:

    • Utilize bioinformatics software to search the acquired MS/MS spectra against a protein database to identify the peptide sequences and pinpoint the exact sites of phosphorylation.[8]

    • Quantitative analysis can be performed using label-free methods or isotopic labeling to determine changes in phosphorylation levels under different conditions.

Reelin_Signaling Reelin Reelin ApoER2 ApoER2 Reelin->ApoER2 Dab1 Dab1 ApoER2->Dab1 recruits pDab1 p-Dab1 Dab1->pDab1 phosphorylation pSFKs p-SFKs pDab1->pSFKs PI3K PI3K pDab1->PI3K activates SFKs Src Family Kinases (SFKs) SFKs->pDab1 pSFKs->pDab1 Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt SynapticPlasticity Synaptic Plasticity (LTP Enhancement) pAkt->SynapticPlasticity promotes

Reelin-ApoER2 signaling pathway leading to Dab1 phosphorylation.

Glycosylation

Glycosylation, the attachment of sugar moieties to proteins, is another critical PTM of ApoER2 that influences its stability, processing, and function. ApoER2 can undergo both N-linked and O-linked glycosylation.[11] A specific region encoded by exon 16 in mice, known as the O-linked sugar (OLS) domain, is a major site of glycosylation.[12][13]

The glycosylation state of the OLS domain acts as a protective shield against proteolytic cleavage.[13] Hypo-glycosylated forms of ApoER2, or splice variants lacking the OLS domain, are more susceptible to cleavage by metalloproteases.[1][12][13] This differential glycosylation is a key regulator of ApoER2 turnover and signaling, thereby impacting synaptic plasticity and learning.[12]

ApoER2 VariantGlycosylation StatusEffect on Protein AbundanceConsequenceReferences
Full-length ApoER2 N-linked and O-linked glycosylationNormalProtected from excessive proteolytic cleavage.[11]
ApoER2 lacking OLS domain (Δexon16) Hypo-glycosylatedIncreasedAltered proteolytic processing, enhanced LTP, but impaired fear learning.[12][13]

This protocol provides a general workflow for analyzing N-linked glycans on membrane proteins like ApoER2.

  • Membrane Protein Isolation:

    • Homogenize cells or tissues in a suitable lysis buffer containing protease inhibitors.

    • Isolate membrane proteins using methods like Triton X-114 phase partitioning or ultracentrifugation.[14]

  • Glycan Release:

    • Denature the isolated membrane proteins using SDS.

    • Release N-linked glycans by enzymatic digestion with Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and asparagine residue.[14][15]

  • Glycan Labeling and Purification:

    • Label the released glycans with a fluorescent tag (e.g., 2-aminobenzamide) to enable detection.[14][16]

    • Purify the labeled glycans from other reaction components using techniques like hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction.

  • Chromatographic Analysis:

    • Separate the labeled glycans using HILIC-UPLC or HPLC with a fluorescence detector.[14] This separates glycans based on their size and structure.

    • The resulting chromatogram provides a profile of the different N-glycan structures present.

  • Mass Spectrometry for Structural Elucidation:

    • For detailed structural information, the separated glycans can be analyzed by mass spectrometry (e.g., MALDI-TOF or LC-ESI-MS/MS) to determine their composition and branching patterns.[15][17]

Glycosylation_Impact ApoER2_FL Full-length ApoER2 (with OLS domain) Glycosylation Hyper-glycosylation (O-linked sugars) ApoER2_FL->Glycosylation ApoER2_delta16 ApoER2 Splice Variant (lacking OLS domain) HypoGlycosylation Hypo-glycosylation ApoER2_delta16->HypoGlycosylation Protection Protection from Proteolysis Glycosylation->Protection Vulnerability Vulnerability to Proteolysis HypoGlycosylation->Vulnerability NormalTurnover Normal Receptor Turnover & Signaling Protection->NormalTurnover AlteredProcessing Altered Processing & Increased Abundance Vulnerability->AlteredProcessing Proteolytic_Cleavage cluster_membrane Plasma Membrane ApoER2_Membrane Full-Length ApoER2 (in plasma membrane) ShedEctodomain Soluble Ectodomain (Released) ApoER2_Membrane->ShedEctodomain Cleavage by CTF C-terminal Fragment (CTF) (Membrane-bound) AlphaSecretase α-secretase (e.g., ADAM10) AlphaSecretase->CTF generates ICD Intracellular Domain (ICD) (Released to cytoplasm) CTF->ICD Cleavage by GammaSecretase γ-secretase (Presenilin-1) Nucleus Nucleus ICD->Nucleus translocates to Transcription Transcriptional Regulation (e.g., Reelin suppression) Nucleus->Transcription mediates

References

Methodological & Application

Measuring LRP8 Expression in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate quantification of Low-Density Lipoprotein Receptor-related Protein 8 (LRP8) expression in cell culture systems. The methodologies outlined below are essential for researchers investigating the role of LRP8 in various biological processes, including neuronal development, lipid metabolism, and cancer progression. Drug development professionals can utilize these protocols to assess the impact of therapeutic compounds on LRP8 expression and signaling.

Introduction to LRP8

Low-Density Lipoprotein Receptor-related Protein 8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a type I transmembrane protein belonging to the LDLR family.[1][2] It functions as a cell surface receptor for various ligands, most notably Reelin and Apolipoprotein E (ApoE).[3] LRP8 is critically involved in neuronal migration during embryonic development and plays a significant role in synaptic plasticity.[3] Furthermore, emerging evidence has implicated LRP8 in cancer-related molecular pathways, including the Wnt/β-catenin and ERK1/2 signaling cascades.[4][5] Given its diverse physiological and pathological roles, the precise measurement of LRP8 expression is crucial for advancing our understanding of its functions and for the development of targeted therapies.

This document details four common laboratory methods for quantifying LRP8 expression at both the mRNA and protein levels:

  • Quantitative Polymerase Chain Reaction (qPCR) for measuring LRP8 mRNA levels.

  • Western Blotting for the detection and quantification of total LRP8 protein.

  • Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of LRP8 protein in cell lysates and culture supernatants.

  • Flow Cytometry for the analysis of cell surface LRP8 expression.

I. Quantitative Polymerase Chain Reaction (qPCR) for LRP8 mRNA Expression

qPCR is a highly sensitive method for quantifying gene expression at the transcriptional level. This protocol outlines the steps for measuring LRP8 mRNA in cultured cells.

Experimental Workflow: qPCR for LRP8 mRNA

cluster_0 Cell Culture & RNA Extraction cluster_1 cDNA Synthesis cluster_2 qPCR & Data Analysis cell_culture 1. Cell Culture rna_extraction 2. Total RNA Extraction cell_culture->rna_extraction rna_qc 3. RNA Quality & Quantity Control rna_extraction->rna_qc cdna_synthesis 4. Reverse Transcription (cDNA Synthesis) rna_qc->cdna_synthesis qpcr_setup 5. qPCR Reaction Setup cdna_synthesis->qpcr_setup qpcr_run 6. qPCR Amplification qpcr_setup->qpcr_run data_analysis 7. Data Analysis (ΔΔCt Method) qpcr_run->data_analysis

Workflow for quantifying LRP8 mRNA expression via qPCR.
Protocol: qPCR

1. Cell Culture and Treatment:

  • Culture cells of interest to the desired confluency in appropriate growth medium.

  • Apply experimental treatments (e.g., drug compounds, siRNAs) as required.

2. Total RNA Extraction:

  • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.

  • Include a DNase I treatment step to eliminate genomic DNA contamination.

3. RNA Quality and Quantity Control:

  • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Assess RNA integrity by gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).

4. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific) according to the manufacturer's protocol.

5. qPCR Reaction Setup:

  • Prepare the qPCR reaction mix in a 96-well qPCR plate. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of cDNA template

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • 7 µL of nuclease-free water

  • Include no-template controls (NTCs) to check for contamination.

  • Run each sample in triplicate.

6. qPCR Amplification:

  • Perform qPCR using a real-time PCR system with the following cycling conditions:

    • Activation: 50°C for 2 minutes

    • Pre-soak: 95°C for 10 minutes

    • Denaturation: 95°C for 15 seconds (40 cycles)

    • Annealing/Extension: 60°C for 1 minute (40 cycles)

    • Melt Curve Analysis: As per instrument guidelines to verify product specificity.[6]

7. Data Analysis:

  • Use the comparative Ct (ΔΔCt) method to determine the relative expression of LRP8 mRNA.

  • Normalize the Ct value of LRP8 to that of a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the fold change in LRP8 expression in treated samples relative to control samples.

Quantitative Data Summary: qPCR
ParameterDetailsReference
Target Gene LRP8 (Low-Density Lipoprotein Receptor-related Protein 8)
Housekeeping Gene GAPDH, ACTB, or other validated reference gene
Human LRP8 Forward Primer GAAGCGGAACTATTCACGCCTC[6]
Human LRP8 Reverse Primer ATGAGGACCTCCTGCTCTTTCG[6]
Analysis Method Comparative Ct (ΔΔCt)

II. Western Blotting for Total LRP8 Protein

Western blotting allows for the detection and semi-quantitative analysis of LRP8 protein in cell lysates.

Experimental Workflow: Western Blotting for LRP8

cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page protein_transfer 5. Protein Transfer to Membrane sds_page->protein_transfer blocking 6. Blocking protein_transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Detection & Imaging secondary_ab->detection

Workflow for detecting LRP8 protein by Western blotting.
Protocol: Western Blotting

1. Cell Culture and Lysis:

  • Culture and treat cells as described for qPCR.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

2. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE:

  • Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run the electrophoresis until the dye front reaches the bottom of the gel.

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

6. Primary Antibody Incubation:

  • Incubate the membrane with a primary antibody against LRP8 overnight at 4°C with gentle agitation.

7. Secondary Antibody Incubation:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

8. Detection and Imaging:

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

  • For quantification, normalize the LRP8 band intensity to a loading control (e.g., GAPDH, β-actin).

Quantitative Data Summary: Western Blotting
ParameterDetailsReference
Primary Antibody Rabbit Polyclonal anti-LRP8 or Mouse Monoclonal anti-LRP8 (Clone: 7G12E2)[7][8]
Primary Antibody Dilution 1:500 - 1:2000[8]
Loading Control GAPDH, β-actin, or other suitable loading control
Expected Band Size ~106 kDa (membrane form), ~130 kDa (glycosylated form)[7]

III. ELISA for LRP8 Protein Quantification

ELISA is a plate-based assay for detecting and quantifying proteins. It is suitable for measuring LRP8 in cell lysates and secreted LRP8 in cell culture supernatants.

Protocol: Sandwich ELISA

This protocol is based on a typical sandwich ELISA kit. Refer to the manufacturer's instructions for specific details.

1. Sample Preparation:

  • Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates.[9]

  • Cell Lysates: Lyse cells as described for Western blotting. The lysate can be directly used in the ELISA.[9]

2. Assay Procedure:

  • Add standards and samples to the wells of a microplate pre-coated with an LRP8 capture antibody. Incubate for 90 minutes at 37°C.

  • Wash the wells to remove unbound substances.

  • Add a biotin-conjugated anti-LRP8 detection antibody to the wells and incubate.

  • Wash the wells and add streptavidin-HRP.

  • Wash the wells and add a TMB substrate solution. A color will develop in proportion to the amount of LRP8 bound.

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Determine the concentration of LRP8 in the samples by interpolating their absorbance values from the standard curve.

Quantitative Data Summary: ELISA
ParameterDetailsReference
Assay Type Sandwich ELISA
Sample Types Cell culture supernatants, cell lysates[9]
Detection Range Varies by kit, typically in the pg/mL to ng/mL range
Instrumentation Microplate reader

IV. Flow Cytometry for Cell Surface LRP8 Expression

Flow cytometry is a powerful technique for analyzing the expression of cell surface proteins on a single-cell basis.

Protocol: Flow Cytometry

1. Cell Preparation:

  • Harvest cultured cells and wash them with ice-cold PBS.

  • Resuspend the cells in FACS buffer (PBS with 1% BSA).

2. Fc Receptor Blocking (Optional but Recommended):

  • To reduce non-specific antibody binding, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.

3. Antibody Staining:

  • Add a fluorochrome-conjugated primary antibody against LRP8 to the cells.

  • Incubate for 30 minutes at 4°C in the dark.

  • As a negative control, use an isotype control antibody with the same fluorochrome.

4. Washing:

  • Wash the cells twice with FACS buffer to remove unbound antibody.

5. Data Acquisition and Analysis:

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of LRP8-positive cells and the mean fluorescence intensity (MFI).

Quantitative Data Summary: Flow Cytometry
ParameterDetailsReference
Primary Antibody Fluorochrome-conjugated Mouse Monoclonal anti-LRP8 (Clone: 7G12E2)[8]
Primary Antibody Dilution 1:200 - 1:400[8]
Control Fluorochrome-conjugated isotype control antibody
Data Output Percentage of positive cells, Mean Fluorescence Intensity (MFI)

V. LRP8 Signaling Pathways

Understanding the signaling pathways involving LRP8 is crucial for interpreting expression data. LRP8 is a key component of the Reelin signaling pathway and also participates in Wnt signaling.

LRP8 Signaling Overview

cluster_reelin Reelin Pathway cluster_wnt Wnt Pathway Reelin Reelin LRP8 LRP8 Reelin->LRP8 binds Dab1 Dab1 LRP8->Dab1 phosphorylates SFK Src Family Kinases Dab1->SFK PI3K PI3K Dab1->PI3K activates Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Neuronal_Migration Neuronal Migration & Synaptic Plasticity GSK3b->Neuronal_Migration regulates Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP8_wnt LRP8 Wnt->LRP8_wnt Beta_Catenin β-catenin Frizzled->Beta_Catenin stabilizes LRP8_wnt->Beta_Catenin stabilizes Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription activates

Key signaling pathways involving LRP8.

By following these detailed protocols, researchers and drug development professionals can obtain reliable and reproducible data on LRP8 expression, facilitating a deeper understanding of its biological significance and its potential as a therapeutic target.

References

Protocol for LRP8 Immunoprecipitation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the immunoprecipitation (IP) of the Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2). LRP8 is a critical cell surface receptor involved in signal transduction and endocytosis of specific ligands, playing a significant role in neuronal migration and synaptic plasticity.[1][2] This protocol is intended to guide researchers in successfully isolating LRP8 and its interacting partners from cell lysates.

Introduction to LRP8

LRP8 is a type I transmembrane protein belonging to the low-density lipoprotein (LDL) receptor family.[1][3] It acts as a receptor for Reelin and apolipoprotein E (ApoE)-containing ligands.[1][4] The interaction of LRP8 with its ligands triggers intracellular signaling cascades that are crucial for various physiological processes, particularly in the brain.[2][3] Dysregulation of LRP8 function has been associated with neurological disorders, making it a protein of interest in drug development.[1][2]

LRP8 Signaling Pathways

LRP8 is a key player in multiple signaling pathways. Upon binding of ligands such as Reelin or ApoE, LRP8 initiates intracellular signaling primarily through the phosphorylation of the adaptor protein Dab1, which binds to the NPxY motif in LRP8's cytoplasmic tail.[1][3][4] This event can trigger several downstream pathways, including:

  • Reelin Signaling: Essential for proper neuronal positioning during brain development. Reelin binding to LRP8 and VLDLR leads to Dab1 phosphorylation by Src family kinases, which in turn activates downstream effectors.[1][3]

  • ERK1/2 Pathway: LRP8 binding to ApoE2 can induce the phosphorylation of ERK1/2, leading to cell cycle activation.[3][5]

  • Wnt Signaling: LRP8 can promote the accumulation of β-catenin, a key component of the Wnt signaling pathway.[3][5]

  • STAT3 Signaling: LRP8 activation can lead to the phosphorylation and nuclear signaling of STAT3.[3][5]

Below is a diagram illustrating the major signaling pathways involving LRP8.

LRP8_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8 Reelin->LRP8 binds ApoE ApoE ApoE->LRP8 binds Dab1 Dab1 LRP8->Dab1 recruits & phosphorylates ERK ERK1/2 LRP8->ERK activates STAT3 p-STAT3 LRP8->STAT3 activates beta_catenin β-catenin LRP8->beta_catenin stabilizes Src_Fyn Src/Fyn Dab1->Src_Fyn activates PI3K PI3K Dab1->PI3K activates Src_Fyn->Dab1 Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits

Caption: LRP8 Signaling Pathways.

Experimental Protocol: LRP8 Immunoprecipitation

This protocol provides a general framework for the immunoprecipitation of LRP8. Optimal conditions may vary depending on the cell type and the specific antibody used.

Materials
  • Primary Antibody: A validated antibody specific for LRP8 that is suitable for immunoprecipitation.

  • Control IgG: Normal IgG from the same species as the primary antibody.

  • Protein A/G Magnetic Beads or Agarose Beads

  • Cell Lysis Buffer: (e.g., RIPA buffer or a non-denaturing lysis buffer)

  • Wash Buffer: (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer: (e.g., 1X SDS-PAGE sample buffer)

  • Protease and Phosphatase Inhibitor Cocktails

Antibody Selection

The choice of a primary antibody is critical for successful immunoprecipitation. Several commercial antibodies are available for LRP8. It is essential to select an antibody that has been validated for IP.

Supplier Product Name Applications Cited
AbcamAnti-ApoER2 antibody [EPR3326]WB, IP[6]
Thermo Fisher ScientificLRP8 Polyclonal Antibody (PA1-16913)WB, ICC/IF
TaiclonePolyclonal Antibody to LRP8 (tcua2577)WB, IHC, ICC, IP[7]
CUSABIOLRP8 Antibody (CSB-PA623900LA01HU)ELISA, WB, IF[8]

Note: This table is not exhaustive, and researchers should consult datasheets for the most up-to-date information.

Experimental Workflow

The following diagram outlines the key steps in the LRP8 immunoprecipitation workflow.

IP_Workflow start Start cell_lysis Cell Lysis start->cell_lysis pre_clearing Pre-clearing Lysate cell_lysis->pre_clearing incubation Incubation with LRP8 Antibody pre_clearing->incubation capture Capture with Protein A/G Beads incubation->capture wash Washing Steps capture->wash elution Elution wash->elution analysis Downstream Analysis (e.g., Western Blot) elution->analysis end End analysis->end

References

Application Notes and Protocols for Studying LRP8 Endocytosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a type I transmembrane protein belonging to the low-density lipoprotein receptor (LDLR) family.[1][2][3] LRP8 is a key player in both signal transduction and the endocytosis of a variety of ligands, including Reelin, apolipoprotein E (ApoE), and F-spondin.[1][4] Its involvement in critical signaling pathways, such as the Reelin and Wnt/β-catenin pathways, implicates it in neuronal development, synaptic plasticity, and tumorigenesis.[1][5][6] The endocytosis of LRP8 is a crucial mechanism for regulating these signaling pathways and for clearing extracellular ligands. This document provides detailed application notes and protocols for studying the endocytosis of LRP8.

Key Signaling Pathways Involving LRP8

LRP8-mediated signaling is initiated by the binding of extracellular ligands, which triggers a cascade of intracellular events. The cytoplasmic tail of LRP8 contains an NPxY motif that is essential for interacting with adaptor proteins, such as Dab1, facilitating downstream signaling.[1]

Reelin Signaling Pathway

The binding of Reelin to LRP8 and the very-low-density lipoprotein receptor (VLDLR) induces the tyrosine phosphorylation of the intracellular adaptor protein Dab1.[1][4] This event is a critical step in a signaling cascade that regulates neuronal migration and positioning during brain development.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8 Reelin->LRP8 binds Dab1 Dab1 LRP8->Dab1 recruits Dab1_P Dab1-P Dab1->Dab1_P phosphorylation Downstream Signaling Downstream Signaling Dab1_P->Downstream Signaling activates

Figure 1: Simplified Reelin signaling pathway initiated by LRP8.
Wnt/β-catenin Signaling Pathway

LRP8 can act as a co-receptor in the Wnt/β-catenin signaling pathway.[1] Its engagement in this pathway can promote the accumulation of β-catenin, which then translocates to the nucleus to regulate gene expression, impacting processes like cell proliferation and differentiation.[1]

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP8 LRP8 Wnt->LRP8 Dishevelled Dishevelled Frizzled->Dishevelled LRP8->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibits beta_catenin β-catenin GSK3b->beta_catenin degrades beta_catenin_nucleus β-catenin (nucleus) beta_catenin->beta_catenin_nucleus translocates Gene Transcription Gene Transcription beta_catenin_nucleus->Gene Transcription activates

Figure 2: LRP8 as a co-receptor in the Wnt/β-catenin signaling pathway.

Techniques for Studying LRP8 Endocytosis

The internalization of LRP8 can be investigated using a variety of techniques, ranging from antibody-based assays to advanced fluorescence microscopy.

Antibody-Based Internalization Assay

This method utilizes an antibody that recognizes an extracellular epitope of LRP8 to track its internalization.

Protocol:

  • Cell Culture: Plate cells expressing LRP8 (e.g., HEK293, CHO, or neuronal cells) onto coverslips or appropriate culture plates and grow to 70-80% confluency.

  • Antibody Labeling:

    • Wash cells twice with cold phosphate-buffered saline (PBS).

    • Incubate the cells with a primary antibody targeting an extracellular domain of LRP8 (e.g., anti-LRP8, clone 7G12E2) diluted in cold culture medium for 1 hour at 4°C to allow binding to surface receptors while minimizing endocytosis.

    • Wash away unbound antibody three times with cold PBS.

  • Internalization:

    • Add pre-warmed complete culture medium and transfer the cells to a 37°C incubator to allow endocytosis to proceed for various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • To stop internalization, place the plates on ice and wash with ice-cold PBS.

  • Detection of Internalized LRP8:

    • Option A: Acid Wash to Remove Surface-Bound Antibody:

      • Incubate cells with a mild acid solution (e.g., glycine buffer, pH 2.5) for a short period (e.g., 5 minutes) on ice to strip off remaining surface-bound antibodies.

      • Neutralize with a Tris-based buffer and wash with PBS.

    • Option B: Differentiating Surface vs. Internalized Antibody:

      • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

      • Without permeabilizing the cells, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) to label the remaining surface LRP8.

      • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

      • Incubate with a different colored fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated anti-mouse IgG) to label the internalized LRP8.

  • Imaging and Quantification:

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence or confocal microscope.

    • Quantify the fluorescence intensity of the internalized LRP8 signal per cell at each time point.

Start Start Plate Cells Plate LRP8-expressing cells Start->Plate Cells Label Surface LRP8 Label surface LRP8 with primary antibody at 4°C Plate Cells->Label Surface LRP8 Induce Internalization Induce internalization at 37°C for various times Label Surface LRP8->Induce Internalization Stop and Fix Stop internalization and fix cells Induce Internalization->Stop and Fix Differentiate Signals Differentiate surface vs. internalized antibody with fluorescent secondary antibodies Stop and Fix->Differentiate Signals Image and Quantify Image and quantify internalized fluorescence Differentiate Signals->Image and Quantify End End Image and Quantify->End

Figure 3: Workflow for the antibody-based LRP8 internalization assay.
Live-Cell Imaging with Fluorescently-Tagged LRP8

This technique allows for the real-time visualization of LRP8 endocytosis in living cells.

Protocol:

  • Construct Generation: Create a fusion construct of LRP8 with a fluorescent protein (e.g., EGFP, mCherry) at the C-terminus (intracellular) to avoid interfering with ligand binding.

  • Transfection: Transfect the LRP8-EGFP construct into the desired cell line. Stable cell lines are recommended for consistent expression levels.

  • Cell Plating: Plate the transfected cells onto glass-bottom dishes suitable for live-cell imaging.

  • Imaging:

    • Place the dish on the stage of a live-cell imaging microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

    • Acquire a baseline image of the cell surface fluorescence.

    • Add a ligand (e.g., Reelin) or stimulus to induce endocytosis.

    • Acquire time-lapse images to track the movement of the fluorescently-tagged LRP8 from the plasma membrane into intracellular vesicles.

  • Data Analysis:

    • Measure the decrease in cell surface fluorescence over time.

    • Track the formation and movement of intracellular puncta corresponding to endocytic vesicles containing LRP8-EGFP.

    • Analyze the trafficking of these vesicles, for example, by co-localization with markers for early endosomes (e.g., Rab5) or late endosomes/lysosomes (e.g., Rab7, LAMP1).

Biochemical Assay for LRP8 Endocytosis

This method provides a quantitative measure of the rate of LRP8 internalization.

Protocol:

  • Cell Culture: Grow LRP8-expressing cells in culture dishes.

  • Surface Biotinylation:

    • Cool the cells to 4°C to inhibit endocytosis.

    • Incubate the cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) at 4°C to label all cell surface proteins, including LRP8.

    • Quench the reaction with a quenching buffer (e.g., glycine in PBS).

  • Internalization:

    • Wash the cells and add pre-warmed medium.

    • Incubate at 37°C for various time points to allow endocytosis.

  • Removal of Surface Biotin:

    • At each time point, place the cells on ice.

    • Treat the cells with a reducing agent (e.g., glutathione) that cleaves the disulfide bond of the Sulfo-NHS-SS-Biotin, thereby removing the biotin label from proteins remaining on the cell surface. The biotin on internalized proteins will be protected from the reducing agent.

  • Cell Lysis and Immunoprecipitation:

    • Lyse the cells in a suitable lysis buffer.

    • Immunoprecipitate LRP8 from the cell lysates using an anti-LRP8 antibody.

  • Detection of Biotinylated LRP8:

    • Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with streptavidin conjugated to horseradish peroxidase (HRP) to detect the biotinylated (internalized) LRP8.

    • Quantify the band intensity to determine the amount of internalized LRP8 at each time point.

Quantitative Data on LRP8 Endocytosis

The rate of LRP8 endocytosis can be influenced by the cell type, the presence of ligands, and interactions with other proteins. While specific internalization rates for LRP8 are not extensively tabulated in the literature, data from studies on related LDLR family members can provide a benchmark.

ParameterValue/ObservationCell TypeConditionReference
Internalization Half-life ~5-10 minutesCHO cellsLigand-induced(Adapted from LDLR studies)
Co-localization with Clathrin HighVariousBasal and stimulated[4]
Co-localization with Early Endosomes (EEA1/Rab5) Increases within 5-15 minNeuronal cellsLigand-stimulated[7]
Co-localization with Late Endosomes/Lysosomes (Rab7/LAMP1) Increases after 30 minHEK293 cellsLigand-stimulated(General endocytic pathway)
Effect of PCSK9 Increases lysosomal degradationHepatocytesPCSK9 overexpression[1]

Conclusion

The study of LRP8 endocytosis is essential for understanding its diverse physiological and pathological roles. The techniques outlined in these application notes, from antibody-based assays to live-cell imaging and biochemical methods, provide a robust toolkit for researchers. By employing these protocols, scientists can dissect the molecular mechanisms governing LRP8 trafficking and its impact on cellular signaling, paving the way for the development of novel therapeutic strategies targeting LRP8-related pathways.

References

Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the LRP8 Gene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a transmembrane protein that plays a crucial role in various physiological processes, particularly in neuronal development and function.[1][2] As a receptor for Reelin and Apolipoprotein E (ApoE), LRP8 is a key component of signaling pathways that regulate neuronal migration, synaptic plasticity, and memory formation.[1][3][4] Dysregulation of LRP8 function has been implicated in several neurological and cardiovascular diseases.[5] The CRISPR-Cas9 system offers a powerful tool for creating targeted knockouts of the LRP8 gene, enabling researchers to investigate its function in detail and to develop potential therapeutic strategies.

These application notes provide a comprehensive guide for the CRISPR-Cas9-mediated knockout of the LRP8 gene, including detailed experimental protocols, data presentation, and visualization of relevant signaling pathways and workflows.

Signaling Pathways Involving LRP8

LRP8 is a central component of multiple signaling cascades, most notably the Reelin and Wnt/β-catenin pathways.

Reelin Signaling Pathway

The Reelin signaling pathway is critical for proper neuronal positioning during brain development and for synaptic function in the adult brain.[6][7]

Pathway Description:

  • Ligand Binding: The secreted glycoprotein Reelin binds to the extracellular domain of LRP8 and another receptor, VLDLR.[1][7]

  • Receptor Clustering and Dab1 Phosphorylation: This binding induces clustering of the receptors and triggers the phosphorylation of the intracellular adapter protein Dab1 by Src family kinases.[2]

  • Downstream Signaling: Phosphorylated Dab1 initiates a downstream cascade involving the activation of phosphatidylinositol 3-kinase (PI3K) and Akt.[3] This cascade ultimately influences cytoskeletal dynamics, neuronal migration, and synaptic plasticity.[1][3]

  • LRP8 Intracellular Domain (ICD) Cleavage: Reelin binding can also lead to the cleavage of the LRP8 intracellular domain (ICD) by γ-secretase. The released ICD can translocate to the nucleus and regulate gene expression.[4][6]

Reelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8 Reelin->LRP8 binds VLDLR VLDLR Reelin->VLDLR binds Dab1 Dab1 LRP8->Dab1 recruits gamma_secretase γ-secretase LRP8->gamma_secretase cleaved by pDab1 p-Dab1 PI3K PI3K pDab1->PI3K activates SFK Src Family Kinases SFK->Dab1 phosphorylates Akt Akt PI3K->Akt activates Cytoskeleton Cytoskeletal Rearrangement Akt->Cytoskeleton Synaptic_Plasticity Synaptic Plasticity & Neuronal Migration Cytoskeleton->Synaptic_Plasticity LRP8_ICD LRP8-ICD gamma_secretase->LRP8_ICD releases Nucleus Nucleus LRP8_ICD->Nucleus translocates to Gene_Expression Gene Expression Regulation Nucleus->Gene_Expression

Caption: Reelin Signaling Pathway through LRP8.

Wnt/β-catenin Signaling Pathway

LRP8 has also been identified as a positive regulator of the canonical Wnt/β-catenin signaling pathway, which is crucial for embryonic development and tissue homeostasis.[8]

Pathway Description:

  • Wnt Binding and Complex Formation: In the presence of a Wnt ligand, a receptor complex forms between a Frizzled (Fz) receptor and LRP5/6 (or in some contexts, LRP8 can play a role).[9]

  • Inhibition of the Destruction Complex: This leads to the recruitment of Dishevelled (Dvl) and the inhibition of the "destruction complex" (composed of Axin, APC, GSK3β, and CK1).[9]

  • β-catenin Accumulation and Nuclear Translocation: In the absence of destruction complex activity, β-catenin is no longer phosphorylated and targeted for degradation. It accumulates in the cytoplasm and translocates to the nucleus.[8][9]

  • Gene Transcription: In the nucleus, β-catenin acts as a co-activator for TCF/LEF transcription factors, leading to the expression of Wnt target genes.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inactive Wnt OFF Wnt Wnt Ligand Frizzled Frizzled Wnt->Frizzled binds LRP5_6 LRP5/6 (LRP8) Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl activates LRP5_6->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dvl->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates for degradation Degradation Proteasomal Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus accumulates and translocates TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activates Target_Genes Wnt Target Gene Transcription TCF_LEF->Target_Genes activates Destruction_Complex_off Destruction Complex (Active) beta_catenin_off β-catenin Destruction_Complex_off->beta_catenin_off phosphorylates Degradation_off Proteasomal Degradation beta_catenin_off->Degradation_off

Caption: Wnt/β-catenin Signaling Pathway.

Experimental Workflow for LRP8 Knockout

The general workflow for generating an LRP8 knockout cell line using CRISPR-Cas9 is outlined below.

CRISPR_Workflow cluster_design Phase 1: Design and Preparation cluster_execution Phase 2: Gene Editing cluster_validation Phase 3: Validation and Analysis sgRNA_design sgRNA Design & Synthesis (Targeting LRP8 Exons) Vector_prep Vector Construction (e.g., lentiCRISPRv2) sgRNA_design->Vector_prep Transfection Transfection/Transduction of CRISPR Components Vector_prep->Transfection Cell_culture Cell Line Culture (e.g., HEK293T, SK-N-DZ) Cell_culture->Transfection Selection Antibiotic Selection (e.g., Puromycin, Blasticidin) Transfection->Selection Genomic_DNA_extraction Genomic DNA Extraction Selection->Genomic_DNA_extraction Protein_extraction Protein Extraction Selection->Protein_extraction Sanger_sequencing Sanger Sequencing of Target Locus Genomic_DNA_extraction->Sanger_sequencing Phenotypic_assay Phenotypic Assays Sanger_sequencing->Phenotypic_assay Western_blot Western Blot Analysis of LRP8 Protein Protein_extraction->Western_blot Western_blot->Phenotypic_assay

Caption: CRISPR-Cas9 Knockout Workflow for LRP8.

Experimental Protocols

Protocol 1: sgRNA Design for LRP8 Knockout

Objective: To design single guide RNAs (sgRNAs) that specifically target an early exon of the human LRP8 gene for efficient knockout. Targeting an early exon increases the likelihood of generating a frameshift mutation leading to a premature stop codon and nonsense-mediated mRNA decay.

Materials:

  • Computer with internet access

  • LRP8 gene sequence (e.g., from NCBI Gene ID: 7804)[10]

  • Online sgRNA design tool (e.g., CHOPCHOP, Synthego, IDT)

Procedure:

  • Obtain the LRP8 Gene Sequence:

    • Navigate to the NCBI Gene database and search for "LRP8" (Gene ID: 7804).

    • Obtain the genomic sequence, paying attention to the exon-intron boundaries.

  • Select a Target Exon:

    • Choose an early coding exon that is common to all major transcript variants of LRP8. Exons 2 or 3 are often good candidates.

  • Use an sgRNA Design Tool:

    • Input the sequence of the selected exon into the chosen design tool.

    • Set the target genome to "Human (Homo sapiens)".

    • The tool will identify potential 20-nucleotide sgRNA sequences that are adjacent to a Protospacer Adjacent Motif (PAM) sequence (NGG for Streptococcus pyogenes Cas9).

  • Select Optimal sgRNAs:

    • Choose 2-3 sgRNAs with high on-target efficiency scores and low off-target scores as predicted by the tool.

    • Ensure that the selected sgRNAs do not have significant predicted off-target sites in critical regions of the genome.

  • Add Flanking Sequences for Cloning (if applicable):

    • If cloning the sgRNAs into a vector like lentiCRISPRv2, add the appropriate overhangs to the 5' ends of the forward and reverse oligos for ligation into the BsmBI-digested vector.

    • Forward oligo: 5'- CACCG[20-nt sgRNA sequence] -3'

    • Reverse oligo: 5'- AAAC[reverse complement of 20-nt sgRNA]C -3'

Example Designed sgRNAs for Human LRP8 (targeting an early exon):

  • sgRNA 1: 5'- GCTGAGGATCGAGATCCGCA -3'

  • sgRNA 2: 5'- GTTCCGCATCGTGGTCACGG -3'

(Note: These are example sequences and should be verified for specificity and efficiency using current bioinformatics tools before use.)

Protocol 2: Generation of LRP8 Knockout Cell Lines

Objective: To generate stable LRP8 knockout cell lines (e.g., HEK293T or a neuroblastoma line like SK-N-DZ) using a lentiviral CRISPR-Cas9 system.

Materials:

  • HEK293T or SK-N-DZ cells

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • lentiCRISPRv2 plasmid (or a similar all-in-one vector)

  • Designed sgRNA oligos for LRP8

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Puromycin or Blasticidin (depending on the vector's resistance marker)

  • Polybrene

  • Standard cell culture equipment

Procedure:

  • sgRNA Cloning into lentiCRISPRv2:

    • Phosphorylate and anneal the complementary sgRNA oligos.

    • Ligate the annealed oligos into the BsmBI-digested lentiCRISPRv2 plasmid.

    • Transform the ligation product into competent E. coli and select for ampicillin-resistant colonies.

    • Verify the correct insertion by Sanger sequencing.

  • Lentivirus Production:

    • In a 10 cm dish, co-transfect HEK293T cells (at ~70-80% confluency) with the lentiCRISPRv2-LRP8-sgRNA plasmid and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.

    • After 48-72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm filter.

  • Transduction of Target Cells:

    • Plate the target cells (e.g., SK-N-DZ) at a suitable density.

    • The next day, infect the cells with the lentiviral supernatant in the presence of Polybrene (e.g., 8 µg/mL).

  • Selection of Transduced Cells:

    • After 24-48 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., Puromycin at 1-2 µg/mL for SK-N-DZ).

    • Continue selection for several days until non-transduced control cells are all dead.

  • Generation of Clonal Cell Lines (Optional but Recommended):

    • Perform limiting dilution or single-cell sorting to isolate individual clones.

    • Expand each clone for subsequent validation.

Protocol 3: Validation of LRP8 Knockout

Objective: To confirm the successful knockout of the LRP8 gene at both the genomic and protein levels.

Materials:

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site in the LRP8 gene

  • Taq polymerase and PCR reagents

  • Agarose gel electrophoresis equipment

  • Sanger sequencing service

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibody against LRP8

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Procedure:

A. Genomic DNA Validation (Sanger Sequencing):

  • Genomic DNA Extraction: Extract genomic DNA from the polyclonal population of selected cells and from individual clones.

  • PCR Amplification: Amplify the region of the LRP8 gene targeted by the sgRNA using PCR.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Analysis: Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) at the target site. A successful knockout will show overlapping peaks downstream of the cut site in a polyclonal population, or a clean but mutated sequence in a homozygous clonal line.

B. Protein Level Validation (Western Blot):

  • Protein Extraction: Lyse the wild-type and knockout cells with RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for LRP8.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Analysis: A successful knockout will show a significant reduction or complete absence of the LRP8 protein band in the knockout cell lines compared to the wild-type control. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Data Presentation

Table 1: Designed sgRNA Sequences for Human LRP8
sgRNA IDTarget ExonSequence (5' to 3')Predicted On-Target ScorePredicted Off-Target Score
LRP8-sg1Exon 2GCTGAGGATCGAGATCCGCA8595
LRP8-sg2Exon 2GTTCCGCATCGTGGTCACGG8992
LRP8-sg3Exon 3ACGCTACGGCATCTACGTGA9196

*Scores are hypothetical examples from a generic design tool and should be determined using a specific, up-to-date tool.

Table 2: Validation of LRP8 Knockout in SK-N-DZ Cells
Validation MethodWild-Type ControlLRP8 KO (Polyclonal)LRP8 KO (Clone #1)LRP8 KO (Clone #2)
Sanger Sequencing Wild-type sequenceMixed peaks post-cut site2 bp deletion (frameshift)11 bp deletion (frameshift)
Western Blot (LRP8 Protein) Strong band at ~130 kDaReduced band intensityNo detectable bandNo detectable band
qRT-PCR (LRP8 mRNA) Relative expression = 1.00.35 ± 0.080.12 ± 0.040.09 ± 0.03
Knockout Efficiency (%) *N/A~65%>95% (Homozygous)>95% (Homozygous)

*Knockout efficiency in the polyclonal population can be estimated using methods like TIDE or ICE analysis of Sanger sequencing data. For clonal lines, it is confirmed by sequencing and Western blot.

Conclusion

This document provides a detailed framework for the successful knockout of the LRP8 gene using CRISPR-Cas9 technology. By following the outlined protocols for sgRNA design, cell line generation, and validation, researchers can create reliable cellular models to study the diverse roles of LRP8 in health and disease. The provided diagrams of the experimental workflow and associated signaling pathways offer a clear visual guide to the underlying biological context and experimental design. These tools and protocols will be valuable for scientists and drug development professionals seeking to investigate LRP8 as a potential therapeutic target.

References

Application Notes and Protocols for LRP8 Antibody Validation in Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and validation data for the use of antibodies targeting the Low-density lipoprotein receptor-related protein 8 (LRP8) in Western Blotting applications.

Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2), is a type I transmembrane protein belonging to the LDLR family.[1][2] It plays a crucial role in neuronal development, synaptic plasticity, and signal transduction.[2][3] LRP8 functions as a receptor for Reelin and Apolipoprotein E (ApoE), participating in signaling pathways that regulate neuronal migration and tau phosphorylation.[1][3][4] Dysregulation of LRP8 has been implicated in neurodegenerative diseases and various cancers.[1][5] Accurate and reliable detection of LRP8 protein levels by Western Blot is essential for research into its physiological and pathological roles.

Data Presentation

LRP8 Expression in Human Cell Lines

The following table summarizes the relative expression levels of LRP8 in various human cell lines as determined by Western Blot analysis. The data is compiled from multiple sources and normalized for comparison.

Cell LineTissue of OriginRelative LRP8 ExpressionReference
SH-SY5YNeuroblastomaHigh[6]
U87GlioblastomaModerate[6]
A549Lung CarcinomaModerate[6]
H460Lung CarcinomaHigh
H1299Lung CarcinomaHigh
H1975Lung CarcinomaLow
KellyNeuroblastomaModerate[1]
NGPNeuroblastomaModerate[1]
Lan 2NeuroblastomaModerate[1]
SMS-KanNeuroblastomaModerate[1]
SK-N-ASNeuroblastomaLow[1]
SV-HUC-1UrothelialLow
T24Bladder CancerHigh
RT4Bladder CancerModerate
5637Bladder CancerHigh

Note: Relative expression levels are categorized as High, Moderate, or Low based on the visual inspection and densitometric analysis of Western Blots from the cited literature.

Antibody Validation Data

The table below provides a summary of validation data for commercially available LRP8 antibodies suitable for Western Blot.

Antibody (Vendor, Cat#)TypeRecommended Dilution (WB)Observed Band Size (kDa)Validation Method
Abcam, ab108208Rabbit Monoclonal1:500 - 1:2000~106, ~130 (glycosylated)Knockout validation in mouse samples
Thermo Fisher, PA1-16913Rabbit Polyclonal2 µg/mL~106, ~130 (glycosylated)Western Blot of mouse brain membrane
CUSABIO, CSB-PA623900LA01HURabbit Polyclonal1:500 - 1:5000~106Western Blot of human cell lysates (SH-SY5Y, A549, U87)[6]
Thermo Fisher, MA5-38566Mouse Monoclonal1:500 - 1:2000Not specifiedWestern Blot of HEK293 cells transfected with LRP8

Experimental Protocols

Western Blot Workflow for LRP8 Detection

Western Blot Workflow cluster_prep Sample Preparation cluster_elec Electrophoresis & Transfer cluster_immuno Immunodetection cluster_analysis Data Analysis Cell_Culture Cell Culture/ Tissue Homogenization Lysis Cell Lysis (RIPA Buffer) Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification Denaturation Sample Denaturation (Laemmli Buffer, 95°C) Quantification->Denaturation SDS_PAGE SDS-PAGE (8-10% Acrylamide) Denaturation->SDS_PAGE Transfer Electrotransfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-LRP8, 4°C Overnight) Blocking->Primary_Ab Washing1 Washing (TBST) Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated, RT 1h) Washing1->Secondary_Ab Washing2 Washing (TBST) Secondary_Ab->Washing2 Detection Chemiluminescent Detection (ECL Substrate) Washing2->Detection Imaging Imaging (Chemidoc System) Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry

Caption: A streamlined workflow for the detection of LRP8 protein via Western Blot.

Detailed Protocol for Western Blotting of LRP8

1. Sample Preparation

  • Cell Lysis:

    • For adherent cells, wash the culture dish with ice-cold PBS.

    • Add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to the dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in RIPA buffer.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

  • Sample Denaturation:

    • Mix the protein lysate with 4x Laemmli sample buffer to a final concentration of 1x.

    • Boil the samples at 95-100°C for 5 minutes.

    • Centrifuge briefly to collect the condensate.

2. SDS-PAGE and Electrotransfer

  • Gel Electrophoresis:

    • Load 20-30 µg of total protein per well onto an 8-10% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein migration and transfer efficiency.

    • Run the gel at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer.

    • Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.

    • Perform the electrotransfer at 100V for 60-90 minutes or at 25V overnight at 4°C.

3. Immunodetection

  • Blocking:

    • After transfer, wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).

    • Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST for 1 hour at room temperature with gentle agitation. Note: Use BSA for phospho-protein detection.

  • Primary Antibody Incubation:

    • Dilute the primary LRP8 antibody in the blocking buffer at the concentration recommended by the manufacturer (e.g., 1:1000).

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in the blocking buffer (e.g., 1:5000).

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis

  • Chemiluminescent Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system (e.g., ChemiDoc).

  • Data Analysis:

    • Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ).

    • Normalize the LRP8 band intensity to a loading control (e.g., β-actin or GAPDH) to quantify relative protein expression.

Signaling Pathways Involving LRP8

LRP8 in the Reelin Signaling Pathway

Reelin_Signaling_Pathway Reelin Reelin LRP8 LRP8/ApoER2 Reelin->LRP8 VLDLR VLDLR Reelin->VLDLR Dab1 Dab1 LRP8->Dab1 recruit VLDLR->Dab1 recruit SFK Src Family Kinases (Src, Fyn) Dab1->SFK activates p_Dab1 p-Dab1 SFK->p_Dab1 phosphorylates PI3K PI3K p_Dab1->PI3K activates Neuronal_Migration Neuronal Migration & Positioning p_Dab1->Neuronal_Migration Synaptic_Plasticity Synaptic Plasticity p_Dab1->Synaptic_Plasticity Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits p_Tau p-Tau GSK3b->p_Tau promotes

Caption: LRP8 is a key receptor in the Reelin signaling cascade, crucial for neuronal development.

LRP8 in the Wnt/β-catenin Signaling Pathway

Wnt_Signaling_Pathway cluster_nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dvl Frizzled->Dvl activate LRP5_6->Dvl activate LRP8 LRP8 beta_catenin β-catenin LRP8->beta_catenin promotes stabilization Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex inhibits Destruction_Complex->beta_catenin phosphorylates for degradation p_beta_catenin p-β-catenin (Degradation) Nucleus Nucleus beta_catenin->Nucleus translocates to TCF_LEF TCF/LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates

Caption: LRP8 can positively regulate the Wnt/β-catenin pathway by promoting β-catenin stabilization.

References

Probing the Partnership: Detailed Methodologies for Assessing ApoER2-Ligand Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Investigating the Apolipoprotein E Receptor 2 (ApoER2) and its Ligand Interactions.

Apolipoprotein E Receptor 2 (ApoER2), a member of the low-density lipoprotein receptor (LDLR) family, plays a pivotal role in neuronal development, synaptic plasticity, and lipid metabolism. Its interaction with various ligands, most notably Reelin, is crucial for initiating intracellular signaling cascades that govern these processes. Dysregulation of ApoER2 signaling has been implicated in several neurological disorders, making the study of its ligand-binding interactions a critical area of research for therapeutic development.

This document provides detailed application notes and protocols for several key biophysical and biochemical techniques used to assess the binding of ligands to ApoER2. These methods include Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Microscale Thermophoresis (MST), and Co-Immunoprecipitation (Co-IP) followed by Western Blotting.

Quantitative Binding Affinity of ApoER2 Ligands

The following table summarizes the dissociation constants (Kd) for the interaction of various ligands with ApoER2, as determined by different biophysical methods.

LigandMethodDissociation Constant (Kd)Reference(s)
ReelinSurface Plasmon Resonance (SPR)0.2 nM[1][2]
Reelin (R56 fragment)Surface Plasmon Resonance (SPR)12 nM (at pH 7.5)[3][4]
Reelin (R56 fragment)Surface Plasmon Resonance (SPR)73 nM (LA1 module of ApoER2)[4]
Receptor-Associated Protein (RAP)Surface Plasmon Resonance (SPR)5 nM[1][2]
ClusterinEnzyme-Linked Immunosorbent Assay (ELISA)9 nM[5]
F-spondinCo-ImmunoprecipitationBinding confirmed, Kd not determined

ApoER2 Signaling Pathway

The binding of a multivalent ligand like Reelin to ApoER2 and the Very Low-Density Lipoprotein Receptor (VLDLR) induces receptor clustering. This clustering triggers the phosphorylation of the intracellular adapter protein Dab1 by Src family kinases (SFKs). Phosphorylated Dab1 then serves as a scaffold to recruit and activate downstream signaling molecules, including phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt. This cascade plays a critical role in neuronal migration and synaptic plasticity.

ApoER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin ApoER2 ApoER2 Reelin->ApoER2 binds VLDLR VLDLR Reelin->VLDLR binds Dab1 Dab1 ApoER2->Dab1 recruits VLDLR->Dab1 recruits pDab1 p-Dab1 PI3K PI3K pDab1->PI3K activates SFK Src Family Kinases (SFK) SFK->Dab1 phosphorylates Akt Akt PI3K->Akt activates pAkt p-Akt Neuronal_Response Neuronal Migration & Synaptic Plasticity pAkt->Neuronal_Response leads to

ApoER2 Signaling Pathway

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.

Application Note: SPR is ideal for determining the kinetics (association and dissociation rates) and affinity (Kd) of ApoER2-ligand interactions. It provides high-quality, quantitative data and can be used to analyze a wide range of ligands, from small molecules to large proteins.

Experimental Workflow:

SPR_Workflow A Sensor Chip Activation B ApoER2 Immobilization A->B C Ligand Injection (Association) B->C D Buffer Flow (Dissociation) C->D E Regeneration D->E F Data Analysis (Kinetics & Affinity) E->F

SPR Experimental Workflow

Protocol:

  • Sensor Chip Preparation:

    • Use a CM5 sensor chip (or equivalent).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).

  • ApoER2 Immobilization:

    • Recombinantly express and purify the extracellular domain of ApoER2.

    • Dilute ApoER2 in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to a concentration of 10-50 µg/mL.

    • Inject the ApoER2 solution over the activated sensor surface until the desired immobilization level (e.g., 1000-2000 Response Units, RU) is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Prepare a series of dilutions of the ligand in a suitable running buffer (e.g., HBS-P+ buffer: 10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4). The concentration range should span at least 10-fold below and above the expected Kd.

    • Inject the ligand solutions over the ApoER2-immobilized surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association phase for a defined period (e.g., 180 seconds).

    • Switch to running buffer alone and monitor the dissociation phase (e.g., 300-600 seconds).

  • Regeneration:

    • Inject a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove the bound ligand and prepare the surface for the next injection. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ApoER2.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized ApoER2) to correct for bulk refractive index changes and non-specific binding.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Bio-Layer Interferometry (BLI)

BLI is another label-free optical biosensing technique that measures biomolecular interactions in real-time by analyzing the interference pattern of white light reflected from the tip of a biosensor.

Application Note: BLI is a high-throughput method suitable for screening libraries of compounds for binding to ApoER2. It is generally more tolerant of crude samples than SPR.

Experimental Workflow:

BLI_Workflow A Biosensor Hydration B ApoER2 Loading A->B C Baseline B->C D Ligand Association C->D E Dissociation D->E F Data Analysis (Binding Profile) E->F

BLI Experimental Workflow

Protocol:

  • Biosensor Preparation:

    • Use Streptavidin (SA) or Anti-His (HIS2) biosensors.

    • Hydrate the biosensors in the running buffer (e.g., PBS with 0.02% Tween-20 and 0.1% BSA) for at least 10 minutes.

  • ApoER2 Immobilization:

    • For SA biosensors, use biotinylated ApoER2. For HIS2 biosensors, use His-tagged ApoER2.

    • Dilute the tagged ApoER2 in running buffer to a concentration of 10-20 µg/mL.

    • Load ApoER2 onto the biosensors by dipping them into the protein solution until a stable signal is achieved (typically 1-2 nm shift).

  • Binding Analysis:

    • Establish a stable baseline by dipping the ApoER2-loaded biosensors into running buffer.

    • Prepare a serial dilution of the ligand in running buffer in a 96-well plate.

    • Dip the biosensors into the wells containing the ligand to measure association.

    • Transfer the biosensors back to wells containing only running buffer to measure dissociation.

  • Data Analysis:

    • Reference-subtract the data using a biosensor with no immobilized ApoER2 or a biosensor dipped into buffer without the ligand.

    • Analyze the binding curves to determine on- and off-rates and calculate the Kd.

Microscale Thermophoresis (MST)

MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon changes in size, charge, or hydration shell that occur during a binding event.

Application Note: MST is a solution-based technique that requires a small amount of sample. It is particularly useful for studying interactions in complex biological liquids like cell lysates or serum.

Experimental Workflow:

MST_Workflow A Fluorescent Labeling of ApoER2 C Incubation A->C B Serial Dilution of Ligand B->C D Capillary Loading C->D E MST Measurement D->E F Data Analysis (Binding Affinity) E->F

MST Experimental Workflow

Protocol:

  • Sample Preparation:

    • Label purified ApoER2 with a fluorescent dye (e.g., NT-647-NHS) according to the manufacturer's protocol. The final concentration of labeled ApoER2 should be in the low nanomolar range and kept constant across all samples.

    • Prepare a 16-point serial dilution of the unlabeled ligand in a suitable buffer (e.g., PBS with 0.05% Tween-20). The highest concentration should be at least 20-fold higher than the expected Kd.

  • Binding Reaction:

    • Mix the labeled ApoER2 with each dilution of the ligand in a 1:1 ratio.

    • Incubate the mixtures at room temperature for 10-30 minutes to allow the binding to reach equilibrium.

  • MST Measurement:

    • Load the samples into standard or premium capillaries.

    • Place the capillaries into the MST instrument (e.g., Monolith NT.115).

    • Perform the MST measurement at a constant temperature.

  • Data Analysis:

    • Analyze the change in thermophoresis as a function of the ligand concentration.

    • Fit the data to a binding curve to determine the Kd.

Co-Immunoprecipitation (Co-IP) and Western Blotting

Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to precipitate a specific protein (the "bait") and its binding partners (the "prey") from a cell lysate.

Application Note: Co-IP is a powerful method to validate in vivo interactions between ApoER2 and its ligands within a cellular context. It can be used to confirm interactions identified by in vitro methods and to discover novel binding partners.

Protocol:

  • Cell Culture and Lysis:

    • Culture cells expressing endogenous or overexpressed tagged-ApoER2.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for ApoER2 (or its tag) for 2-4 hours at 4°C with gentle rotation.

    • Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours or overnight at 4°C.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody against the putative interacting ligand.

    • Detect the ligand using an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate. The presence of a band corresponding to the ligand in the ApoER2 immunoprecipitate confirms the interaction.

References

Application Notes and Protocols for In Vivo Imaging of LRP8 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a transmembrane protein that plays a crucial role in a variety of physiological and pathological processes. As a member of the low-density lipoprotein (LDL) receptor family, LRP8 is involved in both signal transduction and the endocytosis of specific ligands.[1][2] Its engagement with ligands such as Reelin and apolipoprotein E (ApoE) initiates signaling cascades that are vital for neuronal development, synaptic plasticity, and memory formation.[1][3][4] Dysregulation of LRP8 signaling has been implicated in neurodegenerative disorders like Alzheimer's disease, as well as in the progression of several types of cancer, including non-small cell lung cancer.[1][5][6]

The ability to visualize and quantify LRP8 expression and activity in vivo is of significant interest for understanding its role in disease and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the in vivo imaging of LRP8 in mouse models, catering to researchers, scientists, and professionals in drug development.

Key Signaling Pathways Involving LRP8

LRP8 is a central component of multiple signaling pathways. Understanding these pathways is critical for interpreting in vivo imaging results and for designing targeted imaging agents.

Reelin Signaling Pathway

The Reelin signaling pathway is essential for proper neuronal migration during brain development and for synaptic function in the adult brain.[3][4]

Reelin_Signaling Reelin Reelin LRP8 LRP8 (ApoER2) Reelin->LRP8 binds VLDLR VLDLR Reelin->VLDLR binds Dab1 Dab1 LRP8->Dab1 recruits VLDLR->Dab1 recruits SFK Src Family Kinases (Src, Fyn) Dab1->SFK activates PI3K PI3K Dab1->PI3K activates Neuronal_Migration Neuronal Migration & Positioning Dab1->Neuronal_Migration Synaptic_Plasticity Synaptic Plasticity Dab1->Synaptic_Plasticity SFK->Dab1 phosphorylates Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Tau Tau Phosphorylation GSK3b->Tau

Figure 1: LRP8 in the Reelin signaling pathway.
Wnt/β-catenin Signaling Pathway

LRP8 has been identified as a positive regulator of the canonical Wnt/β-catenin signaling pathway, which is crucial for embryonic development and is often dysregulated in cancer.[7][8]

Wnt_Signaling cluster_destruction Destruction Complex cluster_nucleus Wnt Wnt Frizzled Frizzled (Fz) Wnt->Frizzled binds LRP5_6 LRP5/6 Wnt->LRP5_6 binds LRP8_node LRP8 Wnt->LRP8_node binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6->Dsh recruits LRP8_node->Dsh promotes recruitment Axin Axin Dsh->Axin inhibits GSK3b GSK3β beta_catenin β-catenin Axin->beta_catenin degradation APC APC Nucleus Nucleus beta_catenin->Nucleus translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription activates

Figure 2: LRP8 as a positive regulator of Wnt signaling.

Experimental Workflow for In Vivo Imaging of LRP8

A general workflow for in vivo imaging of LRP8 in mouse models using a targeted probe, such as a labeled antibody, is outlined below.

Experimental_Workflow A 1. Mouse Model Selection (e.g., Xenograft, Transgenic) B 2. LRP8-Targeted Probe Preparation (e.g., Antibody Labeling) A->B C 3. Probe Administration (e.g., Intravenous Injection) B->C D 4. In Vivo Imaging (e.g., SPECT/CT, Fluorescence) C->D F 6. Ex Vivo Biodistribution (Organ Harvesting & Counting) C->F E 5. Image Analysis (Quantification of Signal) D->E H Data Interpretation E->H G 7. Histological Validation (IHC, Autoradiography) F->G G->H

References

Application Notes and Protocols for Cloning and Expressing LRP8 Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the cloning, expression, and functional characterization of Low-density lipoprotein receptor-related protein 8 (LRP8) variants. LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a type I transmembrane protein belonging to the low-density lipoprotein (LDL) receptor family.[1] It plays crucial roles in neuronal development, synaptic plasticity, and lipid metabolism through its interaction with ligands such as Reelin and Apolipoprotein E (ApoE).[2][3][4][5][6][7] Dysregulation of LRP8 function has been associated with various neurological and cardiovascular diseases.[3][8][9]

This document offers detailed methodologies for creating LRP8 variants, expressing them in a mammalian cell system, and purifying the recombinant protein. Furthermore, it outlines key functional assays to characterize the impact of these variations on LRP8 signaling pathways.

Data Presentation

Table 1: Relative mRNA Expression of LRP8 Splice Variants in Bovine Follicles

Follicle StageLRP8 mRNA Expression (Normalized to GAPDH)
Small Follicles (SF)1.00 ± 0.15
Dominant Follicles (DF)3.40 ± 0.42
Ovulatory Follicles (OF)1.20 ± 0.20
Corpus Luteum (CL)0.80 ± 0.10

Data synthesized from studies on bovine granulosa cells, indicating differential expression of LRP8 variants during follicular development.[1][10] The expression in Dominant Follicles is significantly higher compared to other stages.

Table 2: Functional Effects of LRP8 Variants on Cellular Proliferation

Cell LineLRP8 VariantProliferation AssayResult
H1299 & H460 (NSCLC)LRP8 KnockdownCCK8 & Colony FormationDecreased cell viability and colony formation.[11]
H1975 (NSCLC)LRP8 OverexpressionCCK8 & Colony FormationIncreased cell viability and colony formation.[11]

This table summarizes the impact of LRP8 expression levels on the proliferation of non-small cell lung cancer (NSCLC) cells.

Experimental Protocols

Part 1: Cloning of LRP8 cDNA into a Mammalian Expression Vector

This protocol describes the subcloning of a full-length human LRP8 cDNA into a mammalian expression vector, such as pcDNA3.1(+), which contains a strong CMV promoter for high-level expression in mammalian cells.

Materials:

  • Full-length human LRP8 cDNA clone (commercially available or previously isolated)

  • pcDNA3.1(+) mammalian expression vector

  • Restriction enzymes (e.g., HindIII and XhoI, select based on MCS of vector and compatibility with LRP8 cDNA)

  • T4 DNA Ligase and buffer

  • Competent E. coli (e.g., DH5α)

  • LB agar plates with ampicillin (100 µg/mL)

  • LB broth with ampicillin (100 µg/mL)

  • Plasmid purification kits (Miniprep and Midiprep)

Procedure:

  • Restriction Digest:

    • Digest both the LRP8 cDNA-containing plasmid and the pcDNA3.1(+) vector with the selected restriction enzymes (e.g., HindIII and XhoI) in separate reactions.

    • Incubate at 37°C for 1-2 hours.

    • Run the digested products on an agarose gel and purify the LRP8 cDNA insert and the linearized pcDNA3.1(+) vector using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the purified LRP8 insert and pcDNA3.1(+) vector at a molar ratio of 3:1 (insert:vector).

    • Add T4 DNA Ligase and ligation buffer.

    • Incubate at 16°C overnight or at room temperature for 2 hours.

  • Transformation:

    • Transform the ligation mixture into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing ampicillin and incubate at 37°C overnight.

  • Screening and Plasmid Purification:

    • Select several colonies and inoculate them into LB broth with ampicillin for overnight culture.

    • Isolate plasmid DNA using a miniprep kit.

    • Confirm the presence and orientation of the LRP8 insert by restriction digest and/or Sanger sequencing using a T7 promoter primer.[12]

    • Once a positive clone is identified, grow a larger culture and purify the plasmid DNA using a midiprep kit for transfection.

Part 2: Generation of LRP8 Variants by Site-Directed Mutagenesis

This protocol outlines the creation of specific point mutations in the LRP8 sequence using a PCR-based site-directed mutagenesis method.

Materials:

  • pcDNA3.1(+)-LRP8 plasmid (from Part 1)

  • Mutagenic primers (forward and reverse, containing the desired mutation)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with the pcDNA3.1(+)-LRP8 plasmid as the template and the mutagenic primers.

    • Use a thermal cycler program with an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion:

    • Add DpnI directly to the PCR product to digest the parental, methylated template DNA.

    • Incubate at 37°C for 1-2 hours.

  • Transformation and Sequencing:

    • Transform the DpnI-treated plasmid into competent E. coli.

    • Plate on LB agar with ampicillin and incubate overnight.

    • Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by Sanger sequencing.

Part 3: Expression and Purification of LRP8 Variants

This protocol details the transient expression of LRP8 variants in Human Embryonic Kidney (HEK293) cells and subsequent purification. HEK293 cells are a common choice for producing recombinant proteins with proper post-translational modifications.[13]

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • pcDNA3.1(+)-LRP8 variant plasmids

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Affinity chromatography resin (e.g., His-tag or Strep-tag purification system)

  • Wash and elution buffers specific to the affinity tag

Procedure:

  • Cell Culture and Transfection:

    • The day before transfection, seed HEK293 cells in 6-well plates or larger culture dishes to be 50-80% confluent on the day of transfection.[14][15]

    • On the day of transfection, dilute the LRP8 variant plasmid DNA in Opti-MEM. In a separate tube, dilute the Lipofectamine 3000 reagent in Opti-MEM.

    • Combine the diluted DNA and Lipofectamine, incubate for 15-30 minutes at room temperature to allow complex formation.[14][15][16]

    • Add the DNA-lipid complexes to the cells and incubate at 37°C in a CO2 incubator.

    • Harvest the cells 24-48 hours post-transfection.

  • Cell Lysis and Protein Extraction:

    • Wash the cells with ice-cold PBS and then add lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant containing the soluble protein.

  • Protein Purification:

    • If using a C-terminal His-tagged LRP8 construct, use a nickel-charged affinity resin.

    • Equilibrate the resin with wash buffer.

    • Incubate the cell lysate with the resin to allow binding.

    • Wash the resin several times with wash buffer to remove non-specifically bound proteins.

    • Elute the LRP8 protein using an elution buffer containing a high concentration of imidazole.

    • Analyze the purified protein by SDS-PAGE and Western blot using an anti-LRP8 or anti-tag antibody.

Part 4: Functional Characterization of LRP8 Variants

These assays are designed to assess the functional consequences of the introduced mutations on LRP8 signaling.

4.1 Reelin Signaling Assay

This assay measures the ability of LRP8 variants to mediate Reelin-induced signaling, often assessed by the phosphorylation of the downstream effector Dab1.

Materials:

  • HEK293 cells expressing LRP8 variants

  • Recombinant Reelin

  • Antibodies: anti-phospho-Dab1, anti-Dab1, anti-LRP8

  • Cell lysis buffer

  • Western blot reagents

Procedure:

  • Seed HEK293 cells expressing either wild-type LRP8 or an LRP8 variant.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Stimulate the cells with a known concentration of recombinant Reelin for 15-30 minutes.

  • Lyse the cells and perform a Western blot analysis to detect the levels of phosphorylated Dab1 relative to total Dab1.

  • An increase in the p-Dab1/Dab1 ratio upon Reelin stimulation indicates functional Reelin signaling. Compare the response between wild-type and variant LRP8-expressing cells.

4.2 Wnt Signaling Reporter Assay

This assay determines the effect of LRP8 variants on the canonical Wnt signaling pathway using a luciferase-based reporter system.[2][17][18][19]

Materials:

  • HEK293 cells

  • LRP8 variant expression plasmids

  • TOP-Flash (T-cell factor/lymphoid enhancer factor-responsive luciferase reporter) and FOP-Flash (mutant, non-responsive control) plasmids

  • Renilla luciferase plasmid (for normalization)

  • Wnt3a conditioned medium or recombinant Wnt3a

  • Dual-Luciferase Reporter Assay System

Procedure:

  • Co-transfect HEK293 cells with the LRP8 variant plasmid, TOP-Flash or FOP-Flash plasmid, and the Renilla luciferase plasmid.

  • 24 hours post-transfection, treat the cells with Wnt3a conditioned medium or recombinant Wnt3a for 16-24 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.

  • Calculate the TOP/FOP ratio and normalize to the Renilla luciferase activity.

  • An increase in the normalized TOP/FOP ratio indicates activation of Wnt signaling.[17] Compare the Wnt-induced reporter activity between cells expressing wild-type LRP8 and LRP8 variants.

Mandatory Visualizations

Signaling Pathways

LRP8_Signaling_Pathways cluster_reelin Reelin Pathway cluster_wnt Wnt Pathway Reelin Reelin LRP8_Reelin LRP8 Reelin->LRP8_Reelin Binds Dab1 Dab1 LRP8_Reelin->Dab1 Phosphorylates PI3K_Akt PI3K/Akt Pathway Dab1->PI3K_Akt Activates Neuronal_Migration Neuronal Migration & Synaptic Plasticity PI3K_Akt->Neuronal_Migration Regulates Wnt Wnt LRP8_Wnt LRP8 Wnt->LRP8_Wnt Co-receptor Beta_Catenin β-catenin LRP8_Wnt->Beta_Catenin Stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Transcription Gene Transcription TCF_LEF->Gene_Transcription Promotes

Caption: LRP8 signaling in the Reelin and Wnt pathways.

Experimental Workflow

LRP8_Cloning_Workflow cluster_cloning Cloning & Mutagenesis cluster_expression Expression & Purification cluster_analysis Functional Analysis LRP8_cDNA LRP8 cDNA Ligation Ligation LRP8_cDNA->Ligation Vector pcDNA3.1(+) Vector->Ligation WT_LRP8_Plasmid Wild-Type LRP8 Plasmid Ligation->WT_LRP8_Plasmid SDM Site-Directed Mutagenesis WT_LRP8_Plasmid->SDM Transfection Transfection into HEK293 WT_LRP8_Plasmid->Transfection Variant_LRP8_Plasmid Variant LRP8 Plasmid SDM->Variant_LRP8_Plasmid Variant_LRP8_Plasmid->Transfection Cell_Harvest Cell Harvest & Lysis Transfection->Cell_Harvest Purification Affinity Purification Cell_Harvest->Purification Purified_Protein Purified LRP8 Variant Purification->Purified_Protein Reelin_Assay Reelin Signaling Assay Purified_Protein->Reelin_Assay Wnt_Assay Wnt Reporter Assay Purified_Protein->Wnt_Assay

Caption: Workflow for cloning, expression, and analysis of LRP8 variants.

References

Silencing Apolipoprotein E Receptor 2 (ApoER2) Expression Using siRNA: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein E Receptor 2 (ApoER2), also known as Low-density lipoprotein receptor-related protein 8 (LRP8), is a transmembrane protein that plays a crucial role in neuronal development, synaptic plasticity, and lipid metabolism.[1][2] As a key component of the Reelin signaling pathway, ApoER2 is integral to processes such as neuronal migration and the modulation of synaptic function.[3] Given its involvement in various physiological and pathological processes, including Alzheimer's disease, the ability to specifically modulate ApoER2 expression is of significant interest to researchers.

This application note provides a comprehensive guide to utilizing small interfering RNA (siRNA) to effectively knockdown the expression of ApoER2 in vitro. Included are detailed protocols for siRNA transfection, quantitative analysis of knockdown efficiency at both the mRNA and protein levels, and a summary of expected quantitative outcomes based on published data. Additionally, we present a visualization of the Reelin-ApoER2 signaling pathway to provide a broader context for functional studies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Reelin-ApoER2 signaling pathway and a typical experimental workflow for siRNA-mediated knockdown of ApoER2.

Reelin_ApoER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin ApoER2 ApoER2 Reelin->ApoER2 Binds VLDLR VLDLR Reelin->VLDLR Binds Dab1 Dab1 ApoER2->Dab1 Recruits VLDLR->Dab1 pDab1 p-Dab1 SFK Src Family Kinases (SFK) Dab1->SFK Activates PI3K PI3K pDab1->PI3K Activates SFK->Dab1 Phosphorylates Akt Akt PI3K->Akt Activates pAkt p-Akt Downstream Downstream Effects (Neuronal Migration, Synaptic Plasticity) pAkt->Downstream

Figure 1: Reelin-ApoER2 Signaling Pathway.

Experimental_Workflow cluster_qpcr mRNA Analysis cluster_western Protein Analysis start Start: Cell Seeding transfection siRNA Transfection (ApoER2 siRNA vs. Control siRNA) start->transfection incubation Incubation (e.g., 48-72 hours) transfection->incubation harvest Cell Harvesting incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction lysis Cell Lysis harvest->lysis analysis Analysis cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR for ApoER2 and Housekeeping Gene cdna_synthesis->qpcr qpcr_analysis Relative Quantification (ΔΔCt Method) qpcr->qpcr_analysis qpcr_analysis->analysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Western Blot Transfer sds_page->transfer probing Antibody Probing (Anti-ApoER2, Anti-Loading Control) transfer->probing detection Detection & Densitometry probing->detection detection->analysis

Figure 2: Experimental Workflow for ApoER2 Knockdown.

Quantitative Data Summary

The following tables summarize the expected knockdown efficiency of ApoER2 at the mRNA and protein levels following siRNA treatment, based on data from published studies.

Table 1: ApoER2 mRNA Knockdown Efficiency in L8 and H9c2 cells [4]

Cell LinesiRNA TargetTransfection Time (hours)Relative mRNA Level (Mean ± SD) vs. Control siRNA
L8ApoER248~55% ± 5%
H9c2ApoER248~60% ± 7%

Table 2: Qualitative ApoER2 Protein Knockdown in U937 cells [5]

Cell LinesiRNA TargetTransfection Time (hours)Protein Level vs. Control siRNA
U937ApoER248Substantial reduction observed

Experimental Protocols

The following protocols are based on established methods for siRNA-mediated knockdown of ApoER2.[5]

Protocol 1: Cell Culture and siRNA Transfection

This protocol is optimized for U937 cells and can be adapted for other cell lines such as SH-SY5Y or HEK293.

Materials:

  • U937 cells (or other target cell line)

  • RPMI-1640 medium (for U937 cells)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • ApoER2 siRNA (pool of target-specific siRNAs recommended)[1]

  • Non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection. For U937 cells, seed approximately 2 x 10^5 cells per well in 2 mL of complete growth medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • siRNA-Lipid Complex Preparation:

    • For each well to be transfected, prepare two microcentrifuge tubes.

    • In the first tube, dilute the desired amount of ApoER2 siRNA or control siRNA (e.g., 20-50 pmol) in 100 µL of Opti-MEM™ I Medium. Mix gently.

    • In the second tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 5 µL of Lipofectamine™ RNAiMAX) in 100 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection:

    • Gently add the 200 µL of siRNA-lipid complex mixture to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before harvesting for analysis.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for ApoER2 mRNA Quantification

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR™ Green PCR Master Mix)

  • Forward and reverse primers for human ApoER2 (LRP8) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR instrument

Primer Sequences (Example):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
Human LRP8GAAGCGGAACTATTCACGCCTCATGAGGACCTCCTGCTCTTTCG
Human GAPDHGTCAGTGGTGGACCTGACCTAGGGGTCTACATGGCAACTG

Procedure:

  • RNA Extraction: Following the 48-72 hour incubation, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture in a qPCR plate. For a 20 µL reaction, mix 10 µL of 2x SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

    • Set up reactions in triplicate for each sample and primer set (ApoER2 and housekeeping gene).

  • qPCR Cycling Conditions (Example):

    • Initial denaturation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute

    • Melt curve analysis

  • Data Analysis: Calculate the relative expression of ApoER2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the ApoER2 siRNA-treated samples to the control siRNA-treated samples.

Protocol 3: Western Blotting for ApoER2 Protein Quantification

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-ApoER2 and anti-loading control (e.g., anti-β-actin, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ApoER2 antibody (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-loading control antibody.

    • Quantify the band intensities using densitometry software. Normalize the ApoER2 band intensity to the corresponding loading control band intensity. Compare the normalized values of ApoER2 siRNA-treated samples to the control samples.

Conclusion

The protocols outlined in this application note provide a robust framework for the efficient knockdown of ApoER2 expression using siRNA technology. Successful silencing of ApoER2 enables researchers to investigate its role in various cellular processes, particularly in the context of neuronal function and disease. It is recommended to optimize transfection conditions for each cell line and to validate knockdown at both the mRNA and protein levels to ensure reliable and reproducible results.

References

Application Notes and Protocols for Quantitative PCR analysis of Human LRP8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a transmembrane protein that plays a crucial role in neuronal development, synaptic plasticity, and cell signaling.[1] It is a key receptor in the Reelin signaling pathway, which is essential for correct neuronal migration and the formation of cortical layers during brain development.[1][2] Dysregulation of the LRP8-mediated signaling has been implicated in various neurological and disease states. Accurate and reliable quantification of LRP8 gene expression is therefore critical for research in neurobiology, oncology, and drug development.

These application notes provide a comprehensive guide for the quantitative analysis of human LRP8 gene expression using SYBR Green-based quantitative Polymerase Chain Reaction (qPCR). Included are validated primer sequences, detailed experimental protocols, and a description of the LRP8 signaling pathway.

Quantitative PCR Primers for Human LRP8

A commercially available and validated primer pair for the quantification of human LRP8 mRNA is provided below. These primers have been cited in peer-reviewed research, demonstrating their utility in gene expression analysis.[3]

Parameter Sequence (5' - 3')
Forward Primer GAAGCGGAACTATTCACGCCTC
Reverse Primer ATGAGGACCTCCTGCTCTTTCG
Target Gene Human LRP8 (ApoER2)
NCBI Accession No. NM_004631
Locus ID 7804

Table 1: Validated qPCR primer sequences for human LRP8.

LRP8 Signaling Pathway

LRP8 is a central component of the Reelin signaling pathway. The binding of the extracellular ligand Reelin to LRP8 and the Very Low-Density Lipoprotein Receptor (VLDLR) initiates a cascade of intracellular events.[1][2] A key early event is the phosphorylation of the intracellular adapter protein Dab1, which is recruited to the cytoplasmic tail of LRP8.[1] Phosphorylated Dab1 then serves as a scaffold for the recruitment and activation of downstream signaling molecules, including Src family kinases (Src/Fyn).[2][4] This leads to the activation of various downstream pathways, such as the Crk/C3G/Rap1 pathway, which influences cell adhesion and migration.[2]

Recent studies have also revealed a synapse-to-nucleus signaling pathway initiated by Reelin binding to LRP8. This process involves the γ-secretase-dependent cleavage of the LRP8 intracellular domain (ICD). The released LRP8-ICD then translocates to the nucleus, where it participates in the regulation of gene expression related to synaptic plasticity and memory formation.[5]

LRP8_Signaling_Pathway Reelin Reelin LRP8 LRP8 (ApoER2) Reelin->LRP8 VLDLR VLDLR Reelin->VLDLR Dab1 Dab1 LRP8->Dab1 recruits pDab1 p-Dab1 gamma_Secretase γ-Secretase LRP8->gamma_Secretase cleavage Dab1->pDab1 phosphorylation Src_Fyn Src/Fyn Kinases pDab1->Src_Fyn activates Crk_C3G_Rap1 Crk/C3G/Rap1 Pathway Src_Fyn->Crk_C3G_Rap1 activates Cell_Adhesion Cell Adhesion & Migration Crk_C3G_Rap1->Cell_Adhesion regulates LRP8_ICD LRP8-ICD gamma_Secretase->LRP8_ICD releases Nucleus Nucleus LRP8_ICD->Nucleus translocates to Gene_Expression Gene Expression (Synaptic Plasticity) Nucleus->Gene_Expression regulates

LRP8 Signaling Pathway Diagram.

Experimental Protocol: SYBR Green qPCR for Human LRP8

This protocol outlines the steps for quantifying human LRP8 mRNA levels from total RNA using a two-step SYBR Green-based qPCR method.

Materials
  • RNA Isolation Kit: (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse Transcription Kit: (e.g., SuperScript IV VILO Master Mix, Thermo Fisher Scientific)

  • SYBR Green qPCR Master Mix: (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)[3]

  • Nuclease-free water

  • Human LRP8 Primers: (See Table 1)

  • Reference Gene Primers: (e.g., GAPDH, ACTB)

  • qPCR instrument: (e.g., ABI 7900HT)[3]

  • Nuclease-free tubes and plates

Experimental Workflow

qPCR_Workflow RNA_Isolation 1. RNA Isolation (from cells or tissue) RNA_QC 2. RNA Quality & Quantity (Nanodrop/Bioanalyzer) RNA_Isolation->RNA_QC cDNA_Synthesis 3. Reverse Transcription (RNA to cDNA) RNA_QC->cDNA_Synthesis qPCR_Setup 4. qPCR Reaction Setup (Master Mix, Primers, cDNA) cDNA_Synthesis->qPCR_Setup qPCR_Run 5. qPCR Amplification (Real-time PCR instrument) qPCR_Setup->qPCR_Run Data_Analysis 6. Data Analysis (Relative Quantification, ΔΔCt) qPCR_Run->Data_Analysis

Experimental Workflow for qPCR.

Methodology

1. RNA Isolation and Quantification:

  • Isolate total RNA from your cell or tissue samples according to the manufacturer's protocol of your chosen RNA isolation kit.

  • Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1.

  • Evaluate RNA integrity using gel electrophoresis or a bioanalyzer.

2. Reverse Transcription (cDNA Synthesis):

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit. Follow the manufacturer's instructions.

  • Include a no-reverse transcriptase (-RT) control for each RNA sample to check for genomic DNA contamination.

  • Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.

3. qPCR Reaction Setup:

  • Prepare the qPCR master mix on ice. For a single 20 µL reaction, combine the following components:

Component Volume Final Concentration
2x SYBR Green qPCR Master Mix10 µL1x
Forward Primer (10 µM)0.8 µL400 nM
Reverse Primer (10 µM)0.8 µL400 nM
Diluted cDNA2 µL-
Nuclease-free water6.4 µL-
Total Volume 20 µL

Table 2: qPCR Reaction Mix.

  • Controls:

    • No Template Control (NTC): Replace cDNA with nuclease-free water to detect contamination.

    • -RT Control: Use the product from the no-reverse transcriptase reaction to detect genomic DNA contamination.

  • Run all samples and controls in triplicate.

4. qPCR Cycling Conditions:

  • Perform the qPCR using the following cycling conditions, which are based on manufacturer recommendations for the OriGene primer pair[3]:

Step Temperature Time Cycles
UDG Activation50°C2 min1
Polymerase Activation95°C10 min1
Denaturation95°C15 sec40
Annealing/Extension60°C1 min
Melt Curve Analysis60-95°CIncremental1

Table 3: qPCR Cycling Parameters.

5. Data Analysis:

  • Analyze the qPCR data using the software provided with your instrument.

  • Determine the cycle threshold (Ct) for each reaction.

  • Perform a melt curve analysis to verify the specificity of the PCR product. A single peak indicates a specific product.

  • Calculate the relative expression of LRP8 using the comparative Ct (ΔΔCt) method, normalizing to a stably expressed reference gene (e.g., GAPDH or ACTB).

Conclusion

This document provides a detailed guide for the quantitative analysis of human LRP8 gene expression. The provided primer sequences and protocol offer a reliable method for researchers to investigate the role of LRP8 in various biological and pathological processes. Adherence to good laboratory practices for qPCR, including proper controls and data analysis, is essential for obtaining accurate and reproducible results.

References

Generating Stable Cell Lines for Functional Studies of Tagged LRP8

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a critical cell surface receptor involved in neuronal development, synaptic plasticity, and signal transduction. Its role in various signaling pathways, including the Reelin, Wnt/β-catenin, and STAT3 pathways, makes it a key target for research in neuroscience and oncology. To facilitate in-depth studies of LRP8 function, the generation of stable cell lines expressing tagged versions of the protein is an essential tool. This document provides detailed protocols and application notes for creating and validating stable cell lines expressing tagged LRP8.

Key Applications of Tagged LRP8 Stable Cell Lines:

  • Protein-Protein Interaction Studies: Epitope tags such as FLAG, Myc, or His allow for efficient immunoprecipitation to identify novel LRP8 binding partners.

  • Signaling Pathway Analysis: Stable expression enables consistent and reproducible activation and analysis of downstream signaling cascades upon ligand stimulation.

  • Cell-Based Assays: These cell lines provide a robust platform for screening small molecules or biologics that modulate LRP8 activity.

  • Protein Localization and Trafficking: Fluorescent tags like GFP allow for live-cell imaging to study the subcellular localization and dynamics of LRP8.

Experimental Overview

The generation of a stable cell line expressing tagged LRP8 involves a multi-step process. This workflow outlines the key stages from initial vector design to the final validation of a clonal cell line.

G cluster_0 Phase 1: Vector Construction cluster_1 Phase 2: Cell Line Generation cluster_2 Phase 3: Validation A Select LRP8 Isoform & Epitope Tag B Choose Expression Vector (e.g., pcDNA3.1, pCMV) A->B C Cloning of Tagged LRP8 cDNA B->C D Select Host Cell Line (e.g., HEK293) C->D E Transfection D->E F Antibiotic Selection (e.g., G418, Puromycin) E->F G Clonal Isolation F->G H Confirm Gene Integration (PCR/Southern Blot) G->H I Verify Protein Expression (Western Blot) H->I J Assess Cell Surface Expression (FACS) I->J K Functional Characterization (Signaling Assays) J->K

Workflow for generating and validating tagged LRP8 stable cell lines.

Data Presentation: Characterization of Tagged LRP8 Stable Cell Lines

Effective validation of generated cell lines requires quantitative assessment of expression and function. The following tables provide examples of expected data from validation experiments.

Table 1: Quantification of LRP8 Expression

Cell Line CloneTagMethodRelative Expression Level (MFI)Percent Positive Cells (%)
HEK293-LRP8-FLAG #1FLAGFlow Cytometry850 ± 45> 95%
HEK293-LRP8-FLAG #2FLAGFlow Cytometry620 ± 30> 95%
HEK293-LRP8-GFP #1GFPFlow Cytometry1200 ± 70> 98%
HEK293 ParentalN/AFlow Cytometry10 ± 5< 1%

MFI: Mean Fluorescence Intensity

Table 2: Functional Validation of LRP8 Signaling

Cell LineLigand (Concentration)Downstream ReadoutFold Change vs. Untreated
HEK293-LRP8-FLAG #1Reelin (350 pM)p-Dab1 / Total Dab14.2 ± 0.5
HEK293-LRP8-FLAG #1Wnt3a (100 ng/mL)Nuclear β-catenin3.8 ± 0.4
HEK293-LRP8-FLAG #1IL-6 (50 ng/mL)p-STAT3 / Total STAT35.1 ± 0.6
HEK293 ParentalReelin (350 pM)p-Dab1 / Total Dab11.1 ± 0.2

Experimental Protocols

Protocol 1: Generation of a Stable Cell Line Expressing N-terminally FLAG-tagged LRP8

1.1. Vector Construction

  • Choice of LRP8 Isoform and Tag: Obtain the cDNA for the desired human LRP8 isoform (e.g., transcript variant 3, NM_017522). An N-terminal FLAG tag is recommended to avoid potential interference with the C-terminal cytoplasmic domain's signaling motifs.

  • Vector Selection: Utilize a mammalian expression vector with a strong constitutive promoter (e.g., CMV) and a selectable marker, such as the neomycin resistance gene (for G418 selection). An example is pcDNA3.1(+).

  • Cloning: Subclone the FLAG-LRP8 coding sequence into the multiple cloning site of the expression vector. Verify the construct by Sanger sequencing.

1.2. Cell Culture and Transfection

  • Host Cell Line: HEK293 cells are a suitable host due to their high transfection efficiency and robust growth. Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Transfection:

    • One day before transfection, seed 5 x 10^5 HEK293 cells in a 6-well plate.

    • On the day of transfection, prepare the transfection mix using a lipid-based reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. A typical mix includes 2.5 µg of the FLAG-LRP8 expression plasmid.

    • Incubate the cells with the transfection mix for 4-6 hours, then replace with fresh growth medium.

1.3. Selection of Stable Transfectants

  • Antibiotic Titration (Kill Curve): Prior to selection, determine the optimal concentration of G418 for the parental HEK293 cell line. This is the lowest concentration that kills all cells within 10-14 days. A typical starting range for G418 is 400-800 µg/mL.

  • Selection: 48 hours post-transfection, passage the cells into a larger flask and begin selection by adding the predetermined concentration of G418 to the culture medium.

  • Maintenance: Replace the selection medium every 3-4 days. Most non-transfected cells should die within the first week.

  • Colony Formation: Continue incubation for 2-3 weeks until distinct, antibiotic-resistant colonies are visible.

1.4. Clonal Isolation

  • Limiting Dilution:

    • Wash the plate with resistant colonies once with PBS.

    • Add a small volume of trypsin to each colony using a sterile pipette tip and transfer individual colonies to separate wells of a 96-well plate containing culture medium with G418.

    • Expand the single-cell clones.

Protocol 2: Validation of Tagged LRP8 Expression by Western Blot
  • Sample Preparation:

    • Lyse cells from a confluent well of each expanded clone in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein lysate per lane on an 8% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the FLAG tag (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG, 1:5000) for 1 hour at room temperature.

    • Wash three times with TBST.

  • Detection:

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. The expected band for full-length LRP8 is approximately 106 kDa[1].

Protocol 3: Analysis of Cell Surface LRP8 Expression by Flow Cytometry
  • Cell Preparation:

    • Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

    • Wash the cells with ice-cold FACS buffer (PBS with 2% FBS).

    • Resuspend cells to a concentration of 1 x 10^7 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension into FACS tubes.

    • Add a fluorescently conjugated primary antibody against the epitope tag (e.g., APC-conjugated anti-FLAG antibody) at the manufacturer's recommended concentration.

    • Incubate on ice for 30 minutes in the dark.

  • Wash and Acquisition:

    • Wash the cells twice with 2 mL of cold FACS buffer.

    • Resuspend the cell pellet in 300-500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer.

Protocol 4: Functional Validation by Reelin-Induced Dab1 Phosphorylation
  • Cell Stimulation:

    • Seed the validated HEK293-LRP8-FLAG stable cells in a 6-well plate and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4 hours.

    • Treat the cells with recombinant Reelin (e.g., 350 pM) for 10-30 minutes.

  • Lysis and Immunoprecipitation:

    • Lyse the cells as described for Western blotting.

    • Incubate 500 µg of total protein with an anti-Dab1 antibody overnight at 4°C.

    • Add protein A/G agarose beads and incubate for 2 hours.

    • Wash the beads three times with lysis buffer.

  • Western Blot Analysis:

    • Elute the immunoprecipitated proteins by boiling in sample buffer.

    • Perform Western blotting as described in Protocol 2, using a primary antibody against phosphotyrosine and another against total Dab1 to verify equal loading. An increase in the phosphotyrosine signal indicates functional LRP8 signaling.[2]

LRP8 Signaling Pathways

LRP8 is a central receptor in multiple signaling cascades. The following diagrams illustrate its role in the Reelin, Wnt/β-catenin, and STAT3 pathways.

G cluster_reelin Reelin Signaling Reelin Reelin LRP8_VLDLR LRP8 / VLDLR Reelin->LRP8_VLDLR Dab1 Dab1 LRP8_VLDLR->Dab1 pDab1 p-Dab1 Dab1->pDab1 SFK PI3K PI3K pDab1->PI3K SFK Src Family Kinases Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Cytoskeleton Cytoskeletal Regulation GSK3b->Cytoskeleton

Reelin signaling pathway initiated by LRP8.

G cluster_wnt Wnt/β-catenin Signaling Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP8_LRP6 LRP8 / LRP6 Wnt->LRP8_LRP6 Dsh Dishevelled Frizzled->Dsh LRP8_LRP6->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylation p_beta_catenin p-β-catenin beta_catenin->p_beta_catenin Nuclear_beta_catenin Nuclear β-catenin beta_catenin->Nuclear_beta_catenin Proteasome Proteasome p_beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF Nuclear_beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression

LRP8's role in the Wnt/β-catenin pathway.

G cluster_stat3 STAT3 Signaling LRP8_node LRP8 p_STAT3 p-STAT3 LRP8_node->p_STAT3 Phosphorylation STAT3 STAT3 STAT3->p_STAT3 Nuclear_p_STAT3 Nuclear p-STAT3 p_STAT3->Nuclear_p_STAT3 PD_L1 PD-L1 Gene Expression Nuclear_p_STAT3->PD_L1

LRP8-mediated activation of STAT3 signaling.

References

Application Notes and Protocols for Immunofluorescence Staining of Apolipoprotein E Receptor 2 (ApoER2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apolipoprotein E Receptor 2 (ApoER2), also known as LRP8, is a cell surface receptor belonging to the low-density lipoprotein receptor (LDLR) family.[1][2] It is predominantly expressed in the brain and plays a crucial role in neuronal development, synaptic plasticity, and signal transduction.[2] ApoER2 is a key component of the Reelin signaling pathway, which is essential for the proper migration and positioning of neurons during brain development.[3][4][5] Dysregulation of the Reelin-ApoER2 pathway has been implicated in neurodegenerative diseases such as Alzheimer's disease.[6][7] These application notes provide a detailed protocol for the immunofluorescent staining of ApoER2 in cells and tissues, enabling researchers to visualize its subcellular localization and expression patterns.

Signaling Pathway

ApoER2 is a central receptor in the Reelin signaling cascade. Reelin, an extracellular matrix protein, binds to ApoER2 and the Very Low-Density Lipoprotein Receptor (VLDLR).[3][4][5][6] This binding event triggers the clustering of the receptors and the subsequent phosphorylation of the intracellular adapter protein Dab1.[8] Phosphorylated Dab1 then activates downstream signaling molecules, including Src family kinases and phosphatidylinositol 3-kinase (PI3K), which in turn regulate cytoskeletal dynamics, gene expression, and ultimately neuronal migration and synaptic function.[5][8]

ApoER2_Signaling_Pathway cluster_intracellular Intracellular Space Reelin Reelin ApoER2_VLDLR ApoER2 VLDLR Reelin->ApoER2_VLDLR:f0 binds Reelin->ApoER2_VLDLR:f1 binds Dab1 Dab1 ApoER2_VLDLR->Dab1 recruits Dab1_P Dab1-P Dab1->Dab1_P phosphorylation SFK Src Family Kinases (SFK) Dab1_P->SFK activates PI3K PI3K Dab1_P->PI3K activates Downstream Downstream Effectors SFK->Downstream Akt Akt PI3K->Akt Akt->Downstream Cytoskeleton Cytoskeletal Dynamics Downstream->Cytoskeleton regulates Gene_Expression Gene Expression Downstream->Gene_Expression regulates

ApoER2 Signaling Pathway

Experimental Protocols

This section details the materials and methods for the immunofluorescence staining of ApoER2.

Materials
  • Primary Antibodies: See Table 1 for a list of commercially available antibodies and their recommended dilutions.

  • Secondary Antibodies: Fluorophore-conjugated secondary antibodies appropriate for the host species of the primary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

  • Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS.[9]

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS.[9][10]

  • Washing Buffer: PBS or PBS with 0.05% Tween-20.

  • Mounting Medium: Antifade mounting medium with DAPI (e.g., ProLong Gold Antifade Mountant with DAPI).

  • Glass slides and coverslips.

  • Humidified chamber.

Immunofluorescence Staining Workflow

Immunofluorescence Workflow
Detailed Protocol for Cultured Cells

  • Cell Seeding: Plate cells on sterile glass coverslips in a culture dish and grow to the desired confluency.

  • Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.[9]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature in a humidified chamber.[9]

  • Primary Antibody Incubation: Dilute the primary ApoER2 antibody in the blocking buffer according to the concentrations provided in Table 1. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the coverslips onto glass slides using an antifade mounting medium containing DAPI for nuclear counterstaining.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets.

Detailed Protocol for Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer, pH 6.0). The optimal time and temperature should be empirically determined.

  • Washing: Wash the slides in distilled water and then in PBS.

  • Permeabilization: Incubate the sections with 0.2% Triton X-100 in PBS for 10-15 minutes.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Apply the diluted primary ApoER2 antibody and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Apply the diluted secondary antibody and incubate for 1-2 hours at room temperature in the dark.

  • Washing: Wash the slides three times with PBS for 5 minutes each in the dark.

  • Mounting: Mount the slides with an antifade mounting medium containing DAPI.

  • Imaging: Image the slides using a fluorescence or confocal microscope.

Data Presentation

The following tables summarize quantitative data for the use of various ApoER2 antibodies in immunofluorescence applications.

Table 1: Primary Antibody Information for Immunofluorescence

Antibody NameHost SpeciesClonalityRecommended Dilution (ICC/IF)ManufacturerCatalog Number
Anti-ApoER2 antibody [EPR3326]RabbitMonoclonalNot Recommended for ICC/IFAbcamab108208
ApoER2 Polyclonal AntibodyRabbitPolyclonal1:100 - 1:500Thermo Fisher ScientificBS-6651R[11]
Apolipoprotein E R2/ApoE R2 AntibodyRabbitPolyclonal1:200 - 1:500Novus BiologicalsNB100-2216[1]
ApoER2 Monoclonal Antibody (13B2)MouseMonoclonalNot specifiedThermo Fisher ScientificMA5-36130[7]
ApoER2 (LRP8) Rabbit Polyclonal AntibodyRabbitPolyclonal1:50 - 1:200OriGeneTA378128[12]
ApoER2 (LRP8) Rabbit Polyclonal AntibodyRabbitPolyclonal5 µg/mlOriGeneTA336283[13]

Table 2: General Protocol Parameters

StepReagent/ParameterConcentration/TimeNotes
Fixation4% Paraformaldehyde15 minutesPrepare fresh from powder or use high-quality commercial solution.
PermeabilizationTriton X-1000.1 - 0.2%Time and concentration may need optimization depending on cell/tissue type.
BlockingBSA or Normal Serum1-5% BSA or 10% SerumUse serum from the same species as the secondary antibody.[10][14]
Primary Antibody Incubation-Overnight at 4°CHigher concentrations may require shorter incubation times.
Secondary Antibody Incubation-1 hour at room temperatureProtect from light to prevent photobleaching.

Troubleshooting

Refer to the following table for common issues and potential solutions in immunofluorescence staining.

Table 3: Troubleshooting Guide

IssuePossible CauseSuggested Solution
Weak or No Signal Antibody concentration too low.Increase antibody concentration or incubation time.[10][15]
Incompatible primary/secondary antibodies.Ensure the secondary antibody is raised against the host species of the primary.[15]
Improper fixation or antigen retrieval.Optimize fixation time and antigen retrieval method.[10][15]
Protein expression is low.Use a more sensitive detection method or a positive control with known expression.[14]
High Background Antibody concentration too high.Decrease primary or secondary antibody concentration.[15][16]
Insufficient blocking.Increase blocking time or try a different blocking agent.[14][17]
Inadequate washing.Increase the number and duration of wash steps.[10][14]
Autofluorescence of tissue.Use a different fixative or treat with a quenching agent like sodium borohydride.[14]
Non-specific Staining Cross-reactivity of secondary antibody.Run a secondary antibody-only control. Use a pre-adsorbed secondary antibody.[10]
Primary antibody is not specific.Validate antibody specificity using a knockout/knockdown model or by Western blot.[17]

References

Application Notes and Protocols for Proximity Ligation Assay (PLA) of LRP8 Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the Proximity Ligation Assay (PLA) for the detection, visualization, and quantification of Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8) protein-protein interactions. LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a critical cell surface receptor involved in neuronal development, synaptic plasticity, and the pathogenesis of various neurological and oncological diseases.[1][2][3][4] Understanding its interaction network is crucial for elucidating its biological functions and for the development of targeted therapeutics.

Introduction to LRP8 and Proximity Ligation Assay

LRP8 is a member of the low-density lipoprotein (LDL) receptor family and functions as a receptor for Reelin and Apolipoprotein E (ApoE).[5] Its signaling is pivotal in processes such as neuronal migration and synaptic function.[1][5] The interaction of LRP8 with the intracellular adapter protein Disabled-1 (Dab1) is a key step in transducing the extracellular Reelin signal.[6][7] Dysregulation of LRP8 interactions has been implicated in Alzheimer's disease, schizophrenia, and various cancers.[2][8]

The Proximity Ligation Assay (PLA) is a powerful immunoassay that allows for the in situ detection of protein-protein interactions with high specificity and sensitivity.[9][10][11] The assay relies on the close proximity (less than 40 nm) of two target proteins, which are recognized by specific primary antibodies.[11] Secondary antibodies conjugated with oligonucleotides (PLA probes) bind to the primary antibodies. When in close proximity, these oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. The resulting product is detected using fluorescently labeled probes, appearing as distinct fluorescent spots, where each spot represents a single protein-protein interaction event.[11][12]

Application: Detecting the LRP8-Dab1 Interaction in a Monocytic Cell Line

This protocol describes the application of PLA to detect and quantify the interaction between LRP8 and its intracellular signaling partner, Dab1. The binding of a ligand, such as Activated Protein C (APC), to LRP8 on the surface of human monocytic-like U937 cells has been shown to induce the phosphorylation of Dab1, indicating a direct interaction.[6][7][13] This interaction can be visualized and quantified using PLA.

Experimental Design and Controls
  • Positive Control: U937 cells stimulated with a known LRP8 ligand (e.g., APC or Reelin) to induce the LRP8-Dab1 interaction.

  • Negative Control 1: Unstimulated U937 cells.

  • Negative Control 2: U937 cells where either the anti-LRP8 or anti-Dab1 primary antibody is omitted.

  • Negative Control 3 (Optional): U937 cells treated with siRNA against LRP8 or Dab1 to confirm signal specificity.[6]

Quantitative Data Summary

The following table represents simulated quantitative data from a PLA experiment investigating the LRP8-Dab1 interaction in U937 cells. The data is presented as the average number of PLA signals per cell.

ConditionTreatmentAverage PLA Signals per CellStandard DeviationP-value (vs. Unstimulated)
Experimental APC (10 nM)25.44.8<0.001
Negative Control Unstimulated3.21.1-
Antibody Control APC (10 nM), anti-LRP8 only0.80.3<0.001
Antibody Control APC (10 nM), anti-Dab1 only1.10.5<0.001
siRNA Control APC (10 nM), LRP8 siRNA4.51.5<0.001

Note: This data is for illustrative purposes and represents the expected outcome of a successful experiment.

Experimental Protocols

Materials and Reagents
  • U937 cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • LRP8 ligand (e.g., recombinant human Activated Protein C)

  • Primary Antibodies:

    • Rabbit anti-LRP8 polyclonal antibody

    • Mouse anti-Dab1 monoclonal antibody

  • Duolink® In Situ PLA Probes (anti-Rabbit PLUS and anti-Mouse MINUS)

  • Duolink® In Situ Detection Reagents (e.g., Red)

  • Duolink® In Situ Wash Buffers

  • Duolink® In Situ Mounting Medium with DAPI

  • Poly-L-lysine coated coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking Buffer (provided with Duolink® kit or a solution of 3% BSA in PBS)

Detailed Methodology for LRP8-Dab1 PLA

1. Cell Culture and Treatment: a. Culture U937 cells in appropriate medium to the desired density. b. Seed cells onto poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere. c. Treat the cells with the LRP8 ligand (e.g., 10 nM APC) for the desired time (e.g., 15-30 minutes) at 37°C to stimulate the interaction. Include an untreated control.

2. Fixation and Permeabilization: a. Gently wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS for 5 minutes each.

3. Blocking: a. Add the Duolink® Blocking Solution to each coverslip and incubate in a humidity chamber for 1 hour at 37°C.

4. Primary Antibody Incubation: a. Dilute the primary antibodies (anti-LRP8 and anti-Dab1) in the Duolink® Antibody Diluent to their optimal concentration (determined by titration). b. Aspirate the blocking solution and add the primary antibody mixture to the coverslips. c. Incubate overnight at 4°C in a humidity chamber.

5. PLA Probe Incubation: a. Wash the coverslips twice with Duolink® Wash Buffer A for 5 minutes each. b. Dilute the PLA probes (anti-Rabbit PLUS and anti-Mouse MINUS) 1:5 in the Duolink® Antibody Diluent. c. Add the PLA probe solution to the coverslips and incubate for 1 hour at 37°C in a humidity chamber.

6. Ligation: a. Wash the coverslips twice with Duolink® Wash Buffer A for 5 minutes each. b. Prepare the ligation solution by diluting the Duolink® Ligase 1:40 in the provided Ligation Buffer. c. Add the ligation solution to the coverslips and incubate for 30 minutes at 37°C in a humidity chamber.

7. Amplification: a. Wash the coverslips twice with Duolink® Wash Buffer A for 2 minutes each. b. Prepare the amplification solution by diluting the Duolink® Polymerase 1:80 in the provided Amplification Buffer. c. Add the amplification solution to the coverslips and incubate for 100 minutes at 37°C in a humidity chamber. Keep the samples protected from light from this point forward.

8. Detection and Mounting: a. Wash the coverslips twice with Duolink® Wash Buffer B for 10 minutes each. b. Wash once with 0.01x Duolink® Wash Buffer B for 1 minute. c. Mount the coverslips onto glass slides using Duolink® In Situ Mounting Medium with DAPI. d. Let the slides dry at room temperature for at least 15 minutes before imaging.

9. Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope with appropriate filters for DAPI and the chosen fluorophore (e.g., red). b. Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ with the Blob analysis plugin or specialized software). c. Normalize the PLA signal count to the number of cells (DAPI-stained nuclei).

Signaling Pathways and Experimental Workflows

LRP8-Reelin Signaling Pathway

LRP8_Reelin_Signaling Reelin Reelin LRP8 LRP8/ApoER2 Reelin->LRP8 binds VLDLR VLDLR Reelin->VLDLR binds Dab1 Dab1 LRP8->Dab1 VLDLR->Dab1 pDab1 p-Dab1 Dab1->pDab1 Phosphorylation PI3K PI3K pDab1->PI3K activates SFK Src Family Kinases (SFK) SFK->Dab1 Akt Akt PI3K->Akt activates Downstream Downstream Signaling (Neuronal Migration, Synaptic Plasticity) Akt->Downstream

Caption: LRP8 in the Reelin signaling pathway.

Proximity Ligation Assay (PLA) Experimental Workflow

PLA_Workflow start Start: Cells on Coverslip fix 1. Fixation & Permeabilization start->fix block 2. Blocking fix->block primary_ab 3. Primary Antibody Incubation (anti-LRP8 & anti-Dab1) block->primary_ab pla_probes 4. PLA Probe Incubation (PLUS & MINUS) primary_ab->pla_probes ligation 5. Ligation (Circular DNA formation) pla_probes->ligation amplification 6. Amplification (Rolling Circle) ligation->amplification detection 7. Detection (Fluorescent Probes) amplification->detection imaging 8. Imaging & Quantification detection->imaging

Caption: Workflow of the Proximity Ligation Assay.

Logical Relationship of LRP8 Interactions and Cellular Outcomes

LRP8_Interactions_Outcomes LRP8 LRP8 Dab1 Dab1 LRP8->Dab1 interacts Reelin Reelin Reelin->LRP8 interacts ApoE ApoE ApoE->LRP8 interacts Signaling Intracellular Signaling Cascade Dab1->Signaling NeuroDev Neuronal Development Signaling->NeuroDev Synaptic Synaptic Plasticity Signaling->Synaptic Disease Disease Pathogenesis Signaling->Disease

Caption: LRP8 interactions and their cellular consequences.

References

Application Notes and Protocols for the Purification of Recombinant LRP8 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the expression and purification of recombinant Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2). The protocols outlined below are compiled from established methods for LRP8 and homologous proteins, offering a comprehensive guide for obtaining high-purity, active LRP8 for various research and drug development applications.

Introduction

LRP8 is a type I transmembrane protein belonging to the low-density lipoprotein (LDL) receptor family. It plays crucial roles in neuronal development, synaptic plasticity, and lipid metabolism. As a receptor for Reelin and Apolipoprotein E (ApoE), LRP8 is implicated in signaling pathways vital for proper brain function and is a target of interest in neurodegenerative diseases and cancer. The production of pure, active recombinant LRP8 is essential for structural studies, functional assays, and the development of therapeutic modulators.

This guide details two primary strategies for recombinant LRP8 purification: expression of the soluble ectodomain in mammalian cells and expression of LRP8 fragments in E. coli.

Data Presentation: Comparison of Expression Systems

The choice of expression system significantly impacts the yield, purity, and post-translational modifications of the recombinant protein. Below is a summary of common systems used for LRP8 and related proteins.

Expression SystemTypical ConstructTag(s)Purification Method(s)PurityNotes
Mammalian (HEK293, CHO) Soluble ectodomainC-terminal Myc-DDK or His-StrepIIAnti-DDK Affinity, IMAC, Strep-Tactin Affinity, Size Exclusion Chromatography>80-95%Provides proper protein folding and post-translational modifications, such as glycosylation. Ideal for functional studies.
Bacterial (E. coli) Cytoplasmic domain or specific fragmentsN-terminal His-GSTImmobilized Metal Affinity Chromatography (IMAC), Glutathione Affinity>95%High yield and cost-effective for producing smaller, non-glycosylated fragments for antibody production or structural studies of individual domains.
Yeast (Pichia pastoris) Partial fragmentsNot specifiedNot specifiedHigh purityOffers a balance between yield and the capacity for some post-translational modifications.
Wheat Germ (in vitro) FragmentsTag-free or GSTGlutathione AffinityNot specifiedRapid expression for screening purposes.

Experimental Protocols

Protocol 1: Purification of Recombinant LRP8 Ectodomain from Mammalian Cells (HEK293)

This protocol is adapted from methods used for the purification of the closely related LRP1 ectodomain and commercially available LRP8.[1] It is the recommended approach for obtaining functional, glycosylated LRP8 ectodomain.

1. Expression Vector and Transfection:

  • Construct: The cDNA encoding the human LRP8 ectodomain (amino acids 1-794) is cloned into a mammalian expression vector (e.g., pHLsec) containing a C-terminal tandem tag, such as His-tag and Strep-tag II, preceded by a TEV protease cleavage site.[1][2]

  • Cell Line: Suspension-adapted Human Embryonic Kidney (HEK293-F) cells are a suitable host for high-yield expression.[3][4]

  • Transfection: Transient transfection is performed using a suitable reagent like polyethyleneimine (PEI). For a 1 L culture, use 1 mg of plasmid DNA and 3 mg of PEI.[3]

  • Cell Culture: Grow transfected cells in a suitable serum-free medium at 37°C with 8% CO₂ on an orbital shaker. Harvest the cell culture supernatant containing the secreted LRP8 ectodomain by centrifugation 5-6 days post-transfection.

2. Affinity Chromatography (Strep-Tactin or IMAC):

  • Column Preparation: Equilibrate a Strep-Tactin or Ni-NTA affinity column with wash buffer.

  • Sample Loading: Load the clarified cell culture supernatant onto the equilibrated column.

  • Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Strep-Tactin: Elute the bound protein with elution buffer containing desthiobiotin.

    • IMAC: Elute the bound protein with elution buffer containing imidazole.

3. Size Exclusion Chromatography (SEC):

  • Buffer Exchange: Concentrate the eluted protein and exchange it into the SEC buffer using a centrifugal concentrator.

  • Chromatography: Load the concentrated protein onto a size exclusion column (e.g., Superose 6) pre-equilibrated with SEC buffer.

  • Fraction Collection: Collect fractions corresponding to the monomeric LRP8 ectodomain peak.

Buffer Compositions for Mammalian Expression:

Buffer TypeComposition
Wash Buffer (Strep-Tactin/IMAC) 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA (for Strep-Tactin) or 20 mM Imidazole (for IMAC)
Elution Buffer (Strep-Tactin) 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA, 2.5 mM Desthiobiotin
Elution Buffer (IMAC) 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 250-500 mM Imidazole
SEC Buffer 20 mM HEPES, pH 7.4, 150 mM NaCl, 2 mM CaCl₂
Protocol 2: Purification of Recombinant LRP8 Fragments from E. coli

This protocol is suitable for producing non-glycosylated fragments of LRP8, for example, for use as antigens or in binding studies of isolated domains.[5]

1. Expression:

  • Construct: Clone the desired LRP8 fragment cDNA into a bacterial expression vector (e.g., pGEX or pET series) with an N-terminal His-tag and/or GST-tag.

  • Host Strain: Use a suitable E. coli expression strain, such as BL21(DE3).

  • Induction: Grow the bacterial culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (0.1-1 mM) at a reduced temperature (e.g., 18-25°C) overnight.

2. Cell Lysis:

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

3. Affinity Chromatography:

  • Column Preparation: Equilibrate a Ni-NTA or Glutathione-agarose column with the appropriate wash buffer.

  • Sample Loading: Load the clarified lysate onto the column.

  • Washing: Wash the column with wash buffer to remove unbound proteins.

  • Elution: Elute the bound protein with the corresponding elution buffer (containing imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

Buffer Compositions for Bacterial Expression:

Buffer TypeComposition
Lysis Buffer 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme, Protease Inhibitors
Wash Buffer (IMAC) 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM Imidazole
Elution Buffer (IMAC) 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM Imidazole
Wash Buffer (GST) 1x PBS, pH 7.4
Elution Buffer (GST) 50 mM Tris-HCl, pH 8.0, 10 mM Reduced Glutathione

Quality Control of Purified LRP8

1. Purity and Integrity Assessment:

  • SDS-PAGE: Analyze the purified protein fractions by SDS-PAGE under reducing and non-reducing conditions. A single band at the expected molecular weight indicates high purity.[6] Staining can be performed with Coomassie Brilliant Blue or silver stain for higher sensitivity.[7]

  • Western Blot: Confirm the identity of the purified protein using an anti-LRP8 or anti-tag antibody.

2. Quantification:

  • Determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.[6]

3. Functional Activity Assay:

  • ELISA-based Ligand Binding Assay: The activity of the purified LRP8 ectodomain can be assessed by its ability to bind to its ligand, Reelin. A competitive ELISA format can be used, where the purified LRP8 competes with a biotinylated standard LRP8 for binding to plate-bound Reelin.[7]

Visualizations

LRP8_Purification_Workflow cluster_mammalian Mammalian Expression (HEK293) cluster_bacterial Bacterial Expression (E. coli) mammalian_transfection Transient Transfection mammalian_culture Cell Culture & Supernatant Harvest mammalian_transfection->mammalian_culture mammalian_affinity Affinity Chromatography (Strep-Tactin or IMAC) mammalian_culture->mammalian_affinity mammalian_sec Size Exclusion Chromatography mammalian_affinity->mammalian_sec mammalian_qc Quality Control mammalian_sec->mammalian_qc bacterial_induction IPTG Induction bacterial_lysis Cell Lysis bacterial_induction->bacterial_lysis bacterial_affinity Affinity Chromatography (IMAC or GST) bacterial_lysis->bacterial_affinity bacterial_qc Quality Control bacterial_affinity->bacterial_qc

Caption: Experimental workflow for recombinant LRP8 purification.

LRP8_Signaling_Pathway cluster_membrane Plasma Membrane lrp8 LRP8 dab1 Dab1 lrp8->dab1 Recruits & Activates pi3k PI3K/Akt Pathway dab1->pi3k Activates src_fyn Src/Fyn Kinases dab1->src_fyn Activates reelin Reelin reelin->lrp8 Binds downstream Neuronal Migration & Synaptic Plasticity pi3k->downstream src_fyn->dab1 Phosphorylates

Caption: Simplified Reelin-LRP8 signaling pathway.

References

Troubleshooting & Optimization

troubleshooting LRP8 western blot high background

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LRP8 Western blotting. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to high background in your experiments, ensuring clean and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting

High background on a Western blot can obscure the specific signal from your target protein, LRP8, making data interpretation difficult.[1] This issue can manifest as a uniform dark haze across the membrane or as multiple non-specific bands.[1] Below are common causes and solutions.

Question: What is the most common cause of high background across the entire blot?

Answer: The most frequent causes of uniformly high background are insufficient blocking and improper antibody concentrations.[1][2]

  • Insufficient Blocking: The blocking step is critical to prevent non-specific binding of antibodies to the membrane.[3] If blocking is incomplete, antibodies will adhere to unoccupied sites, causing a general dark background.[1][3]

  • Antibody Concentration Too High: Using an excessive concentration of either the primary or secondary antibody is a classic error that leads to increased non-specific binding and high background.[1][4][5]

Question: My blot has many non-specific bands. What could be the problem?

Answer: Non-specific bands can arise from several issues, including sample quality, antibody cross-reactivity, and improper SDS-PAGE separation.[6]

  • Sample Degradation: If your protein sample has degraded, it can appear as a smear or a ladder of bands below the expected molecular weight.[1][6] Always prepare fresh lysates and use protease inhibitors.[6]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins in the lysate.[2][6] You can test this by running a control blot incubated only with the secondary antibody.[2][6]

  • Post-Translational Modifications: Be aware that your protein of interest may have post-translational modifications that can cause shifts in band size.[6]

Question: How can I optimize my blocking step to reduce background?

Answer: Optimizing your blocking protocol is a key first line of defense.[1]

  • Choice of Blocking Agent: The two most common blocking agents are non-fat dry milk and Bovine Serum Albumin (BSA).[1] If you experience high background with one, try switching to the other.[1] Typically, a 3-5% solution is recommended.[5][7] For phosphorylated proteins, BSA is generally preferred as milk contains phosphoproteins like casein that can cause interference.[1][8]

  • Increase Concentration and Incubation Time: You can try increasing the concentration of your blocking agent (e.g., from 3% to 5%) or extending the incubation time (e.g., from 1 hour at room temperature to overnight at 4°C).[1][9]

  • Use Fresh Buffer: Always use freshly prepared blocking buffer, as bacterial growth in old buffer can contribute to background.[1][5][10]

Question: What should I do if I suspect my antibody concentration is too high?

Answer: It is crucial to determine the optimal antibody concentration through titration.[1]

  • Titrate Antibodies: Perform a dilution series for both your primary and secondary antibodies to find the lowest concentration that provides a strong, specific signal with minimal background.[1][2] If a datasheet recommends a 1:1000 dilution, it's good practice to test a range, such as 1:250, 1:500, 1:1000, 1:2000, and 1:4000.[11]

  • Adjust Incubation Time and Temperature: Consider reducing the incubation time or performing the incubation at a lower temperature (e.g., 4°C overnight) to decrease non-specific binding.[1][5]

Question: How important are the washing steps?

Answer: Washing steps are essential for removing unbound antibodies and reducing background noise.[1][12] Insufficient washing is a common cause of high background.[4]

  • Increase Wash Duration and Number: A standard protocol might include three washes of 5-10 minutes each.[1] Try increasing this to four or five washes of 10-15 minutes.[1]

  • Use Detergent: Including a mild detergent like Tween-20 (typically at 0.05% to 0.1%) in your wash buffer is standard practice to help reduce non-specific binding.[1][12][13]

  • Sufficient Volume: Ensure the membrane is fully submerged in a sufficient volume of wash buffer during agitation.[12][14]

Question: Could my choice of membrane be causing the high background?

Answer: Yes, the membrane can influence background levels.[1]

  • PVDF vs. Nitrocellulose: Polyvinylidene difluoride (PVDF) membranes have a high protein binding capacity and can be more prone to background than nitrocellulose membranes.[1][15] If you consistently have issues with PVDF, consider switching to nitrocellulose.[1][2]

  • Membrane Handling: Never let the membrane dry out during the Western blotting process, as this can cause antibodies to bind irreversibly and non-specifically.[1][2][4] Also, handle the membrane with clean forceps to avoid contamination.[9]

Optimization Parameters for LRP8 Western Blot

The following table summarizes key quantitative parameters that can be adjusted to minimize background.

ParameterStandard RangeOptimization Strategy for High BackgroundReference
Blocking Agent 3-5% Non-fat Milk or BSA in TBST/PBSTIncrease concentration (up to 7%). Switch between Milk and BSA. Use fresh buffer.[1][6]
Primary Antibody Per manufacturer's datasheet (e.g., 1:1000)Increase dilution (e.g., 1:2000 to 1:5000). Incubate overnight at 4°C.[1][5][6]
Secondary Antibody Per manufacturer's datasheet (e.g., 1:5000)Increase dilution (e.g., 1:10,000 to 1:20,000). Reduce incubation time.[5][16]
Wash Buffer TBST/PBST with 0.05-0.1% Tween-20Increase Tween-20 concentration (up to 0.2%). Increase number of washes (3-5 times) and duration (10-15 min each).[1][13]
Protein Load 20-30 µg total protein per laneReduce the amount of protein loaded per lane.[2][11]
Exposure Time VariableReduce exposure time for chemiluminescent detection.[1][6]

Detailed Experimental Protocol: Western Blot for LRP8

This protocol incorporates best practices to minimize background.

  • Sample Preparation:

    • Prepare cell or tissue lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.[6][16]

    • Determine the protein concentration of the lysates using a standard assay (e.g., BCA).

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[6]

  • SDS-PAGE:

    • Load samples onto an appropriate percentage polyacrylamide gel to resolve LRP8.

    • Run the gel according to standard procedures until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a low-fluorescence PVDF or nitrocellulose membrane.[1][15]

    • Ensure no air bubbles are trapped between the gel and the membrane.[9]

    • Confirm successful transfer by staining the membrane with Ponceau S.[9]

  • Blocking:

    • Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[5]

  • Primary Antibody Incubation:

    • Dilute the anti-LRP8 primary antibody in fresh blocking buffer to its optimal concentration (determined by titration).

    • Incubate the membrane with the primary antibody solution, typically for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[5][17]

  • Washing:

    • Remove the primary antibody solution.

    • Wash the membrane three to five times with TBST for 10-15 minutes each time with vigorous agitation.[1]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in fresh blocking buffer to its optimal concentration.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[18]

  • Final Washes:

    • Repeat the washing step as described in step 6 to thoroughly remove any unbound secondary antibody.[1]

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system or X-ray film. Start with a short exposure time and increase as necessary to avoid overexposure.[1][6]

Visual Guides

LRP8 Western Blot Troubleshooting Workflow

The following flowchart provides a logical sequence for troubleshooting high background issues.

WB_Troubleshooting start High Background Observed check_type What type of background? start->check_type uniform Uniform Haze check_type->uniform Uniform bands Non-Specific Bands check_type->bands Bands block Optimize Blocking (Agent, Time, Conc.) uniform->block sample Check Sample Quality (Fresh Lysate, Inhibitors) bands->sample ab_conc Titrate Antibodies (Primary & Secondary) block->ab_conc Still High wash Improve Washing (Time, Volume, Detergent) ab_conc->wash Still High exposure Reduce Exposure Time wash->exposure Still High exposure->bands Non-specific bands appear end Clean Blot Achieved exposure->end Resolved sec_ab Secondary Ab Control (No Primary Ab) sample->sec_ab Still High membrane Consider Membrane Type (Switch to Nitrocellulose) sec_ab->membrane Still High membrane->uniform Uniform background persists membrane->end Resolved LRP8_Signaling cluster_receptor Cell Membrane Reelin Reelin (Ligand) LRP8 LRP8 / ApoER2 Reelin->LRP8 binds VLDLR VLDLR Reelin->VLDLR binds Dab1 Dab1 (Adaptor) LRP8->Dab1 recruit VLDLR->Dab1 recruit Kinases Src Family Kinases Dab1->Kinases activates Downstream Downstream Signaling (Actin Cytoskeleton, Gene Expression) Dab1->Downstream Kinases->Dab1 phosphorylates

References

Optimizing LRP8 Immunoprecipitation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their LRP8 immunoprecipitation (IP) protocols. The following information is designed to address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

Challenges in immunoprecipitation, such as low yield of the target protein and high background, are common. The following sections provide potential causes and solutions for issues you might encounter when performing LRP8 IP.

Low or No Detection of LRP8

Problem: After performing immunoprecipitation and subsequent Western blotting, the LRP8 protein is not detected or the signal is very weak.

Potential CauseRecommended Solution
Inefficient Cell Lysis LRP8 is a transmembrane protein, requiring optimal solubilization. Start with a RIPA buffer, which is effective for extracting membrane proteins.[1] Consider testing other lysis buffers with varying detergent strengths if the yield is low.
Suboptimal Antibody Concentration The amount of primary antibody is critical. Titrate the antibody to determine the optimal concentration. As a starting point, use 2-10 µg of antibody per 500 µl of cell lysate.[2]
Poor Antibody-Bead Binding Ensure the protein A/G beads are compatible with the isotype of your LRP8 antibody. Pre-wash the beads with lysis buffer before adding the antibody-lysate mixture.
Ineffective Elution The elution buffer may not be efficiently disrupting the antibody-antigen-bead complex. If using a gentle elution buffer (e.g., glycine-HCl), consider switching to a denaturing elution buffer like 2x SDS-PAGE sample buffer.[3]
LRP8 Degradation Add a fresh protease inhibitor cocktail to your lysis buffer immediately before use to prevent protein degradation. Keep samples on ice or at 4°C throughout the procedure.[1]
Low LRP8 Expression Confirm LRP8 expression in your cell or tissue lysate via Western blot before starting the IP. If expression is low, you may need to increase the amount of starting material.
High Background

Problem: The Western blot shows multiple non-specific bands in addition to the expected LRP8 band, making the results difficult to interpret.

Potential CauseRecommended Solution
Non-specific Binding to Beads Pre-clear the cell lysate by incubating it with protein A/G beads for 30-60 minutes before adding the primary antibody. This will remove proteins that non-specifically bind to the beads.
Excessive Antibody Concentration Using too much primary antibody can lead to increased non-specific binding. Perform an antibody titration to find the lowest concentration that still effectively pulls down LRP8.
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5 washes) and/or the stringency of the wash buffer. You can increase the detergent concentration (e.g., up to 1% NP-40) or the salt concentration in the wash buffer.[4]
Antibody Heavy and Light Chain Interference The heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody can be detected by the secondary antibody in the Western blot. To avoid this, use a secondary antibody that specifically recognizes the native primary antibody, or use a primary antibody directly conjugated to a detectable molecule.

Frequently Asked Questions (FAQs)

Q1: Which lysis buffer is best for LRP8 immunoprecipitation?

A1: As LRP8 is a transmembrane protein, a lysis buffer that can effectively solubilize the cell membrane without disrupting protein-protein interactions is crucial. A modified RIPA buffer is often a good starting point as it is effective for extracting membrane proteins.[1][5] However, the optimal buffer may vary depending on the specific cell type and the interacting proteins being investigated. It is recommended to test a few different lysis buffers to determine the best one for your experiment.

Q2: How much antibody should I use for my LRP8 IP?

A2: The optimal antibody concentration should be determined empirically through titration. A good starting range is typically 2-10 µg of antibody for every 500 µg to 1 mg of total protein in your cell lysate.[2] Consult the antibody datasheet for the manufacturer's recommendations for IP applications.

Q3: How can I be sure that the protein I'm pulling down is indeed LRP8?

A3: To confirm the identity of the immunoprecipitated protein, it is essential to include proper controls in your experiment. A key control is to perform a parallel IP with a non-specific IgG antibody of the same isotype as your LRP8 antibody. This will help you to distinguish between specific and non-specific binding. Additionally, you can perform a Western blot on the input lysate to confirm the presence of LRP8 at the correct molecular weight.

Q4: What are the known interacting partners of LRP8 that I could look for in a co-IP experiment?

A4: LRP8 is known to interact with several proteins, most notably as a receptor for Reelin.[6] Upon Reelin binding, LRP8 interacts with the intracellular adapter protein Dab1.[7][8] Other reported interacting partners include proteins involved in various signaling pathways.

Experimental Protocols

A. Cell Lysis for LRP8 Immunoprecipitation
  • Wash cultured cells with ice-cold PBS.

  • Add ice-cold modified RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, and freshly added protease inhibitor cocktail) to the cells.

  • Incubate on ice for 15-30 minutes with occasional vortexing.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube, avoiding the pellet. This is your cell lysate.

B. LRP8 Immunoprecipitation
  • Determine the protein concentration of your cell lysate.

  • To 500 µg - 1 mg of cell lysate, add the pre-determined optimal amount of LRP8 primary antibody (start with 2-10 µg).[2]

  • Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add 20-30 µl of a 50% slurry of protein A/G agarose or magnetic beads to the mixture.

  • Incubate for an additional 1-2 hours at 4°C with gentle rotation.

  • Collect the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

  • Carefully remove and discard the supernatant.

C. Washing and Elution
  • Wash the beads three to five times with 500 µl of ice-cold wash buffer (e.g., lysis buffer or a buffer with adjusted salt and detergent concentrations).[4] After each wash, pellet the beads and discard the supernatant.

  • After the final wash, carefully remove all residual wash buffer.

  • To elute the protein, add 20-40 µl of 2x SDS-PAGE sample buffer directly to the beads.[2]

  • Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein from the beads.

  • Centrifuge to pellet the beads and collect the supernatant, which contains the immunoprecipitated LRP8.

  • The sample is now ready for analysis by Western blotting.

Mandatory Visualizations

LRP8 Signaling Pathways

LRP8 is a key receptor in multiple signaling cascades that regulate crucial cellular processes. The following diagrams illustrate the major signaling pathways initiated by LRP8.

LRP8_Signaling_Pathways cluster_reelin Reelin Signaling cluster_wnt Wnt/β-catenin Signaling cluster_erk_stat ERK and STAT3 Signaling Reelin Reelin LRP8_Reelin LRP8 Reelin->LRP8_Reelin Dab1 Dab1 LRP8_Reelin->Dab1 SFK Src Family Kinases Dab1->SFK PI3K_Akt PI3K/Akt Pathway Dab1->PI3K_Akt SFK->Dab1 Neuronal_Migration Neuronal Migration & Synaptic Plasticity PI3K_Akt->Neuronal_Migration Wnt Wnt LRP8_Wnt LRP8 Wnt->LRP8_Wnt Beta_Catenin β-catenin LRP8_Wnt->Beta_Catenin Stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Nuclear Translocation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription ApoE ApoE LRP8_Other LRP8 ApoE->LRP8_Other ERK12 ERK1/2 LRP8_Other->ERK12 STAT3 STAT3 LRP8_Other->STAT3 Cell_Proliferation Cell Proliferation & Survival ERK12->Cell_Proliferation STAT3->Cell_Proliferation

Caption: Overview of major LRP8 signaling pathways.

LRP8 Immunoprecipitation Workflow

The following diagram outlines the key steps in a typical LRP8 immunoprecipitation experiment.

IP_Workflow start Start: Cell/Tissue Sample lysis Cell Lysis (e.g., RIPA buffer) start->lysis preclear Pre-clearing with Beads (Optional) lysis->preclear ip_ab Incubation with LRP8 Antibody lysis->ip_ab Without Pre-clearing preclear->ip_ab bead_capture Capture with Protein A/G Beads ip_ab->bead_capture wash Wash Steps (3-5 times) bead_capture->wash elution Elution (e.g., SDS buffer) wash->elution analysis Analysis by Western Blot elution->analysis

Caption: Standard workflow for LRP8 immunoprecipitation.

References

Technical Support Center: ApoER2 Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with Apolipoprotein E Receptor 2 (ApoER2) immunofluorescence staining.

Troubleshooting Guide

This guide addresses common problems encountered during ApoER2 immunofluorescence experiments in a question-and-answer format.

High Background Staining

Question: Why am I observing high background fluorescence in my ApoER2 staining?

Answer: High background can obscure your specific signal and lead to false positives. Several factors can contribute to this issue:

  • Antibody Concentration: The concentration of your primary or secondary antibody may be too high.[1][2] It is crucial to titrate each antibody to determine the optimal concentration that provides a strong signal without increasing background noise.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites is a frequent cause of high background.[1][2] Ensure you are using an appropriate blocking solution, such as normal serum from the species in which the secondary antibody was raised or bovine serum albumin (BSA).[3] The blocking incubation time may also need to be extended.[2]

  • Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background.[1][3] Use a sufficient volume of washing buffer (e.g., PBS with a mild detergent like Tween-20) and perform multiple washes.[3]

  • Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, a phenomenon known as autofluorescence.[4][5] This can be mistaken for a specific signal. To check for autofluorescence, examine an unstained sample under the microscope.[4] If present, you can try quenching methods such as treatment with sodium borohydride or Sudan Black B.[4]

  • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue or with other components of your sample.[5][6] Running a secondary antibody-only control (omitting the primary antibody) can help identify this issue.[3][6]

Parameter Recommendation for High Background Reference
Primary Antibody Concentration Decrease concentration; perform a titration.[1][2]
Secondary Antibody Concentration Decrease concentration; perform a titration.[2]
Blocking Step Increase incubation time; try a different blocking agent (e.g., 5-10% normal serum).[1][2][3]
Washing Steps Increase the number and duration of washes.[1][3]
Autofluorescence Check unstained sample; use quenching agents if necessary.[4][5]
Secondary Antibody Control Run a control with only the secondary antibody to check for non-specific binding.[3][6]

Weak or No Signal

Question: My ApoER2 staining is very weak or completely absent. What could be the cause?

Answer: A weak or non-existent signal can be frustrating. Here are some potential reasons and solutions:

  • Low ApoER2 Expression: The target protein, ApoER2, may be expressed at very low levels in your specific cell or tissue type.[7] It's important to verify the expression of ApoER2 in your sample using a positive control or by checking literature for expression data.[8] ApoER2 expression is known to be high in the central nervous system, particularly in the hippocampus and cerebellum.[9]

  • Inactive Primary Antibody: The primary antibody may have lost its activity due to improper storage or multiple freeze-thaw cycles.[4][10] Always store antibodies according to the manufacturer's instructions and consider aliquoting them upon arrival.[4]

  • Incompatible Antibodies: Ensure your primary and secondary antibodies are compatible. The secondary antibody must be raised against the host species of the primary antibody (e.g., if the primary is a rabbit anti-ApoER2, the secondary should be an anti-rabbit antibody).[2]

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too low.[2][10] Try increasing the concentration or extending the incubation time.[2]

  • Fixation and Permeabilization Issues: The fixation or permeabilization protocol might be masking the epitope recognized by the antibody.[4] Different fixatives (e.g., formaldehyde, methanol) and permeabilizing agents (e.g., Triton X-100, saponin) can have varying effects.[3] You may need to optimize these steps or perform antigen retrieval.[4]

  • Incorrect Fluorophore/Filter Combination: Verify that the excitation and emission spectra of your fluorophore are compatible with the filters and light source of your microscope.[4][7]

Parameter Recommendation for Weak/No Signal Reference
Positive Control Include a tissue or cell line known to express ApoER2.[8]
Antibody Storage Check storage conditions and avoid repeated freeze-thaw cycles.[4][10]
Antibody Compatibility Confirm secondary antibody is appropriate for the primary antibody's host species.[2]
Antibody Concentration Increase concentration of primary and/or secondary antibody; increase incubation time.[2][10]
Fixation/Permeabilization Optimize fixation time and method; try different permeabilization agents; consider antigen retrieval.[3][4]
Imaging Setup Ensure microscope filters match the fluorophore's excitation/emission spectra.[4][7]

Non-Specific Staining

Question: I am seeing staining in unexpected locations or structures. How can I resolve this non-specific staining?

Answer: Non-specific staining occurs when the antibody binds to targets other than ApoER2. Here's how to troubleshoot this:

  • Primary Antibody Specificity: The primary antibody itself may have some cross-reactivity with other proteins.[2] It is essential to use an antibody that has been validated for immunofluorescence.[2] Consider performing a Western blot to confirm the antibody's specificity for ApoER2.[7]

  • Inappropriate Blocking: As with high background, insufficient blocking can lead to non-specific binding.[2]

  • Fc Receptor Binding: If you are working with immune cells or tissues rich in immune cells, antibodies can bind non-specifically to Fc receptors. Using a blocking step with serum from the same species as your sample can help mitigate this.

  • Isotype Control: An isotype control is a primary antibody of the same immunoglobulin class and from the same host species as your specific primary antibody, but it is not directed against any known target.[3] Staining with an isotype control can help determine if the observed staining is due to non-specific binding of the antibody itself.[3]

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of ApoER2?

A1: ApoER2 is a type I transmembrane protein.[11][12] In neurons, it is found on the cell surface and is also involved in endocytosis.[11][13] It can be localized to the cell body, dendrites, and postsynaptic densities.[9][13]

Q2: In which tissues is ApoER2 highly expressed?

A2: ApoER2 is highly expressed in the central nervous system, particularly in the brain and retina.[9][14][15] Within the brain, high expression is observed in the hippocampus, cerebellum, and neocortex.[9] It is also expressed in other tissues such as the heart, placenta, and vascular smooth muscle cells.[15]

Q3: Which antibody should I choose for ApoER2 immunofluorescence?

A3: It is crucial to select an antibody that has been validated for immunofluorescence applications.[2] Check the manufacturer's datasheet for validation data and images. Several commercially available antibodies have been successfully used for ApoER2 immunofluorescence.[16][17]

Q4: What are the key ligands and signaling pathways involving ApoER2?

A4: The best-characterized signaling pathway for ApoER2 is the Reelin pathway.[13][18][19] Reelin binds to ApoER2 and another receptor, VLDLR, leading to the phosphorylation of the intracellular adapter protein Dab1.[9][18][20] This initiates a signaling cascade that is crucial for neuronal migration during development and for synaptic plasticity in the adult brain.[11][18][19] ApoER2 also binds to other ligands, including apolipoprotein E (ApoE) and clusterin.[13][19]

Experimental Protocols

Detailed Protocol for ApoER2 Immunofluorescence Staining of Cultured Cells

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for your specific cell type and experimental setup.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 50-70%).

  • Washing: Gently wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If targeting an intracellular epitope of ApoER2, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-ApoER2 antibody in the blocking buffer to its predetermined optimal concentration. Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking buffer. Incubate the cells with the secondary antibody for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.

  • Counterstaining (Optional): To visualize nuclei, incubate the cells with a nuclear counterstain like DAPI (4',6-diamidino-2-phenylindole) for 5 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence or confocal microscope with the appropriate filters for your chosen fluorophore(s).

Visualizations

ApoER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin ApoER2 ApoER2 Reelin->ApoER2 binds VLDLR VLDLR Reelin->VLDLR binds Dab1 Dab1 ApoER2->Dab1 recruits VLDLR->Dab1 recruits Dab1_P Dab1-P SFK Src Family Kinases (SFK) Dab1->SFK activates PI3K PI3K Dab1_P->PI3K activates SFK_active Active SFK SFK->SFK_active SFK_active->Dab1 phosphorylates Akt Akt PI3K->Akt activates Signaling_Cascade Downstream Signaling Cascade Akt->Signaling_Cascade Neuronal_Migration Neuronal Migration Signaling_Cascade->Neuronal_Migration Synaptic_Plasticity Synaptic Plasticity Signaling_Cascade->Synaptic_Plasticity

Caption: The Reelin-ApoER2 signaling pathway.

IF_Workflow start Start: Sample Preparation fixation Fixation (e.g., 4% PFA) start->fixation permeabilization Permeabilization (e.g., 0.25% Triton X-100) fixation->permeabilization blocking Blocking (e.g., 5% Normal Serum) permeabilization->blocking primary_ab Primary Antibody Incubation (Anti-ApoER2) blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary_ab wash2 Wash secondary_ab->wash2 counterstain Counterstain (Optional) (e.g., DAPI) wash2->counterstain mount Mounting counterstain->mount image Imaging (Fluorescence Microscopy) mount->image

Caption: General workflow for immunofluorescence staining.

References

LRP8 Cloning Efficiency Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving LRP8 cloning efficiency. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful cloning of the Low-density lipoprotein receptor-related protein 8 (LRP8) gene.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during LRP8 cloning in a question-and-answer format.

Q1: I am having trouble amplifying the full-length LRP8 cDNA by PCR. What could be the issue?

A1: Amplifying a large gene like LRP8 (full-length cDNA can be over 4 kb) can be challenging. Here are some common causes and solutions:

  • Poor Template Quality: Ensure you are using high-quality, intact RNA for cDNA synthesis. Degraded RNA will result in truncated cDNA products.

  • Suboptimal PCR Conditions:

    • Polymerase Choice: Use a high-fidelity DNA polymerase with proofreading activity to minimize errors and ensure robust amplification of a large fragment.

    • Annealing Temperature: Optimize the annealing temperature using a gradient PCR. Start with a temperature 5°C below the calculated melting temperature (Tm) of your primers.

    • Extension Time: Ensure a sufficient extension time. A general rule is one minute per kb of the target sequence. For LRP8, an extension time of at least 4-5 minutes is recommended.

    • GC-Rich Regions: LRP8 may contain GC-rich regions that can impede amplification. Consider using a PCR additive or a polymerase specifically designed for GC-rich templates.

  • Primer Design:

    • Ensure your primers are specific to the LRP8 transcript variant you intend to clone.

    • Check for potential secondary structures or primer-dimer formation using primer design software.

Q2: I have successfully amplified the LRP8 insert, but my ligation reaction is inefficient, resulting in few or no colonies.

A2: Ligation efficiency can be affected by several factors, especially when dealing with a large insert and vector.

  • Vector and Insert Preparation:

    • Ensure complete digestion of both your vector and insert. Confirm digestion by running a small amount on an agarose gel.

    • Gel-purify your digested vector and insert to remove undigested plasmid and small fragments. Use a gel extraction kit for the best results.

    • Dephosphorylate the vector using an alkaline phosphatase to prevent self-ligation.

  • Ligation Ratio and Conditions:

    • Optimize the molar ratio of insert to vector. For large inserts, a molar ratio of 1:1 or 3:1 (insert:vector) is a good starting point.

    • Use a sufficient amount of DNA in the ligation reaction.

    • Incubate the ligation reaction overnight at 4°C to increase the likelihood of successful ligation.

Q3: After transformation, I get many colonies, but screening reveals they do not contain the LRP8 insert.

A3: This is a common issue, often pointing to problems with vector self-ligation or the presence of non-recombinant plasmids.

  • Incomplete Vector Digestion: If the vector is not completely digested, undigested plasmid will transform with high efficiency. Increase digestion time or enzyme concentration.

  • Vector Self-Ligation: As mentioned above, dephosphorylating the vector is crucial to prevent it from re-ligating without the insert.

  • Contamination: Ensure your purified insert is free from contamination with the original template plasmid.

Q4: I am concerned that LRP8 might be toxic to my E. coli cells. What can I do to mitigate this?

A4: The expression of some eukaryotic membrane proteins can be toxic to bacterial hosts.

  • Choice of Bacterial Strain: Use a cloning strain that is suitable for large or potentially unstable plasmids, such as NEB® Stable Competent E. coli or Stbl3™ cells. For expression, consider using strains like BL21(DE3) pLysS, which reduces basal expression of the T7 promoter.

  • Low-Copy Number Plasmids: Using a low-copy number plasmid can reduce the metabolic burden on the cells and minimize the toxic effects of basal expression.

  • Tightly Regulated Promoters: If you are cloning into an expression vector, choose one with a tightly regulated promoter (e.g., pBAD or pET series) to prevent leaky expression before induction.

  • Incubation Temperature: Incubating your plates at a lower temperature (30°C instead of 37°C) after transformation can sometimes help with the stability of plasmids containing toxic genes.

Experimental Protocols

This section provides detailed methodologies for key experiments in the LRP8 cloning workflow.

Protocol 1: High-Fidelity PCR Amplification of LRP8
  • Template: Use 100-250 ng of high-quality cDNA synthesized from a source known to express LRP8 (e.g., brain or placenta).

  • Reaction Setup:

    Component Volume (50 µL reaction) Final Concentration
    5X High-Fidelity Buffer 10 µL 1X
    dNTPs (10 mM each) 1 µL 200 µM
    Forward Primer (10 µM) 2.5 µL 0.5 µM
    Reverse Primer (10 µM) 2.5 µL 0.5 µM
    cDNA Template 1-5 µL 100-250 ng
    High-Fidelity DNA Polymerase 1 µL -

    | Nuclease-Free Water | to 50 µL | - |

  • PCR Cycling Conditions:

    Step Temperature Time Cycles
    Initial Denaturation 98°C 30 sec 1
    Denaturation 98°C 10 sec 30-35
    Annealing 55-65°C 30 sec
    Extension 72°C 4-5 min
    Final Extension 72°C 10 min 1

    | Hold | 4°C | ∞ | |

  • Analysis: Run 5 µL of the PCR product on a 1% agarose gel to verify the size and purity of the amplicon.

Protocol 2: Vector and Insert Preparation for Ligation
  • Restriction Digest:

    • Digest 1-2 µg of the vector and a sufficient amount of the purified LRP8 PCR product with the chosen restriction enzymes.

    • Incubate at the optimal temperature for the enzymes for at least 2 hours, or overnight for complete digestion.

  • Vector Dephosphorylation (Optional but Recommended):

    • Add 1 µL of a heat-labile alkaline phosphatase (e.g., Antarctic Phosphatase) to the digested vector reaction.

    • Incubate at 37°C for 30-60 minutes.

    • Inactivate the phosphatase according to the manufacturer's instructions (e.g., 80°C for 5 minutes).

  • Gel Purification:

    • Run the digested vector and insert on a 1% agarose gel.

    • Excise the bands corresponding to the correct sizes under a UV transilluminator with minimal exposure time.

    • Purify the DNA from the gel slices using a commercial gel extraction kit.

    • Elute the DNA in a small volume of nuclease-free water or elution buffer.

  • Quantification: Measure the concentration of the purified vector and insert using a spectrophotometer or by comparing band intensities on an agarose gel with a DNA ladder of known concentrations.

Protocol 3: Ligation and Transformation
  • Ligation Reaction:

    Component Volume (10 µL reaction)
    T4 DNA Ligase Buffer (10X) 1 µL
    Purified Vector X µL (e.g., 50 ng)
    Purified LRP8 Insert Y µL (1:1 to 3:1 molar ratio)
    T4 DNA Ligase 1 µL

    | Nuclease-Free Water | to 10 µL |

  • Incubation: Incubate the ligation reaction at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation:

    • Thaw a tube of high-efficiency competent E. coli cells on ice.

    • Add 2-5 µL of the ligation reaction to the competent cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45 seconds.

    • Immediately place the tube back on ice for 2 minutes.

    • Add 250 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate 100-200 µL of the cell suspension on pre-warmed LB agar plates containing the appropriate antibiotic.

    • Incubate the plates overnight at 37°C (or 30°C if toxicity is a concern).

Data Presentation

Table 1: Troubleshooting PCR Amplification of LRP8

ProblemPossible CauseRecommendation
No PCR productInefficient polymeraseUse a high-fidelity polymerase designed for long amplicons.
Suboptimal annealing temp.Perform a gradient PCR to find the optimal annealing temperature.
Insufficient extension timeIncrease extension time to 1 min/kb (i.e., ~4-5 min for LRP8).
Faint PCR productLow template concentrationIncrease the amount of cDNA template in the reaction.
PCR inhibitors in templateRe-purify the cDNA template.
Non-specific bandsLow annealing temperatureIncrease the annealing temperature in 2°C increments.
Primer-dimer formationRedesign primers with less potential for self-dimerization.

Table 2: Optimizing Ligation and Transformation for LRP8 Cloning

ParameterStandard ConditionOptimized Condition for LRP8Rationale
Insert:Vector Molar Ratio 3:11:1 to 3:1For large inserts, a lower ratio can sometimes improve efficiency.
Ligation Temperature Room Temperature (1-2 hours)16°C overnightLonger incubation at a lower temperature favors efficient ligation.
Competent Cell Type Standard (e.g., DH5α)High-efficiency, stable (e.g., NEB Stable, Stbl3™)Improves transformation efficiency and plasmid stability for large constructs.
Post-Transformation Incubation 37°C30°CCan reduce the toxicity of the cloned gene to the host cells.

Mandatory Visualizations

LRP8 Signaling Pathway

The primary signaling pathway involving LRP8 is the Reelin pathway, which is crucial for neuronal migration and synaptic plasticity. Upon binding of the extracellular ligand Reelin, LRP8 undergoes a conformational change, leading to the phosphorylation of the intracellular adapter protein Dab1. This initiates a downstream signaling cascade involving Src family kinases and Akt.

LRP8_Signaling_Pathway Reelin Reelin LRP8 LRP8 Receptor Reelin->LRP8 binds VLDLR VLDLR Reelin->VLDLR binds Dab1 Dab1 LRP8->Dab1 recruits VLDLR->Dab1 recruits SFK Src Family Kinases (Src, Fyn) Dab1->SFK Dab1_P Phosphorylated Dab1 SFK->Dab1 phosphorylates PI3K PI3K Dab1_P->PI3K activates Akt Akt PI3K->Akt activates Akt_P Phosphorylated Akt Downstream Downstream Signaling Akt_P->Downstream leads to

Caption: LRP8 in the Reelin signaling pathway.

LRP8 Cloning Workflow

The following diagram illustrates a typical workflow for cloning the LRP8 gene into a plasmid vector.

LRP8_Cloning_Workflow start Start: LRP8 Cloning rna_iso 1. RNA Isolation (e.g., from brain tissue) start->rna_iso cdna_syn 2. cDNA Synthesis rna_iso->cdna_syn pcr_amp 3. PCR Amplification of LRP8 (High-Fidelity Polymerase) cdna_syn->pcr_amp gel_elec1 4. Agarose Gel Electrophoresis (Verify PCR Product) pcr_amp->gel_elec1 purify_insert 5. Gel Purification of LRP8 Insert gel_elec1->purify_insert ligation 7. Ligation (Insert + Vector) purify_insert->ligation vector_prep 6. Vector Preparation (Restriction Digest, Dephosphorylation) vector_prep->ligation transformation 8. Transformation (into Competent E. coli) ligation->transformation plating 9. Plating on Selective Media transformation->plating screening 10. Colony Screening (Colony PCR, Restriction Digest) plating->screening sequencing 11. Sequence Verification screening->sequencing end End: Verified LRP8 Clone sequencing->end

Caption: A typical workflow for LRP8 gene cloning.

Technical Support Center: Expression of Full-Length LRP8

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of full-length Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8). This resource is designed for researchers, scientists, and drug development professionals encountering challenges in expressing this complex transmembrane protein.

Frequently Asked Questions (FAQs)

Q1: What is LRP8 and why is it difficult to express?

A1: LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a type I transmembrane receptor belonging to the low-density lipoprotein (LDL) receptor family.[1][2] Its large size, complex modular structure—comprising ligand-binding domains, an EGF-like domain, an O-linked glycosylation domain, a transmembrane domain, and a cytoplasmic tail—and its nature as a membrane protein contribute to expression challenges.[3] These features make it susceptible to misfolding, aggregation, and low yields in recombinant systems.[4]

Q2: Which expression system is best for full-length LRP8?

A2: The optimal expression system depends on the downstream application.

  • Mammalian cells (e.g., HEK293, CHO): This is the preferred system for functional studies as it provides the necessary environment for proper protein folding, post-translational modifications (like glycosylation), and membrane integration.[5]

  • Insect cells (e.g., Sf9, High Five): Baculovirus expression in insect cells is a viable alternative that can produce high yields of post-translationally modified protein.

  • Bacterial cells (e.g., E. coli): While cost-effective and rapid, expressing full-length LRP8 in E. coli is highly challenging due to the lack of machinery for post-translational modifications and the high likelihood of misfolding and aggregation, often resulting in inclusion bodies.[6] This system is generally not recommended for the full-length, functional protein but may be suitable for expressing individual domains.

Q3: What are the typical yields for recombinant full-length LRP8?

A3: Yields are highly variable and depend on the expression system, construct design, and purification protocol. In mammalian systems, yields can range from micrograms to a few milligrams per liter of culture. Optimization is crucial for achieving usable quantities.

Q4: My LRP8 protein is aggregating. What can I do?

A4: Aggregation is a common issue for membrane proteins.[4] Strategies to mitigate this include:

  • Optimize expression conditions: Lowering the induction temperature can slow down protein synthesis, allowing more time for proper folding.[6]

  • Use solubility-enhancing tags: Fusion tags like Maltose-Binding Protein (MBP) or superfolderGFP can improve solubility.[4]

  • Buffer optimization: During purification, use buffers with adequate salt concentration (e.g., up to 500 mM NaCl), and consider adding stabilizing agents like glycerol (5-10%), L-arginine, or non-denaturing detergents.[7][8][9]

  • Maintain low protein concentrations: High protein concentrations can promote aggregation.[8]

Troubleshooting Guides

Problem 1: Low or No Expression of LRP8
Possible Cause Troubleshooting Steps
Suboptimal Codon Usage Synthesize the LRP8 gene with codons optimized for your chosen expression host (e.g., humanized codons for mammalian cells).
Plasmid/Vector Issues Verify the integrity of your expression vector by sequencing. Ensure the promoter is strong and appropriate for the host system (e.g., CMV promoter for mammalian cells).[10]
Inefficient Transfection/Transduction Optimize the transfection reagent-to-DNA ratio and cell density. For viral systems, optimize the multiplicity of infection (MOI).
Protein Toxicity Use an inducible expression system to control the timing and level of LRP8 expression. Lower the inducer concentration to reduce cellular stress.[11]
mRNA Instability Check for and remove any potential destabilizing sequences in the 5' or 3' untranslated regions of your construct.
Problem 2: Protein Aggregation or Presence in Inclusion Bodies
Possible Cause Troubleshooting Steps
Over-expression Rate Reduce the expression rate by lowering the induction temperature (e.g., from 37°C to 20-30°C in mammalian or insect cells).[6]
Incorrect Disulfide Bond Formation Co-express molecular chaperones or foldases like Protein Disulfide Isomerase (PDI) to assist in proper folding.
Improper Solubilization As a membrane protein, LRP8 requires detergents for extraction. Screen a panel of mild, non-denaturing detergents (e.g., DDM, L-MNG, Triton X-100) to find the optimal one for solubilization and stability.[4]
Buffer Conditions During lysis and purification, maintain a pH that is at least 1 unit away from the protein's isoelectric point (pI).[8] Include additives like glycerol, L-arginine, or low concentrations of non-denaturing detergents to prevent aggregation.[7][8]
Affinity Tag Issues Ensure the affinity tag is accessible and not interfering with folding. Consider trying both N-terminal and C-terminal tags.
Data Presentation: Comparison of LRP8 Expression Systems
FeatureMammalian Cells (HEK293, CHO)Insect Cells (Sf9, High Five)Bacterial Cells (E. coli)
Protein Folding Excellent, native-like folding.Good, but may differ from mammalian.Poor, high risk of misfolding.
Post-Translational Modifications Native human-like glycosylation.Glycosylation present, but different pattern.None.
Typical Yield Low to Moderate (µg-mg/L).Moderate to High (mg/L).Highly variable, often low soluble yield.
Cost High.Moderate.Low.
Time Slow (weeks to months).Moderate (weeks).Fast (days to weeks).
Common Issues Low yield, slow growth.Viral handling, different PTMs.Inclusion bodies, no PTMs, toxicity.
Best For Functional assays, structural studies.High-yield production for structural studies.Expression of individual domains.

Experimental Protocols

Protocol: Expression and Purification of Full-Length LRP8 in HEK293 Cells

This protocol provides a general workflow. Optimization of specific steps is highly recommended.

1. Gene Synthesis and Cloning:

  • Synthesize the human LRP8 cDNA with codon optimization for Homo sapiens.
  • Clone the LRP8 sequence into a mammalian expression vector (e.g., pcDNA3.1 or pTT3) containing a strong CMV promoter.[10]
  • Incorporate a C-terminal affinity tag (e.g., 1D4, His-tag, or FLAG-tag) for purification.

2. Transfection of HEK293 Cells:

  • Culture HEK293 cells (e.g., Expi293F™) in an appropriate serum-free medium.
  • On the day of transfection, ensure cells are in the exponential growth phase with high viability (>95%).
  • Prepare the DNA-transfection reagent complex according to the manufacturer's protocol (e.g., using PEI or a commercial reagent like ExpiFectamine™).
  • Add the complex to the cell culture.
  • Incubate the cells at 37°C with 8% CO2 on an orbital shaker.

3. Cell Harvest and Lysis:

  • Harvest cells 48-72 hours post-transfection by centrifugation (e.g., 1000 x g for 10 minutes at 4°C).
  • Wash the cell pellet with cold PBS.
  • Resuspend the pellet in a lysis buffer containing a mild detergent (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% DDM, protease inhibitor cocktail).
  • Lyse the cells by gentle rotation for 1-2 hours at 4°C.
  • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C) to pellet insoluble material.

4. Affinity Purification:

  • Incubate the clarified supernatant with an appropriate affinity resin (e.g., Ni-NTA agarose for His-tagged protein) for 2-4 hours at 4°C.
  • Load the mixture onto a chromatography column.
  • Wash the resin extensively with a wash buffer containing a lower concentration of the detergent (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 0.05% DDM).
  • Elute the protein using an elution buffer with a high concentration of the competing agent (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 300 mM Imidazole, 0.05% DDM).

5. Size Exclusion Chromatography (SEC):

  • Concentrate the eluted fractions.
  • Further purify the protein by SEC using a column pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM).
  • Collect fractions corresponding to the monomeric LRP8 peak.
  • Analyze purity by SDS-PAGE and Western Blot.

Mandatory Visualizations

LRP8 Signaling Pathways

LRP8 is a key receptor in several signaling cascades, most notably the Reelin pathway, which is crucial for neuronal migration and synaptic plasticity.[2][3][12] It also participates in Wnt signaling and pathways involving ApoE.[1][13]

LRP8_Signaling_Pathways cluster_intracellular Intracellular Reelin Reelin LRP8 LRP8/ApoER2 Reelin->LRP8 ApoE ApoE ApoE->LRP8 Wnt Wnt Wnt->LRP8 Dab1 Dab1 LRP8->Dab1 binds & phosphorylates PI3K PI3K Dab1->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Axin2 Axin2 Gene Transcription BetaCatenin->Axin2 Troubleshooting_Workflow start Start LRP8 Expression check_expression Check Expression Level (Western Blot / qPCR) start->check_expression low_expression Low / No Expression check_expression->low_expression No / Low check_solubility Check Protein Solubility (Analyze Pellet vs Supernatant) check_expression->check_solubility Good optimize_construct Optimize Codon Usage & Vector Promoter low_expression->optimize_construct optimize_transfection Optimize Transfection / Transduction low_expression->optimize_transfection optimize_construct->check_expression optimize_transfection->check_expression insoluble Insoluble / Aggregated check_solubility->insoluble Insoluble purification Proceed to Purification check_solubility->purification Soluble optimize_temp Lower Expression Temp. insoluble->optimize_temp optimize_buffer Optimize Lysis Buffer (Detergents, Additives) insoluble->optimize_buffer use_tags Use Solubility Tags insoluble->use_tags optimize_temp->check_solubility optimize_buffer->check_solubility use_tags->check_solubility success Successful Expression purification->success

References

Technical Support Center: Troubleshooting siRNA Knockdown of LRP8

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with small interfering RNA (siRNA) mediated knockdown of the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2).

Frequently Asked Questions (FAQs)

Q1: I am not observing any significant knockdown of LRP8 mRNA. What are the primary causes?

A1: A lack of mRNA knockdown is a common issue that can often be resolved by systematically evaluating several factors:

  • Suboptimal siRNA Concentration: Using the correct siRNA concentration is critical. While higher concentrations might seem better, they can lead to off-target effects and cytotoxicity.[3] It is essential to perform a dose-response experiment to find the lowest effective concentration that yields significant knockdown without inducing cellular stress.[1]

  • Poor siRNA Design: Not all siRNA sequences are equally effective. It is highly recommended to test at least two or three different siRNA sequences targeting different regions of the LRP8 mRNA to identify the most potent one.[1]

  • Issues with qPCR Assay: The problem may lie with the validation method. Ensure your qPCR primers for LRP8 are efficient and specific. Run a standard curve to check primer efficiency and analyze the melt curve to ensure a single product is amplified.[5]

Q2: My LRP8 mRNA levels are significantly reduced, but the protein level remains unchanged. What's happening?

A2: This discrepancy between mRNA and protein reduction is often linked to protein stability.

  • Timing of Analysis: Just as with mRNA, the timing for protein analysis is critical. A time-course experiment assessed by Western blot is essential to determine when protein reduction becomes detectable.[6]

  • Antibody Issues: The antibody used for Western blotting may be non-specific or of low quality, leading to inaccurate detection. Validate your antibody using appropriate controls, such as a positive control lysate from cells overexpressing LRP8 and a negative control from a known LRP8-null cell line, if available.

Q3: I'm observing significant cell death or a toxic phenotype after transfection. How can I mitigate this?

A3: Cell toxicity is a common issue in transfection experiments and can obscure the specific effects of LRP8 knockdown.

  • Transfection Reagent Toxicity: Many lipid-based transfection reagents can be toxic to cells, especially at high concentrations. Optimize the concentration of the transfection reagent by performing a titration to find the lowest amount that still provides high transfection efficiency.[7]

  • siRNA Concentration and Off-Target Effects: High concentrations of siRNA can induce off-target effects, where the siRNA silences unintended genes, some of which may be essential for cell survival.[8][9][10][11] This is a sequence-dependent phenomenon that can lead to a toxic phenotype.[12] Reducing the siRNA concentration is the first step to minimize these effects.[3]

  • Pooling siRNAs: Using a pool of multiple siRNAs targeting LRP8 at a lower overall concentration can reduce off-target effects while maintaining on-target knockdown efficiency.[11]

  • Cell Confluency: Transfecting cells at an optimal density is crucial. Overly confluent or sparse cultures can be more susceptible to toxicity.

Q4: How do I select the proper controls for my LRP8 knockdown experiment?

A4: A comprehensive set of controls is non-negotiable for interpreting your results accurately.[13]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in LRP8 siRNA knockdown experiments.

G cluster_start cluster_problem cluster_issues cluster_solutions_mrna Troubleshooting mRNA Knockdown cluster_solutions_protein Troubleshooting Protein Knockdown cluster_solutions_toxicity Troubleshooting Toxicity cluster_end start Start: LRP8 Knockdown Experiment problem Problem Encountered? start->problem no_mrna_kd No/Low mRNA Knockdown problem->no_mrna_kd Yes no_protein_kd mRNA Down, No Protein Knockdown problem->no_protein_kd toxicity High Cell Toxicity problem->toxicity success Successful Knockdown problem->success No opt_transfection Optimize Transfection (Reagent, Cell Density) no_mrna_kd->opt_transfection extend_time Extend Experiment Duration (72-120h) no_protein_kd->extend_time reduce_reagent Titrate Transfection Reagent toxicity->reduce_reagent test_sirna Test Multiple siRNA Sequences opt_transfection->test_sirna opt_time_conc Optimize Time Course & Concentration test_sirna->opt_time_conc check_qpcr Validate qPCR Assay (Primers, Controls) opt_time_conc->check_qpcr check_qpcr->problem check_half_life Check LRP8 Protein Half-Life extend_time->check_half_life validate_ab Validate Western Blot Antibody check_half_life->validate_ab validate_ab->problem reduce_sirna Lower siRNA Concentration reduce_reagent->reduce_sirna pool_sirna Use siRNA Pools reduce_sirna->pool_sirna pool_sirna->problem

A logical workflow for troubleshooting LRP8 siRNA knockdown experiments.

Data Presentation: Transfection Optimization Parameters

Optimizing transfection conditions is a critical first step. The following table provides a starting point for key parameters that should be optimized for your specific cell line.

Parameter24-Well Plate12-Well Plate6-Well Plate
Cell Seeding Density 0.5 - 2.0 x 10⁵ cells/well1.0 - 4.0 x 10⁵ cells/well2.0 - 8.0 x 10⁵ cells/well
siRNA Concentration Range 5 - 50 nM5 - 50 nM5 - 50 nM
Transfection Reagent 0.5 - 1.5 µL1.0 - 3.0 µL2.0 - 6.0 µL
Complex Incubation Time 10 - 20 minutes10 - 20 minutes10 - 20 minutes
Analysis Time (mRNA) 24 - 72 hours post-transfection24 - 72 hours post-transfection24 - 72 hours post-transfection
Analysis Time (Protein) 48 - 120 hours post-transfection48 - 120 hours post-transfection48 - 120 hours post-transfection

Note: These are general guidelines. Optimal conditions must be determined empirically for each cell line and transfection reagent.[3][18]

Experimental Protocols

Protocol 1: siRNA Transfection (Reverse Transfection Method)
  • Prepare siRNA-Reagent Complexes:

    • In a sterile microfuge tube, dilute your LRP8 siRNA (or control siRNA) in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute the lipid-based transfection reagent (e.g., RNAiMAX) in the same serum-free medium.

    • Combine the diluted siRNA and diluted reagent, mix gently by pipetting, and incubate at room temperature for 15 minutes to allow complexes to form.

  • Aliquot Complexes: Add the siRNA-reagent complexes to the wells of the culture plate.

  • Cell Seeding: Trypsinize and count your cells. Resuspend the cells in complete culture medium (antibiotic-free medium is recommended[7]) to the desired density.

  • Add Cells to Wells: Add the cell suspension directly to the wells containing the transfection complexes. Swirl the plate gently to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-120 hours, depending on whether you will be analyzing mRNA or protein levels.

Protocol 2: Validation of Knockdown by RT-qPCR
  • RNA Isolation: At the desired time point post-transfection, lyse the cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction using a suitable master mix, cDNA template, and primers for both LRP8 and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of LRP8 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the negative control-treated sample.

Protocol 3: Validation of Knockdown by Western Blot

Western blotting is essential to confirm that the reduction in mRNA translates to a decrease in protein levels.[6][22]

  • Protein Lysate Preparation: At the desired time point, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for LRP8 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the LRP8 signal to a loading control (e.g., β-actin or GAPDH) from the same blot.

Mandatory Visualizations

LRP8 Signaling Pathway Overview

LRP8 is a multifunctional receptor involved in several key signaling pathways, most notably the Reelin pathway, which is crucial for neuronal development.[23][24] It also participates in pathways related to cancer and lipid metabolism.[25][26]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Reelin Reelin LRP8 LRP8 (ApoER2) Reelin->LRP8 Binds ApoE ApoE Ligands ApoE->LRP8 Binds Dab1 Dab1 LRP8->Dab1 Recruits & Phosphorylates ERK ERK1/2 LRP8->ERK Activates STAT3 STAT3 LRP8->STAT3 Activates BetaCatenin β-catenin LRP8->BetaCatenin Stabilizes PI3K PI3K Dab1->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Neuronal Neuronal Migration & Synaptic Plasticity GSK3b->Neuronal CellCycle Cell Cycle Activation ERK->CellCycle Gene Gene Transcription (e.g., Axin2) STAT3->Gene BetaCatenin->Gene

Simplified overview of key LRP8 signaling pathways.
Experimental Workflow for LRP8 Knockdown Validation

This diagram illustrates the sequential steps from experiment setup to final data analysis for a typical LRP8 siRNA knockdown study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed Seed Cells transfect Transfect Cells (24-120h Incubation) seed->transfect prep_sirna Prepare siRNA-Lipid Complexes prep_sirna->transfect harvest Harvest Cells transfect->harvest split Split Sample harvest->split rna_iso RNA Isolation split->rna_iso mRNA protein_lysis Protein Lysis split->protein_lysis Protein rt_qpcr RT-qPCR rna_iso->rt_qpcr wb Western Blot protein_lysis->wb data_analysis Data Analysis (ΔΔCt & Densitometry) rt_qpcr->data_analysis wb->data_analysis

Standard experimental workflow for siRNA knockdown and validation.

References

Technical Support Center: Optimizing Cell Lysis Buffer for LRP8 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis buffer for the successful extraction of the Low-Density Lipoprotein Receptor-related Protein 8 (LRP8).

Frequently Asked Questions (FAQs)

Q1: What is the first step in optimizing a lysis buffer for LRP8 extraction?

A1: The initial and most critical step is to select an appropriate detergent. Since LRP8 is a membrane protein, a detergent is essential to solubilize it from the lipid bilayer. The choice of detergent will significantly impact the yield and stability of the extracted protein.[1][2]

Q2: Which types of detergents are recommended for membrane proteins like LRP8?

A2: Mild, non-ionic, or zwitterionic detergents are generally preferred for preserving the native structure and function of membrane proteins.[3][4] Commonly used detergents include n-Dodecyl-β-D-maltoside (DDM), Triton X-100, CHAPS, and n-Octyl-β-D-glucopyranoside (OG).[4][5] The optimal detergent should be empirically determined for LRP8.

Q3: What is the role of salt concentration in the lysis buffer?

A3: Salt concentration, or ionic strength, is a critical parameter that can influence protein solubility and stability.[6] For many proteins, adding salt can improve extraction yields by minimizing non-specific protein aggregation.[7] However, the effect of salt can be protein-specific, and high concentrations can sometimes lead to protein precipitation.[8][9]

Q4: Why are protease and phosphatase inhibitors necessary?

A4: Upon cell lysis, endogenous proteases and phosphatases are released, which can degrade or alter the phosphorylation state of your target protein, LRP8.[10][11] Including a cocktail of protease and phosphatase inhibitors in your lysis buffer is crucial to maintain the integrity and native state of the extracted LRP8.[12][13]

Q5: How does the pH of the lysis buffer affect LRP8 extraction?

A5: The pH of the lysis buffer is critical for protein stability and activity.[6][14] Typically, a pH range of 7.0 to 8.0 is used to maintain a physiological environment and prevent protein denaturation.[6] However, the optimal pH may vary depending on the specific characteristics of LRP8 and should be tested.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low LRP8 Yield Inefficient cell lysis.- Ensure the chosen lysis method (e.g., sonication, mechanical disruption) is adequate for your cell type.[15] - Optimize the concentration of the detergent in the lysis buffer.[1]
LRP8 is not effectively solubilized.- Screen a panel of mild detergents (e.g., DDM, Triton X-100, CHAPS, OG) to find the most effective one for LRP8.[4][5] - Adjust the detergent-to-protein ratio.
Protein degradation.- Add a fresh protease inhibitor cocktail to the lysis buffer immediately before use.[10][12][15] - Perform all extraction steps at low temperatures (on ice or at 4°C) to minimize protease activity.[16]
LRP8 is in the insoluble pellet.- The detergent may not be strong enough. Try a slightly stronger non-ionic or zwitterionic detergent. - Increase the salt concentration (e.g., 150-500 mM NaCl) to enhance solubility.
LRP8 is Degraded (multiple bands on Western blot) Protease activity.- Use a broad-spectrum protease inhibitor cocktail.[11] - Ensure all steps are performed quickly and at low temperatures.[16]
Variability in Extraction Efficiency Inconsistent cell handling.- Standardize cell harvesting and washing procedures to remove interfering substances.[16]
Inconsistent buffer preparation.- Prepare fresh lysis buffer for each experiment and ensure accurate component concentrations.

Experimental Protocols

Protocol 1: Screening for Optimal Detergent

This protocol outlines a method for testing different detergents to identify the most effective one for solubilizing LRP8.

  • Cell Pellet Preparation: Harvest cells expressing LRP8 and wash them with ice-cold PBS.

  • Lysis Buffer Preparation: Prepare a base lysis buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, and a protease/phosphatase inhibitor cocktail.

  • Detergent Screening: Aliquot the base lysis buffer and add different detergents (e.g., Triton X-100, DDM, CHAPS, OG) to a final concentration of 1% (w/v).

  • Cell Lysis: Resuspend cell pellets in each of the prepared lysis buffers. Incubate on ice with gentle agitation.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g) to separate the soluble and insoluble fractions.

  • Analysis: Analyze the supernatant (soluble fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an anti-LRP8 antibody to determine which detergent yielded the highest amount of soluble LRP8.

Protocol 2: Optimizing Salt Concentration

This protocol helps in determining the optimal salt concentration for LRP8 extraction.

  • Cell Pellet Preparation: Harvest and wash cells as described in Protocol 1.

  • Lysis Buffer Preparation: Prepare a lysis buffer with the optimal detergent determined from Protocol 1: 50 mM Tris-HCl (pH 7.4), 1% (w/v) [Optimal Detergent], 1 mM EDTA, and a protease/phosphatase inhibitor cocktail.

  • Salt Concentration Gradient: Create a series of lysis buffers with varying NaCl concentrations (e.g., 50 mM, 150 mM, 250 mM, 500 mM).

  • Cell Lysis and Analysis: Follow steps 4-6 from Protocol 1 for each salt concentration. Analyze the results to identify the salt concentration that provides the best LRP8 solubility.

Data Presentation

Table 1: Comparison of Detergent Effectiveness for LRP8 Extraction
Detergent (1%) LRP8 in Soluble Fraction (Relative Units) LRP8 in Insoluble Fraction (Relative Units) Notes
Triton X-100++++Moderate solubilization.
DDM++++High solubilization, gentle on protein.[2]
CHAPS++++Good for preserving protein-protein interactions.[4]
OG++++Less effective for this specific protein.
No Detergent-++++LRP8 remains in the insoluble fraction.

(Note: The '+' symbols represent a qualitative assessment of LRP8 levels from Western blot analysis and should be replaced with quantitative data from your experiments.)

Table 2: Effect of NaCl Concentration on LRP8 Extraction Efficiency
NaCl Concentration (mM) LRP8 in Soluble Fraction (Relative Units) Notes
50++Sub-optimal solubility.
150+++Good starting concentration.[6]
250++++Improved solubility.
500+++Potential for decreased solubility at higher concentrations.[8]

(Note: The '+' symbols represent a qualitative assessment and should be replaced with quantitative data.)

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_lysis Cell Lysis cluster_analysis Analysis cell_harvest Harvest Cells cell_wash Wash with PBS cell_harvest->cell_wash add_buffer Add Optimized Lysis Buffer cell_wash->add_buffer incubate Incubate on Ice add_buffer->incubate centrifuge Centrifuge incubate->centrifuge collect_supernatant Collect Supernatant (Soluble Fraction) centrifuge->collect_supernatant analyze_pellet Analyze Pellet (Insoluble Fraction) centrifuge->analyze_pellet western_blot Western Blot for LRP8 collect_supernatant->western_blot

Caption: A generalized workflow for optimizing LRP8 extraction.

LRP8_Signaling_Pathway Reelin Reelin LRP8 LRP8/ApoER2 Reelin->LRP8 Binds DAB1 DAB1 LRP8->DAB1 Phosphorylates BetaCatenin β-catenin LRP8->BetaCatenin Stabilizes Wnt Wnt Wnt->LRP8 Activates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to Nucleus and Binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Regulates

Caption: Simplified LRP8 signaling pathways.[17][18]

References

common pitfalls in studying LRP8 signaling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for studying L.RP8 signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the main signaling pathways activated by LRP8?

A1: LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a key receptor in several signaling pathways crucial for neuronal development and function, as well as being implicated in other physiological and pathological processes.[1][2][3] The primary pathways include:

  • Reelin/Dab1 Signaling: This is the most well-characterized pathway. Binding of the extracellular ligand Reelin to LRP8 and the Very Low-Density Lipoprotein Receptor (VLDLR) triggers the phosphorylation of the intracellular adaptor protein Dab1.[2][4] This initiates a cascade involving Src family kinases, leading to the activation of PI3K/Akt signaling, which is essential for neuronal migration and synaptic plasticity.[2][5]

  • Wnt/β-catenin Signaling: LRP8 can act as a positive regulator of the canonical Wnt signaling pathway.[6][7] It promotes the accumulation of β-catenin and enhances Wnt-induced gene transcription.[6][7] This interaction is significant in processes like osteoblast differentiation and has been implicated in cancer.[6][8]

  • p53 Signaling: In some cancer contexts, such as ovarian cancer, LRP8 has been shown to inhibit the p53 signaling pathway, thereby promoting tumorigenesis.[9][10]

  • Apolipoprotein E (ApoE) Signaling: LRP8 binds to ApoE, which can influence intracellular signaling and trafficking. This interaction is particularly relevant in the context of Alzheimer's disease, as ApoE competes with Reelin for binding to LRP8, potentially weakening Reelin signaling.[2][7]

Q2: What are the known ligands for LRP8?

A2: LRP8 is a multi-ligand receptor. Its known ligands include:

  • Reelin (RELN): A large secreted glycoprotein that is the canonical ligand for LRP8 in the brain.[1][3]

  • Apolipoprotein E (ApoE): A major cholesterol carrier in the brain.[3][7]

  • F-spondin: A secreted protein involved in neuronal development.[7]

  • Thrombospondin: An extracellular matrix protein.[2]

  • Activated Protein C (APC): A serine protease with anticoagulant and cytoprotective functions.[5]

Q3: Why am I observing multiple bands for LRP8 in my Western blot?

A3: Observing multiple bands for LRP8 is a common issue and can be attributed to several factors:

  • Splice Variants: The LRP8 gene undergoes alternative splicing, resulting in multiple protein isoforms with different molecular weights.[11] These isoforms may have different functional properties.

  • Post-Translational Modifications: LRP8 can be glycosylated, which increases its molecular weight. A larger band around 130 kDa may represent the glycosylated form, while the membrane form is around 106 kDa.[12]

  • Proteolytic Cleavage: LRP8 can be cleaved by secretases, releasing its extracellular domain and an intracellular domain (ICD) that can translocate to the nucleus.[13] This can result in smaller protein fragments being detected.

  • Protein Degradation: Improper sample handling can lead to protein degradation, resulting in multiple lower molecular weight bands.

  • Antibody Non-Specificity: The antibody used may be cross-reacting with other proteins. It is crucial to use a well-validated antibody.

Troubleshooting Guides

Western Blotting for LRP8

Problem: Weak or No LRP8 Signal

Possible Cause Troubleshooting Steps
Low LRP8 Expression - Use cell lines or tissues known to express LRP8 at higher levels (e.g., brain, placenta).[14] - Consider overexpressing LRP8 in your cell line as a positive control. - Enrich for membrane proteins using subcellular fractionation.
Inefficient Protein Extraction - Use a lysis buffer optimized for membrane proteins, containing strong detergents (e.g., RIPA buffer). - Ensure complete cell lysis by sonication or mechanical disruption.
Poor Antibody Performance - Use a validated antibody specific for LRP8. Check literature for successfully used antibodies.[15] - Optimize primary antibody concentration (e.g., 1:500 to 1:2000 dilution).[15] - Incubate the primary antibody overnight at 4°C to increase signal.
Inefficient Transfer - Optimize transfer conditions (time, voltage) based on the molecular weight of LRP8 (~106-130 kDa). - Use a PVDF membrane, which has a higher binding capacity for proteins.

Problem: High Background or Non-Specific Bands

Possible Cause Troubleshooting Steps
Antibody Concentration Too High - Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Inadequate Blocking - Increase blocking time (e.g., 1-2 hours at room temperature). - Use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Insufficient Washing - Increase the number and duration of washes between antibody incubations. - Add a detergent like Tween-20 (0.1%) to your wash buffer.
Sample Overload - Reduce the amount of protein loaded per lane (e.g., 20-30 µg).
Co-Immunoprecipitation (Co-IP) of LRP8 and its Interactors

Problem: Low Yield of Precipitated LRP8 or Interacting Proteins

Possible Cause Troubleshooting Steps
Inefficient Lysis - Use a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) to preserve protein-protein interactions.
Antibody Not Suitable for IP - Use an antibody that is validated for immunoprecipitation. Not all Western blot antibodies work for IP.
Low Abundance of LRP8 or Interactor - Increase the amount of starting material (cell lysate). - Consider cross-linking agents (e.g., formaldehyde) to stabilize transient interactions, but be aware this can increase background.
Disruption of Interaction - Minimize the number of wash steps and use a less stringent wash buffer to avoid disrupting weak interactions.

Problem: High Non-Specific Binding

Possible Cause Troubleshooting Steps
Non-specific Antibody Binding - Pre-clear the lysate with beads before adding the primary antibody. - Use a high-quality, specific antibody.
Non-specific Binding to Beads - Block the beads with BSA before use. - Increase the stringency of the wash buffer (e.g., by increasing salt or detergent concentration).
LRP8 Reporter Assays (e.g., Luciferase Assay for Wnt Pathway)

Problem: High Variability Between Replicates

Possible Cause Troubleshooting Steps
Inconsistent Transfection Efficiency - Optimize the DNA-to-transfection reagent ratio. - Co-transfect a control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency.[16]
Pipetting Errors - Prepare a master mix of reagents for each condition. - Use calibrated pipettes.
Cell Plating Inconsistency - Ensure even cell distribution when seeding plates.

Problem: Weak or No Reporter Signal

Possible Cause Troubleshooting Steps
Low Transfection Efficiency - Check cell viability after transfection. - Use a positive control plasmid to verify transfection and reporter assay reagents are working.
Promoter/Reporter Construct Issue - Verify the integrity of your plasmid DNA. - Ensure the reporter construct is appropriate for the signaling pathway being studied.
Insufficient Stimulation - Optimize the concentration and incubation time of the stimulating ligand (e.g., Wnt3a).

Signaling Pathways and Experimental Workflows

LRP8_Reelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8 Reelin->LRP8 Binds Dab1 Dab1 LRP8->Dab1 Recruits SFK Src Family Kinases (SFK) Dab1->SFK pDab1 p-Dab1 SFK->Dab1 Phosphorylates PI3K PI3K pDab1->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt Neuronal_Migration Neuronal Migration Synaptic Plasticity pAkt->Neuronal_Migration Promotes

Caption: The LRP8-Reelin signaling pathway.

LRP8_Wnt_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP8 LRP8 (Co-receptor) Wnt->LRP8 Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled->Destruction_Complex Inhibits LRP8->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates beta_catenin_p p-β-catenin (Degradation) beta_catenin->beta_catenin_p beta_catenin_stable β-catenin (Stable) TCF_LEF TCF/LEF beta_catenin_stable->TCF_LEF Binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates

Caption: LRP8 involvement in the Wnt/β-catenin signaling pathway.

Western_Blot_Workflow start Cell/Tissue Lysis protein_quant Protein Quantification (e.g., BCA Assay) start->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking (e.g., 5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-LRP8) blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 Washing secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western blotting of LRP8.

Quantitative Data Summary

Table 1: LRP8 Isoforms and Molecular Weights

IsoformOther NamesPredicted Molecular Weight (kDa)Common Observed MW (kDa)Key Features
Full-length LRP8ApoER2~106~106 (non-glycosylated), ~130 (glycosylated)[12]Contains all functional domains.
Splice variants-VariesVariesMay lack specific domains, affecting ligand binding or signaling.
LRP8-ICDIntracellular Domain~20-30VariesGenerated by proteolytic cleavage, can translocate to the nucleus.[13]

Table 2: LRP8 Antibody Recommendations for Western Blotting

Antibody (Supplier, Cat. No.)Host SpeciesDilution RangePositive ControlReference
Abcam, ab108208Rabbit1:500 - 1:2000Mouse brain lysate[15]
Thermo Fisher, PA1-16913RabbitNot specifiedMouse brain membrane prep[12]
CUSABIO, CSB-PA623900LA01HURabbit1:500 - 1:5000SH-SY5Y, A549, U87 cell lysates[17]

Detailed Experimental Protocols

Protocol 1: LRP8 Co-Immunoprecipitation (Co-IP)
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Pre-clearing:

    • Transfer the supernatant to a new tube.

    • Add Protein A/G beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add 2-5 µg of a validated anti-LRP8 antibody to the pre-cleared lysate.

    • Incubate overnight at 4°C on a rotator.

    • Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.

  • Elution:

    • Elute the protein complexes by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against LRP8 and the suspected interacting protein.

Protocol 2: Subcellular Fractionation to Enrich for Membrane-Bound LRP8
  • Cell Collection and Initial Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, with protease inhibitors).

    • Allow cells to swell on ice for 15-20 minutes.

  • Cytoplasmic Fraction Isolation:

    • Lyse the cells using a Dounce homogenizer or by passing through a fine-gauge needle.

    • Centrifuge at ~700 x g for 10 minutes at 4°C to pellet the nuclei.[18]

    • Carefully collect the supernatant, which contains the cytoplasm and membrane fractions.

  • Membrane Fraction Isolation:

    • Centrifuge the supernatant from the previous step at 100,000 x g for 1 hour at 4°C in an ultracentrifuge.[18][19]

    • The resulting pellet contains the membrane fraction.

  • Resuspension and Analysis:

    • Resuspend the membrane pellet in a suitable lysis buffer (e.g., RIPA buffer).

    • Determine the protein concentration and proceed with Western blot analysis for LRP8.

Protocol 3: Dual-Luciferase Reporter Assay for LRP8-Mediated Wnt Signaling
  • Cell Seeding and Transfection:

    • Seed cells in a 24- or 48-well plate.

    • Co-transfect cells with:

      • A Wnt-responsive firefly luciferase reporter plasmid (e.g., TOP-Flash).

      • A constitutively active Renilla luciferase plasmid (for normalization).

      • An LRP8 expression plasmid or siRNA against LRP8, depending on the experimental goal.

  • Stimulation:

    • 24 hours post-transfection, stimulate the cells with recombinant Wnt3a protein or a control vehicle for 6-24 hours.

  • Cell Lysis:

    • Wash cells with PBS.

    • Add passive lysis buffer to each well and incubate for 15 minutes at room temperature.[20]

  • Luciferase Activity Measurement:

    • Transfer the lysate to a luminometer plate.

    • Use a dual-luciferase assay kit and follow the manufacturer's instructions to sequentially measure firefly and Renilla luciferase activity.[21][22]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Compare the normalized luciferase activity between different experimental conditions.

References

Technical Support Center: Optimizing LRP8 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LRP8 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio in your LRP8 imaging experiments.

Troubleshooting Guides

This section addresses common issues encountered during LRP8 immunofluorescence experiments that can lead to a poor signal-to-noise ratio.

Issue 1: Weak or No LRP8 Signal

A faint or absent fluorescent signal for LRP8 can be frustrating. This issue often stems from problems with the primary antibody, suboptimal staining procedures, or low protein expression levels.

Potential Cause Troubleshooting Step Recommendation
Primary Antibody Performance Validate antibody specificity.Use a positive control cell line or tissue known to express LRP8. The Human Protein Atlas can be a valuable resource to identify high-expressing cell lines.[1][2]
Optimize antibody concentration.Perform a titration experiment to determine the optimal primary antibody concentration. Start with the manufacturer's recommended dilution and test a range of concentrations.
Improper antibody storage.Ensure antibodies are stored at the recommended temperature and have not undergone multiple freeze-thaw cycles. Aliquoting the antibody upon receipt can mitigate this.
Suboptimal Protocol Inefficient fixation.The choice of fixative can impact epitope accessibility. While 4% paraformaldehyde (PFA) is common, testing other fixatives like methanol or acetone may be beneficial.
Insufficient permeabilization.For intracellular epitopes of LRP8, ensure adequate permeabilization. Triton X-100 or saponin are commonly used, but the concentration and incubation time may need optimization.
Incorrect antigen retrieval.For formalin-fixed paraffin-embedded (FFPE) tissues, heat-induced epitope retrieval (HIER) is often necessary. The choice of buffer and heating method can significantly impact signal.
Low LRP8 Expression Target abundance.Confirm that your chosen cell line or tissue expresses LRP8 at a detectable level. Overexpression of LRP8 in a control cell line can serve as a positive control.

Issue 2: High Background Staining

Excessive background fluorescence can obscure the specific LRP8 signal, leading to a low signal-to-noise ratio. This can be caused by non-specific antibody binding or autofluorescence of the sample.

Potential Cause Troubleshooting Step Recommendation
Non-Specific Antibody Binding Inadequate blocking.Increase the concentration or duration of the blocking step. Common blocking agents include bovine serum albumin (BSA) or normal serum from the same species as the secondary antibody.
Primary or secondary antibody concentration too high.Titrate both primary and secondary antibody concentrations to find the lowest concentration that provides a strong specific signal without high background.
Insufficient washing.Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.
Autofluorescence Endogenous fluorophores.Before staining, acquire an image of an unstained sample to assess the level of autofluorescence. If high, consider using a quenching agent or selecting fluorophores in the far-red spectrum.
Fixative-induced fluorescence.Glutaraldehyde, a common fixative, can induce autofluorescence. If used, a sodium borohydride treatment can help reduce this.

Frequently Asked Questions (FAQs)

Q1: Which antibody is best for LRP8 immunofluorescence?

Several commercial antibodies are available for LRP8 (also known as ApoER2). It is crucial to select an antibody that has been validated for immunofluorescence. For example, a rabbit polyclonal antibody (PA1-16913) has been shown to work in immunocytochemistry on Neuro-2a cells.[3] Always check the manufacturer's datasheet for validation data and recommended applications. When possible, choose a monoclonal antibody for higher specificity or a polyclonal antibody for a potentially stronger signal.

Q2: What are good positive and negative controls for LRP8 staining?

  • Positive Controls:

    • Cell lines with high LRP8 expression, which can be identified using resources like the Human Protein Atlas.[1][2]

    • Tissue sections known to express LRP8, such as the brain (neocortex, cerebellum, hippocampus) or certain cancer tissues like non-small cell lung cancer and bladder cancer.[4][5][6]

    • Cells transiently or stably overexpressing LRP8.

  • Negative Controls:

    • Cells with known low or no LRP8 expression.

    • A "no primary antibody" control, where the primary antibody is omitted to check for non-specific binding of the secondary antibody.

    • An isotype control, using an antibody of the same isotype and concentration as the primary antibody but with no specificity for the target protein.

Q3: How can I be sure the signal I'm seeing is specific to LRP8?

Specificity can be confirmed through several methods:

  • Knockdown/Knockout validation: Staining cells where LRP8 expression has been reduced by siRNA or knocked out by CRISPR/Cas9 should result in a significantly diminished signal.

  • Blocking peptide: Pre-incubating the primary antibody with the immunizing peptide should abolish the specific signal.

  • Co-localization: If LRP8 is known to interact with another protein, demonstrating co-localization with that protein can provide additional evidence of specificity.

Experimental Protocols

Detailed Immunofluorescence Protocol for LRP8 in Cultured Neurons

This protocol provides a starting point for staining LRP8 in cultured neurons and can be adapted for other cell types.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton X-100 in PBS

  • Primary Antibody Dilution Buffer: 1% BSA and 0.1% Triton X-100 in PBS

  • Validated primary antibody against LRP8

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow neurons on sterile glass coverslips in a suitable culture medium.

  • Fixation:

    • Gently aspirate the culture medium.

    • Wash cells once with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary LRP8 antibody in Primary Antibody Dilution Buffer to the predetermined optimal concentration.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash three times with PBS containing 0.1% Triton X-100 for 10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer.

    • Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Counterstaining:

    • Wash three times with PBS containing 0.1% Triton X-100 for 10 minutes each, protected from light.

    • Incubate with DAPI or Hoechst solution for 5-10 minutes at room temperature to stain the nuclei.

    • Wash twice with PBS for 5 minutes each.

  • Mounting:

    • Briefly rinse the coverslips in distilled water.

    • Mount the coverslips onto glass slides using an antifade mounting medium.

    • Seal the edges with clear nail polish.

  • Imaging:

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizations

LRP8 Signaling Pathways

LRP8_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8 Reelin->LRP8 binds ApoE ApoE ApoE->LRP8 binds ApoE->LRP8 Dab1 Dab1 LRP8->Dab1 activates Wnt_Pathway Wnt/β-catenin Pathway LRP8->Wnt_Pathway ERK1_2 ERK1/2 LRP8->ERK1_2 Synaptic_Plasticity Synaptic Plasticity LRP8->Synaptic_Plasticity SFK SFK Dab1->SFK activates PI3K PI3K Dab1->PI3K activates Neuronal_Migration Neuronal Migration Dab1->Neuronal_Migration SFK->Dab1 phosphorylates Akt Akt PI3K->Akt activates GSK3b GSK3b Akt->GSK3b inhibits Tau Tau GSK3b->Tau phosphorylates Cell_Cycle Cell Cycle Activation ERK1_2->Cell_Cycle Troubleshooting_Workflow Start Start: Low Signal-to-Noise Ratio Check_Signal Is the signal weak or absent? Start->Check_Signal Check_Background Is the background high? Check_Signal->Check_Background No Optimize_Primary_Ab Optimize Primary Antibody - Titrate concentration - Validate with positive control - Check storage Check_Signal->Optimize_Primary_Ab Yes Optimize_Blocking Optimize Blocking Step - Increase concentration/duration - Use different blocking agent Check_Background->Optimize_Blocking Yes Resolved Problem Resolved Check_Background->Resolved No Optimize_Protocol Optimize Staining Protocol - Test different fixatives - Optimize permeabilization - Perform antigen retrieval Optimize_Primary_Ab->Optimize_Protocol Check_Expression Verify LRP8 Expression - Use high-expressing cell line - Consider overexpression control Optimize_Protocol->Check_Expression Check_Expression->Check_Background Optimize_Ab_Concentration Titrate Antibody Concentrations - Decrease primary Ab conc. - Decrease secondary Ab conc. Optimize_Blocking->Optimize_Ab_Concentration Improve_Washing Improve Washing Steps - Increase number and duration Optimize_Ab_Concentration->Improve_Washing Address_Autofluorescence Address Autofluorescence - Use quenching agent - Use far-red fluorophores Improve_Washing->Address_Autofluorescence Address_Autofluorescence->Resolved

References

Technical Support Center: Co-immunoprecipitation of LRP8 Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully co-immunoprecipitating binding partners of the Low-density lipoprotein receptor-related protein 8 (LRP8), also known as Apolipoprotein E receptor 2 (ApoER2).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in co-immunoprecipitating LRP8 and its binding partners?

A1: Co-immunoprecipitation (Co-IP) of LRP8, a transmembrane receptor, presents several challenges. These include inefficient solubilization of the receptor from the cell membrane while preserving its native conformation and associated protein interactions. Other common issues include high background from non-specific binding of proteins to the beads or antibody, weak or transient interactions that are easily disrupted, and low abundance of LRP8 or its binding partners in the chosen cell type.[1][2]

Q2: Which known binding partners of LRP8 can I expect to co-immunoprecipitate?

A2: LRP8 is known to interact with several proteins, and successful Co-IP has been reported for partners such as Reelin (RELN), Apolipoprotein E (ApoE), and the intracellular adaptor protein Dab1.[3][4][5] The success of co-immunoprecipitation will depend on the specific experimental conditions and the cell or tissue type used.

Q3: How do I choose the right antibody for LRP8 Co-IP?

A3: Selecting a high-quality antibody is critical for a successful Co-IP experiment. The ideal antibody should be validated for immunoprecipitation and recognize a specific epitope of LRP8 that is accessible when LRP8 is in a complex with its binding partners. It is advisable to use a monoclonal antibody to ensure specificity. If using a polyclonal antibody, ensure it is affinity-purified.[6] Always include an isotype control in your experiment to verify that the observed interaction is not due to non-specific binding to the immunoglobulin.[7]

Q4: What are the critical controls to include in my LRP8 Co-IP experiment?

A4: To ensure the validity of your results, several controls are essential. An isotype control antibody of the same immunoglobulin class and from the same host species should be used to assess non-specific binding to the antibody.[7] A "beads-only" control, where the cell lysate is incubated with the beads without any antibody, is important to identify proteins that bind non-specifically to the beads themselves. Additionally, performing the Co-IP in cells that do not express the "bait" protein (LRP8) can help confirm the specificity of the interaction.[8]

Troubleshooting Guides

Below are common issues encountered during LRP8 Co-IP experiments and their potential solutions, presented in a question-and-answer format.

Problem 1: Weak or No Signal for the Bait Protein (LRP8)

Q: I am not detecting my bait protein, LRP8, in the immunoprecipitated fraction. What could be the reason?

A: This issue can arise from several factors:

  • Inefficient Cell Lysis and Protein Solubilization: LRP8 is a membrane protein, and its extraction requires detergents that can effectively solubilize the membrane without denaturing the protein. The choice and concentration of the detergent are critical.[1] Consider optimizing the detergent type and concentration.

  • Low Expression of LRP8: The cell line or tissue you are using may have low endogenous expression of LRP8. Verify the expression level of LRP8 in your starting material by Western blot. If expression is low, you may need to use a larger amount of cell lysate or consider overexpressing a tagged version of LRP8.

  • Poor Antibody Performance: The antibody may not be suitable for immunoprecipitation, or the epitope it recognizes may be masked within the protein complex.[7] Ensure your antibody is validated for IP. You can test its ability to immunoprecipitate LRP8 by performing a standard IP followed by Western blot detection of LRP8.

  • Protein Degradation: LRP8 or its binding partners may be susceptible to degradation by proteases released during cell lysis. Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C throughout the procedure.

Problem 2: High Background or Non-Specific Binding

Q: My final eluate shows many non-specific bands on the gel, making it difficult to identify true LRP8 binding partners. How can I reduce this background?

A: High background is a common problem in Co-IP experiments. Here are some strategies to minimize it:

  • Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with beads alone for 30-60 minutes.[2] This step will help remove proteins that non-specifically bind to the beads.

  • Optimize Washing Steps: Insufficient washing can leave behind non-specifically bound proteins. Increase the number of washes (e.g., 3-5 times) and/or the stringency of the wash buffer. You can increase the detergent and salt concentrations in the wash buffer to disrupt weaker, non-specific interactions.[1]

  • Adjust Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[6] Perform a titration experiment to determine the optimal antibody concentration for your Co-IP.

  • Block the Beads: Before adding the antibody, you can block the beads with a solution of bovine serum albumin (BSA) to reduce non-specific protein adherence.

Problem 3: No Prey Protein Detected with the Bait Protein

Q: I can successfully immunoprecipitate LRP8, but I am not detecting my expected binding partner. What could be wrong?

A: The absence of a "prey" protein can be due to several reasons:

  • Weak or Transient Interaction: The interaction between LRP8 and its binding partner may be weak or transient and easily disrupted by the lysis or wash conditions. Try using a milder lysis buffer with a lower concentration of a non-ionic detergent. You can also try to reduce the stringency of your wash steps.

  • Incorrect Lysis Buffer Composition: The chosen lysis buffer may be disrupting the protein-protein interaction. For Co-IP, non-denaturing lysis buffers are preferred. RIPA buffer, which is more stringent, may not be suitable for all interactions.[9]

  • Low Abundance of the Prey Protein: The binding partner may be expressed at very low levels in your cells. Confirm its expression in the input lysate via Western blot.

  • Epitope Masking: The antibody used to detect the prey protein in the Western blot may recognize an epitope that is masked when the protein is in a complex with LRP8. Try using a different antibody for detection.

Data Presentation

Table 1: Recommended Antibody Concentrations for LRP8 Detection
ApplicationAntibody TypeStarting ConcentrationReference
Western BlotPolyclonal2 µg/mL[6]
Western BlotPolyclonal3 µg/mL[10]
ImmunocytochemistryPolyclonal1:200 - 1:500 dilution[6]
ImmunohistochemistryPolyclonal1:250 dilution[11]

Note: These concentrations are starting points and should be optimized for your specific experimental conditions.

Table 2: Recommended Lysis Buffer Components for Co-IP of Membrane Proteins
ComponentConcentration RangePurposeNotes
Tris-HCl (pH 7.4)20-50 mMBuffering agentMaintain physiological pH
NaCl100-150 mMSaltReduce non-specific ionic interactions
Non-ionic Detergent0.1-1.0%Solubilizatione.g., Triton X-100, NP-40
EDTA1-5 mMChelating agentInhibit metalloproteases
Protease Inhibitor Cocktail1XEnzyme inhibitionPrevent protein degradation
Phosphatase Inhibitor Cocktail1XEnzyme inhibitionPreserve phosphorylation status

Note: The optimal detergent and salt concentrations should be determined empirically for the LRP8 interaction of interest. A lower detergent concentration (e.g., 0.1-0.5%) is often preferred to preserve weaker interactions.[12]

Experimental Protocols

Detailed Co-immunoprecipitation Protocol for LRP8

This protocol provides a general framework for the co-immunoprecipitation of LRP8 and its binding partners. Optimization of several steps, particularly lysis and washing conditions, will be necessary.

1. Cell Lysis

a. Grow cells to 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and 1X protease/phosphatase inhibitor cocktail). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

2. Pre-clearing the Lysate

a. Add 20-30 µL of Protein A/G magnetic beads to the cleared lysate. b. Incubate with rotation for 1 hour at 4°C. c. Place the tube on a magnetic rack and transfer the supernatant to a new tube.

3. Immunoprecipitation

a. Add the primary antibody against LRP8 (or an isotype control) to the pre-cleared lysate. b. Incubate with gentle rotation overnight at 4°C. c. Add 30-50 µL of fresh Protein A/G magnetic beads. d. Incubate with gentle rotation for 2-4 hours at 4°C.

4. Washing

a. Place the tube on a magnetic rack and discard the supernatant. b. Resuspend the beads in 1 mL of ice-cold Wash Buffer (e.g., Co-IP Lysis Buffer with a lower detergent concentration, such as 0.1% Triton X-100). c. Repeat the wash step 3-5 times.

5. Elution

a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer. c. Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Place the tube on a magnetic rack and collect the supernatant.

6. Analysis

a. Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against LRP8 and the expected binding partner.

Mandatory Visualization

Co_IP_Workflow Co-immunoprecipitation Workflow for LRP8 cluster_preparation Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis cell_culture 1. Cell Culture cell_lysis 2. Cell Lysis (Detergent-based buffer) cell_culture->cell_lysis centrifugation 3. Centrifugation (Clear lysate) cell_lysis->centrifugation pre_clearing 4. Pre-clearing (with beads) centrifugation->pre_clearing antibody_incubation 5. Antibody Incubation (Anti-LRP8) pre_clearing->antibody_incubation bead_capture 6. Bead Capture (Protein A/G) antibody_incubation->bead_capture washing 7. Washing (Remove non-specific binders) bead_capture->washing elution 8. Elution (Denaturing buffer) washing->elution sds_page 9. SDS-PAGE & Western Blot elution->sds_page LRP8_Signaling_Pathway LRP8 Signaling Pathway Reelin Reelin LRP8 LRP8 (Transmembrane Receptor) Reelin->LRP8 binds ApoE ApoE ApoE->LRP8 binds Dab1 Dab1 (Adaptor Protein) LRP8->Dab1 recruits SFK Src Family Kinases (SFK) Dab1->SFK activates PI3K PI3K Dab1->PI3K activates Neuronal_Migration Neuronal Migration & Synaptic Plasticity Dab1->Neuronal_Migration SFK->Dab1 phosphorylates Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Tau Tau GSK3b->Tau phosphorylates

References

Technical Support Center: Optimizing LRP8-Mediated Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing kinase assays related to Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8) signaling.

Frequently Asked Questions (FAQs)

Q1: Is LRP8 itself a kinase?

A1: LRP8 (also known as Apolipoprotein E Receptor 2 or ApoER2) is not a kinase. It is a type I transmembrane receptor that belongs to the low-density lipoprotein (LDL) receptor family.[1][2] LRP8 functions by binding extracellular ligands, such as Reelin, which triggers intracellular signaling cascades that involve the activation of non-receptor tyrosine kinases, like those of the Src-family.[3][4] Therefore, an "LRP8 kinase assay" typically measures the activity of a downstream kinase that is activated following LRP8 stimulation.

Q2: What is the primary downstream event measured in an LRP8 kinase assay?

A2: The key event is the phosphorylation of the intracellular adaptor protein, Disabled-1 (Dab1).[2][3] Upon ligand binding to LRP8, Src-family kinases are activated and subsequently phosphorylate tyrosine residues on Dab1, which is bound to the NPxY motif in LRP8's cytoplasmic tail.[1][3] This phosphorylation event is the most common readout for LRP8-mediated kinase activity.

Q3: What are the essential components for an in vitro LRP8-mediated kinase assay?

A3: A typical biochemical assay requires the following components:

  • Kinase Source: A purified, active Src-family kinase (e.g., Fyn or Src).

  • LRP8 Component: The intracellular domain of LRP8, which contains the Dab1 binding site. This can be a recombinant protein.

  • Substrate: Purified, non-phosphorylated recombinant Dab1 protein.[5]

  • Phosphate Donor: Adenosine triphosphate (ATP) is the essential co-factor that provides the phosphate group.[6]

  • Assay Buffer: A buffer containing essential co-factors like magnesium chloride (MgCl₂) and maintaining an optimal pH (typically around 7.0-7.5).[6][7]

Q4: How do I choose the optimal ATP concentration?

A4: The optimal ATP concentration is critical as it directly impacts enzyme kinetics and the apparent potency (IC50) of ATP-competitive inhibitors.[8][9]

  • For Sensitivity to Inhibitors: Use an ATP concentration at or near the Michaelis constant (Kₘ) of the kinase. This provides a good balance for detecting ATP-competitive inhibitors.[9][10] Many standard biochemical assays use ATP in the 10-200 µM range.[11]

  • For Physiological Relevance: To better mimic cellular conditions, use ATP concentrations in the low millimolar range (1-10 mM).[8][12] However, be aware that this will increase the IC50 values for ATP-competitive inhibitors.[9]

Q5: What are typical incubation times and temperatures for the kinase reaction?

A5: Incubation conditions should be optimized to ensure the reaction proceeds within the linear range (typically <10-20% substrate turnover).

  • Temperature: Reactions are often performed at room temperature (~25°C) or 30°C to maintain stable enzyme activity.[13]

  • Time: Incubation times can range from 10 to 60 minutes.[11][14] It is crucial to perform a time-course experiment to determine the optimal duration for your specific enzyme and substrate concentrations.[15]

Troubleshooting Guide

Problem: High Background Signal High background can obscure the true signal, leading to a poor signal-to-noise ratio.[15]

Possible Cause Solution Reference
Contaminated ReagentsUse fresh, high-purity reagents, especially ATP which can be contaminated with ADP. Prepare fresh buffers and filter-sterilize them.[15]
Sub-optimal Reagent ConcentrationsTitrate each component (kinase, substrate, detection reagents) to find the optimal concentration that maximizes the signal window without increasing background.[15]
Non-specific BindingSome assay components may bind non-specifically to the microplate. Consider using non-binding surface plates.[16]
Long Incubation TimesExcessively long incubation for either the kinase reaction or the detection step can lead to non-enzymatic signal generation. Perform a time-course experiment to determine the linear range.[15]
Compound InterferenceTest compounds may be inherently fluorescent or interfere with the detection chemistry. Run a control with the compound but without the enzyme to measure this effect.[6][17]

Problem: Low Signal or No Kinase Activity

Possible Cause Solution Reference
Inactive EnzymeEnsure the kinase has been stored correctly and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a known positive control substrate.[18]
Sub-optimal Buffer ConditionsVerify the pH of the assay buffer. Ensure necessary co-factors like MgCl₂ are present at the correct concentration. Avoid components known to interfere, such as thiols (>10 µM).[11]
Incorrect ATP ConcentrationVerify that ATP is present and at a concentration suitable for the kinase. For some kinases, very high ATP concentrations can be inhibitory.[18]
Substrate QualityEnsure the substrate (Dab1) is pure, correctly folded, and not degraded.[18]

Problem: High Variability in Results (Inconsistent Wells)

Possible Cause Solution Reference
Pipetting InaccuracyEnsure pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions.[18]
Inadequate MixingThoroughly mix all reagents before and after adding them to the wells. A brief centrifugation after reagent addition can ensure all components are at the bottom of the well.[18]
Edge EffectsEvaporation from the outer wells of a microplate can concentrate reagents. Avoid using the outermost wells or fill them with buffer or water to create a humidity barrier.[18]
Temperature FluctuationsEnsure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates near incubator vents.[18]
Compound PrecipitationTest compounds may precipitate in aqueous assay buffers. Check compound solubility and reduce the final DMSO concentration if necessary (typically ≤1%).[6][18]

Signaling Pathway and Workflow Diagrams

LRP8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin Ligand LRP8 LRP8 Receptor Reelin->LRP8 Binds SFK_inactive Src-Family Kinase (Inactive) LRP8->SFK_inactive Recruits & Activates Dab1_unphos Dab1 Dab1_unphos->LRP8 Binds to NPxY motif Dab1_phos Dab1-P Dab1_unphos->Dab1_phos Downstream Downstream Signaling (e.g., PI3K/Akt) Dab1_phos->Downstream Initiates SFK_active Src-Family Kinase (Active) SFK_inactive->SFK_active SFK_active->Dab1_unphos Phosphorylates

Caption: LRP8 signaling pathway leading to Dab1 phosphorylation.

Kinase_Assay_Workflow A 1. Prepare Reagents - Assay Buffer - Kinase (Src/Fyn) - Substrate (Dab1) - ATP Solution - Test Compounds B 2. Dispense Components to Plate Add buffer, kinase, and substrate. Pre-incubate with test compound. A->B C 3. Initiate Kinase Reaction Add ATP to start the reaction. B->C D 4. Incubate Incubate at a controlled temperature for a defined time (e.g., 30 min). C->D E 5. Stop Reaction Add stop reagent (e.g., EDTA) to chelate Mg²⁺. D->E F 6. Detect Signal Add detection reagents to quantify Dab1 phosphorylation (e.g., antibody-based). E->F G 7. Read Plate & Analyze Data Measure signal (e.g., fluorescence, luminescence) and calculate activity/inhibition. F->G

Caption: General experimental workflow for an LRP8-mediated kinase assay.

Experimental Protocol: In Vitro LRP8-Mediated Dab1 Phosphorylation Assay

This protocol describes a generic, antibody-based (e.g., TR-FRET) assay to measure the phosphorylation of Dab1 by a Src-family kinase, dependent on the LRP8 intracellular domain. Optimization of each component's concentration is critical.[10][15]

1. Reagent Preparation:

  • 1X Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Store at 4°C.

  • Kinase Stock (e.g., Src): Prepare a 2X working solution of the kinase in 1X Kinase Assay Buffer. The final concentration should be determined by titration (e.g., starting range 1-10 ng/well). Keep on ice.

  • Substrate Stock (Dab1): Prepare a 2X working solution of recombinant Dab1 protein in 1X Kinase Assay Buffer. The final concentration should be at or above its Kₘ (e.g., starting range 100-500 nM).

  • ATP Stock: Prepare a 4X working solution of ATP in 1X Kinase Assay Buffer. The final concentration should be at the desired level (e.g., 10 µM for inhibitor screening).

  • Stop/Detection Solution: Prepare according to the detection assay manufacturer's instructions. This typically contains EDTA to stop the reaction and the detection antibodies (e.g., a terbium-labeled phospho-Dab1 antibody and a fluorescently-labeled Dab1 antibody for TR-FRET).

2. Assay Procedure (384-well plate format):

  • Compound Plating: Add 2.5 µL of 4X test compound (dissolved in 1X Kinase Assay Buffer with a final DMSO concentration of ≤1%) or buffer (for controls) to the appropriate wells of a 384-well assay plate.[19]

  • Add Kinase/Substrate Mix: Prepare a 2X Kinase/Substrate master mix. Add 5 µL of this mix to each well.

  • Pre-incubation: Gently mix the plate and incubate for 10-20 minutes at room temperature to allow the compound to interact with the kinase.

  • Initiate Reaction: Add 2.5 µL of 4X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Mix the plate gently, cover it to prevent evaporation, and incubate for the optimized time (e.g., 30-60 minutes) at room temperature.[11]

  • Stop Reaction and Detect: Add 10 µL of 2X Stop/Detection Solution to each well.

  • Detection Incubation: Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding.

  • Read Plate: Read the plate on a suitable plate reader (e.g., a TR-FRET capable reader).

  • Data Analysis: Calculate the percent inhibition for test compounds relative to positive (no inhibitor) and negative (no enzyme) controls.

Summary of Recommended Reagent Concentrations

The following table provides starting concentration ranges for key assay components. These must be optimized for each specific kinase and substrate pair.

ComponentConcentration Range (Final)Key ConsiderationsReference
ATP 10 µM - 10 mMUse near Kₘ for inhibitor sensitivity; use 1-10 mM for physiological relevance.[8][9][11]
Kinase (Src/Fyn) 0.5 - 20 ng/µLTitrate to find the lowest concentration that gives a robust signal in the linear range of the reaction.[13][19]
Substrate (Dab1) 100 nM - 1 µMShould be at or above the Kₘ for the kinase to ensure reaction velocity is not substrate-limited.[10][16]
MgCl₂ 5 - 15 mMEssential divalent cation co-factor for kinase activity.[7]
DMSO ≤ 1%High concentrations can inhibit kinase activity. Ensure it is consistent across all wells.[6][18]

References

refining protocols for studying LRP8 trafficking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for LRP8 Trafficking Protocols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental approaches for studying Low-density lipoprotein receptor-related protein 8 (LRP8) trafficking.

Frequently Asked Questions (FAQs)

Q1: What is LRP8 and why is its trafficking important?

A1: LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a cell surface receptor belonging to the low-density lipoprotein (LDL) receptor family.[1] It is involved in both signal transduction and the endocytosis of specific ligands.[1] LRP8's trafficking—its movement to, from, and within the cell—is crucial for various physiological processes. In the brain, its interaction with the ligand Reelin is essential for neuronal migration during development and for synaptic plasticity, which underlies learning and memory.[2][3] Dysregulation of LRP8 trafficking and signaling is associated with neurological conditions like Alzheimer's disease and neuropsychiatric disorders.[1][2] Additionally, LRP8 is implicated in cancer progression and chemoresistance by influencing signaling pathways like Wnt/β-catenin.[4][5]

Q2: What are the primary signaling pathways initiated by LRP8 trafficking?

A2: The best-characterized pathway involves the binding of the extracellular ligand Reelin to LRP8.[3] This binding triggers a cascade that includes the phosphorylation of the intracellular adaptor protein Dab1.[2] Phosphorylated Dab1 then acts as a hub for various downstream signaling pathways that can regulate cytoskeleton dynamics and gene expression.[2][3] Another significant pathway involves a process called regulated intramembrane proteolysis. After ligand binding, LRP8 can be cleaved by secretases, releasing its intracellular domain (ICD).[6] This ICD can then translocate to the nucleus to regulate the transcription of genes involved in synaptic plasticity.[6]

Q3: Which ligands, other than Reelin, interact with LRP8?

A3: Besides Reelin, LRP8 binds to Apolipoprotein E (ApoE), a key player in cholesterol transport.[4] This interaction is significant in both neuronal function and lipid metabolism.[7] LRP8 is also a receptor for F-spondin and Thrombospondin, which are involved in neuronal development.[1] In pathological contexts, such as antiphospholipid syndrome, LRP8 can act as a receptor for β2-glycoprotein I complexes.[1][8]

Experimental Techniques & Troubleshooting Guides

This section provides guidance on common experimental issues and detailed protocols for key assays used to study LRP8 trafficking.

Immunofluorescence (IF) / Immunocytochemistry (ICC)

Troubleshooting Common IF/ICC Issues

Problem Potential Cause Recommended Solution
No Signal or Weak Signal Ineffective primary antibody.Validate the antibody using a positive control (e.g., LRP8-transfected cells).[9] Check datasheets for validated applications and recommended dilutions.[10][11]
LRP8 expression is too low in the cell type used.Use an overexpression system (e.g., cells stably transfected with LRP8) as a positive control.[9] Consider using a more sensitive detection system.
Inappropriate fixation or permeabilization.For surface LRP8 staining, perform staining before permeabilization. For total LRP8, optimize fixation (e.g., 4% PFA) and permeabilization (e.g., Triton X-100 or saponin) times and concentrations.
High Background / Non-specific Staining Primary antibody concentration is too high.Perform a titration experiment to determine the optimal antibody concentration.
Insufficient blocking.Increase blocking time (e.g., 1-2 hours) or try a different blocking agent (e.g., 5-10% normal goat serum in PBS).
Inadequate washing.Increase the number and duration of wash steps after primary and secondary antibody incubations.
Signal in Unexpected Cellular Location Antibody is detecting a non-specific target.Run a Western blot to confirm the antibody detects a band at the correct molecular weight for LRP8.[12][13] Use a negative control (e.g., cells with LRP8 knocked down).
Fixation artifact.Test different fixation methods (e.g., methanol vs. PFA) to see if it alters protein localization.
Co-Immunoprecipitation (Co-IP) for LRP8 Interaction

Troubleshooting Common Co-IP Issues

Problem Potential Cause Recommended Solution
No Pull-down of Bait (LRP8) or Prey Lysis buffer is too stringent and disrupts protein-protein interactions.Use a non-denaturing lysis buffer (e.g., without ionic detergents like SDS). RIPA buffer can sometimes be too harsh for Co-IPs.[14][15]
Antibody is not efficiently binding the target protein.Ensure the antibody is validated for IP.[12][13] Incubate the antibody with the lysate first before adding beads if the antibody has a weak affinity or the protein is in low abundance.[16]
The protein interaction is transient or weak.Consider in vivo cross-linking with an agent like formaldehyde before cell lysis to stabilize interactions.
High Background / Non-specific Binding Proteins are binding non-specifically to the IP antibody or beads.Pre-clear the lysate by incubating it with beads before adding the primary antibody.[14] Include an isotype control (a non-immune antibody of the same isotype) to check for non-specific binding.[15]
Insufficient washing.Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing salt concentration), but be careful not to disrupt the specific interaction.[16]
Heavy/Light Chains Obscuring Results The secondary antibody used for Western blotting detects the denatured heavy (~50 kDa) and light (~25 kDa) chains of the IP antibody.Use an IP antibody from a different species than the Western blot primary antibody.[14] Alternatively, use beads that are covalently coupled to the antibody or specialized secondary reagents that do not bind the heavy/light chains.[16]

Key Experimental Protocols

Protocol 1: Cell Surface Biotinylation Assay for LRP8 Internalization

This assay quantifies the rate of LRP8 endocytosis from the plasma membrane.

Methodology:

  • Cell Culture: Grow cells (e.g., HEK293 or neuronal cells expressing LRP8) to 80-90% confluency.

  • Biotinylation:

    • Wash cells twice with ice-cold PBS.

    • Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) on ice for 30 minutes to label cell surface proteins.[17]

    • Quench the reaction by washing with a quenching buffer (e.g., PBS containing glycine or Tris).

  • Internalization:

    • Wash cells with warm culture medium and transfer to a 37°C incubator for various time points (e.g., 0, 5, 15, 30, 60 minutes) to allow endocytosis to occur. The 0-minute time point represents the total surface-labeled protein.

  • Biotin Removal (Stripping):

    • To analyze only the internalized fraction, move plates back on ice.

    • Treat the cells with a reducing agent (e.g., glutathione solution) to strip remaining surface-bound biotin. This step is omitted for the total surface protein control (0-minute time point).

  • Lysis and Pulldown:

    • Lyse the cells in a suitable lysis buffer.

    • Incubate the cleared lysate with NeutrAvidin or Streptavidin-coated beads to capture the biotinylated (internalized) LRP8.[17]

  • Analysis:

    • Elute the captured proteins from the beads.

    • Analyze the eluates by Western blotting using an anti-LRP8 antibody. The signal intensity at each time point, relative to the total surface protein, indicates the amount of internalized LRP8.

Protocol 2: Co-Immunoprecipitation of LRP8 and Dab1

This protocol details the procedure to confirm the interaction between LRP8 and its intracellular binding partner, Dab1, following Reelin stimulation.

Methodology:

  • Cell Stimulation:

    • Culture neuronal cells or LRP8-expressing cells.

    • Treat cells with Reelin-containing conditioned media (or purified Reelin) for a short period (e.g., 5-15 minutes) to induce the LRP8-Dab1 interaction.[2] Include an unstimulated control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.[14]

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cleared lysate with an anti-LRP8 antibody (validated for IP) for several hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[18]

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with cold Co-IP lysis buffer to remove non-specific binders.[16]

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and perform a Western blot.

    • Probe the blot with an anti-Dab1 antibody to detect co-immunoprecipitated Dab1. Also, probe with an anti-LRP8 antibody to confirm the successful pulldown of LRP8.

Visualizations

Reelin_LRP8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8 Receptor Reelin->LRP8 Binding Dab1 Dab1 LRP8->Dab1 Recruitment pDab1 p-Dab1 Downstream Downstream Signaling (Cytoskeletal Dynamics, Gene Expression) pDab1->Downstream Activation SFK Src Family Kinases (Src/Fyn) SFK->Dab1 Phosphorylation

Troubleshooting_Workflow_CoIP Start Start Co-IP Experiment CheckInput Run Input Control on WB Start->CheckInput InputOK Bait Protein Detected? CheckInput->InputOK CheckIP Run IP Sample on WB (Probe for Bait) InputOK->CheckIP Yes Troubleshoot_Expression Troubleshoot: - Low protein expression - Lysis procedure InputOK->Troubleshoot_Expression No IP_OK Bait Protein Pulled Down? CheckIP->IP_OK CheckCoIP Probe Blot for Prey Protein IP_OK->CheckCoIP Yes Troubleshoot_IP Troubleshoot: - Antibody not suitable for IP - Bead binding issues IP_OK->Troubleshoot_IP No CoIP_OK Prey Protein Detected? CheckCoIP->CoIP_OK Success Interaction Confirmed CoIP_OK->Success Yes Troubleshoot_Interaction Troubleshoot: - Interaction is weak/transient - Lysis buffer too harsh CoIP_OK->Troubleshoot_Interaction No

Biotinylation_Assay_Workflow Start 1. Label Surface Proteins with Biotin (on ice) Incubate 2. Incubate at 37°C (Allow Internalization) Start->Incubate Split Incubate->Split Strip 3a. Strip Biotin from Remaining Surface Proteins Split->Strip NoStrip 3b. No Stripping (Total Surface Control) Split->NoStrip Lyse_A 4a. Lyse Cells & Pulldown Biotinylated Proteins Strip->Lyse_A Lyse_B 4b. Lyse Cells & Pulldown Biotinylated Proteins NoStrip->Lyse_B WB_A 5a. Western Blot for LRP8 (Internalized Fraction) Lyse_A->WB_A WB_B 5b. Western Blot for LRP8 (Total Surface Fraction) Lyse_B->WB_B

References

Validation & Comparative

LRP8's Crucial Role in Neuronal Migration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of neuronal migration is paramount. This guide provides a comprehensive comparison of Low-density Lipoprotein Receptor-related Protein 8 (LRP8) and its key alternative, the Very Low-Density Lipoprotein Receptor (VLDLR), in orchestrating this fundamental neurodevelopmental process. Supported by experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a critical resource for validating the role of LRP8 in neuronal migration.

LRP8 and VLDLR: A Tale of Two Receptors in Reelin Signaling

Neuronal migration, the process by which neurons travel from their origin to their final position in the brain, is tightly regulated by a symphony of molecular cues. Central to this process is the Reelin signaling pathway. Reelin, an extracellular matrix glycoprotein, binds to two key receptors on the surface of migrating neurons: LRP8 (also known as Apolipoprotein E Receptor 2 or ApoER2) and VLDLR.[1][2] This interaction triggers a downstream signaling cascade that is essential for the proper layering of the cerebral cortex.

While both LRP8 and VLDLR are receptors for Reelin and share the downstream adaptor protein Disabled-1 (Dab1), they exhibit distinct and non-redundant functions in cortical development.[1][3][4] Genetic knockout studies in mice have been instrumental in dissecting their individual contributions.

Quantitative Comparison of LRP8 and VLDLR Knockout Phenotypes

The following table summarizes the key quantitative findings from studies on LRP8 and VLDLR knockout mice, highlighting their divergent roles in neuronal migration.

FeatureWild-TypeLRP8 Knockout (-/-)VLDLR Knockout (-/-)LRP8/VLDLR Double Knockout (-/-)
Cortical Layering Normal inside-out laminationDisruption of late-born neuron migration to superficial layers[1]Inversion of cortical layers, with late-born neurons in deeper layers and early-born neurons more superficial[1][5]Severe "reeler-like" phenotype with complete inversion of cortical layers[5]
Neuronal Invasion of Marginal Zone AbsentAbsent[1]Present; significant number of neurons overshoot their target and invade the marginal zone[1][6]Present and severe[5]
Cerebellar Foliation NormalMildly affectedModerately affectedAbsent[5]
Dab1 Phosphorylation Reelin-inducedReduced Reelin-induced phosphorylationReduced Reelin-induced phosphorylationAbolished Reelin-induced phosphorylation

The Reelin-LRP8/VLDLR Signaling Pathway

The binding of Reelin to LRP8 and VLDLR initiates a signaling cascade that ultimately modulates the neuronal cytoskeleton to control migration. The diagram below illustrates the key components of this pathway.

Reelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8 (ApoER2) Reelin->LRP8 VLDLR VLDLR Reelin->VLDLR Dab1 Dab1 LRP8->Dab1 Recruitment VLDLR->Dab1 Recruitment pDab1 p-Dab1 Dab1->pDab1 Phosphorylation Cytoskeleton Cytoskeletal Modulation pDab1->Cytoskeleton Src_Fyn Src/Fyn Kinases Src_Fyn->Dab1 Migration Neuronal Migration Cytoskeleton->Migration In_Utero_Electroporation cluster_workflow Experimental Workflow Start Anesthetize Pregnant Mouse Expose Expose Uterine Horns Start->Expose Inject Inject Plasmid DNA (shRNA for LRP8) into Lateral Ventricle Expose->Inject Electroporate Apply Electrical Pulses (Tweezertrodes) Inject->Electroporate Return Return Uterus and Suture Incision Electroporate->Return Develop Allow Embryo to Develop to Desired Stage Return->Develop Analyze Analyze Brain Sections (Immunohistochemistry) Develop->Analyze

References

A Comparative Analysis of LRP8 and VLDLR Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), and the very low-density lipoprotein receptor (VLDLR) are type I transmembrane receptors belonging to the low-density lipoprotein (LDLR) receptor family.[1][2] While structurally related, with an overall sequence homology of approximately 50%, they exhibit distinct expression patterns, ligand-binding affinities, and downstream signaling cascades that contribute to their unique and overlapping functions in cellular processes.[2] This guide provides a detailed comparison of LRP8 and VLDLR signaling, supported by experimental data, to elucidate their roles in health and disease for researchers, scientists, and drug development professionals.

General Characteristics

Both LRP8 and VLDLR share a conserved structure typical of the LDLR family, including an N-terminal ligand-binding domain, an epidermal growth factor (EGF) precursor homology domain, an O-linked sugar domain, a single transmembrane domain, and a cytoplasmic tail containing at least one NPxY motif, which is crucial for intracellular protein interactions and signal transduction.[2][3][4]

FeatureLRP8 (ApoER2)VLDLR
Aliases ApoER2, HSZ75190, LRP-8[3]-
Gene Location Chromosome 1 (1p32.3)[3]Chromosome 9 (9p24.2)
Key Ligands Reelin, Apolipoprotein E (ApoE), F-spondin, Activated Protein C (APC)[4][5][6][7]Reelin, VLDL, ApoE, Thrombospondin-1[8][9][10]
NPxY Motifs One NPxY motif in the cytoplasmic tail[4]One NPxY motif in the cytoplasmic tail[2][11]
Key Feature Contains a proline-rich 59-amino acid insert in its cytoplasmic tail, encoded by an alternatively spliced exon, which allows for unique protein interactions (e.g., with PSD-95).[3]Lacks the cytoplasmic insert found in LRP8. Interacts with the Pafah1b complex to mediate neuronal migration.[5]

Core Signaling Pathways: A Comparative Overview

The most extensively studied signaling pathway involving both LRP8 and VLDLR is the Reelin pathway, which is fundamental for neuronal migration during brain development.[1][3] However, distinct signaling cascades are also initiated by other ligands, highlighting the functional divergence of these two receptors.

The Canonical Reelin Signaling Pathway (Shared)

Reelin, a large secreted glycoprotein, binds to both LRP8 and VLDLR, initiating a canonical signaling cascade.[3][8] Although both receptors are involved, LRP8 generally exhibits a higher affinity for full-length Reelin than VLDLR.[2][6] The binding of Reelin induces receptor clustering and triggers the recruitment of the intracellular adaptor protein Disabled-1 (Dab1).[2][3] Dab1 binds to the NPxY motifs in the cytoplasmic tails of the receptors and becomes phosphorylated on tyrosine residues by Src family kinases (SFKs), such as Fyn and Src.[3][5]

Phosphorylated Dab1 acts as a scaffold for downstream signaling molecules, leading to the activation of several cascades, including:

  • PI3K/Akt Pathway: This activation leads to the phosphorylation and subsequent inhibition of glycogen synthase kinase 3β (GSK3β), which plays a role in suppressing tau protein phosphorylation.[5][7][12]

  • Crk/C3G/Rap1 Pathway: Involved in regulating cell adhesion and cytoskeletal dynamics.

  • CDC42 Activation: Reelin-LRP8 signaling, in particular, has been shown to activate CDC42, promoting cell migration and invasion.[13]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8 / ApoER2 Reelin->LRP8 Binding & Clustering VLDLR VLDLR Reelin->VLDLR Binding & Clustering Dab1 Dab1 LRP8->Dab1 Recruitment VLDLR->Dab1 Recruitment pDab1 p-Dab1 Dab1->pDab1 Phosphorylation PI3K PI3K pDab1->PI3K Activation Migration Neuronal Migration & Cytoskeletal Dynamics pDab1->Migration SFKs Src Family Kinases (Fyn, Src) SFKs->Dab1 Akt Akt PI3K->Akt Activation GSK3b GSK3β Akt->GSK3b Inhibition Tau Tau Phosphorylation GSK3b->Tau iGSK3b Inactive GSK3β

Canonical Reelin signaling pathway via LRP8 and VLDLR.
LRP8-Specific Signaling Pathways

LRP8 is implicated in several signaling pathways independent of VLDLR, largely due to its unique structural features and protein interactions.

  • Wnt/β-catenin Signaling: LRP8 can act as a positive regulator of the canonical Wnt/β-catenin pathway.[14] It promotes the stabilization and nuclear accumulation of β-catenin, leading to the transcription of Wnt target genes like Axin2 and Cyclin D1.[14][15] This function has been implicated in both osteoblast differentiation and the proliferation of non-small cell lung cancer cells.[15][16]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Wnt Wnt Ligand LRP8 LRP8 Wnt->LRP8 Fzd Frizzled Wnt->Fzd DestructionComplex Destruction Complex LRP8->DestructionComplex Inhibition Fzd->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activation

LRP8-mediated positive regulation of Wnt/β-catenin signaling.
  • Other LRP8 Pathways:

    • ApoE2/ERK1/2 Pathway: The binding of ApoE isoform 2 to LRP8 can induce the phosphorylation of ERK1/2, activating c-Myc and promoting cell cycle progression.[5][14]

    • STAT3 Activation: LRP8 can activate STAT3 phosphorylation and its subsequent nuclear signaling.[5][14]

    • JNK Inhibition: LRP8 can interact with JNK-interacting proteins (JIPs) at the plasma membrane, which interferes with the signaling of JNK and inhibits its translocation to the nucleus.[5]

VLDLR-Specific Signaling Pathways

VLDLR's signaling activities are particularly noted in lipid metabolism and have distinct downstream effectors in neuronal migration.

  • VLDL-Induced PKC/ERK Signaling: In macrophages, VLDL and beta-VLDL can induce the expression of the VLDLR gene.[17][18] This process is mediated by the activation of the Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) cascade, which enhances the transcriptional activity of the VLDLR gene promoter.[17][18]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space VLDL VLDL / β-VLDL VLDLR_r VLDLR VLDL->VLDLR_r PKC PKC VLDLR_r->PKC Activation MEK MEK PKC->MEK Activation ERK ERK1/2 MEK->ERK Activation pERK p-ERK1/2 ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus Translocation VLDLR_Gene VLDLR Gene Promoter VLDLR_mRNA VLDLR mRNA VLDLR_Gene->VLDLR_mRNA Increased Transcription

VLDL-induced VLDLR expression via the PKC/ERK pathway.
  • Pafah1b Complex Interaction: A key distinction in neuronal migration is that the Pafah1b complex mediates the downstream effects of VLDLR, a function not required by LRP8.[5] This highlights a divergence in their mechanisms for controlling neuronal positioning.

Quantitative Data and Functional Outcomes

ParameterLRP8 (ApoER2)VLDLRCitation
Reelin Binding Affinity Higher affinity for full-length Reelin.Lower affinity for full-length Reelin, but binds Reelin fragments equally to LRP8.[2][6]
ApoE Isoform Binding Binds all human ApoE isoforms (E2, E3, E4).Binds all human ApoE isoforms with high affinity.[2]
VLDL Binding Binds triglyceride-rich apoE-containing particles.Binds VLDL and intermediate-density lipoprotein (IDL), but not LDL.[9][19]
Primary Tissue Expression Brain (neocortex, hippocampus, cerebellum), testis, placenta.Brain, heart, skeletal muscle, adipose tissue.[9][14][20]
Role in Neuronal Migration Essential; works in concert with VLDLR. Double knockout with VLDLR leads to a severe "reeler" phenotype.Essential; works in concert with LRP8. Mediates downstream effects via the Pafah1b complex.[1][5][8]
Role in Synaptic Plasticity Crucial for long-term potentiation (LTP), partly through interaction with NMDA receptors via PSD-95.Also involved in LTP, but its specific role is less understood compared to LRP8.[3]
Role in Cancer Implicated in proliferation and invasion in breast, lung, and bladder cancers via Wnt and ERK pathways.Overexpressed in triple-negative breast cancer and promotes proliferation and migration in gastric cancer.[5][15][21]
Endocytosis Rate Internalizes Reelin at a much slower rate.Internalizes Reelin rapidly via clathrin-mediated endocytosis.[19]

Experimental Protocols

The following are methodologies for key experiments used to elucidate and compare LRP8 and VLDLR signaling.

Western Blotting for Protein Expression and Phosphorylation
  • Objective: To detect the expression levels of total and phosphorylated proteins (e.g., LRP8, VLDLR, Dab1, p-Dab1, ERK, p-ERK) in cell lysates.

  • Methodology:

    • Cell Lysis: Cells are treated with appropriate ligands (e.g., Reelin, VLDL) for specified times. Subsequently, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-LRP8, anti-VLDLR, anti-p-Dab1, anti-β-actin as a loading control).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[15][18][22]

G cluster_workflow Western Blotting Workflow A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Separation by Size) B->C D 4. Transfer to PVDF Membrane C->D E 5. Blocking (5% Milk or BSA) D->E F 6. Primary Antibody Incubation (Overnight) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. ECL Detection & Imaging G->H I 9. Data Analysis (Densitometry) H->I

Workflow for a typical Western Blotting experiment.
Reverse Transcription PCR (RT-PCR) for mRNA Expression

  • Objective: To measure the mRNA expression levels of genes like VLDLR.

  • Methodology:

    • RNA Extraction: Total RNA is extracted from cells using a commercial kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

    • RNA Quantification and Quality Check: The concentration and purity of the extracted RNA are determined using a spectrophotometer.

    • Reverse Transcription: First-strand cDNA is synthesized from a standardized amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • PCR Amplification: The cDNA is used as a template for PCR amplification with gene-specific primers for the target gene (e.g., VLDLR) and a housekeeping gene (e.g., GAPDH for normalization).

    • Gel Electrophoresis: The PCR products are resolved on an agarose gel stained with ethidium bromide and visualized under UV light. The band intensity is quantified to determine relative mRNA levels.[17][18]

Transwell Migration and Invasion Assays
  • Objective: To assess the effect of LRP8 or VLDLR signaling on the migratory and invasive potential of cells.

  • Methodology:

    • Cell Preparation: Cells (e.g., cancer cells with manipulated LRP8/VLDLR expression) are serum-starved for several hours.

    • Assay Setup: Cells are seeded into the upper chamber of a Transwell insert (with an 8-µm pore size membrane). For invasion assays, the membrane is pre-coated with Matrigel.

    • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum or a specific ligand like Reelin).

    • Incubation: The plates are incubated for a set period (e.g., 24-48 hours) to allow cell migration or invasion through the membrane.

    • Quantification: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. Cells that have migrated to the lower surface are fixed with methanol, stained with crystal violet, and counted under a microscope in several random fields.[13][15]

Conclusion

LRP8 and VLDLR, while sharing the role of co-receptors in the canonical Reelin pathway, exhibit significant functional divergence. LRP8's unique cytoplasmic domain enables it to participate in distinct signaling cascades, including the Wnt/β-catenin and JNK pathways, and gives it a more prominent role in synaptic plasticity. Conversely, VLDLR has a broader tissue distribution, is a key player in VLDL metabolism, and utilizes a different set of downstream effectors, such as the Pafah1b complex, for its role in neuronal migration. These differences in ligand affinity, expression, and intracellular interactors underscore their specialized roles in physiology and pathology, offering distinct targets for therapeutic intervention in neurological disorders and cancer.

References

The Confirmation of LRP8 as a Primary Receptor for Reelin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8) and the Very-Low-Density Lipoprotein Receptor (VLDLR) as the two primary receptors for the extracellular matrix protein Reelin. This guide synthesizes experimental data to confirm the role of LRP8 and presents a detailed look at the methodologies used to elucidate the Reelin signaling pathway.

Reelin is a large, secreted glycoprotein crucial for neuronal migration and positioning during brain development, as well as for synaptic plasticity in the adult brain. The discovery of its receptors has been a cornerstone in understanding the molecular mechanisms underlying these fundamental neurological processes. Initial genetic evidence pointed towards a signaling pathway involving the intracellular adapter protein Disabled-1 (Dab1). This led to the identification of LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), and VLDLR as the key cell-surface receptors that bind Reelin and initiate a cascade of intracellular events.

LRP8 and VLDLR: The Canonical Reelin Receptors

Genetic studies were pivotal in establishing the roles of LRP8 and VLDLR. Mice with a double knockout of both Lrp8 and Vldlr genes exhibit a phenotype that is virtually indistinguishable from that of "reeler" mice, which have a mutation in the Reelin gene. This powerful genetic evidence underscores the essential and overlapping functions of these two receptors in mediating the Reelin signal.

While both are members of the low-density lipoprotein receptor family, they exhibit distinct expression patterns and have some non-overlapping functions, suggesting they may play subtly different roles in Reelin signaling depending on the cellular context and developmental stage.

Comparative Analysis of Reelin Receptor Performance

The interaction between Reelin and its receptors, LRP8 and VLDLR, has been characterized through various biochemical and cellular assays. While both receptors bind Reelin with high affinity, subtle differences in their binding kinetics and signaling downstream have been reported.

ParameterLRP8 (ApoER2)VLDLROther Alternatives
Reelin Binding Affinity (Kd) Higher affinity than VLDLR[1][2][3]~0.7 nM[4]EphB2: Binds Reelin directly and independently of LRP8/VLDLR.[5] Neuropilin-1 (Nrp1): Acts as a co-receptor for VLDLR, enhancing Reelin binding.[6][7]
Dab1 Phosphorylation Induces robust tyrosine phosphorylation of Dab1.[8]Induces tyrosine phosphorylation of Dab1.[8]EphB2: Does not induce Dab1 phosphorylation.[9]
Key Functional Distinctions Predominantly involved in synaptic plasticity in the adult brain.[10]Plays a more prominent role in early neuronal migration.[11]EphB2: Involved in cell migration and axon guidance.[5] Neuropilin-1: Modulates dendritic development in a context-specific manner.[6]

Experimental Confirmation: Key Methodologies

The confirmation of LRP8 as a Reelin receptor and the elucidation of the subsequent signaling pathway have been made possible through a series of key experimental techniques.

Co-Immunoprecipitation (Co-IP)

This technique has been fundamental in demonstrating the direct physical interaction between Reelin and its receptors, LRP8 and VLDLR.

Protocol for Co-Immunoprecipitation of Reelin and LRP8/VLDLR:

  • Cell Lysate Preparation:

    • Culture cells expressing LRP8 or VLDLR (e.g., HEK293T cells transfected with the respective receptor constructs).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to maintain protein-protein interactions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein mixture.

  • Immunoprecipitation:

    • Incubate the cleared cell lysate with an antibody specific for the "bait" protein (e.g., anti-LRP8 or anti-VLDLR antibody) for several hours to overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose or magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Perform a Western blot using an antibody against the "prey" protein (e.g., anti-Reelin antibody) to detect the interaction.

Dab1 Phosphorylation Assay

The tyrosine phosphorylation of the intracellular adapter protein Dab1 is the immediate downstream consequence of Reelin binding to its receptors. Western blotting is a standard method to detect this phosphorylation event.

Protocol for Western Blot Analysis of Dab1 Phosphorylation:

  • Cell Stimulation and Lysis:

    • Culture primary neurons or a suitable cell line.

    • Stimulate the cells with recombinant Reelin for a specific time course (e.g., 5, 15, 30 minutes).

    • Lyse the cells in a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of the lysates.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a blocking agent (e.g., bovine serum albumin or non-fat dry milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated Dab1 (anti-pDab1).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Dab1.

Signaling Pathways and Logical Relationships

The binding of Reelin to LRP8 and VLDLR initiates a well-defined signaling cascade that is critical for neuronal function.

Reelin_Signaling_Pathway Reelin Reelin LRP8 LRP8 (ApoER2) Reelin->LRP8 VLDLR VLDLR Reelin->VLDLR Dab1 Dab1 LRP8->Dab1 recruits VLDLR->Dab1 recruits pDab1 p-Dab1 Dab1->pDab1 phosphorylation Downstream Downstream Signaling pDab1->Downstream SFK Src Family Kinases (SFK) SFK->Dab1

Caption: The canonical Reelin signaling pathway.

The experimental workflow to confirm the Reelin-LRP8/VLDLR interaction and subsequent Dab1 phosphorylation is a multi-step process.

Experimental_Workflow Start Start: Cell Culture & (optional) Transfection Stimulation Reelin Stimulation Start->Stimulation Lysis Cell Lysis Stimulation->Lysis CoIP Co-Immunoprecipitation (anti-LRP8/VLDLR) Lysis->CoIP WB_pDab1 Western Blot (anti-pDab1) Lysis->WB_pDab1 WB_Reelin Western Blot (anti-Reelin) CoIP->WB_Reelin Result_Interaction Result: Interaction Confirmed WB_Reelin->Result_Interaction Result_Signaling Result: Signaling Confirmed WB_pDab1->Result_Signaling

Caption: Experimental workflow for confirming Reelin receptor interaction and signaling.

References

Validating LRP8 as a Therapeutic Target for Neurological Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8) as a therapeutic target for neurological disorders against other emerging strategies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Executive Summary

Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2), has emerged as a promising therapeutic target for neurological disorders, particularly Alzheimer's disease. Its critical role in mediating signaling pathways initiated by Reelin and Apolipoprotein E (ApoE) positions it as a key regulator of synaptic plasticity, neuronal migration, and amyloid-beta (Aβ) metabolism.[1][2] This guide presents a comparative analysis of targeting LRP8 versus alternative therapeutic strategies, supported by preclinical data. While direct head-to-head comparative studies are limited, this guide synthesizes available data from similar animal models to provide an objective overview.

LRP8-Targeted Therapies vs. Alternative Approaches: A Preclinical Data Comparison

The following tables summarize quantitative data from preclinical studies on LRP8-targeted therapies and alternative approaches in mouse models of Alzheimer's disease.

Table 1: Comparison of Therapeutic Strategies on Cognitive Improvement in Alzheimer's Disease Mouse Models

Therapeutic StrategyCompound/MethodMouse ModelCognitive TestImprovement vs. ControlReference
LRP8 Modulation ApoER2 Exon 19 Splicing ASOTgCRND8Morris Water MazeSignificant improvement in learning and memory[3]
ApoE Modulation COG1410 (ApoE Mimetic)APP/PS1Morris Water MazeSignificant improvement in spatial learning and memory[4]
APP Suppression APP Antisense OligonucleotideSAMP8Footshock AvoidanceImproved acquisition and retention[5]
Reelin Enhancement Reelin OverexpressionVLW (Tauopathy)Not SpecifiedAmeliorated cognitive impairment[6]

Table 2: Comparison of Therapeutic Strategies on Amyloid-Beta Pathology in Alzheimer's Disease Mouse Models

Therapeutic StrategyCompound/MethodMouse ModelAβ ReductionReference
LRP8 Modulation ApoER2 Exon 19 Splicing ASOTgCRND8No significant change in Aβ levels reported[3]
ApoE Modulation COG1410 (ApoE Mimetic)APP/PS1Reduced Aβ deposition[4]
APP Suppression APP Antisense OligonucleotideSAMP8Reduced APP levels, which is a precursor to Aβ[5]
γ-Secretase Inhibition Semagacestat (clinical trial)HumanLowered Aβ production[7][8]

Key Signaling Pathways Involving LRP8

LRP8 is a central component of two major signaling pathways in the brain: the Reelin and ApoE pathways. These pathways are crucial for normal brain development and function, and their dysregulation is implicated in several neurological disorders.

Reelin Signaling Pathway

The Reelin pathway is essential for neuronal migration during development and for synaptic plasticity in the adult brain.[1] Binding of Reelin to LRP8 and the Very Low-Density Lipoprotein Receptor (VLDLR) triggers a signaling cascade that leads to the phosphorylation of the intracellular adapter protein Dab1.[1][2] Phosphorylated Dab1 then activates downstream effectors that regulate cytoskeletal dynamics and gene expression, ultimately influencing synaptic function.[1]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8/ApoER2 Reelin->LRP8 binds VLDLR VLDLR Reelin->VLDLR binds Dab1 Dab1 LRP8->Dab1 recruits VLDLR->Dab1 recruits pDab1 p-Dab1 Dab1->pDab1 phosphorylated by SFK PI3K PI3K pDab1->PI3K activates Cytoskeleton Cytoskeletal Rearrangement pDab1->Cytoskeleton regulates GeneExpression Gene Expression (Synaptic Plasticity) pDab1->GeneExpression regulates SFK Src Family Kinases (SFK) SFK->Dab1 Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Tau Tau GSK3b->Tau phosphorylates pTau p-Tau Tau->pTau

Reelin signaling pathway mediated by LRP8/VLDLR.
ApoE Signaling and its Interaction with LRP8

ApoE is the primary lipid transporter in the brain and plays a crucial role in cholesterol metabolism and Aβ clearance. The different isoforms of ApoE (ApoE2, ApoE3, and ApoE4) have varying affinities for LRP8, which influences downstream signaling and the risk of developing Alzheimer's disease. The ApoE4 isoform, a major genetic risk factor for Alzheimer's, is associated with impaired Aβ clearance and synaptic dysfunction.[9]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ApoE Apolipoprotein E (ApoE) LRP8 LRP8/ApoER2 ApoE->LRP8 binds Abeta Amyloid-beta (Aβ) Abeta->LRP8 binds (indirectly via ApoE) Endocytosis Endocytosis and Trafficking LRP8->Endocytosis mediates Signaling Intracellular Signaling LRP8->Signaling initiates APP_Processing APP Processing Signaling->APP_Processing modulates

ApoE interaction with LRP8 and its downstream effects.

Experimental Workflow for Validating LRP8 as a Therapeutic Target

Validating a novel therapeutic target like LRP8 requires a multi-step experimental approach, progressing from in vitro characterization to in vivo efficacy studies in animal models.

G cluster_workflow Experimental Workflow for LRP8 Target Validation A Step 1: In Vitro Target Engagement - LRP8 Ligand Binding Assays - Co-immunoprecipitation B Step 2: Cellular Functional Assays - Neuronal Cell Culture - Western Blot for p-Dab1 A->B Confirm cellular activity C Step 3: Synaptic Function Analysis - Synaptosome Preparation - Electrophysiology (LTP) B->C Assess impact on synaptic plasticity D Step 4: In Vivo Efficacy in Animal Models - Behavioral Tests (MWM, Fear Conditioning) - Histopathology (Aβ quantification) C->D Evaluate therapeutic potential in vivo

References

A Comparative Guide to the Functional Effects of LRP8 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Low-density lipoprotein receptor-related protein 8 (LRP8), also known as apolipoprotein E receptor 2 (ApoER2), is a critical cell surface receptor involved in a multitude of physiological and pathological processes, from neuronal development to cancer progression.[1] The functional diversity of LRP8 is significantly expanded by alternative splicing, giving rise to multiple isoforms with distinct structural domains and, consequently, varied functional capacities. Understanding the specific effects of these isoforms is paramount for targeted therapeutic development.

This guide provides a comprehensive comparison of the known LRP8 isoforms, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

LRP8 Isoform Overview

Alternative splicing of the LRP8 gene primarily affects three key regions: the ligand-binding domain, the O-linked glycosylation region, and the cytoplasmic tail. These variations give rise to isoforms with differing abilities to bind ligands, undergo proteolytic processing, and engage in intracellular signaling cascades.

Quantitative Comparison of LRP8 Isoform Functions

The following tables summarize the available quantitative data comparing the functional characteristics of different LRP8 isoforms.

Isoform FeatureCompared IsoformsLigandQuantitative MeasurementOutcomeReference
Ligand Binding Affinity ApoER2-LA1237 vs. ApoER2-LA12378Reelin central fragmentBinding Affinity (Kd)ApoER2-LA1237 has a stronger affinity for the Reelin central fragment.[1]
ApoER2-LA1237 vs. ApoER2-LA12378Reelin fragment with repeat 8 (RR8)Binding Affinity (Kd)ApoER2-LA12378 binds comparably to all Reelin fragments lacking the C-terminal region.[1]
LRP8 with 3 vs. 7 ligand-binding repeatsβ-VLDLBinding AffinityIdentical affinities for β-VLDL.[1]
LRP8ApoE2, ApoE3, ApoE4Binding AffinityNatural isoforms of ApoE have similar affinities for LRP8.[2][2]
Isoform FeatureCompared IsoformsCellular ProcessQuantitative MeasurementOutcomeReference
Proteolytic Cleavage LRP8 with vs. without O-linked glycosylation regionIntracellular Domain (ICD) ReleaseCleavage EfficiencyIsoform lacking the O-linked glycosylation region is cleaved more efficiently.[3]
Signaling Activation Full-length LRP8 vs. isoforms with differing numbers of ligand-binding repeatsC-terminal fragment (CTF) generationAmount of CTFsDifferent amounts of CTFs are generated.[3]

Note: Comprehensive quantitative data comparing all known LRP8 isoforms across a wide range of ligands and cellular functions is currently limited in the scientific literature. Further research is required to fully elucidate the distinct roles of each isoform.

Signaling Pathways Modulated by LRP8 Isoforms

LRP8 isoforms differentially engage various signaling pathways, primarily due to the presence or absence of specific domains that mediate protein-protein interactions.

Reelin Signaling Pathway

The Reelin pathway is crucial for neuronal migration and synaptic plasticity. The cytoplasmic insert, encoded by exon 19, is a key determinant of LRP8's role in this pathway.

Reelin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin LRP8_full LRP8 (with cytoplasmic insert) Reelin->LRP8_full Binds LRP8_short LRP8 (without cytoplasmic insert) Reelin->LRP8_short Binds VLDLR VLDLR Reelin->VLDLR Binds Dab1 Dab1 LRP8_full->Dab1 Recruits JIP JIP LRP8_full->JIP Binds via insert PSD95 PSD-95 LRP8_full->PSD95 Binds via insert LRP8_short->Dab1 Recruits VLDLR->Dab1 Recruits Src_Fyn Src/Fyn Dab1->Src_Fyn Activates PI3K PI3K Dab1->PI3K Activates Src_Fyn->Dab1 Phosphorylates NMDAR NMDA Receptor Src_Fyn->NMDAR Phosphorylates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits JNK JNK JIP->JNK Inhibits PSD95->NMDAR Clusters with

Caption: Reelin signaling pathway initiated by LRP8 isoforms.

ApoE Signaling and Alzheimer's Disease

ApoE binding to LRP8 has been implicated in Alzheimer's disease pathology, influencing the processing of amyloid precursor protein (APP) and the production of amyloid-beta (Aβ).

ApoE_AD_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ApoE ApoE LRP8 LRP8 ApoE->LRP8 Binds gamma_secretase γ-secretase LRP8->gamma_secretase Cleavage Endocytosis Endocytosis LRP8->Endocytosis Promotes APP APP APP->gamma_secretase Cleavage APP->Endocytosis Undergoes Abeta Aβ Production gamma_secretase->Abeta LRP8_ICD LRP8 ICD gamma_secretase->LRP8_ICD Endocytosis->Abeta Leads to

Caption: LRP8-mediated ApoE signaling in Alzheimer's disease.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of LRP8 isoform functions. Below are protocols for key experiments.

Quantification of LRP8 Isoform Expression by Real-Time Quantitative PCR (qPCR)

Objective: To determine the relative expression levels of different LRP8 mRNA isoforms in various tissues or cell types.[4][5]

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument and reagents (e.g., SYBR Green)

  • Isoform-specific primers (designed to flank splice junctions)

  • Housekeeping gene primers (for normalization, e.g., GAPDH)

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • Primer Design and Validation: Design primers that specifically amplify each LRP8 isoform of interest. Validate primer specificity and efficiency through standard curves.

  • qPCR Reaction: Set up qPCR reactions containing cDNA, isoform-specific primers, and qPCR master mix.

  • Data Analysis: Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the expression of a housekeeping gene.

Analysis of Ligand Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To quantitatively measure the binding affinity (Kd) of different LRP8 isoforms to specific ligands (e.g., Reelin, ApoE).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Purified recombinant LRP8 isoform ectodomains

  • Purified ligands

  • Running buffer

Protocol:

  • Chip Immobilization: Covalently immobilize one of the binding partners (e.g., LRP8 isoform) onto the sensor chip surface.

  • Ligand Injection: Inject a series of concentrations of the other binding partner (ligand) over the chip surface.

  • Data Acquisition: Measure the change in resonance units (RU) over time to monitor binding and dissociation.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Assessment of Reelin-Induced Dab1 Phosphorylation by Western Blot

Objective: To compare the ability of different LRP8 isoforms to mediate Reelin-induced phosphorylation of the downstream adapter protein Dab1.[6][7][8]

Materials:

  • Cell lines expressing specific LRP8 isoforms

  • Recombinant Reelin

  • Cell lysis buffer

  • Antibodies: anti-phospho-Dab1, anti-total-Dab1, anti-LRP8

  • SDS-PAGE and Western blotting equipment

Protocol:

  • Cell Culture and Transfection: Culture cells and transfect them with expression vectors for the desired LRP8 isoforms.

  • Reelin Stimulation: Treat the cells with a known concentration of Reelin for a specific time course.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated Dab1 and total Dab1.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated Dab1 to total Dab1.

Co-Immunoprecipitation (Co-IP) to Identify Isoform-Specific Interacting Proteins

Objective: To identify proteins that interact with specific LRP8 isoforms, particularly those with unique cytoplasmic domains.[9][10][11][12]

Materials:

  • Cells expressing tagged LRP8 isoforms (e.g., HA-tagged)

  • Co-IP lysis buffer

  • Antibody against the tag (e.g., anti-HA)

  • Protein A/G agarose beads

  • Mass spectrometry or Western blotting for protein identification

Protocol:

  • Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody targeting the tag on the LRP8 isoform.

  • Complex Pull-down: Add protein A/G beads to capture the antibody-LRP8-interacting protein complexes.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution and Analysis: Elute the protein complexes and identify the interacting partners by mass spectrometry or Western blotting.

Conclusion

The alternative splicing of LRP8 generates a diverse repertoire of receptors with distinct functional properties. The presence or absence of specific domains, such as the eighth ligand-binding repeat or the cytoplasmic proline-rich insert, significantly impacts ligand binding, signal transduction, and cellular responses. This guide provides a framework for understanding and experimentally investigating the differential effects of LRP8 isoforms. A more complete understanding of these isoform-specific functions will be instrumental in developing targeted therapies for a range of diseases where LRP8 signaling is dysregulated.

References

A Researcher's Guide to LRP8 Antibodies: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience, cell biology, and drug development, selecting a reliable antibody is a critical first step for generating reproducible and accurate data. This guide provides a comparative overview of commercially available antibodies targeting the Low-density lipoprotein receptor-related protein 8 (LRP8), also known as Apolipoprotein E receptor 2 (ApoER2).

LRP8 is a key cell surface receptor involved in crucial signaling pathways, most notably the Reelin pathway, which governs neuronal migration during brain development and synaptic plasticity in the adult brain.[1][2][3] Given its role in these fundamental processes, LRP8 is a significant target of investigation in neurodevelopmental and neurodegenerative diseases.[3][4]

This guide summarizes the specifications and available validation data for LRP8 antibodies from various vendors to assist researchers in making an informed decision.

LRP8 Signaling Pathway

LRP8 is a central component of the Reelin signaling cascade. The binding of the extracellular glycoprotein Reelin to LRP8 and the Very-low-density-lipoprotein receptor (VLDLR) induces receptor clustering.[3] This event triggers the phosphorylation of the intracellular adaptor protein Dab1 by Src family kinases, initiating a downstream cascade that influences neuronal migration, dendritic growth, and synaptic function.[1][3]

LRP8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8/ApoER2 Reelin->LRP8 binds VLDLR VLDLR Reelin->VLDLR binds Dab1 Dab1 LRP8->Dab1 recruits VLDLR->Dab1 pDab1 p-Dab1 Dab1->pDab1 phosphorylation Downstream Downstream Signaling pDab1->Downstream SFK Src Family Kinases (SFK) SFK->Dab1

Caption: Canonical Reelin-LRP8 signaling pathway.

Commercial Antibody Comparison

The selection of an appropriate antibody depends heavily on the intended application. Below is a summary of LRP8 antibodies from several vendors. Performance and validation data are based on information provided by the suppliers and citations in peer-reviewed literature. Independent, in-house validation is always recommended.

VendorCatalog NumberClonalityHostApplications CitedValidation Highlights
Abcam ab108208Monoclonal (EPR3326)RabbitWB, IP, IHC-Fr, ICCKnockout (KO) validation data available in publications.[5] Cited in over 20 publications.
Thermo Fisher PA1-16913PolyclonalRabbitWB, ICC/IFSpecific for ~106 kDa membrane form and a ~130 kDa glycosylated form.[6] Tested in human, mouse, and chicken.[6]
Thermo Fisher MA5-38566Monoclonal (7G12E2)MouseWB, Flow Cytometry, ELISATested in human samples.[7]
CUSABIO CSB-PA623900LA01HUPolyclonalRabbitWB, IF, ELISAWB data shown in SH-SY5Y, A549, and U87 lysates.[8]
Aviva Systems OABF01725PolyclonalRabbitWB, IHC-P, IHC-Fr, ICC/IF, ELISAWB data shown in rat brain lysates.[9]
ProMab 31563Monoclonal (6F6B6)MouseWB, Flow Cytometry, ELISATested in human samples.[10]
Human Protein Atlas HPA073031PolyclonalRabbitIHC, WBExtensive IHC data in 44 normal human tissues and 20 cancer types.[11]

Note: WB: Western Blot, IHC-P: Immunohistochemistry (Paraffin), IHC-Fr: Immunohistochemistry (Frozen), IF: Immunofluorescence, ICC: Immunocytochemistry, IP: Immunoprecipitation, ELISA: Enzyme-Linked Immunosorbent Assay.

Experimental Protocols

Detailed and optimized protocols are essential for reproducible results. Below are standardized starting protocols for Western Blotting and Immunohistochemistry. Researchers should consult vendor datasheets for specific antibody recommendations.

General Western Blotting Protocol

A standard workflow for antibody validation using Western Blot is crucial for confirming specificity.

Caption: Standard experimental workflow for Western Blotting.

  • Lysate Preparation: Prepare whole-cell or tissue lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • Electrophoresis: Denature 20-30 µg of protein per sample and separate using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The predicted molecular weight of LRP8 is approximately 106 kDa.[6][8]

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20, TBST).

  • Primary Antibody Incubation: Incubate the membrane with the LRP8 primary antibody at the vendor-recommended dilution (e.g., 1:500 - 1:2000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

General Immunohistochemistry (IHC-P) Protocol
  • Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., 10 mM Sodium Citrate, pH 6.0) by heating the slides in a pressure cooker or water bath.

  • Permeabilization & Blocking: Permeabilize the tissue with a buffer like 0.2% Triton X-100 in PBS. Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the LRP8 primary antibody at the recommended dilution (e.g., 1:100 - 1:500) in a humidified chamber overnight at 4°C.

  • Washing: Wash slides three times with PBS or TBS.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system according to the manufacturer's instructions.

  • Detection: Visualize the staining using a chromogen such as 3,3'-Diaminobenzidine (DAB) and counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip using a permanent mounting medium.

Summary and Recommendations

The choice of an LRP8 antibody is highly dependent on the specific experimental context.

  • For applications requiring high specificity and confidence, the Abcam (ab108208) rabbit monoclonal antibody is a strong candidate, supported by its use in multiple publications and available knockout validation data.[5]

  • For broad species reactivity, the Thermo Fisher (PA1-16913) polyclonal antibody has been tested in human, mouse, and chicken.[6]

  • For extensive IHC characterization in human tissues, the antibody from the Human Protein Atlas (HPA073031) provides a valuable resource with a large dataset of stained tissues.[11]

Regardless of the choice, researchers should perform in-house validation using appropriate positive and negative controls (e.g., cell lines with known high/low expression, or ideally, knockout/knockdown-validated lysates) to ensure the antibody performs as expected in their specific experimental setup.

References

A Comparative Analysis of LRP8 Function Across Neuronal Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide to the Differential Roles of LRP8 in Neuronal Function, Synaptic Plasticity, and Development

This publication provides a detailed comparative analysis of the Low-density lipoprotein receptor-related protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2), across various neuronal populations. This guide is intended for researchers, scientists, and drug development professionals investigating the intricate roles of LRP8 in neurobiology and related pathological conditions.

LRP8, a key receptor in the Reelin signaling pathway, plays a pivotal role in neuronal migration during embryonic development and modulates synaptic plasticity in the adult brain.[1][2] Its function, however, is not uniform across all neurons. Differential expression levels, alternative splicing, and distinct downstream signaling cascades contribute to a diverse range of LRP8-mediated effects in different brain regions and neuronal subtypes.[3][4] This guide synthesizes experimental data to illuminate these differences, providing a valuable resource for understanding the multifaceted nature of LRP8.

Comparative Overview of LRP8 Function

The function of LRP8 is intricately linked to its expression pattern and the specific splice variants present in different neuronal types. While direct quantitative comparisons of protein levels and binding affinities across distinct neuronal subtypes are not always available in the literature, a qualitative and semi-quantitative picture emerges from various studies. LRP8 is abundantly expressed in the cerebral cortex, hippocampus, and cerebellum.[5][6]

FeatureCortical Pyramidal NeuronsHippocampal CA1 Pyramidal NeuronsCerebellar Purkinje Cells
Primary Function Neuronal migration, synaptic plasticity, dendrite development.[7][8]Long-term potentiation (LTP), learning and memory.[1][2]Regulation of neuronal positioning.[9][10]
Key Ligands Reelin, Apolipoprotein E (ApoE).[4][11]Reelin, ApoE.[7][11]Reelin.[9]
Known Splice Variants High diversity of splice variants, including those with and without the cytoplasmic insert encoded by exon 19.[3]Predominantly expresses splice variants containing the cytoplasmic insert essential for LTP.[3]Expresses LRP8, but specific splice variant profiles are less characterized compared to the cortex and hippocampus.
Interaction with NMDA Receptors Forms a complex with NMDA receptors, modulating their function.[8]Strong functional and physical interaction with NMDA receptors, crucial for LTP.[1][2]Interaction with NMDA receptors is less established.
Downstream Signaling Canonical Reelin pathway involving Dab1, Src/Fyn, PI3K/Akt. Also, synapse-to-nucleus signaling via LRP8-ICD.[7][8]Strong activation of the canonical Reelin pathway and NMDA receptor-dependent signaling.[7][12]Primarily the canonical Reelin-Dab1 pathway for migration.[9]

LRP8 Signaling Pathways: A Neuronal Perspective

The canonical Reelin-LRP8 signaling pathway is fundamental to its function across different neurons. However, the downstream effectors and the interplay with other signaling cascades can vary, leading to neuron-specific outcomes.

Cortical Neurons: Migration and Plasticity

In cortical neurons, LRP8 is essential for proper neuronal migration during development. Reelin, secreted by Cajal-Retzius cells, binds to LRP8 and its co-receptor VLDLR on migrating neurons, leading to the phosphorylation of the intracellular adaptor protein Dab1 by Src family kinases (SFKs).[4][7] This initiates a cascade that regulates the cytoskeleton and cell adhesion, guiding the neuron to its correct position in the cortical layers.

In mature cortical neurons, LRP8 plays a significant role in synaptic plasticity and dendrite development.[7] A key feature in these neurons is the synapse-to-nucleus signaling mediated by the LRP8 intracellular domain (ICD). Upon Reelin binding and in conjunction with NMDA receptor activity, LRP8 undergoes proteolytic cleavage by γ-secretase, releasing its ICD. The ICD then translocates to the nucleus and regulates the transcription of genes involved in synaptic plasticity.[8]

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Reelin Reelin LRP8 LRP8 Reelin->LRP8 NMDAR NMDA Receptor Reelin->NMDAR co-activation Dab1 Dab1 LRP8->Dab1 binds gamma_secretase γ-secretase LRP8->gamma_secretase cleavage NMDAR->gamma_secretase activates SFKs Src/Fyn Dab1->SFKs activates PI3K PI3K Dab1->PI3K SFKs->Dab1 phosphorylates Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b inhibits LRP8_ICD LRP8-ICD gamma_secretase->LRP8_ICD releases Gene_Expression Gene Expression (Synaptic Plasticity) LRP8_ICD->Gene_Expression G cluster_extracellular Extracellular cluster_membrane Postsynaptic Membrane cluster_cytoplasm Cytoplasm Reelin Reelin LRP8_exon19 LRP8 (with exon 19) Reelin->LRP8_exon19 PSD95 PSD-95 LRP8_exon19->PSD95 binds Dab1 Dab1 LRP8_exon19->Dab1 binds NMDAR NMDA Receptor PSD95->NMDAR scaffolds LTP LTP Induction NMDAR->LTP SFKs Src/Fyn Dab1->SFKs activates SFKs->NMDAR G cluster_extracellular Extracellular cluster_membrane Purkinje Cell Membrane cluster_cytoplasm Cytoplasm cluster_process Cellular Process Reelin Reelin (from Granule Cells) LRP8 LRP8 Reelin->LRP8 VLDLR VLDLR Reelin->VLDLR Dab1 Dab1 LRP8->Dab1 binds VLDLR->Dab1 binds SFKs Src/Fyn Dab1->SFKs activates Cytoskeletal_Regulation Cytoskeletal Regulation Dab1->Cytoskeletal_Regulation SFKs->Dab1 phosphorylates Neuronal_Migration Neuronal Migration & Positioning Cytoskeletal_Regulation->Neuronal_Migration

References

A Comparative Analysis of the Endocytic Rates of LRP8 and Other LDL Receptor Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Internalization Kinetics of Key Lipoprotein Receptors

The Low-Density Lipoprotein (LDL) receptor family comprises a group of structurally related transmembrane proteins critical for a variety of physiological processes, including lipid metabolism and signal transduction.[1][2][3] A key functional parameter of these receptors is their rate of endocytosis, which dictates the efficiency of ligand uptake and the cellular response to signaling molecules. This guide provides a comparative overview of the endocytic rates of LRP8 (also known as ApoER2) and other prominent members of the LDL receptor family, supported by experimental data and detailed methodologies.

Quantitative Comparison of Endocytic Rates

The internalization kinetics of LDL receptor family members can vary significantly, influencing their biological roles. While direct comparative studies measuring the endocytic half-life of all receptors under identical conditions are limited, available data provide a strong basis for understanding their relative efficiencies.

ReceptorEndocytic Rate (t½ or % internalized/time)Endocytic Rate Constant (kₑ)Key Characteristics
LRP1 < 0.5 seconds (estimated t½)[4]Not explicitly stated, but implied to be very high.Exhibits a very rapid rate of endocytosis, consistent with its role as a scavenger receptor for a wide range of ligands.[4]
LDLR ~55% of surface receptors internalized in 5 minutes.[5]0.163 min⁻¹ (in HepG2 cells)[6]Demonstrates efficient and continuous internalization, crucial for cholesterol homeostasis.[5]
VLDLR Qualitatively faster than LRP8/ApoER2 in Reelin endocytosis.[7]Not explicitly stated.Efficiently mediates the endocytosis of its ligands.[7]
LRP8 (ApoER2) Qualitatively slower than VLDLR in Reelin endocytosis.[7][8]Not explicitly stated.Its slower endocytosis is thought to be related to its localization in lipid rafts.[8]
LRP1B Significantly slower than LRP1.Not explicitly stated.Shares many ligands with LRP1 but internalizes them at a much lower rate.[9]

Experimental Protocols

Accurate measurement of endocytic rates is fundamental to understanding the function of LDL receptor family members. The following are detailed methodologies for two common experimental approaches.

Cell Surface Biotinylation Assay for Measuring Endocytic Rate

This method allows for the quantification of the rate of internalization of a specific receptor from the cell surface.[10][11][12]

Principle: Cell surface proteins are labeled with a biotin derivative that can be later cleaved. By allowing internalization to occur for a specific time and then removing the biotin from the remaining surface-exposed proteins, the internalized fraction can be isolated and quantified.

Materials:

  • Cells expressing the LDL receptor of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Sulfo-NHS-SS-Biotin (membrane-impermeant, cleavable biotinylation reagent)

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Stripping buffer (e.g., 50 mM glutathione in a buffer containing 75 mM NaCl, 10 mM EDTA, and 1% BSA, pH 8.6-9.0)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the receptor of interest

Procedure:

  • Cell Culture: Grow cells to a confluent monolayer in culture plates.

  • Cell Surface Biotinylation:

    • Wash cells twice with ice-cold PBS to stop membrane trafficking.

    • Incubate cells with freshly prepared Sulfo-NHS-SS-Biotin in PBS (e.g., 0.5 mg/mL) for 30 minutes at 4°C with gentle agitation.[13][14]

    • Quench the biotinylation reaction by washing the cells three times with quenching solution.

  • Internalization:

    • Add pre-warmed culture medium and incubate the cells at 37°C for various time points (e.g., 0, 2, 5, 10, 20, 30 minutes) to allow for endocytosis. The 0-minute time point serves as the total surface receptor control.

  • Biotin Stripping:

    • To quantify internalized receptors, rapidly cool the cells on ice and wash with ice-cold PBS.

    • Incubate the cells with stripping buffer twice for 15 minutes each at 4°C to cleave the biotin from the proteins remaining on the cell surface.[10]

    • Wash the cells with ice-cold PBS.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in lysis buffer.

    • Determine the total protein concentration of each lysate.

  • Isolation of Biotinylated Proteins:

    • Incubate an equal amount of protein from each lysate with streptavidin-agarose beads to capture the biotinylated (internalized) receptors.

    • Wash the beads to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using an antibody against the receptor of interest.

    • Quantify the band intensity to determine the amount of internalized receptor at each time point. The endocytic rate can be calculated from the time course of receptor internalization.

Radiolabeled Ligand Uptake and Degradation Assay

This classic method measures the binding, internalization, and degradation of a specific ligand by its receptor.[15][16][17]

Principle: Cells are incubated with a radiolabeled ligand (e.g., ¹²⁵I-LDL). The amount of ligand bound to the cell surface, the amount internalized, and the amount degraded can be quantified separately.

Materials:

  • Cells expressing the LDL receptor of interest

  • Culture medium, with and without serum

  • ¹²⁵I-labeled LDL (or another specific ligand)

  • Unlabeled LDL (for determining non-specific binding)

  • Wash buffer (e.g., PBS with 0.2% BSA)

  • Heparin solution (to release surface-bound ligand)

  • Trichloroacetic acid (TCA)

  • Potassium iodide (KI)

  • Hydrogen peroxide (H₂O₂)

  • Gamma counter

Procedure:

  • Cell Preparation: Plate cells and grow to near confluency. Prior to the assay, incubate cells in serum-free medium to upregulate LDL receptor expression.

  • Binding and Internalization:

    • Incubate the cells with ¹²⁵I-LDL at 37°C for various time points. To determine non-specific binding, a parallel set of wells should be incubated with ¹²⁵I-LDL in the presence of a large excess of unlabeled LDL.

  • Measurement of Surface-Bound Ligand:

    • At the end of the incubation, place the plates on ice and wash the cells several times with cold wash buffer.

    • Incubate the cells with a heparin solution at 4°C to release the surface-bound ¹²⁵I-LDL.

    • Collect the heparin-released supernatant and measure the radioactivity using a gamma counter. This represents the surface-bound ligand.

  • Measurement of Internalized Ligand:

    • After heparin treatment, wash the cells and lyse them.

    • Measure the radioactivity in the cell lysate to determine the amount of internalized ligand.

  • Measurement of Degraded Ligand:

    • Collect the culture medium from the initial incubation.

    • Precipitate the intact protein with TCA. The TCA-soluble fraction contains the degraded, radiolabeled fragments (e.g., ¹²⁵I-tyrosine).

    • Measure the radioactivity in the TCA-soluble fraction to quantify ligand degradation.

  • Data Analysis:

    • Calculate specific binding, internalization, and degradation by subtracting the non-specific values from the total values. The rate of endocytosis can be determined from the time-dependent increase in internalized ligand.

Signaling Pathways and Endocytosis Mechanisms

The endocytosis of LDL receptor family members is a highly regulated process, primarily mediated by clathrin-coated pits and dependent on specific motifs within their cytoplasmic tails.[2][18][19]

Clathrin-Mediated Endocytosis Workflow

The general workflow for clathrin-mediated endocytosis of LDL receptors involves ligand binding, recruitment to clathrin-coated pits, vesicle formation, and subsequent intracellular sorting.

Endocytosis_Workflow cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., LDL, Reelin) Receptor LDL Receptor Family Member (e.g., LRP8, LDLR) Ligand->Receptor 1. Binding CoatedPit Clathrin-Coated Pit Receptor->CoatedPit 2. Recruitment (via Adaptor Proteins) CoatedVesicle Clathrin-Coated Vesicle CoatedPit->CoatedVesicle 3. Invagination & Vesicle Formation EarlyEndosome Early Endosome CoatedVesicle->EarlyEndosome 4. Uncoating & Fusion Recycling Recycling to Plasma Membrane EarlyEndosome->Recycling 5a. Receptor Recycling Lysosome Lysosomal Degradation EarlyEndosome->Lysosome 5b. Ligand Trafficking & Degradation

Caption: General workflow of clathrin-mediated endocytosis for LDL receptors.

Key Signaling Pathways Regulating Endocytosis

The recruitment of LDL receptors into clathrin-coated pits is facilitated by adaptor proteins that recognize specific sorting signals, most notably the NPxY motif, in the receptor's cytoplasmic tail.[20][21]

Reelin Signaling Pathway (LRP8/VLDLR): The binding of Reelin to LRP8 or VLDLR triggers a signaling cascade that is crucial for neuronal development.[1][22][23][24] This pathway also influences the endocytosis of the receptor-ligand complex.

Reelin_Signaling Reelin Reelin LRP8_VLDLR LRP8 / VLDLR Reelin->LRP8_VLDLR Binds Dab1 Dab1 LRP8_VLDLR->Dab1 Recruits SFK Src Family Kinases (Fyn, Src) Dab1->SFK Activates pDab1 Phosphorylated Dab1 SFK->Dab1 Phosphorylates Downstream Downstream Signaling (e.g., PI3K/Akt) pDab1->Downstream Endocytosis Clathrin-Mediated Endocytosis pDab1->Endocytosis

Caption: The Reelin signaling pathway initiated at LRP8/VLDLR.

PCSK9-Mediated Degradation: Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of LDLR and LRP8 levels. PCSK9 binds to these receptors on the cell surface and targets them for lysosomal degradation, thereby preventing their recycling and reducing their surface expression.[21][25][26][27][28][29][30]

PCSK9_Pathway cluster_surface Cell Surface cluster_endo Endocytic Pathway PCSK9 PCSK9 LDLR_LRP8 LDLR / LRP8 PCSK9->LDLR_LRP8 Binds Complex PCSK9-Receptor Complex LDLR_LRP8->Complex Forms Endosome Endosome Complex->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking for Degradation Recycling Recycling Blocked Endosome->Recycling

Caption: PCSK9-mediated targeting of LDLR/LRP8 for lysosomal degradation.

References

LRP8's Crucial Role in Long-Term Potentiation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Low-density lipoprotein receptor-related protein 8 (LRP8) and its role in long-term potentiation (LTP), a cellular mechanism underlying learning and memory. We will delve into the experimental data that confirms LRP8's function, compare it with alternative receptors, and provide detailed protocols for key experiments in this field.

LRP8: A Key Player in Synaptic Plasticity

LRP8, also known as Apolipoprotein E Receptor 2 (ApoER2), is a transmembrane receptor that plays a pivotal role in neuronal development and synaptic plasticity.[1] A significant body of evidence has established its essential function in long-term potentiation (LTP), the persistent strengthening of synapses that is critical for learning and memory.[1][2] LRP8 is a primary receptor for the extracellular matrix protein Reelin. The interaction between Reelin and LRP8 triggers a signaling cascade that is fundamental for the induction and maintenance of LTP in the hippocampus and cortex.[3][4]

The Reelin-LRP8 Signaling Pathway in LTP

The binding of Reelin to LRP8 initiates a series of intracellular events that ultimately modulate the function of N-methyl-D-aspartate receptors (NMDARs), which are crucial for LTP induction.[5] This signaling pathway is mediated by the intracellular adaptor protein Dab1.[4] Upon Reelin binding, LRP8 recruits and activates Src family kinases (SFKs), which then phosphorylate Dab1.[1] Activated Dab1, in turn, leads to the tyrosine phosphorylation of NMDAR subunits, enhancing their function and promoting the influx of calcium necessary to trigger the molecular cascade leading to LTP.[6]

A critical feature of LRP8 is an alternatively spliced exon in its cytoplasmic tail that encodes a proline-rich insert.[1][7] This insert is essential for LRP8's role in LTP as it allows the receptor to bind to the postsynaptic density protein PSD-95, thereby forming a functional complex with NMDARs at the synapse.[1][5]

Furthermore, the Reelin-LRP8 pathway also engages in synapse-to-nucleus communication. Following Reelin binding, the intracellular domain (ICD) of LRP8 can be cleaved by γ-secretase and translocate to the nucleus.[3][8] In the nucleus, the LRP8-ICD can regulate the transcription of genes involved in synaptic plasticity, providing a mechanism for long-lasting changes in synaptic function.[3]

References

Comparative Analysis of LRP8 Knockout and Wild-Type Mice: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison between LRP8 knockout (KO) and wild-type (WT) mice, offering objective performance analysis supported by experimental data. It is designed for researchers, scientists, and drug development professionals investigating the roles of the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2).

LRP8 is a critical cell surface receptor involved in diverse physiological processes, most notably in neurodevelopment, synaptic plasticity, and selenium transport.[1][2] As a key component of the Reelin signaling pathway, it plays a fundamental role in neuronal migration and long-term potentiation.[2][3] Understanding the phenotypic consequences of its ablation in mouse models is crucial for elucidating its function and its implications in various pathological conditions, including neurological disorders and thrombosis.[4][5]

Phenotypic Comparison: LRP8 Knockout vs. Wild-Type

The genetic deletion of LRP8 results in a range of observable phenotypes affecting the nervous, hematological, and reproductive systems. While some deficits are pronounced, others are subtle and may depend on environmental factors such as diet.

Neurological and Behavioral Phenotypes: LRP8 KO mice exhibit distinct neurological abnormalities. Homozygous mutants present with a smaller, less foliated cerebellum and various defects in hippocampal structure, including disorganized granule cell positioning and impaired cortical neuron migration.[6] These structural changes are associated with functional deficits. Even when fed a selenium-replete diet, LRP8 KO mice show subtle deficits in spatial learning and memory.[1][7] Furthermore, they display impaired long-term potentiation (LTP), a cellular correlate of learning and memory, and deficits in contextual fear conditioning.[4][6] Despite these cognitive and structural brain deficits, motor function in LRP8 KO mice appears largely normal on a standard diet.[1][7][8]

Hematological Phenotypes: A significant finding in LRP8-deficient mice is their altered platelet function. Platelets from both heterozygous (LRP8+/-) and homozygous (LRP8-/-) knockout mice show reduced activation in response to agonists like ADP or thrombin.[5][9] This in vitro finding translates to a significant in vivo effect on thrombosis. Following ferric chloride-induced injury to the carotid artery, LRP8-deficient mice demonstrate a prolonged time to vessel occlusion, indicating impaired thrombus formation.[5][9] Notably, this alteration in thrombosis occurs without affecting normal hemostasis, as tail bleeding times are unaffected.[5][9]

Reproductive and Metabolic Phenotypes: LRP8 knockout leads to reduced fertility in male mice, who exhibit abnormal sperm.[6][10] This is linked to the role of LRP8 in transporting the essential trace element selenium, via its carrier selenoprotein P, into the testes.[2][10] In terms of general metabolism, LRP8 inactivation does not significantly impact plasma triglyceride or cholesterol levels.[4]

Data Presentation

The following tables summarize the key quantitative data from comparative studies between LRP8 KO and WT mice.

Table 1: Neurological and Physical Phenotypes

ParameterGenotypeObservationSignificanceReference
Body Weight (Female) LRP8 KOSignificantly decreasedp = 0.0005[8]
Brain Weight LRP8 KOSignificantly smallerp = 0.0009[8]
Motor Coordination LRP8 KONo significant difference from WTp = 0.99 (Rotarod)[8]
Forelimb Grip Strength LRP8 KONo significant difference from WTp = 0.51[8]
Spatial Learning LRP8 KOSubtle deficits-[1][7]
Long-Term Potentiation LRP8 KOImpaired-[6]

Table 2: Hematological Phenotypes

ParameterGenotypeAgonist/InjuryObservation vs. Wild-TypeSignificanceReference
Platelet Activation LRP8+/-1 µM ADP12.1% vs 21.2% activatedp < 0.01[5]
LRP8-/-1 µM ADP15.9% vs 21.2% activatedp < 0.05[5]
LRP8+/-6.9 mU/mL Thrombin55.3% vs 66.0% activatedp < 0.05[5]
LRP8-/-6.9 mU/mL Thrombin53.1% vs 66.0% activatedp < 0.05[5]
Carotid Occlusion Time LRP8+/-FeCl₃ Injury~200% greater (29.0 min vs 9.5 min)p < 0.05[5]
LRP8-/-FeCl₃ Injury~68% greater (16.0 min vs 9.5 min)-[5][9]
Tail Bleeding Time LRP8 KO-Unaffected-[5][9]

Signaling Pathways

LRP8 is a central receptor in the Reelin signaling pathway, which is crucial for brain development and function. Its activation triggers a cascade of intracellular events influencing neuronal structure and synaptic activity.

Reelin_Signaling_Pathway Canonical Reelin Signaling Pathway via LRP8 cluster_receptors Cell Surface Receptors Reelin Reelin LRP8 LRP8 Reelin->LRP8 binds VLDLR VLDLR Reelin->VLDLR binds Dab1 Dab1 LRP8->Dab1 VLDLR->Dab1 SFK Src Family Kinases (SFKs) SFK->Dab1 phosphorylates pDab1 p-Dab1 PI3K PI3K pDab1->PI3K activates Neuronal_Migration Neuronal Migration pDab1->Neuronal_Migration regulates Synaptic_Plasticity Synaptic Plasticity pDab1->Synaptic_Plasticity regulates Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Tau Tau Phosphorylation GSK3b->Tau

Caption: Canonical Reelin signaling cascade initiated by Reelin binding to LRP8 and VLDLR.

Recent studies have uncovered a novel synapse-to-nucleus signaling pathway involving LRP8.[11][12] Upon co-activation by Reelin and NMDA receptor activity, LRP8 undergoes proteolytic cleavage by γ-secretase. The released LRP8 intracellular domain (ICD) translocates to the nucleus to regulate the transcription of genes involved in synaptic plasticity.[11][12]

LRP8_ICD_Signaling LRP8 Synapse-to-Nucleus Signaling cluster_membrane Plasma Membrane cluster_nucleus Nucleus Reelin Reelin LRP8 LRP8 Receptor Reelin->LRP8 binds gSecretase γ-secretase LRP8->gSecretase cleavage of NMDAR NMDA Receptor NMDAR->gSecretase co-activation LRP8_ICD_cyto LRP8-ICD (released) gSecretase->LRP8_ICD_cyto releases LRP8_ICD_nuc LRP8-ICD Enhancers LRN Enhancers LRP8_ICD_nuc->Enhancers activates Transcription Gene Transcription (Synaptic Plasticity) Enhancers->Transcription LRP8_ICD_cyto->LRP8_ICD_nuc translocates to

Caption: γ-secretase-dependent cleavage of LRP8 and nuclear signaling of its intracellular domain (ICD).

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon the findings described.

1. Animal Models

  • Strain: LRP8 knockout mice (official designation: B6;129S6-Lrp8tm1Her/J, JAX Stock No: 003524) and wild-type littermates are used as controls.[6]

  • Generation: The knockout is generated by a targeted mutation replacing exons 17 and 18, which encode the transmembrane and part of the cytoplasmic domains, with a neomycin resistance cassette.[6]

  • Husbandry: Mice are maintained on a standard chow diet, with specific studies noting the importance of a selenium-replete diet to avoid severe neurological dysfunction.[1] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Behavioral Analysis

  • Rotarod Test: To assess motor coordination and balance, mice are placed on a rotating rod with accelerating speed. The latency to fall is recorded over multiple trials.[8]

  • Inverted Grid Test: To measure muscle strength, mice are placed on a wire grid that is then inverted. The time until the mouse falls is measured.[8]

  • Contextual Fear Conditioning: To evaluate associative learning and memory, mice are placed in a novel chamber and receive a mild foot shock (unconditioned stimulus) paired with the context (conditioned stimulus). Freezing behavior is measured upon re-exposure to the same context 24 hours later.[6]

3. Hematological Analysis

  • Platelet Preparation: Blood is collected from the vena cava into an anticoagulant. Platelet-rich plasma is obtained by centrifugation, and platelets are gel-filtered to separate them from plasma proteins.

  • Flow Cytometry: Platelet activation is measured by staining for surface markers like activated αIIbβ3 integrin using fluorescently-labeled antibodies. Platelets are stimulated with agonists (e.g., ADP, thrombin) and analyzed on a flow cytometer.[5]

  • Intravital Microscopy of Thrombosis:

    • Mice are anesthetized, and the carotid artery is exposed.

    • Baseline blood flow is recorded.

    • Thrombosis is induced by applying a filter paper saturated with ferric chloride (FeCl₃) to the artery for a defined period.

    • The artery is monitored via microscopy, and the time to complete vessel occlusion is recorded.[5][9]

4. Molecular and Cellular Analysis

  • Western Blotting: Brain or tissue lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to quantify protein levels (e.g., phosphorylated vs. total Akt in metabolic studies).[10]

  • Electrophysiology (Long-Term Potentiation):

    • Acute hippocampal slices are prepared from WT and KO mice.

    • Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region upon stimulation of the Schaffer collaterals.

    • A stable baseline is recorded, after which LTP is induced using a high-frequency stimulation protocol. The potentiation of the fEPSP slope is measured for at least 60 minutes post-induction.[6]

References

Validating the Downstream Effectors of ApoER2 Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Apolipoprotein E receptor 2 (ApoER2), a member of the low-density lipoprotein receptor (LDLR) family, is a critical signaling receptor in the central nervous system. Its activation by various ligands initiates a cascade of intracellular events that are pivotal in neuronal migration, synaptic plasticity, and memory formation. Dysregulation of ApoER2 signaling has been implicated in neurodegenerative diseases, most notably Alzheimer's disease, making its downstream effectors attractive targets for therapeutic intervention. This guide provides a comparative overview of the key downstream effectors of ApoER2 signaling, supported by experimental data, and details the methodologies for their validation.

Key Ligands and Their Differential Signaling

ApoER2 is activated by several ligands, with Reelin being the most extensively studied. Other important ligands include Apolipoprotein E (ApoE), Clusterin, and F-spondin. These ligands can induce distinct downstream signaling cascades, leading to varied cellular responses.

Comparative Analysis of Ligand-Induced Signaling

The primary signal transduction event following ligand binding to ApoER2 is the phosphorylation of the intracellular adaptor protein, Disabled-1 (Dab1). This phosphorylation is a critical node that diverges into multiple downstream pathways.

LigandDownstream EffectorFold Change in Activation (Approx.)Cellular ProcessReference
Reelin Phospho-Dab1 (pDab1)5 to 7-fold increaseNeuronal migration, synaptic plasticity[1]
Phospho-Akt (pAkt)Significant increaseCell survival, neuronal migration[2]
Phospho-Src Family Kinases (pSFK)Significant increaseNMDA receptor modulation, synaptic plasticity[2][3]
Phospho-n-CofilinSignificant increaseActin cytoskeleton stabilization[3]
ApoE4 Phospho-Akt (pAkt)> ApoE3 > ApoE2Synaptogenesis, APP transcription[4]
Phospho-Src (pSrc)> ApoE3 > ApoE2Synaptogenesis[4]
Phospho-ERK1/2 (pERK1/2)> ApoE3 > ApoE2APP transcription[4]
Clusterin Phospho-Dab1 (pDab1)Robust phosphorylation (similar to Reelin)Neurogenesis[5]
Phospho-Akt (pAkt)Significant activationCell proliferation[5]
F-spondin ApoER2 C-terminal Fragment (CTF)200-300% increase in surface levelsAPP processing, reduced Aβ production[6]

The Influence of ApoER2 Splice Variants

Alternative splicing of the LRP8 gene, which encodes ApoER2, generates multiple receptor isoforms with distinct functional properties. These variants can differ in their ligand-binding domains and intracellular signaling motifs, leading to diverse downstream effects.

Splice VariantKey FeatureImpact on Downstream SignalingReference
Full-Length (FL) Contains all exonsBaseline for comparison[7]
ΔExon 18 (human) / ΔExon 19 (mouse) Lacks the proline-rich cytoplasmic insertImpaired NMDA receptor-dependent long-term potentiation (LTP)[8]
ΔExons 5-8 Lacks several ligand-binding repeatsHigher generation of C-terminal fragments (CTFs) in response to ApoE[7]
ΔExons 4-6 Lacks several ligand-binding repeatsLower generation of CTFs in response to ApoE[7]

Signaling Pathways and Experimental Workflows

ApoER2 Signaling Cascade

The binding of a ligand, such as Reelin, to ApoER2 triggers a series of intracellular events, primarily initiated by the phosphorylation of Dab1. This leads to the activation of multiple downstream kinases and signaling pathways.

ApoER2 Signaling Pathway Ligand Ligand (e.g., Reelin, ApoE, Clusterin) ApoER2 ApoER2 Ligand->ApoER2 Binds Dab1 Dab1 ApoER2->Dab1 Recruits pDab1 p-Dab1 ApoER2->pDab1 Phosphorylates Dab1->pDab1 SFKs Src Family Kinases (e.g., Src, Fyn) pDab1->SFKs pSFKs p-SFKs pDab1->pSFKs Activates PI3K PI3K pDab1->PI3K Activates JNK_pathway JNK Pathway pDab1->JNK_pathway Activates SFKs->pSFKs pSFKs->pDab1 Feedback Phosphorylation Synaptic_Plasticity Synaptic Plasticity pSFKs->Synaptic_Plasticity Akt Akt PI3K->Akt pAkt p-Akt PI3K->pAkt Phosphorylates Akt->pAkt Neuronal_Migration Neuronal Migration pAkt->Neuronal_Migration Cell_Survival Cell Survival pAkt->Cell_Survival

ApoER2 signaling cascade.
Experimental Workflow for Validating ApoER2-Dab1 Interaction

A common method to validate the interaction between ApoER2 and its downstream effector Dab1 is through co-immunoprecipitation followed by Western blotting.

Co-IP Workflow start Start: Cell Lysate (e.g., primary neurons) incubation Incubate with anti-ApoER2 antibody start->incubation beads Add Protein A/G beads incubation->beads ip Immunoprecipitation (Pull-down ApoER2 complex) beads->ip wash Wash beads to remove non-specific binding ip->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE elute->sds_page western_blot Western Blot sds_page->western_blot probe_dab1 Probe with anti-Dab1 antibody western_blot->probe_dab1 end End: Detect Dab1 in ApoER2 immunoprecipitate probe_dab1->end

Co-immunoprecipitation workflow.

Experimental Protocols

Co-Immunoprecipitation of ApoER2 and Dab1 from Primary Neurons

This protocol is adapted from established methods for studying protein-protein interactions.[9][10]

Materials:

  • Primary neuronal cell culture

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.

  • Anti-ApoER2 antibody (for immunoprecipitation)

  • Anti-Dab1 antibody (for Western blotting)

  • Protein A/G magnetic beads

  • Wash Buffer: Lysis buffer with 0.1% Triton X-100

  • Elution Buffer: 2x Laemmli sample buffer

Procedure:

  • Cell Lysis:

    • Wash cultured primary neurons with ice-cold PBS.

    • Lyse cells on ice with Lysis Buffer for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.

    • Remove the beads using a magnetic stand.

    • To the pre-cleared lysate, add the anti-ApoER2 antibody and incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with ice-cold Wash Buffer.

    • After the final wash, remove all residual buffer.

    • Elute the bound proteins by adding Elution Buffer to the beads and boiling for 5 minutes at 95°C.

  • Western Blot Analysis:

    • Centrifuge the eluted samples and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blotting as described in Protocol 2, probing with an anti-Dab1 antibody.

Western Blotting for Phosphorylated Dab1 (pDab1)

This protocol provides a general guideline for detecting phosphorylated proteins.[1][11][12][13]

Materials:

  • Cell lysates prepared in buffer containing phosphatase inhibitors.

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

  • Primary antibody: Anti-phospho-Dab1 (pDab1)

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

Procedure:

  • Sample Preparation and SDS-PAGE:

    • Prepare cell lysates in a buffer containing a cocktail of phosphatase and protease inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-pDab1 antibody (diluted in Blocking Buffer as per manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using a chemiluminescence imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Dab1 or a housekeeping protein like GAPDH or β-actin.

In Vitro Src Family Kinase (SFK) Assay

This protocol is a general method to measure the activity of SFKs, which are activated downstream of ApoER2.[6][14][15][16]

Materials:

  • Purified, active Src kinase

  • Src kinase-specific peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA.

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar kinase activity detection system.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the Kinase Assay Buffer.

    • Add the Src kinase-specific peptide substrate to each well.

    • Add the purified active Src kinase to the appropriate wells. Include a no-enzyme control.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, following the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis:

    • Calculate the net kinase activity by subtracting the signal from the no-enzyme control wells.

    • To test the effect of ApoER2 activation, immunoprecipitated SFKs from stimulated and unstimulated cells can be used as the enzyme source.

Conclusion

Validating the downstream effectors of ApoER2 signaling is crucial for understanding its role in health and disease. This guide provides a framework for comparing the effects of different ligands and receptor isoforms on key signaling molecules. The detailed protocols offer a starting point for researchers to design and execute experiments to investigate this important signaling pathway. Careful optimization of these protocols for specific experimental systems will be essential for obtaining robust and reproducible results.

References

A Comparative Guide to the Efficacy of LRP8 Agonists and Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of agonists and antagonists targeting the Low-Density Lipoprotein Receptor-Related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2). LRP8 is a critical cell surface receptor involved in diverse physiological and pathological processes, including neuronal development, synaptic plasticity, and cancer progression.[1][2][3] Understanding the differential effects of modulating LRP8 activity is paramount for the development of novel therapeutics. This document summarizes key experimental findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows.

Overview of LRP8 Signaling

LRP8 is a type I transmembrane protein that belongs to the LDL receptor family.[3][4] It functions as a receptor for several extracellular ligands, most notably Reelin and Apolipoprotein E (ApoE).[2] Ligand binding to the extracellular domain of LRP8 initiates a cascade of intracellular signaling events, primarily mediated by the phosphorylation of the adaptor protein Dab1, which binds to the NPxY motif in the cytoplasmic tail of LRP8.[2][5] This signaling hub influences a variety of downstream pathways, impacting cellular migration, proliferation, and survival.[1][4]

Comparative Efficacy: Agonists vs. Antagonists

Direct comparative studies of specific synthetic LRP8 agonists and antagonists are limited in the current literature. Therefore, this guide contrasts the effects of LRP8 activation by its natural agonists with the effects of LRP8 inhibition or deficiency, achieved through genetic knockout (KO) or siRNA-mediated knockdown, which serve as a proxy for antagonist action.

In the Context of Cancer

LRP8 has emerged as a significant player in the progression of several cancers, including non-small cell lung cancer (NSCLC), ovarian cancer, and triple-negative breast cancer.[1][3][6]

Agonist Action (via endogenous ligands):

Activation of LRP8 by its ligands, such as ApoE, can promote cancer cell proliferation, migration, and invasion.[1][4] This is often mediated through the activation of pro-tumorigenic signaling pathways like Wnt/β-catenin and STAT3.[1][4]

Antagonist Action (via LRP8 knockdown/knockout):

Conversely, inhibition of LRP8 function has been shown to have anti-tumor effects. Studies utilizing siRNA or shRNA to knockdown LRP8 expression in cancer cell lines have demonstrated a significant reduction in cell proliferation, colony formation, migration, and invasion.[1][3] Furthermore, in vivo xenograft models have shown that depleting LRP8 slows tumor growth.[1][4]

Quantitative Data Summary: LRP8 in Cancer

Experimental ModelLRP8 ModulationReadoutResultReference
NSCLC Cell Lines (H460, H1299)siRNA knockdownCell Proliferation (CCK-8 Assay)Significant decrease[1]
NSCLC Cell Lines (H460, H1299)siRNA knockdownCell Migration (Transwell Assay)Significant decrease[1]
NSCLC Cell Lines (H460, H1299)siRNA knockdownCell Invasion (Transwell Assay)Significant decrease[1]
Ovarian Cancer Cell LinesshRNA knockdownCell ProliferationRemarkable reduction[6]
Ovarian Cancer Cell LinesshRNA knockdownCell MigrationRemarkable reduction[6]
Nude Mouse Xenograft (NSCLC)shRNA knockdownTumor VolumeSignificantly lower than control[1]
Nude Mouse Xenograft (NSCLC)shRNA knockdownTumor WeightSignificantly lower than control[1]
In the Context of Neuronal Function and Disease

LRP8 plays a crucial role in the central nervous system, particularly in neuronal migration during development and synaptic plasticity in the adult brain.[2][5] The Reelin-LRP8 signaling pathway is fundamental to these processes.

Agonist Action (Reelin):

The binding of Reelin to LRP8 is essential for proper neuronal positioning during brain development.[5] In the mature brain, Reelin-LRP8 signaling enhances long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[7] This process involves the tyrosine phosphorylation of NMDA receptors, leading to increased calcium influx.

Antagonist Action (LRP8 Knockout):

LRP8 knockout mice exhibit severe neurological deficits, including impaired motor coordination and defects in the layered structure of the brain, phenocopying the effects of Reelin deficiency.[5] These mice also show a decline in long-term memory formation.[5]

Quantitative Data Summary: LRP8 in Neuronal Function

Experimental ModelLRP8 ModulationReadoutResultReference
LRP8 Knockout MiceGenetic DeletionLong-Term Memory (Contextual Fear Paradigm)Severe impairment in freezing behavior[5]
LRP8 Knockout MiceGenetic DeletionNeuronal Migration (Neocortex)Partial inversion of neuronal layers[5]
In the Context of Platelet Function

LRP8 is expressed on the surface of platelets and is involved in modulating their activation and subsequent thrombosis.

Agonist Action (ApoE):

Apolipoprotein E3 (ApoE3) acts as a ligand for LRP8 on platelets and has an inhibitory effect on platelet activation in a dose-dependent manner.[4][8]

Antagonist Action (LRP8 Knockout):

Studies on LRP8-deficient mice have shown reduced platelet activation in response to agonists like ADP and thrombin.[4][8] In vivo, these mice demonstrated a significantly prolonged time for carotid artery occlusion following injury, indicating an anti-thrombotic phenotype.[4][8]

Quantitative Data Summary: LRP8 in Platelet Function

Experimental ModelLRP8 ModulationReadoutResultReference
LRP8-/- Mice PlateletsGenetic DeletionPlatelet Activation (in response to ApoE3)50% less inhibition compared to wild-type[4]
LRP8+/- MiceGenetic DeletionCarotid Occlusion Time (in vivo)~200% increase compared to wild-type[4][8]
LRP8-/- MiceGenetic DeletionCarotid Occlusion Time (in vivo)~68% increase compared to wild-type[4][8]

Signaling Pathways and Experimental Workflows

LRP8 Signaling Pathways

The following diagrams illustrate the major signaling cascades initiated by LRP8 activation.

LRP8_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Reelin Reelin LRP8 LRP8 Reelin->LRP8 binds ApoE ApoE ApoE->LRP8 binds Dab1 Dab1 LRP8->Dab1 recruits & activates Wnt_beta_catenin Wnt/β-catenin Pathway LRP8->Wnt_beta_catenin activates STAT3 STAT3 LRP8->STAT3 activates SFKs Src Family Kinases (SFKs) Dab1->SFKs activates PI3K PI3K Dab1->PI3K activates SFKs->Dab1 phosphorylates Akt Akt PI3K->Akt activates GSK3b GSK3β Akt->GSK3b inhibits Synaptic_Plasticity Synaptic Plasticity GSK3b->Synaptic_Plasticity Proliferation Cell Proliferation & Survival Wnt_beta_catenin->Proliferation Migration Cell Migration Wnt_beta_catenin->Migration STAT3->Proliferation

Caption: LRP8 signaling pathways activated by Reelin and ApoE.

Experimental Workflow: LRP8 Knockdown in a Xenograft Model

This diagram outlines a typical experimental workflow to assess the effect of LRP8 antagonism (via shRNA knockdown) on tumor growth in vivo.

Xenograft_Workflow start Start transfection Transfect Cancer Cells (e.g., H460) with Lv-sh-LRP8 or Scramble Control start->transfection injection Subcutaneously Inject Transfected Cells into Nude Mice transfection->injection monitoring Monitor Tumor Growth (Measure Volume and Weight) injection->monitoring endpoint Euthanize Mice and Excise Tumors (e.g., after 28 days) monitoring->endpoint analysis Analyze Tumors: - Western Blot for LRP8  and Signaling Proteins - Immunohistochemistry endpoint->analysis end End analysis->end

Caption: Workflow for in vivo assessment of LRP8 knockdown.

Experimental Protocols

Western Blotting for Phosphorylated Proteins (e.g., Dab1)

This protocol is adapted for the detection of phosphorylation events in the LRP8 signaling cascade.

1. Sample Preparation:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

2. Gel Electrophoresis:

  • Separate protein samples on a 4-12% SDS-PAGE gel.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Dab1) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • For normalization, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Dab1) or a loading control (e.g., anti-GAPDH).

Co-Immunoprecipitation (Co-IP) for LRP8 Protein Interactions

This protocol is designed to identify proteins that interact with LRP8.[1][6][9]

1. Cell Lysis:

  • Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge to pellet cell debris and collect the supernatant.

2. Pre-clearing:

  • Add Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

  • Centrifuge and collect the pre-cleared supernatant.

3. Immunoprecipitation:

  • Add a primary antibody specific to LRP8 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads and incubate for another 1-3 hours at 4°C.

  • Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer.

4. Elution and Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a tumor xenograft model to study the effects of LRP8 modulation on tumor growth.[1]

1. Cell Preparation:

  • Culture cancer cells (e.g., H460 NSCLC cells) that have been stably transfected with a vector expressing shRNA against LRP8 or a scramble control.

  • Harvest and resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

2. Animal Inoculation:

  • Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

  • Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of each mouse.

3. Tumor Monitoring:

  • Monitor the mice regularly for tumor formation.

  • Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: Volume = (length × width²) / 2).

  • Monitor the body weight of the mice as an indicator of overall health.

4. Endpoint Analysis:

  • At a predetermined endpoint (e.g., when tumors reach a certain size or after a specific duration), euthanize the mice.

  • Excise the tumors, weigh them, and process them for further analysis, such as Western blotting or immunohistochemistry, to confirm LRP8 knockdown and assess downstream signaling.

Conclusion

The modulation of LRP8 activity presents a compelling therapeutic strategy for a range of diseases. LRP8 agonists, such as Reelin, are crucial for normal neuronal function, and their therapeutic potential may lie in addressing neurological disorders characterized by deficient Reelin signaling. Conversely, LRP8 antagonists, or strategies to inhibit LRP8 function, show significant promise in oncology by impeding tumor growth and metastasis. The data summarized in this guide highlight the context-dependent and often opposing effects of LRP8 agonists and antagonists. Further research into the development of specific and potent synthetic modulators of LRP8 is warranted to fully explore their therapeutic utility.

References

LRP8 as a Biomarker for Alzheimer's Disease: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Low-density Lipoprotein Receptor-related Protein 8 (LRP8) Against Established Cerebrospinal Fluid and Plasma Biomarkers for Alzheimer's Disease.

Introduction

The quest for sensitive and specific biomarkers is paramount in the field of Alzheimer's disease (AD) research and drug development. An ideal biomarker would not only aid in early and accurate diagnosis but also serve as a tool for monitoring disease progression and response to therapeutic interventions. While the core AD biomarkers—amyloid-beta 42 (Aβ42), total tau (t-tau), and phosphorylated tau (p-tau)—have become mainstays in clinical research, the exploration of novel candidates continues. One such candidate that has garnered interest due to its intricate involvement in AD pathogenesis is the Low-density Lipoprotein Receptor-related Protein 8 (LRP8), also known as Apolipoprotein E Receptor 2 (ApoER2).

This guide provides a comprehensive comparison of LRP8 with the established AD biomarkers. It is intended for researchers, scientists, and drug development professionals, offering an objective look at the current scientific evidence. While the biological rationale for LRP8's involvement in AD is compelling, this guide also highlights the current limitations in its validation as a quantitative biomarker.

LRP8: A Biologically Plausible but Unquantified Biomarker

LRP8 is a cell-surface receptor with a significant role in neuronal development and function.[1][2] Its connection to Alzheimer's disease is multifaceted:

  • ApoE Receptor: LRP8 is a receptor for Apolipoprotein E (ApoE), and the ε4 allele of the APOE gene is the strongest genetic risk factor for late-onset AD.[1][2]

  • Reelin Signaling: It is a key component of the Reelin signaling pathway, which is crucial for neuronal migration and synaptic plasticity.[1]

  • APP Processing: LRP8 interacts with the amyloid precursor protein (APP) and is a substrate for γ-secretase, the enzyme responsible for the final cleavage step that produces amyloid-beta peptides.[1][2]

Despite this strong biological rationale, a thorough review of the current scientific literature reveals a significant gap in the quantitative validation of LRP8 as a diagnostic biomarker for AD. To date, no peer-reviewed studies have published data on the concentration of LRP8 in the cerebrospinal fluid (CSF) or plasma of AD patients compared to healthy controls, nor have they assessed its diagnostic performance (e.g., AUC, sensitivity, and specificity).

Comparison of Biomarker Performance: LRP8 vs. Core AD Biomarkers

The following tables summarize the available quantitative data for the core AD biomarkers and highlight the absence of such data for LRP8.

Table 1: Cerebrospinal Fluid (CSF) Biomarker Performance for Alzheimer's Disease Diagnosis

BiomarkerTypical Change in ADNMean Concentration (pg/mL) ± SD (AD)Mean Concentration (pg/mL) ± SD (Healthy Controls)AUCSensitivitySpecificity
Aβ42 Decreased>1000Varies (e.g., <500)Varies (e.g., >800)0.85 - 0.9585% - 95%80% - 90%
t-tau Increased>1000Varies (e.g., >400)Varies (e.g., <300)0.80 - 0.9080% - 90%80% - 90%
p-tau181 Increased>1000Varies (e.g., >60)Varies (e.g., <50)0.85 - 0.9585% - 95%85% - 95%
LRP8 UnknownN/ANot AvailableNot AvailableNot AvailableNot AvailableNot Available

Data for Aβ42, t-tau, and p-tau are compiled from numerous studies and represent typical ranges. Actual values can vary depending on the specific assay and patient cohort.

Table 2: Plasma Biomarker Performance for Alzheimer's Disease Diagnosis

BiomarkerTypical Change in ADNMean Concentration (pg/mL) ± SD (AD)Mean Concentration (pg/mL) ± SD (Healthy Controls)AUCSensitivitySpecificity
Aβ42/Aβ40 Ratio Decreased>1000VariesVaries0.75 - 0.8570% - 85%70% - 85%
p-tau181 Increased>500VariesVaries0.80 - 0.9075% - 90%75% - 90%
NfL (Neurofilament Light Chain) Increased>1000VariesVaries0.70 - 0.8065% - 80%65% - 80%
LRP8 UnknownN/ANot AvailableNot AvailableNot AvailableNot AvailableNot Available

Plasma biomarker research is a rapidly evolving field, and performance characteristics can vary. NfL is a marker of neurodegeneration and is not specific to AD.

Signaling Pathways and Experimental Workflows

To visualize the biological context of LRP8 and the standard workflow for biomarker validation, the following diagrams are provided.

LRP8_Signaling_Pathway Reelin Reelin LRP8 LRP8/ApoER2 Reelin->LRP8 Binds ApoE ApoE ApoE->LRP8 Binds Dab1 Dab1 LRP8->Dab1 Activates APP APP LRP8->APP Interacts with gamma_secretase γ-secretase LRP8->gamma_secretase Substrate for SFK Src Family Kinases Dab1->SFK Phosphorylates Synaptic_Plasticity Synaptic Plasticity Neuronal Migration Dab1->Synaptic_Plasticity Regulates SFK->Dab1 APP->gamma_secretase Cleaved by Abeta Aβ Production gamma_secretase->Abeta

LRP8 signaling in the context of Alzheimer's disease.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Proteomics) Assay_Dev Assay Development & Analytical Validation Discovery->Assay_Dev Case_Control Case-Control Studies (Quantitative Analysis) Assay_Dev->Case_Control Performance Diagnostic Performance (AUC, Sensitivity, Specificity) Case_Control->Performance Longitudinal Longitudinal Cohort Studies (Prognostic Value) Performance->Longitudinal Clinical_Utility Clinical Utility Assessment Longitudinal->Clinical_Utility

A generalized workflow for biomarker validation.

Experimental Protocols

While specific protocols for quantifying LRP8 in AD patient samples are not yet established in the literature, the following provides a general framework for measuring protein biomarkers in CSF and plasma, which would be applicable to LRP8.

Cerebrospinal Fluid (CSF) Sample Collection and Processing
  • Patient Preparation: Lumbar puncture is typically performed in the morning after overnight fasting to minimize diurnal variations in biomarker levels.

  • Collection: A non-traumatic lumbar puncture is performed between the L3/L4 or L4/L5 intervertebral space. The first 1-2 mL of CSF are often discarded to avoid blood contamination. CSF is collected in polypropylene tubes.

  • Processing: Within 30-60 minutes of collection, the CSF is centrifuged at 2000 x g for 10 minutes at 4°C to pellet any cells or debris.

  • Aliquoting and Storage: The supernatant is carefully transferred to new polypropylene cryotubes in 0.5-1.0 mL aliquots and stored at -80°C until analysis. Repeated freeze-thaw cycles should be avoided.

Plasma Sample Collection and Processing
  • Patient Preparation: Blood is typically collected in the morning after an overnight fast.

  • Collection: Venous blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Processing: The blood is centrifuged at 1500-2000 x g for 15 minutes at 4°C within one hour of collection to separate the plasma from blood cells.

  • Aliquoting and Storage: The plasma supernatant is carefully transferred to new polypropylene cryotubes in 0.5-1.0 mL aliquots and stored at -80°C until analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification

Commercial ELISA kits are available for the quantification of human LRP8. A general protocol involves the following steps:

  • Reagent Preparation: All reagents, including standards, samples, and buffers, are brought to room temperature.

  • Standard Curve Preparation: A serial dilution of the protein standard is prepared to generate a standard curve.

  • Assay Procedure:

    • Standards and samples (diluted as necessary) are added to the wells of a microplate pre-coated with a capture antibody specific for LRP8.

    • The plate is incubated to allow the LRP8 in the samples to bind to the capture antibody.

    • The plate is washed to remove unbound substances.

    • A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added to the wells and incubated.

    • The plate is washed again to remove unbound detection antibody.

    • A substrate solution is added, which reacts with the enzyme to produce a measurable color change.

    • A stop solution is added to terminate the reaction.

  • Data Analysis: The optical density of each well is measured using a microplate reader. The concentration of LRP8 in the samples is determined by interpolating from the standard curve.

Conclusion and Future Directions

LRP8 presents a compelling target for Alzheimer's disease research due to its central role in pathways involving ApoE, Reelin, and APP processing. However, its validation as a quantifiable biomarker for AD is still in its infancy. The lack of published data on LRP8 levels in the CSF and plasma of AD patients prevents a direct comparison of its diagnostic performance with established biomarkers such as Aβ42, t-tau, and p-tau.

For LRP8 to be considered a viable AD biomarker, future research must focus on:

  • Quantitative Studies: Conducting well-designed case-control studies to measure LRP8 concentrations in large, well-characterized cohorts of AD patients and healthy controls.

  • Performance Evaluation: Assessing the diagnostic accuracy of CSF and plasma LRP8 using ROC analysis to determine its sensitivity, specificity, and AUC.

  • Comparative Analysis: Directly comparing the performance of LRP8 with the core AD biomarkers in the same patient cohorts.

  • Longitudinal Studies: Investigating the potential of LRP8 to predict disease progression and monitor treatment effects in longitudinal studies.

Until such data becomes available, LRP8 remains a promising but unproven biomarker for Alzheimer's disease. The scientific community awaits further research to elucidate its potential role in the clinical management of this devastating neurodegenerative disorder.

References

Safety Operating Guide

Navigating the Disposal of "LP8": A Guide to Safe and Compliant Chemical Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. While "LP8" is a product identifier used for various chemical mixtures, a universal disposal protocol cannot be provided without its specific Safety Data Sheet (SDS). This guide offers a comprehensive framework for the safe handling and disposal of laboratory chemicals, emphasizing the essential, immediate safety and logistical information required.

Always consult the manufacturer-specific Safety Data Sheet (SDS) for any product, including those labeled "this compound," before handling or disposal. The SDS is the primary source of information regarding the chemical's composition, hazards, and required disposal procedures.

Key Information for Chemical Disposal from an SDS

When preparing for the disposal of any chemical, it is crucial to extract specific quantitative and procedural data from its SDS. Below is a table summarizing the critical information to identify:

Data PointDescriptionImportance in Disposal Planning
Section 13: Disposal Considerations Provides specific instructions on the proper disposal methods for the chemical waste.This is the most direct guidance for compliant disposal.
Section 2: Hazards Identification Details the potential hazards of the chemical, such as flammability, corrosivity, reactivity, and toxicity.[1]Determines the appropriate segregation, labeling, and handling procedures for the waste.
Section 7: Handling and Storage Outlines safe handling practices and storage requirements, including incompatibilities.[2][3]Informs how to safely store the waste prior to disposal and which chemicals it must be kept separate from.[2][3]
Section 8: Exposure Controls/Personal Protection Specifies the necessary Personal Protective Equipment (PPE) for handling the chemical.Ensures the safety of personnel during the waste handling and disposal process.
Physical and Chemical Properties Includes information such as pH, flash point, and solubility.Helps in identifying the correct waste stream (e.g., flammable, corrosive) and potential reactions.

Standard Protocol for Laboratory Chemical Waste Disposal

The following is a detailed, step-by-step procedure for the safe disposal of chemical waste in a laboratory setting. This protocol should be adapted based on the specific information provided in the chemical's SDS.

1. Waste Identification and Characterization:

  • Consult the SDS to determine the chemical's hazardous characteristics (e.g., ignitable, corrosive, reactive, toxic).[1]

  • If the waste is a mixture, all components must be identified and their hazards considered.

2. Personal Protective Equipment (PPE) Selection:

  • Based on the SDS, select and don the appropriate PPE. This typically includes:

    • Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber, depending on the chemical).[4]

    • Safety goggles or a face shield.[5]

    • A lab coat or chemical-resistant apron.[5]

    • In some cases, respiratory protection may be necessary.[4][5]

3. Waste Segregation:

  • Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2][3]

  • Never mix incompatible chemicals.[2] General segregation categories include:

    • Halogenated and non-halogenated solvents.

    • Acids and bases.

    • Oxidizers and flammable materials.

    • Cyanide and sulfide-bearing waste.

4. Waste Container Selection and Labeling:

  • Choose a waste container that is compatible with the chemical waste.[2][3]

  • The container must be in good condition, with a secure, leak-proof lid.[2]

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name(s) of the contents.[6] Do not use abbreviations or chemical formulas.[6]

  • Include the date of waste generation and the name of the principal investigator or laboratory.[6]

5. Waste Accumulation and Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to capture any potential leaks.

  • Keep waste containers closed except when adding waste.[2]

6. Disposal Request and Pickup:

  • Once the waste container is full or is ready for disposal, follow your institution's procedures for requesting a waste pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

  • Do not dispose of hazardous chemical waste down the drain or in the regular trash.[6]

Emergency Procedures for Chemical Spills

In the event of a chemical spill during the disposal process, follow these immediate safety steps:

  • Minor Spill:

    • Alert personnel in the immediate area.[8][9]

    • Wearing appropriate PPE, contain the spill using a spill kit with absorbent materials.[8]

    • Work from the outside of the spill inward to prevent spreading.[10]

    • Collect the absorbed material and place it in a labeled hazardous waste container.[8]

    • Clean the spill area as recommended in the SDS.[8]

  • Major Spill:

    • Evacuate the laboratory immediately.[8][9]

    • If the material is flammable, turn off all ignition sources.[8][9]

    • Close the laboratory doors to contain the vapors.[8]

    • Notify your institution's emergency response team or EHS from a safe location.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for proper laboratory chemical waste disposal.

Chemical_Waste_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal Consult_SDS Consult Safety Data Sheet (SDS) Identify_Hazards Identify Chemical Hazards Consult_SDS->Identify_Hazards Provides Hazard Info Select_PPE Select Appropriate PPE Identify_Hazards->Select_PPE Determines PPE Level Segregate_Waste Segregate Incompatible Wastes Select_PPE->Segregate_Waste Enables Safe Handling Choose_Container Choose Compatible Container Segregate_Waste->Choose_Container Ensures Safety Label_Container Label Container Correctly Choose_Container->Label_Container Prepares for Filling Store_Safely Store in Satellite Accumulation Area Label_Container->Store_Safely Ready for Accumulation Request_Pickup Request EHS Waste Pickup Store_Safely->Request_Pickup When Full or Ready

Caption: Workflow for the safe disposal of laboratory chemical waste.

References

Navigating the Safe Handling of "LP8": A Critical Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

The term "LP8" is used to identify several different chemical and biological materials. Due to this ambiguity, it is crucial for researchers, scientists, and drug development professionals to first positively identify the specific "this compound" substance they are handling before implementing safety protocols. This guide provides essential safety and logistical information for various substances identified as "this compound," with a focus on personal protective equipment (PPE) and disposal plans based on publicly available Safety Data Sheets (SDS).

Identifying Your "this compound"

Initial research reveals that "this compound" can refer to, but is not limited to:

  • EPO-LP (Liquid Pigment) LP-8 Graphite Blue: An industrial flooring coloring agent.

  • Liquid Pearl - Red (LP08): A paint additive.

  • PRL-8-53 (hydrochloride): A research chemical.

  • This compound: An abnormal lipoprotein fraction observed in medical research.

  • LP Smartside: A brand of engineered wood products.

This guide will focus on the chemical agents for which specific handling and disposal protocols are available and most relevant to a laboratory setting.

EPO-LP (Liquid Pigment) LP-8 Graphite Blue

This substance is identified as a mixture used as an industrial flooring coloring agent. The primary routes of exposure are ingestion, skin contact, inhalation, and eye contact[1].

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense when handling EPO-LP (Liquid Pigment) LP-8 Graphite Blue. The following table summarizes the recommended equipment.

Body PartRecommended PPESpecifications
Eyes Safety glasses or gogglesShould be worn to avoid contact with eyes[1].
Skin Chemical-resistant glovesThe specific type of glove should be chosen based on the duration and nature of the handling task.
Protective clothingTo prevent prolonged or repeated skin contact[1].
Respiratory Respiratory protectionMay be necessary if occupational exposure limits are exceeded or if aerosol or mist is formed[1].
Handling and Disposal Workflow

Adherence to a strict operational workflow is essential for minimizing exposure and ensuring safe disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal and Decontamination prep_node Ensure adequate ventilation ppe_node Don appropriate PPE: - Safety glasses - Chemical-resistant gloves - Protective clothing prep_node->ppe_node 1. Environmental Control handle_node Handle EPO-LP LP-8 Avoid splashes and creating mists ppe_node->handle_node 2. Proceed to Handling container_node Keep containers closed when not in use handle_node->container_node dispose_node Dispose of waste in accordance with local, regional, and national regulations container_node->dispose_node 3. After Use wash_node Wash hands and exposed skin thoroughly after handling dispose_node->wash_node

Caption: Workflow for handling EPO-LP (Liquid Pigment) LP-8 Graphite Blue.
Disposal Plan

Contaminated materials and the substance itself must be disposed of in accordance with local, regional, and national environmental regulations. It is imperative to not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems[2].

Liquid Pearl - Red (LP08)

This product is classified as a skin and eye irritant and may cause respiratory irritation[3]. It is also flammable.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling Liquid Pearl - Red (LP08).

Body PartRecommended PPESpecifications
Eyes Safety glasses with side shields or gogglesTo protect against splashes and irritation[3].
Skin Protective glovesTo prevent skin irritation[3].
Suitable protective clothingTo minimize skin contact[3].
Respiratory Suitable respiratory equipmentRequired in case of insufficient ventilation[3].
Handling and Disposal Workflow

A systematic approach to handling and disposal is critical to mitigate the risks associated with this substance.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal and Decontamination prep_node Ensure adequate ventilation and use in a well-ventilated area ppe_node Wear appropriate PPE: - Safety glasses/goggles - Protective gloves - Protective clothing prep_node->ppe_node ignition_node Keep away from heat, sparks, and open flames Ground/bond container and receiving equipment ppe_node->ignition_node handle_node Handle Liquid Pearl - Red (LP08) Avoid breathing vapors or mists ignition_node->handle_node Proceed to Handling container_node Keep container tightly closed handle_node->container_node dispose_node Dispose of waste in accordance with local, regional, and national regulations container_node->dispose_node After Use decon_node Take off contaminated clothing and wash before reuse dispose_node->decon_node wash_node Wash face, hands, and any exposed skin thoroughly after handling decon_node->wash_node

Caption: Workflow for handling Liquid Pearl - Red (LP08).
Disposal Plan

Dispose of contents and containers in accordance with local, regional, national, and international regulations[3]. It is important to prevent the product from entering sewers, the ground, or any body of water[3].

PRL-8-53 (hydrochloride)

This substance is a research chemical and is classified as harmful if swallowed, in contact with skin, or if inhaled[4].

Personal Protective Equipment (PPE)

The following table outlines the necessary PPE for handling PRL-8-53 (hydrochloride).

Body PartRecommended PPESpecifications
Eyes Eye protectionSpecific type not detailed, but standard laboratory eye protection (safety glasses or goggles) is advised.
Skin Protective glovesTo prevent skin absorption[4].
Protective clothingTo avoid contact with skin.
Respiratory Respiratory protectionRecommended to avoid inhaling dust/fume/gas/mist/vapors/spray[4].
Handling and Disposal Workflow

A clear and methodical workflow is essential for the safe handling of this research chemical.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal and Decontamination prep_node Ensure adequate ventilation ppe_node Don appropriate PPE: - Eye protection - Protective gloves - Protective clothing prep_node->ppe_node handle_node Handle PRL-8-53 (hydrochloride) Avoid breathing dust and contact with skin/eyes ppe_node->handle_node Proceed to Handling container_node Keep receptacle tightly sealed handle_node->container_node forbid_node Do not eat, drink, or smoke when using this product handle_node->forbid_node dispose_node Dispose of in accordance with local regulations container_node->dispose_node After Use wash_node Wash thoroughly after handling dispose_node->wash_node

Caption: Workflow for handling PRL-8-53 (hydrochloride).
Disposal Plan

Do not allow this product to enter sewers, surface water, or ground water[4]. Disposal should be carried out in accordance with official regulations.

Disclaimer: This document provides a summary of safety information based on publicly available data. It is not a substitute for a thorough review of the specific Safety Data Sheet (SDS) for the exact product you are using. Always consult the SDS provided by the manufacturer and follow your institution's safety protocols.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.